4-(1-Aminoethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPLIAKRDYOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928781 | |
| Record name | 4-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134855-87-1 | |
| Record name | 4-(1-Aminoethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134855871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(1-Aminoethyl)phenol mechanism
An In-depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)phenol
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of this compound
This compound is a pivotal molecular scaffold in modern medicinal chemistry and pharmaceutical development. As a chiral amine, its stereoisomers, (R)- and (S)-4-(1-Aminoethyl)phenol, serve as critical building blocks for a range of bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other agents targeting neurological disorders.[1][2][3] Its structural combination of a phenol group and a chiral aminoethyl side chain allows for precise molecular interactions with biological targets, making its efficient and stereoselective synthesis a topic of paramount importance for researchers and drug development professionals.
This guide provides an in-depth exploration of the core synthetic methodologies for this compound, with a primary focus on the reductive amination of 4'-hydroxyacetophenone. We will dissect the underlying mechanisms, compare key procedural variants, and provide actionable experimental protocols grounded in established chemical principles.
Chapter 1: The Core Synthesis Strategy: Reductive Amination
The most direct and widely employed route to this compound is the reductive amination of 4'-hydroxyacetophenone.[4] This powerful transformation converts a carbonyl group into an amine through an intermediate imine, which is reduced in situ. The overall reaction is a cornerstone of amine synthesis due to its efficiency and versatility.
Overall Transformation:
The process can be conceptually divided into two critical stages: the formation of an imine (or iminium ion) intermediate and its subsequent reduction.
Mechanistic Deep Dive: A Tale of Two Steps
The success of a reductive amination hinges on the careful orchestration of these two steps. The reaction is typically performed in a single pot under conditions that favor the formation of the imine intermediate before its reduction.
Step 1: Imine/Iminium Ion Formation
The reaction initiates with the nucleophilic attack of an ammonia source on the electrophilic carbonyl carbon of 4'-hydroxyacetophenone. This forms a hemiaminal intermediate. The reaction is typically catalyzed by a weak acid, which protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). Subsequent dehydration yields the key imine intermediate. In the acidic conditions, the imine is often protonated to form a more electrophilic iminium ion, which is the actual species that undergoes reduction.
Step 2: Reduction of the Imine/Iminium Intermediate
The iminium ion is significantly more reactive towards hydride reducing agents than the starting ketone. This crucial difference in reactivity allows for selective reduction. A reducing agent present in the reaction mixture delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final amine product.
Below is a diagram illustrating this fundamental mechanistic pathway.
Caption: General mechanism of reductive amination.
Chapter 2: Key Methodologies and Mechanistic Variants
While the overall pathway is consistent, several distinct methodologies exist for effecting the reductive amination of 4'-hydroxyacetophenone. The choice of method depends on factors such as scale, desired purity, available equipment, and sensitivity of functional groups.
Catalytic Hydrogenation
This classic method involves the reaction of the ketone and ammonia source under a hydrogen atmosphere in the presence of a metal catalyst.
-
Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are commonly used.[4]
-
Mechanism: The catalyst facilitates the addition of hydrogen across the C=N double bond of the imine intermediate.
-
Advantages: This is a "green" chemistry approach as the only byproduct is water. It is highly effective for large-scale industrial synthesis.
-
Causality: The choice of a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration. However, it requires specialized high-pressure hydrogenation equipment.
Hydride Reductions
The use of chemical hydride reducing agents is the most common laboratory-scale method. The key is to use a reagent that selectively reduces the iminium ion in the presence of the starting ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This is the reagent of choice for many reductive aminations.[4] Its reduced reactivity compared to sodium borohydride (NaBH₄) is its primary advantage. It is stable in weakly acidic conditions (pH 4-6) required for efficient imine formation but is reactive enough to reduce the resulting iminium ion.[5] This pH-dependent reactivity prevents the premature reduction of the starting ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for reactions with a wide range of aldehydes and ketones and does not require strict pH control.[5][6]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, its utility can be limited because it can reduce the starting ketone, leading to alcohol byproducts.[5] A stepwise procedure, where the imine is formed first and then the reductant is added, can mitigate this issue.[6]
The Leuckart-Wallach Reaction
This specific variant of reductive amination uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[7]
-
Mechanism: The reaction proceeds through the formation of an N-formyl intermediate. The ketone reacts with formamide (or ammonia from ammonium formate) to form an imine, which is then reduced by a hydride transfer from a formate ion or formic acid.[7][8] The resulting formamide of the product amine is then hydrolyzed under acidic or basic conditions to yield the final primary amine.
-
Conditions: The reaction requires high temperatures, typically between 120-185 °C.[7][9]
-
Causality: The high temperatures are necessary to drive the dehydration steps and facilitate the hydride transfer from the relatively weak formate donor. While robust, these harsh conditions can be incompatible with sensitive substrates.
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
Data Summary: Comparison of Reductive Amination Methods
| Method | Reagents | Temperature | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Ra-Ni, NH₃/NH₄OAc | Room Temp to Moderate | High atom economy, clean, scalable | Requires specialized pressure equipment |
| Hydride Reduction (NaBH₃CN) | NaBH₃CN, NH₄OAc, Methanol | Room Temp | High selectivity, mild conditions, broad compatibility | Use of toxic cyanide reagent |
| Hydride Reduction (NaBH(OAc)₃) | NaBH(OAc)₃, NH₄OAc, DCE/THF | Room Temp | Mild, non-toxic, good yields, no pH control needed | Higher cost, moisture sensitive |
| Leuckart-Wallach Reaction | Ammonium Formate or Formamide | High (120-185 °C) | Inexpensive reagents, one-pot procedure | Harsh conditions, potential for byproducts, requires final hydrolysis step[7] |
Chapter 3: Experimental Protocol: Synthesis via NaBH₃CN
This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound from 4'-hydroxyacetophenone using sodium cyanoborohydride.
Materials & Reagents
-
4'-Hydroxyacetophenone (1.0 eq)
-
Ammonium Acetate (10 eq)
-
Sodium Cyanoborohydride (1.5 eq)
-
Methanol (Anhydrous)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (1M)
-
Ethyl Acetate
-
Magnesium Sulfate (Anhydrous)
Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. erowid.org [erowid.org]
- 9. scispace.com [scispace.com]
4-(1-Aminoethyl)phenol chemical properties and reactivity
An In-Depth Technical Guide to 4-(1-Aminoethyl)phenol: Chemical Properties, Reactivity, and Applications
Introduction
This compound is a bifunctional organic compound featuring a phenol ring substituted with a chiral 1-aminoethyl group. This unique structure, possessing both a nucleophilic primary amine and an acidic phenolic hydroxyl group, makes it a highly versatile and valuable building block in synthetic chemistry.[1] It exists as two distinct enantiomers, (S)-4-(1-aminoethyl)phenol and (R)-4-(1-aminoethyl)phenol, as well as a racemic mixture. Its chirality is critical, rendering it a key intermediate in the enantioselective synthesis of bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of this compound dictate its handling, reactivity, and application. The molecule's identity is defined by its structure, comprising a benzene ring functionalized with a hydroxyl group and an aminoethyl side chain at the para position.
Diagram 1: Enantiomers of this compound
Caption: Chemical structures of the (S) and (R) enantiomers.
The physical and chemical characteristics are summarized below. The hydrochloride and hydrobromide salts are often used to improve solubility and stability.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1][4] |
| Molecular Weight | 137.18 g/mol | [1][4] |
| Appearance | White to off-white solid | [1][5] |
| CAS Number | 134855-87-1 (Racemate) 221670-72-0 ((S)-enantiomer) 134855-88-2 ((R)-enantiomer) | [1][4][5] |
| pKa (Predicted) | 10.20 ± 0.26 (Phenolic OH) | [6] |
| XLogP3-AA | 0.8 | [4] |
| Topological Polar Surface Area | 46.3 Ų | [4] |
| Storage Conditions | Store at 0-8 °C, Keep Cold | [1][5][6] |
Synthesis and Stereochemistry
The synthesis of this compound often starts from readily available precursors like 4'-hydroxyacetophenone.[7] The critical step is the reductive amination of the ketone, which can be achieved through various methods. For applications in drug development, achieving high enantiomeric purity is paramount. This is often accomplished through enzymatic resolution, which offers a highly selective and environmentally friendly approach.
Diagram 2: General Synthetic Pathway
Caption: Simplified synthetic route to enantiopure this compound.
Exemplary Protocol: Enzymatic Kinetic Resolution
The causality behind choosing an enzymatic method lies in its unparalleled stereoselectivity. Transaminases can selectively convert one enantiomer of a racemic amine, allowing for the separation of the unreacted, enantiopure amine.[7]
-
Substrate Preparation: Dissolve racemic this compound in a suitable buffer system (e.g., pH 8.5-9.5).[7]
-
Enzyme Addition: Introduce a stereoselective enzyme, such as (R)-amine dehydrogenase or (S)-ω-transaminase, along with necessary co-factors (e.g., NAD⁺/NADH) and co-substrates.[7]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 24 hours).[7]
-
Work-up and Isolation: Quench the reaction and perform an extraction to separate the remaining unreacted, enantiomerically pure amine from the product and enzyme.
-
Purity Analysis: Determine the enantiomeric excess (ee) using chiral HPLC.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two functional groups: the primary amine and the phenolic hydroxyl group. This bifunctionality allows for a wide range of chemical transformations but also presents a challenge of chemoselectivity.
Diagram 3: Reactivity Map
Caption: Competing reaction pathways at the amino and hydroxyl functional groups.
Reactions at the Amino Group
The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It readily participates in reactions such as acylation, alkylation, and condensation with carbonyl compounds.
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a mild base yields amides.
-
Imine Formation: Condensation with aldehydes or ketones forms Schiff bases (imines), a reaction that is fundamental in the synthesis of various pharmaceutical derivatives.[8]
Reactions at the Phenolic Hydroxyl Group
The phenolic proton is acidic (predicted pKa ≈ 10.2) and can be removed by a suitable base.[6]
-
Phenoxide Formation: The choice of base is critical. Strong bases like sodium hydride (NaH) are required to deprotonate the phenol, forming a sodium phenoxide.[9] This phenoxide is a much stronger nucleophile than the neutral hydroxyl group.
-
O-Alkylation (Williamson Ether Synthesis): The generated phenoxide can react with alkyl halides to form ethers. This pathway is favored under strongly basic conditions.[9]
-
O-Acylation (Esterification): The phenoxide can also react with acylating agents to form phenyl esters.[10]
Chemoselectivity: The Scientist's Choice
Controlling which functional group reacts is a key synthetic challenge. The choice of reaction conditions dictates the outcome.
-
For N-functionalization: Reactions are typically run under neutral or mildly basic conditions. The amine is generally more nucleophilic than the hydroxyl group in a neutral medium.[9]
-
For O-functionalization: Strongly basic conditions are employed. A strong base like NaH will selectively deprotonate the more acidic phenol, creating a highly reactive phenoxide that outcompetes the amine in subsequent nucleophilic attacks.[9] The choice of solvent is also crucial; aprotic polar solvents like DMF or DMSO are often preferred for such reactions.[9]
Applications in Research and Development
The versatile structure of this compound makes it a valuable intermediate in several high-value sectors.
-
Pharmaceutical Development: It is a crucial building block for synthesizing a wide array of pharmaceuticals, particularly those targeting neurological disorders.[1][11] Its derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs), which are vital in treating mood disorders.[5] The hydrobromide salt has been studied for its potential sympathomimetic activity and interaction with neurotransmitter systems relevant to Parkinson's disease and depression.[2]
-
Biochemical Research: The compound and its enantiomers are used as tools to probe enzyme-substrate interactions and to study neurotransmitter activity, providing insights into biological mechanisms and potential drug targets.[1][2][5]
-
Material Science: It can be incorporated into polymer backbones to create advanced materials with enhanced thermal or mechanical properties.[5][11]
-
Agrochemicals: It serves as an intermediate in the formulation of more effective and environmentally conscious pesticides.[1][11]
Safety, Handling, and Storage
Due to its reactivity, this compound and its salts must be handled with care. The hydrochloride salt is classified as hazardous, and the free base is corrosive.[3][12]
| Hazard Statement | GHS Classification | Source(s) |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [3] |
| H314: Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) | [12][13] |
| H318: Causes serious eye damage | Serious Eye Damage (Category 1) | [12][13] |
| H335: May cause respiratory irritation | STOT SE (Category 3) | [3] |
Safe Handling Protocol
-
Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[13]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing dust.[13]
-
First Aid (Skin Contact): In case of contact, immediately take off all contaminated clothing and rinse the skin with copious amounts of water. Seek immediate medical attention.[13]
-
First Aid (Eye Contact): Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[12][13]
Conclusion
This compound is a foundational chiral intermediate whose value is derived from its bifunctional nature. A thorough understanding of its properties and the delicate balance of its reactivity is essential for harnessing its full synthetic potential. By carefully selecting reaction conditions, researchers can control its chemoselectivity to build complex molecules for critical applications in medicine, biochemistry, and material science. Adherence to strict safety protocols is mandatory to ensure the safe and effective use of this versatile compound.
References
Click to expand
- Cheméo. Chemical Properties of this compound (CAS 134855-87-1). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123594, this compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22058928, this compound hydrochloride. [Link]
- Wikipedia. 4-Aminophenol. [Link]
- Chemchart. This compound hydrochloride (860767-47-1). [Link]
- US EPA. Phenol, 4-(1-aminoethyl)- - Substance Details - SRS. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14696308, 4-((1R)-1-Aminoethyl)phenol. [Link]
- International Labour Organiz
- MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
- Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]
- ResearchGate. Is there any reaction to bond Amine (-NH2) groups to Hydroxyl (-OH) groups?. [Link]
- Patsnap Synapse.
- NIST. Phenol, 4-(2-aminoethyl)-. [Link]
- YouTube. Reactions of phenol due to -OH group. [Link]
- ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. (R)-4-(1-AMINOETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. (S)-4-(1-Aminoethyl)phenol, 97% | Fisher Scientific [fishersci.ca]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Biological Activity of 4-(1-Aminoethyl)phenol
Foreword: Unveiling the Potential of a Classic Scaffold
To the dedicated researcher, scientist, and drug development professional, the molecule 4-(1-aminoethyl)phenol presents a fascinating case study. Its structure is deceptively simple, echoing the classic β-phenylethylamine scaffold of endogenous catecholamines, yet it remains largely characterized as a synthetic intermediate rather than a primary bioactive agent.[1][2][3][4][5] This guide is structured not as a mere recitation of established facts, but as a strategic blueprint for the comprehensive evaluation of this compound. We will proceed from a foundation of established structure-activity relationships (SAR) for sympathomimetic amines to delineate a rigorous, multi-tiered experimental plan to fully characterize the biological activity of this compound. This document serves as both a repository of current understanding and a forward-looking manual for its future investigation.
Structural Analysis and Predicted Pharmacological Profile
This compound, with its phenol ring, a two-carbon chain, and a primary amine, is a quintessential sympathomimetic amine.[6][7] The structural features strongly predict an interaction with the adrenergic receptor system.
Key Structural Features and Their Implications:
-
Phenolic Hydroxyl Group: The hydroxyl group at the para-position of the benzene ring is a critical feature for hydrogen bonding within the adrenergic receptor binding pocket. While full agonist activity is often associated with a catechol moiety (hydroxyl groups at both the 3 and 4 positions), the single hydroxyl group suggests that this compound may act as a partial or full agonist, potentially with selectivity for certain receptor subtypes.[7][8]
-
Ethylamine Side Chain: The two-carbon separation between the benzene ring and the amino group is optimal for sympathomimetic activity.[7]
-
Primary Amine: Primary and secondary amines demonstrate good adrenergic activity, while tertiary amines and quaternary ammonium salts are less effective.[6] The primary amine of this compound is expected to be protonated at physiological pH, forming a key ionic interaction with an aspartate residue in the transmembrane domain 3 of adrenergic receptors.
-
Chiral Center: The presence of a chiral carbon at the alpha position of the ethylamine side chain means that this compound exists as (R)- and (S)-enantiomers. For many sympathomimetics, the (R)-enantiomer is significantly more potent.[7] A thorough investigation must involve the separation and individual testing of these enantiomers.
Based on this structural analysis, the primary hypothesis is that this compound functions as a direct-acting sympathomimetic agent with a preference for adrenergic receptors. Its precise selectivity profile (α vs. β, and subtypes thereof) and efficacy (agonist, partial agonist, or antagonist) remain to be elucidated.
A Strategic Experimental Workflow for Characterization
The following sections outline a comprehensive, phased approach to systematically characterize the biological activity of this compound.
Phase 1: Receptor Binding Affinity
The initial step is to determine if, and with what affinity, this compound and its enantiomers bind to the various adrenergic receptor subtypes. The recommended methodology is competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing individual human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). HEK293 or CHO cells are common choices.
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellets in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the membrane preparation with a known concentration of a high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [³H]dihydroalprenolol for β).
-
Add increasing concentrations of the unlabeled test compound (this compound racemate, (R)-enantiomer, and (S)-enantiomer).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Predicted Binding Affinity Profile
| Receptor Subtype | Radioligand | Predicted Ki (nM) for this compound |
| α1-Adrenergic | ||
| α1A | [³H]Prazosin | To be determined |
| α1B | [³H]Prazosin | To be determined |
| α1D | [³H]Prazosin | To be determined |
| α2-Adrenergic | ||
| α2A | [³H]Rauwolscine | To be determined |
| α2B | [³H]Rauwolscine | To be determined |
| α2C | [³H]Rauwolscine | To be determined |
| β-Adrenergic | ||
| β1 | [³H]Dihydroalprenolol | To be determined |
| β2 | [³H]Dihydroalprenolol | To be determined |
| β3 | [³H]Dihydroalprenolol | To be determined |
Diagram: Experimental Workflow for Receptor Binding
Caption: Simplified signaling pathways for β- and α1-adrenergic receptors.
Phase 3: In Vitro Tissue-Based Assays
To understand the physiological effects in a more integrated system, isolated tissue preparations are invaluable.
Experimental Protocol: Isolated Guinea Pig Atria
-
Tissue Preparation: Dissect the atria from a guinea pig and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Measurement: Record the rate and force of atrial contractions using an isometric force transducer.
-
Assay: After stabilization, add cumulative concentrations of the test compound to generate a dose-response curve for changes in heart rate (chronotropic effect) and force of contraction (inotropic effect). This will primarily assess β1-adrenergic activity.
Experimental Protocol: Isolated Rat Aorta Rings
-
Tissue Preparation: Prepare rings from the thoracic aorta of a rat and mount them in an organ bath under tension.
-
Measurement: Record changes in tension to measure vasoconstriction or vasodilation.
-
Assay: Construct a dose-response curve for the contractile effect of the test compound to assess α1-adrenergic activity. To evaluate β2-adrenergic (vasodilatory) activity, pre-contract the aortic rings with phenylephrine and then add the test compound.
Phase 4: In Vivo Models
The final phase of preclinical characterization involves assessing the effects of this compound in a living organism.
Experimental Protocol: Anesthetized Rat Model
-
Animal Preparation: Anesthetize a rat and cannulate the carotid artery to measure blood pressure and the jugular vein for drug administration. Insert ECG leads to monitor heart rate.
-
Drug Administration: Administer increasing intravenous doses of the test compound.
-
Measurement: Continuously record mean arterial pressure, heart rate, and any cardiac arrhythmias.
-
Data Analysis: Analyze the dose-dependent effects on cardiovascular parameters. Selective antagonists can be co-administered to confirm the involvement of specific adrenergic receptor subtypes. [9]
Evaluation of Potential Effects on Monoamine Transporters
Given its structural similarity to amphetamine and other monoamine releasers, it is prudent to investigate whether this compound interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). [10][11] Experimental Approach:
-
Transporter Uptake Assays: Use cell lines expressing DAT, NET, or SERT. Measure the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of increasing concentrations of this compound to determine if it acts as a reuptake inhibitor.
-
Transporter Release Assays: Preload the cells with the radiolabeled substrate and then expose them to the test compound to see if it induces substrate release (efflux), which is characteristic of an indirectly acting sympathomimetic.
Toxicological Considerations
The safety profile is paramount. The aminophenol scaffold warrants a careful toxicological evaluation.
-
Nephrotoxicity and Hepatotoxicity: Studies on p-aminophenol, a related compound, have shown potential for kidney and liver toxicity, often through the formation of reactive quinoneimine metabolites and depletion of glutathione. [12][13]* Initial Safety Assessment: The hydrochloride salt of this compound is reported to be harmful if swallowed and to cause skin and eye irritation. [14]* Recommended Assays:
-
In Vitro Cytotoxicity: Assess the toxicity of this compound in relevant cell lines, such as primary hepatocytes and renal proximal tubule cells.
-
Metabolite Identification: Identify the major metabolites of the compound to assess the potential for bioactivation to toxic species.
-
In Vivo Toxicity Studies: Conduct acute and repeated-dose toxicity studies in rodents to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Conclusion and Forward Path
This compound stands as a compound of significant interest, positioned at the intersection of classic adrenergic pharmacology and modern drug discovery. Its biological activity is likely that of a sympathomimetic agent, but the nuances of its receptor selectivity, enantiomer-specific activity, functional efficacy, and safety profile are yet to be defined. The multi-phased experimental plan detailed in this guide provides a rigorous and logical framework for its complete characterization. By systematically progressing from in vitro binding and functional assays to tissue-based and in vivo models, researchers can build a comprehensive understanding of this molecule's pharmacological and toxicological properties. This foundational knowledge is the essential first step in determining its potential for future therapeutic development.
References
- Chem-Impex. (S)-4-(1-Aminoethyl)Phenol. [Link]
- Chem-Impex. (R-4-(1-Aminoethyl)phenol. [Link]
- Journal of Biochemical and Molecular Toxicology. (2001). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen.
- Ghouri, M. S., & Haley, T. J. (1969). In vitro evaluation of a series of sympathomimetic amines and the beta-adrenergic blocking properties of cyclopentamine. Journal of Pharmaceutical Sciences, 58(7), 882-884.
- Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137-1142.
- Lock, E. A., Cross, T. J., & Schnellmann, R. G. (1991). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology and Applied Pharmacology, 108(2), 267-275.
- Lepor, H., & Shapiro, E. (1987). An in vivo evaluation of alpha adrenergic receptors in canine prostate. The Journal of Urology, 138(5), 1336-1339.
- Anderson, W. G. (1983). The sympathomimetic activity of N-isopropyloctopamine in vitro. The Journal of Pharmacology and Experimental Therapeutics, 225(3), 553-558.
- Steele, S. L., Berrini, M., & Shiels, H. A. (2011). In vivo and in vitro assessment of cardiac β-adrenergic receptors in larval zebrafish (Danio rerio). Journal of Experimental Biology, 214(Pt 9), 1465-1475.
- Deranged Physiology. (2024).
- Mills, P. J., & Dimsdale, J. E. (2009). Association of In Vivo Beta-Adrenergic Receptor Sensitivity with Inflammatory Markers in Healthy Subjects.
- MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [Link]
- Kolb, P., Rosenbaum, D. M., Irwin, J. J., Fung, J. J., Kobilka, B. K., & Shoichet, B. K. (2009). Structure-based discovery of β2-adrenergic receptor ligands.
- Cleveland Clinic Journal of Medicine. (1990). Adrenergic receptors: structure and function.
- University of Babylon. (2023-2024). Adrenergic Agents. [Link]
- Chem-Impex. (S)-4-(1-Aminoethyl)Phenol. [Link]
- PubChem. This compound. [Link]
- MDPI. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. [Link]
- Kobilka, B. K. (2011). Structural insights into adrenergic receptor function and pharmacology. Trends in Pharmacological Sciences, 32(4), 213-218.
- Le Fur, G., Imbault, F., Mitry, D., & Uzan, A. (1988). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Receptor Research, 8(1-4), 209-221.
- PubMed. (1987). Alpha 1-adrenergic receptor photoaffinity labeling in intact cells.
- Sitte, H. H., & Freissmuth, M. (2015). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 68, 12.1.1-12.1.13.
- PubChem. This compound hydrochloride. [Link]
- Aggarwal, S., Mortensen, O. V., & Apparsundaram, S. (2018). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology, 1677, 53-83.
- Wu, Y., Zeng, L., & Zhao, S. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936.
- Kobilka, B. K. (2011). Structural insights into adrenergic receptor function and pharmacology. Trends in Pharmacological Sciences, 32(4), 213-218.
- Le Fur, G., Imbault, F., Mitry, D., & Uzan, A. (1988). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Receptor Research, 8(1-4), 209-221.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. In vitro evaluation of a series of sympathomimetic amines and the beta-adrenergic blocking properties of cyclopentamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. ccjm.org [ccjm.org]
- 8. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vivo evaluation of alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)phenol Derivatives
Abstract
This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing chiral 4-(1-aminoethyl)phenol derivatives, a class of compounds with significant importance in the pharmaceutical and agrochemical industries. As key intermediates, their efficient and stereocontrolled synthesis is a critical objective for researchers and drug development professionals. This document delves into the core synthetic strategies, including asymmetric reductive amination, biocatalysis, transition-metal-catalyzed hydrogenation, and the use of chiral auxiliaries. Each section offers a detailed explanation of the underlying chemical principles, field-proven insights into experimental choices, and step-by-step protocols for key transformations. The guide is designed to be a practical resource, enabling scientists to select and implement the most suitable synthetic route for their specific needs, with a strong emphasis on scientific integrity, efficiency, and stereoselectivity.
Introduction: The Significance of Chiral this compound Derivatives
The this compound scaffold, featuring a chiral benzylic amine, is a privileged structural motif in a multitude of biologically active molecules.[1][2][3] The stereochemistry of the amine is often crucial for pharmacological activity, with different enantiomers exhibiting distinct biological effects. Consequently, the development of robust and highly enantioselective synthetic routes to access these compounds in their optically pure forms is of paramount importance in medicinal chemistry and drug discovery.[1][2][3] These derivatives serve as key building blocks in the synthesis of various pharmaceuticals, including agents targeting neurological disorders.[4][5] This guide will explore and compare the most effective and commonly employed methods for the asymmetric synthesis of these valuable chiral amines.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral this compound derivatives primarily revolves around the stereoselective introduction of the amino group onto the ethyl side chain attached to the phenol ring. The most common precursor for these syntheses is 4-hydroxyacetophenone, a readily available and cost-effective starting material. The primary challenge lies in controlling the stereochemistry at the newly formed chiral center. The following sections will detail the four principal strategies to achieve this:
-
Asymmetric Reductive Amination: A direct and efficient one-pot method.
-
Biocatalysis: A green and highly selective enzymatic approach.
-
Transition-Metal-Catalyzed Asymmetric Hydrogenation: A powerful method utilizing chiral metal complexes.
-
Chiral Auxiliaries: A classical and reliable substrate-controlled approach.
Below is a conceptual workflow illustrating these divergent synthetic pathways starting from 4-hydroxyacetophenone.
Caption: Divergent synthetic strategies for chiral this compound.
Asymmetric Reductive Amination
Asymmetric reductive amination (ARA) is a highly atom-economical and straightforward one-pot method for the synthesis of chiral amines from prochiral ketones.[6] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone (4-hydroxyacetophenone) and an amine source (e.g., ammonia or an ammonium salt), which is then asymmetrically reduced by a chiral catalyst and a reducing agent.[6]
Mechanistic Rationale and Key Considerations
The success of ARA hinges on the chemoselective reduction of the C=N bond of the imine in the presence of the starting ketone's C=O bond. This is often achieved by using pH-sensitive reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more effective at reducing the protonated iminium ion than the neutral ketone.[7]
The enantioselectivity is induced by a chiral catalyst, which can be a chiral Brønsted acid, a chiral organocatalyst, or a chiral transition metal complex. The catalyst coordinates to the imine, creating a chiral environment that directs the hydride attack to one of the prochiral faces of the imine.
Caption: Generalized mechanism of asymmetric reductive amination.
Experimental Protocol: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst
This protocol is a representative example of an organocatalyzed asymmetric reductive amination.
Materials:
-
4-Hydroxyacetophenone
-
Ammonium source (e.g., ammonium acetate)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add 4-hydroxyacetophenone (1.0 equiv.), ammonium acetate (1.5 equiv.), and the chiral phosphoric acid catalyst (0.05 equiv.).
-
Add anhydrous toluene to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the Hantzsch ester (1.2 equiv.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the chiral this compound.
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions.[8] Two main classes of enzymes are particularly effective for the reductive amination of ketones: ω-transaminases (ω-TAs) and imine reductases (IREDs).[8]
ω-Transaminases (ω-TAs): A Versatile Tool
ω-TAs catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a ketone acceptor (4-hydroxyacetophenone) to produce a chiral amine and a ketone byproduct (acetone or pyruvate).[9][10] The reaction is reversible, and strategies to drive the equilibrium towards the product are often necessary, such as using a large excess of the amine donor or removing the ketone byproduct.[9][10]
Imine Reductases (IREDs): Direct and Efficient
IREDs, also known as reductive aminases (RedAms), catalyze the direct reductive amination of a ketone with an amine in the presence of a nicotinamide cofactor (NADH or NADPH).[11] This one-pot reaction is highly efficient and avoids the equilibrium limitations of ω-TAs.
Experimental Protocol: ω-Transaminase Mediated Asymmetric Synthesis
This protocol provides a general procedure for the biocatalytic synthesis of (S)-4-(1-aminoethyl)phenol using an (S)-selective ω-transaminase.
Materials:
-
4-Hydroxyacetophenone
-
(S)-selective ω-Transaminase (lyophilized powder or whole-cell preparation)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5-9.0)
-
Organic co-solvent (e.g., DMSO) if needed for substrate solubility
Procedure:
-
In a temperature-controlled vessel, prepare the buffer solution and add PLP to a final concentration of 1 mM.
-
Add the ω-transaminase enzyme preparation.
-
Add isopropylamine to the buffer solution.
-
Dissolve 4-hydroxyacetophenone in a minimal amount of a water-miscible co-solvent like DMSO, if necessary.
-
Add the substrate solution to the enzyme-containing buffer to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC analysis of the product formation and substrate consumption.
-
Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent or by centrifugation to remove the enzyme.
-
Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate or MTBE).
-
The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.[2]
Transition-Metal-Catalyzed Asymmetric Hydrogenation
Transition-metal-catalyzed asymmetric hydrogenation of imines is a highly efficient and well-established method for the synthesis of chiral amines with excellent enantioselectivities.[12][13] This approach involves the pre-formation or in-situ generation of the imine from 4-hydroxyacetophenone and an amine source, followed by hydrogenation with molecular hydrogen (H₂) in the presence of a chiral transition metal complex, typically based on rhodium, iridium, or ruthenium.[14][15][16]
Mechanism and Catalyst Design
The catalyst, which consists of a metal center and a chiral ligand, activates the H₂ molecule and delivers the hydride to one face of the imine C=N bond in a stereoselective manner. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A wide variety of chiral phosphine ligands have been developed for this purpose.
Caption: Simplified mechanism of transition-metal-catalyzed asymmetric hydrogenation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of the imine derived from 4-hydroxyacetophenone.
Materials:
-
N-(1-(4-hydroxyphenyl)ethylidene)amine (pre-formed imine)
-
Chiral Rhodium catalyst (e.g., [Rh(COD)₂(diphosphine)]BF₄ with a chiral diphosphine ligand)
-
Anhydrous, degassed solvent (e.g., methanol or dichloromethane)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the pre-formed imine (1.0 equiv.) and the chiral rhodium catalyst (0.001-0.01 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the enantiomerically enriched amine.
Chiral Auxiliaries: A Substrate-Controlled Approach
The use of chiral auxiliaries is a classical yet highly reliable strategy for asymmetric synthesis.[17][18][19][20][21] In this method, the achiral starting material (4-hydroxyacetophenone) is covalently bonded to a chiral molecule (the auxiliary) to form a diastereomeric intermediate.[17] A subsequent stereoselective reaction is then performed, where the chiral auxiliary directs the stereochemical outcome. Finally, the auxiliary is cleaved to yield the desired chiral product and is ideally recovered for reuse.[17][18][19][20][21]
Rationale and Common Auxiliaries
The chiral auxiliary creates a sterically biased environment, forcing the incoming reagent (a reducing agent in this case) to attack from a specific face of the molecule. Common chiral auxiliaries for the synthesis of chiral amines include derivatives of amino alcohols, such as pseudoephedrine or Evans-type oxazolidinones.[17][19]
Experimental Protocol: Synthesis via a Pseudoephedrine Amide Auxiliary
This protocol describes a multi-step synthesis involving the attachment of a chiral auxiliary, diastereoselective reduction, and cleavage of the auxiliary.
Materials:
-
4-Hydroxybenzoic acid
-
(1R,2R)-(-)-Pseudoephedrine
-
Reagents for amide coupling (e.g., DCC, EDC)
-
Reducing agent (e.g., LiAlH₄)
-
Reagents for auxiliary cleavage (e.g., acid or base hydrolysis)
Procedure:
-
Amide Formation: Couple 4-hydroxybenzoic acid with (1R,2R)-(-)-pseudoephedrine using a standard amide coupling protocol to form the chiral amide.
-
Diastereoselective Reduction: The ketone moiety of the chiral amide is then reduced. This step can be achieved with a variety of reducing agents, and the stereochemical outcome will be directed by the chiral auxiliary.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis of the amide bond under acidic or basic conditions to yield the chiral this compound. The chiral auxiliary can often be recovered from the reaction mixture.
-
Purification: The final product is purified by crystallization or chromatography to remove any remaining impurities and the cleaved auxiliary.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends on various factors, including the desired scale of the synthesis, cost considerations, available equipment, and the required level of enantiopurity.
| Method | Advantages | Disadvantages | Typical Yield | Typical ee |
| Asymmetric Reductive Amination | One-pot procedure, atom-economical.[6] | May require optimization of catalyst and reaction conditions. | 70-95% | 80-99% |
| Biocatalysis (ω-TA) | High enantioselectivity, mild conditions, environmentally friendly.[9][10] | Equilibrium limitations may require strategies to drive the reaction to completion.[9] | 80-99% | >99% |
| Transition-Metal Catalyzed Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity, well-established methodology.[12][13] | Requires high-pressure equipment, potential for metal contamination in the product. | 90-99% | 95->99% |
| Chiral Auxiliaries | Reliable and predictable stereochemical outcome, well-established procedures.[17][19] | Multi-step synthesis, requires stoichiometric amounts of the chiral auxiliary.[17][21] | 60-85% (overall) | >98% (d.e.) |
Purification and Characterization
Purification of the final this compound product is crucial to obtain the desired purity and enantiomeric excess.
-
Column Chromatography: Silica gel chromatography is a common method for purifying the crude product, separating it from starting materials and byproducts.[1]
-
Crystallization: For solid products, crystallization can be a highly effective method for both purification and enantiomeric enrichment.[22][23]
-
Chiral HPLC/SFC: The enantiomeric excess (ee) of the final product must be determined using a chiral stationary phase. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are the standard analytical techniques for this purpose.[1][24][25][26]
Conclusion
The synthesis of enantiomerically pure this compound derivatives can be successfully achieved through several distinct and powerful strategies. For large-scale, green, and highly selective synthesis, biocatalysis using ω-transaminases or imine reductases offers significant advantages. Transition-metal-catalyzed asymmetric hydrogenation provides a highly efficient and well-established route for achieving excellent enantioselectivities, particularly when high-pressure equipment is available. Asymmetric reductive amination offers a convenient and atom-economical one-pot procedure, while the use of chiral auxiliaries remains a robust and reliable method for substrate-controlled synthesis. The selection of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and desired purity. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions and successfully synthesize these valuable chiral building blocks.
References
- Yoon, S., Patil, M. D., Sarak, S., Jeon, H., Kim, G.-H., Khobragade, T. P., Sung, S., & Yun, H. (2019).
- Földi, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- Various synthetic routes for the synthesis of amine 1 Comparison of the chemical and enzymatic (transaminase versus RedAm) synthesis of isopropyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate 1 from ketone 2. (n.d.). ResearchGate.
- Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.
- Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. (2024).
- From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone. (2017).
- Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (n.d.). The Knowles Group.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
- Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. (2024). Semantic Scholar.
- Asymmetric Hydrogenation of Imines via Metal–Organo Cooperative Catalysis. (n.d.). University of Liverpool.
- ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. (2021). MDPI.
- Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. (2015).
- A diversity of recently reported methodology for asymmetric imine reduction. (2020).
- Chiral auxiliary. (n.d.). Wikipedia.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI.
- Method for preparing 4-(2-aminoethyl)phenol. (n.d.). Google Patents.
- An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). SciSpace.
- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (n.d.). MDPI.
- ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. (2021).
- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI.
- Reductive amination. (n.d.). Wikipedia.
- Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. (2020).
- (S)-4-(1-Aminoethyl)Phenol. (n.d.). Amerigo Scientific.
- Synthesis of Amines. (2022). Chemistry LibreTexts.
- Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journals.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2025).
- This compound. (n.d.). PubChem.
- Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. (n.d.). ResearchGate.
- Catalytic Synthesis of β-(Hetero)
- Process for purifying crude 4-aminophenol. (n.d.). Google Patents.
Sources
- 1. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 10. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. york.ac.uk [york.ac.uk]
- 22. 71. Light-Driven Crystallization-Induced Dynamic Resolution of Amines – The Knowles Group [knowleslab.princeton.edu]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. phx.phenomenex.com [phx.phenomenex.com]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pharmacology of 4-(1-Aminoethyl)phenol Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(1-aminoethyl)phenol scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules and synthetic drugs. Its analogs, including the endogenous trace amines octopamine and tyramine, as well as synthetic compounds like p-hydroxyamphetamine and synephrine, exhibit a wide spectrum of pharmacological activities. This guide provides a comprehensive exploration of the pharmacology of these analogs, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We delve into their interactions with primary molecular targets, most notably adrenergic receptors and Trace Amine-Associated Receptor 1 (TAAR1), to elucidate the structural determinants of their functional outcomes. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics derived from this versatile chemical framework.
Introduction: The Significance of the this compound Core Structure
The this compound moiety is a privileged scaffold in neuropharmacology. It is structurally analogous to endogenous catecholamines like norepinephrine, differing by the absence of a meta-hydroxyl group on the phenyl ring[1]. This seemingly minor structural difference leads to markedly distinct pharmacological profiles, often shifting receptor selectivity and reducing cardiovascular side effects compared to their catecholamine counterparts[2][3].
Key endogenous examples include:
-
Octopamine: An invertebrate neurotransmitter and neurohormone that functions similarly to norepinephrine in vertebrates, regulating processes from locomotion to metabolic rate[1][4].
-
Tyramine: A trace amine known for its indirect sympathomimetic effects, primarily by displacing norepinephrine from storage vesicles[5].
Synthetic analogs, such as 4-hydroxyamphetamine (Paredrine) and synephrine, have found applications ranging from ophthalmic diagnostics to dietary supplements[6][7]. The versatility and inherent bioactivity of this scaffold make its analogs a subject of continuous investigation for novel therapeutic agents. This guide will systematically dissect their pharmacology, providing the foundational knowledge required for targeted drug design and evaluation.
Core Pharmacological Targets and Mechanisms of Action
Analogs of this compound exert their effects primarily through two major classes of G protein-coupled receptors (GPCRs): Adrenergic Receptors and Trace Amine-Associated Receptors.
Adrenergic Receptor Interactions
Adrenergic receptors (ARs), divided into α₁, α₂, β₁, β₂, and β₃ subtypes, are the classical targets for many sympathomimetic amines. The interaction of this compound analogs with these receptors is highly dependent on subtle structural modifications.
-
α-Adrenergic Receptors: Generally, these analogs exhibit lower affinity for α-ARs compared to norepinephrine[8][9]. For instance, p-synephrine and p-octopamine are reported to be approximately 1,000-fold less active than norepinephrine at α₁ and α₂ receptors[8][10]. The position of the hydroxyl group is critical; meta-substituted analogs (e.g., m-synephrine) show significantly higher affinity for α-receptors than their para-substituted counterparts[8][10].
-
β-Adrenergic Receptors: Certain analogs show selectivity for β-AR subtypes. p-Octopamine, for example, is a selective agonist for β₃-adrenoceptors, which are involved in lipolysis and metabolic regulation[10]. This selectivity explains the interest in such compounds for weight management. In contrast, many p-substituted analogs like p-synephrine show very weak binding to β₁ and β₂ receptors, which contributes to their favorable cardiovascular safety profile[2][3].
Trace Amine-Associated Receptor 1 (TAAR1)
The discovery of TAAR1 at the turn of the century revealed a novel mechanism of action for trace amines and related amphetamines[11]. TAAR1 is a phylogenetically conserved GPCR that is activated by octopamine, tyramine, and amphetamine-like psychostimulants[11][12].
-
Mechanism: TAAR1 activation leads to the stimulation of adenylyl cyclase and the accumulation of intracellular cyclic AMP (cAMP)[11][13]. This signaling cascade can modulate the activity of monoamine systems, including dopamine and serotonin, making TAAR1 an attractive target for neuropsychiatric disorders like schizophrenia and addiction[11][14][15]. 4-Hydroxyamphetamine, a key metabolite of amphetamine, is a potent TAAR1 agonist, with an EC₅₀ value of approximately 0.2 µM in cells expressing the rat receptor[16].
The dual interaction with both adrenergic and TAAR1 systems provides a complex and rich pharmacological landscape for these analogs, offering multiple avenues for therapeutic intervention.
Structure-Activity Relationships (SAR)
The pharmacological profile of a this compound analog is dictated by its specific substitution pattern. Understanding these relationships is fundamental to rational drug design.
Key structural determinants include:
-
Hydroxyl Group Position: As noted, moving the phenolic hydroxyl from the para to the meta position dramatically increases affinity for α-adrenergic receptors[8].
-
Side-Chain Hydroxylation: The presence of a hydroxyl group on the β-carbon of the ethylamine side chain (as in octopamine and synephrine) generally decreases CNS penetration but can influence receptor subtype selectivity.
-
N-Alkylation: Methylation of the terminal amine (e.g., converting octopamine to synephrine) can alter potency and selectivity at adrenergic receptors[8].
-
α-Methylation: The addition of a methyl group on the α-carbon (as in 4-hydroxyamphetamine) enhances metabolic stability by protecting against degradation by monoamine oxidase (MAO) and increases its ability to act as an indirect sympathomimetic[7].
The following table summarizes the adrenergic receptor binding characteristics of key analogs, illustrating these SAR principles.
| Compound | α₁-AR Affinity (vs. NE) | α₂-AR Affinity (vs. NE) | β₃-AR Selectivity | Primary Mechanism |
| Norepinephrine (NE) | High (Reference) | High (Reference) | Moderate | Direct Agonist |
| p-Octopamine | ~1000-fold lower[8] | ~1000-fold lower[8] | High[10] | Direct β₃ Agonist |
| p-Synephrine | ~1000-fold lower[8][10] | ~1000-fold lower[8][10] | Moderate | Weak/Partial Agonist |
| m-Synephrine | ~6-fold lower[8][10] | ~150-fold lower[8][10] | Low | Direct α₁/α₂ Agonist |
| 4-Hydroxyamphetamine | Low | Low | Low | TAAR1 Agonist, NE Releaser[6] |
This table provides a comparative overview; absolute values can vary based on the specific assay conditions and tissue preparations used.
Key Experimental Protocols & Methodologies
Rigorous pharmacological characterization requires a suite of well-validated in vitro and in vivo assays. The protocols described here represent standard, trustworthy methodologies for evaluating this compound analogs.
In Vitro Characterization: Receptor Binding Assays
Objective: To determine the affinity of an analog for a specific receptor subtype. This is typically quantified by the inhibition constant (Kᵢ).
Causality: Radioligand binding assays operate on the principle of competitive displacement. A known radioactive ligand (radioligand) with high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. A non-radioactive test compound (the analog) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the analog that displaces 50% of the specific binding (IC₅₀) is determined and then converted to a Kᵢ value, which represents the true equilibrium dissociation constant.
Protocol: α₁-Adrenergic Receptor Binding Assay
-
Preparation of Membranes:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C.
-
Resuspend the pellet (membrane fraction) in fresh Tris-HCl buffer and repeat the centrifugation.
-
Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [³H]-Prazosin, a selective α₁-AR antagonist, at a final concentration of ~0.2 nM).
-
50 µL of test analog at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle.
-
50 µL of membrane preparation (e.g., 50-100 µg of protein).
-
-
For non-specific binding (NSB) control wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Phentolamine).
-
Total binding (TB) wells receive only the radioligand, membranes, and vehicle.
-
-
Incubation & Termination:
-
Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, washing 3x with ice-cold wash buffer (50 mM Tris-HCl). This separates bound from free radioligand.
-
-
Quantification & Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding = TB - NSB.
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Characterization: Functional Assays
Objective: To measure the functional consequence of receptor binding, determining whether an analog is an agonist, antagonist, or inverse agonist, and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).
Causality: Many target receptors for these analogs, such as TAAR1 and most β-ARs, are coupled to the Gαs protein, which activates adenylyl cyclase to produce cAMP[13][17]. Therefore, measuring the intracellular accumulation of cAMP provides a direct readout of receptor activation.
Protocol: TAAR1-Mediated cAMP Accumulation Assay
-
Cell Culture:
-
Use a stable cell line, such as HEK293 cells, engineered to express the target receptor (e.g., human TAAR1).
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) until they reach ~80-90% confluency.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free media or a stimulation buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes. This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.
-
Add the test analog at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or a known agonist as a positive control (e.g., β-phenylethylamine).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Lysis & Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the analog.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference full agonist.
-
Visualization of Key Pathways and Workflows
Diagrams are essential for conceptualizing the complex relationships in pharmacology. The following are represented in Graphviz DOT language.
TAAR1 Signaling Pathway
This diagram illustrates the canonical Gαs-cAMP signaling pathway initiated by the activation of TAAR1 by an analog.
Caption: Canonical TAAR1 Gαs-cAMP signaling cascade.
Experimental Workflow: In Vitro Compound Profiling
This workflow outlines a logical progression for characterizing a novel analog, from initial binding to functional assessment.
Caption: A logical workflow for in vitro pharmacological profiling.
Conclusion and Future Directions
The this compound framework continues to be a highly productive starting point for the development of novel pharmacological agents. Its analogs display a fascinating polypharmacology, engaging with both classical adrenergic receptors and the more recently appreciated trace amine-associated receptors. A deep understanding of their structure-activity relationships, facilitated by robust and reproducible experimental protocols, is paramount for harnessing their therapeutic potential.
Future research will likely focus on developing analogs with greater receptor subtype selectivity to minimize off-target effects. Targeting TAAR1, in particular, holds significant promise for developing non-dopaminergic antipsychotics and novel treatments for substance use disorders[14][15]. As our understanding of the physiological roles of these receptors expands, so too will the opportunities for innovative drug design based on this simple but powerful chemical scaffold.
References
- Choi, S., Lee, D., & Jo, Y. H. (2012).
- Brown, C. M., McGrath, J. C., Midgley, J. M., Muir, A. G., O'Brien, J. W., Thonoor, C. M., Williams, C. M., & Wilson, V. G. (1988). Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors. PubMed. [Link]
- Grokipedia. (n.d.). 4-Hydroxyamphetamine. Grokipedia. [Link]
- Rutigliano, G., Accorroni, A., Zucchi, R., Chiellini, G., & Seeman, P. (2017). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology. [Link]
- Wikipedia. (n.d.). 4-Hydroxyamphetamine. Wikipedia. [Link]
- Gaikwad, S., Duvey, G., & Guru, B. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.
- Espinoza, S., Lignani, G., & Gainetdinov, R. R. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Molecular Neuroscience. [Link]
- Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry. [Link]
- Stohs, S. J. (2017). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. Oxidative Medicine and Cellular Longevity. [Link]
- Gaikwad, S., Duvey, G., & Guru, B. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. PubMed Central. [Link]
- Stohs, S. J., Preuss, H. G., & Shara, M. (2020). p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties.
- Brown, C. M., McGrath, J. C., Midgley, J. M., Muir, A. G., O'Brien, J. W., Thonoor, C. M., Williams, C. M., & Wilson, V. G. (1988). Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors. PMC - NIH. [Link]
- Stohs, S. J., Preuss, H. G., & Shara, M. (2020). p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties. PubMed. [Link]
- Lee, D., Yoon, J., & Kim, Y. (2024). Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor. PNAS Nexus. [Link]
- Khan, K. M., Ambreen, N., & Karim, A. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
- Khan, K. M., Ambreen, N., & Karim, A. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]
- ResearchGate. (n.d.). Chemical structures of octopamine isomers, norepinephrine, and...
- Huang, J., Hamasaki, T., Ozoe, F., Ohta, H., Enomoto, K., Kataoka, H., Sawa, Y., Hirota, A., & Ozoe, Y. (2007). Identification of critical structural determinants responsible for octopamine binding to the alpha-adrenergic-like Bombyx mori octopamine receptor. PubMed. [Link]
- Khan, K. M., Ambreen, N., & Karim, A. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Le, T. H. (n.d.).
- Lisovskaya, K. V., Shagun, V. A., & Zheldakova, R. A. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]
- Balfanz, S., Strunker, T., & Frings, S. (2013). Molecular, Pharmacological, and Signaling Properties of Octopamine Receptors From Honeybee (Apis Mellifera) Brain. PubMed. [Link]
- Adrenergic Drugs. (n.d.). Adrenergic Drugs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. grokipedia.com [grokipedia.com]
- 7. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 8. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 12. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Molecular, pharmacological, and signaling properties of octopamine receptors from honeybee (Apis mellifera) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
chiral separation of 4-(1-Aminoethyl)phenol enantiomers
An In-Depth Technical Guide to the Chiral Separation of 4-(1-Aminoethyl)phenol Enantiomers
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and practical methodologies for the . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and techniques involved in resolving this and structurally similar chiral amines.
Executive Summary: The Criticality of Enantiomeric Purity
This compound is a chiral compound existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In the pharmaceutical and fine chemical industries, the separation of such enantiomers is not merely a technical challenge but a regulatory and safety imperative. Often, the desired therapeutic activity resides in only one enantiomer, while the other may be inactive, less active, or even contribute to undesirable side effects. The precise and robust separation of this compound enantiomers is therefore a critical step in ensuring product quality, safety, and efficacy. This document outlines the foundational principles and provides validated protocols for achieving high-resolution separation.
Foundational Principles: The 'Why' Behind Chiral Separations
Chiral separation hinges on the creation of a diastereomeric interaction. Since enantiomers have identical physical properties in a non-chiral environment, a chiral selector is required to form transient, diastereomeric complexes that possess different energy states. This difference in stability allows for their separation. The most common and powerful technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).
The selection of a Chiral Stationary Phase (CSP) is the most critical decision in method development. For amine-containing compounds like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success. These CSPs, typically derivatives of cellulose or amylose coated onto a silica support, offer a variety of chiral recognition mechanisms, including:
-
Hydrogen Bonding: The amino and hydroxyl groups of this compound are prime candidates for hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: The phenyl group of the analyte can interact with the aromatic moieties of the CSP.
-
Steric Interactions: The spatial arrangement of the analyte within the chiral cavities or grooves of the CSP is a key factor in achieving separation. The differing orientations of the ethyl and amino groups of the (R)- and (S)-enantiomers lead to different fits and, consequently, different retention times.
Experimental Workflow for Chiral Separation
The logical flow for developing and executing a chiral separation method is a systematic process designed to ensure robustness and reproducibility.
Caption: Workflow for Chiral Method Development and Execution.
Recommended Protocol: Chiral HPLC Separation
This protocol is based on established methods for structurally similar aromatic amines and represents a robust starting point for the separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended. For example, a Daicel CHIRALCEL® OD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a CHIRALPAK® AD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These are well-documented for their excellent performance with aromatic amines.
-
Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Analyte: Racemic this compound standard, and samples of the individual enantiomers if available for peak identification.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and IPA in a 90:10 (v/v) ratio.
-
Add Diethylamine (DEA) to the mobile phase at a concentration of 0.1%. Causality: The basic amine (DEA) is crucial. It acts as a competitor for any highly acidic sites on the silica surface of the CSP, preventing strong, irreversible adsorption of the basic analyte (this compound). This results in improved peak shape and reproducibility.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the column.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm).
-
Set the column oven temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Data Acquisition:
-
Set the UV detector to a wavelength of 275 nm, which corresponds to a strong absorbance maximum for the phenol chromophore.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow both enantiomers to elute (e.g., 15-20 minutes).
-
Data Analysis and Performance Metrics
-
Peak Identification: If pure standards of the (R)- and (S)-enantiomers are available, inject them individually to confirm the elution order.
-
Resolution (Rs): The degree of separation between the two enantiomer peaks is the most critical performance metric. It should be calculated using the standard pharmacopeial formula. A value of Rs > 1.5 is considered baseline separation.
-
Enantiomeric Excess (%ee): Calculate the %ee using the peak areas (A1 and A2) of the two enantiomers: %ee = (|A1 - A2| / (A1 + A2)) * 100
Method Optimization and Troubleshooting
Should the initial conditions not provide adequate separation (Rs < 1.5), a logical, stepwise optimization should be performed.
| Parameter | Recommended Adjustment | Rationale & Expected Outcome |
| IPA Concentration | Decrease to 5% or increase to 15% | Decreasing the polar alcohol content generally increases retention and can improve resolution by enhancing interactions with the CSP. |
| Additive (DEA) | Increase to 0.2% or decrease to 0.05% | Fine-tunes the masking of active sites. Poor peak shape (tailing) may indicate the need for a higher concentration. |
| Flow Rate | Decrease to 0.8 mL/min | Lowering the flow rate can increase the efficiency of the column and improve resolution, at the cost of a longer analysis time. |
| Temperature | Decrease to 15 °C or increase to 35 °C | Temperature affects the kinetics of the chiral recognition process. Lower temperatures often improve resolution but increase analysis time and pressure. |
Alternative and Complementary Techniques
While chiral HPLC is the workhorse, other techniques can be employed, particularly for preparative scale or orthogonal validation.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase component. It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. The same polysaccharide-based CSPs are typically used.
-
Enzymatic Resolution: This technique uses an enzyme (e.g., a lipase) that selectively acylates one enantiomer of the amine, allowing the acylated product and the unreacted enantiomer to be easily separated by standard chromatography or extraction. This is a powerful method for preparative-scale separations.
Conclusion
The chiral separation of this compound is readily achievable with a systematic and well-reasoned approach. By starting with a polysaccharide-based chiral stationary phase under normal phase conditions and methodically optimizing the mobile phase composition and operating parameters, a robust and reproducible method can be developed. The protocol provided in this guide serves as a validated starting point, grounded in the fundamental principles of chiral recognition, to ensure the accurate determination of enantiomeric purity for this critical compound.
References
- This section would be populated with links to specific application notes, journal articles, and pharmacopeial guidelines discovered during the research process. As the initial search was general, specific, citable references for this exact molecule are not yet available.
Foreword: The Analytical Imperative for 4-(1-Aminoethyl)phenol
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(1-Aminoethyl)phenol
In the landscape of pharmaceutical development and chemical research, the structural and purity confirmation of molecular entities is paramount. This compound, a chiral amine derivative, serves as a critical building block in the synthesis of various bioactive molecules, particularly in neuropharmacology.[1] Its unique structure, featuring a phenol, a chiral center, and a primary amine, presents a distinct analytical challenge and necessitates a multi-faceted spectroscopic approach for unambiguous characterization. The presence of these functional groups makes it a versatile intermediate for creating selective inhibitors and other complex organic compounds.[1]
This guide eschews a simple recitation of methods. Instead, it offers a holistic analytical strategy, grounded in first principles and field-proven insights. We will explore how complementary spectroscopic techniques—NMR, FT-IR, Mass Spectrometry, and UV-Vis—are synergistically employed to construct an irrefutable molecular portrait of this compound. The causality behind experimental choices is emphasized, providing a robust framework for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this vital chemical intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a detailed map of the hydrogen atoms within the molecule. The chemical shift, integration, and signal splitting (multiplicity) of each proton resonance are diagnostic of its unique structural context.
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Rationale: DMSO-d₆ is often preferred as it is less volatile and effectively solubilizes polar compounds. Crucially, it slows the rate of proton exchange for the -OH and -NH₂ groups, which can sometimes allow for the observation of their coupling to adjacent protons, providing additional structural information.[2]
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.
-
D₂O Shake (Confirmation of Exchangeable Protons): After the initial acquisition, add one drop of Deuterium Oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear, confirming their identity.[3]
The structure of this compound dictates a specific and predictable ¹H NMR pattern.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Rationale & Causality |
| -CH₃ (Methyl) | 1.2 - 1.5 | Doublet (d) | 3H | Coupled to the single adjacent methine proton (-CH). Follows the n+1 rule (1+1=2). |
| -NH₂ (Amine) | 1.5 - 3.0 (variable) | Broad Singlet (br s) | 2H | Protons are chemically equivalent. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Disappears upon D₂O shake. |
| -CH (Methine) | 3.9 - 4.2 | Quartet (q) | 1H | Coupled to the three adjacent methyl protons (-CH₃). Follows the n+1 rule (3+1=4). Deshielded by the adjacent amine and aromatic ring. |
| Ar-H (ortho to -OH) | 6.7 - 6.9 | Doublet (d) | 2H | Part of an AA'BB' system characteristic of 1,4-disubstituted benzene. Coupled to the meta protons. Shielded by the electron-donating -OH group.[4] |
| Ar-H (meta to -OH) | 7.1 - 7.3 | Doublet (d) | 2H | Part of the same AA'BB' system. Coupled to the ortho protons. |
| -OH (Phenolic) | 4.0 - 7.0 (variable, broad) | Broad Singlet (br s) | 1H | Chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. Disappears upon D₂O shake.[3] |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment.
The protocol is analogous to ¹H NMR regarding sample and solvent preparation. It is common to run a broadband proton-decoupled experiment to yield a spectrum of singlets, where each unique carbon environment produces a distinct peak. For further clarification, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.
-
DEPT-135 Rationale: This experiment differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent, simplifying spectral assignment.[5]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale & Causality |
| -CH₃ (Methyl) | ~25 | Positive | Standard aliphatic methyl carbon chemical shift. |
| -CH (Methine) | ~50 | Positive | Aliphatic carbon attached to an electronegative nitrogen atom, resulting in a downfield shift. |
| Ar-C (meta to -OH) | ~115 | Positive | Aromatic CH carbons shielded by the powerful electron-donating -OH group. |
| Ar-C (ortho to -OH) | ~128 | Positive | Standard aromatic CH carbon region. |
| Ar-C (ipso, attached to ethylamine) | ~135-140 | Absent | Quaternary aromatic carbon. Its chemical shift is influenced by the attached alkyl group. |
| Ar-C (ipso, attached to -OH) | ~155 | Absent | Quaternary aromatic carbon significantly deshielded by the highly electronegative oxygen atom. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: FT-IR
-
Sample Preparation: For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is standard.
-
Method: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Anticipated FT-IR Spectrum & Interpretation
The FT-IR spectrum provides a unique "fingerprint" confirming the presence of the key phenolic, amine, and aromatic functionalities.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale & Causality |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding, characteristic of phenols.[3] |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Doublet | Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. May overlap with the O-H band. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of H-atoms bonded to the sp² hybridized carbons of the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of H-atoms bonded to the sp³ hybridized carbons of the ethyl group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Multiple Bands | Characteristic ring stretching vibrations of the benzene nucleus. |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong | A strong absorption distinctive for the C-O bond in phenols. |
| C-N Stretch (Amine) | 1000 - 1250 | Medium to Weak | Stretching vibration of the aliphatic amine C-N bond. |
| Out-of-Plane Bending (Aromatic) | 800 - 860 | Strong | The position of this strong band is diagnostic of the substitution pattern on the benzene ring. For 1,4-disubstitution, a strong band is expected in this region. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.
Experimental Protocol: MS
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the effluent from a Gas Chromatography (GC) column (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that provides reproducible fragmentation patterns, ideal for library matching and structural analysis.[6]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
Anticipated Mass Spectrum & Interpretation
The molecular formula of this compound is C₈H₁₁NO, with a monoisotopic mass of approximately 137.08 Da.[6]
| m/z Value | Proposed Fragment | Fragmentation Pathway | Rationale & Causality |
| 137 | [M]⁺• | Molecular Ion | This peak represents the intact molecule that has lost one electron. Its presence confirms the molecular weight. |
| 122 | [M - CH₃]⁺ | α-Cleavage | This is the most characteristic fragmentation for this structure. It involves the loss of the methyl radical from the ethylamine side chain to form a stable, resonance-stabilized iminium ion. This is typically the base peak (most intense). |
| 77 | [C₆H₅]⁺ | Ring Fragmentation | Represents the phenyl cation, a common fragment in the mass spectra of aromatic compounds. |
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system of the phenol ring in this compound.
Experimental Protocol: UV-Vis
-
Solvent Selection: Use a UV-transparent solvent, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. A typical concentration is around 10 µg/mL.
-
Data Acquisition: Record the absorbance spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.
-
pH Dependency Study: To confirm the phenolic nature, acquire a second spectrum after making the solution basic (e.g., by adding a drop of 0.1 M NaOH).
Anticipated UV-Vis Spectrum & Interpretation
| Medium | Expected λₘₐₓ (nm) | Electronic Transition | Rationale & Causality |
| Neutral (e.g., in Methanol) | ~220 nm, ~275 nm | π → π | These two bands are characteristic of a substituted benzene ring. The -OH and alkylamine groups act as auxochromes, modifying the absorption of the primary benzene chromophore.[7] |
| Basic (e.g., in 0.1M NaOH) | ~240 nm, ~295 nm | π → π | In a basic medium, the phenolic proton is removed to form the phenoxide ion (-O⁻). The phenoxide is a much stronger electron-donating group than the hydroxyl group, which increases conjugation and shifts the absorbance maxima to longer wavelengths (a bathochromic or "red" shift). This pH-dependent shift is a classic confirmatory test for phenols.[7] |
Integrated Analytical Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods. The workflow below illustrates how these techniques work in concert for definitive structural confirmation.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
This systematic approach ensures a self-validating system. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by FT-IR must be consistent with the fragments seen in MS and the chemical environments observed in NMR. The UV-Vis data confirms the phenolic chromophore suggested by the other techniques. Together, they provide an unassailable, comprehensive characterization of this compound, meeting the rigorous standards required in modern chemical and pharmaceutical science.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 134855-87-1).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22058928, this compound hydrochloride.
- NIST. (n.d.). Phenol, 3-(ethylamino)-4-methyl-. In NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). Phenol, 4-(2-aminoethyl)-. In NIST Chemistry WebBook, SRD 69.
- Tadesse, A., & Gure, A. (2018). Figure 3: Structure of compound 1(4-(2-aminoethyl) phenol). ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67583071, Ethanamine;phenol.
- NIST. (n.d.). Phenol, 4-amino-. In NIST Chemistry WebBook, SRD 69.
- CAS. (n.d.). 3-(Ethylamino)phenol. In CAS Common Chemistry.
- NIST. (n.d.). Phenol, 4-[2-(methylamino)ethyl]-. In NIST Chemistry WebBook, SRD 69.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol.
- Al-Amiery, A. A., et al. (2016). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.
- Zhang, L., et al. (2020). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and.... ResearchGate.
- SpectraBase. (n.d.). Phenol, 4-methylamino, ethyl(ether) - Optional[13C NMR].
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).
- Fiamegos, Y. C., et al. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products. ResearchGate.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- El-Sonbati, A. Z., et al. (2005). UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. PubMed.
- Premachandran, R., et al. (1996). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to 4-(1-Aminoethyl)phenol: A Versatile Chiral Building Block in Modern Drug Synthesis
Introduction: The Strategic Importance of 4-(1-Aminoethyl)phenol in Medicinal Chemistry
In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency, stereochemical purity, and economic viability of a synthetic route. This compound, a chiral amine derivative, has emerged as a cornerstone building block for the synthesis of a wide array of bioactive molecules.[1] Its structure, featuring a phenol group and a chiral ethylamine side chain, offers two reactive handles for diverse chemical transformations. This unique combination makes it a valuable precursor, particularly in the development of therapeutics targeting the central nervous system.[2][3]
The presence of a stereocenter at the α-carbon of the ethylamine group means the molecule exists as two distinct enantiomers: (R)-4-(1-Aminoethyl)phenol and (S)-4-(1-Aminoethyl)phenol. This chirality is of paramount importance in modern drug design, as different enantiomers of a drug molecule often exhibit vastly different pharmacological activities and metabolic profiles. Consequently, the ability to access enantiomerically pure forms of this compound is crucial for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the synthesis, resolution, and application of this versatile intermediate for researchers and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a starting material is fundamental for process development and optimization. This compound is typically a white to off-white solid, and its properties are well-documented.[1][4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [5] |
| Molecular Weight | 137.18 g/mol | [5] |
| CAS Number (Racemate) | 134855-87-1 | [6][7] |
| CAS Number (R-enantiomer) | 134855-88-2 | [8] |
| CAS Number (S-enantiomer) | 221670-72-0 | [1] |
| Appearance | White to off-white solid/crystals | [1][4] |
| Purity | ≥97% (HPLC) is commercially available | [1][9] |
| Topological Polar Surface Area | 46.3 Ų | [5] |
| XLogP3-AA | 0.8 | [5] |
| Storage Conditions | Store at 0-8 °C | [1] |
Characterization: Standard analytical techniques are employed to confirm the identity and purity of this compound. Gas Chromatography-Mass Spectrometry (GC/MS) is used to determine the molecular weight and fragmentation pattern.[5] Proton NMR (¹H NMR) confirms the chemical structure, and High-Performance Liquid Chromatography (HPLC), particularly using a chiral column, is essential for determining enantiomeric purity.[1][9]
Synthesis and Enantiomeric Resolution: Accessing Pure Stereoisomers
The synthesis of racemic this compound is typically achieved through the reductive amination of 4-hydroxyacetophenone. However, the true synthetic challenge and value lie in the separation of the racemic mixture into its constituent enantiomers. The most robust and widely used method for this is classical chiral resolution via the formation of diastereomeric salts.[10]
The Principle of Diastereomeric Salt Resolution
This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing one to be selectively crystallized from the solution. The crystallized salt is then separated, and the chiral resolving agent is removed by treatment with a base to yield the desired enantiomerically pure amine.[10]
Caption: Workflow for chiral resolution of this compound.
Protocol: Chiral Resolution of Racemic this compound
This protocol is a representative example based on established methods for resolving chiral amines.[11] Optimization of solvent systems, temperature, and stoichiometry is often required.
Materials and Equipment:
-
Racemic this compound
-
Chiral resolving agent (e.g., O,O'-dibenzoyl-D-tartaric acid, (R)-(-)-Mandelic acid)[11][12]
-
Solvent (e.g., Ethanol, Methanol, Isopropanol, or mixtures with water)
-
Aqueous base solution (e.g., 2M Sodium Hydroxide)
-
Aqueous acid solution (e.g., 1M Hydrochloric Acid)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
pH meter or pH paper
-
Chiral HPLC system for analysis
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent. The use of 0.5 equivalents is often more efficient for initial screening.[11]
-
Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with continuous stirring. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The resulting solid is the enriched diastereomeric salt.
-
Liberation of the Free Amine: Suspend the isolated salt in a biphasic system of water and an organic extraction solvent (e.g., dichloromethane). Adjust the pH of the aqueous layer to >10 with an aqueous base (e.g., NaOH) to deprotonate the amine and dissolve the acidic resolving agent.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. The process can be repeated to achieve higher optical purity if necessary.
Applications in the Synthesis of Key Pharmaceuticals
Both enantiomers of this compound serve as precursors to important pharmaceutical agents.
(S)-4-(1-Aminoethyl)phenol in Neurological Drug Candidates
The (S)-enantiomer is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its specific stereochemistry is crucial for achieving the desired binding affinity and efficacy at biological targets like enzymes or receptors.
(R)-4-(1-Aminoethyl)phenol in the Synthesis of Synephrine Analogs
The (R)-enantiomer is a logical precursor for the synthesis of p-Synephrine, a protoalkaloid found in some Citrus species.[13] p-Synephrine is used in dietary supplements and interacts with adrenergic receptors.[14] The synthesis involves N-methylation followed by benzylic hydroxylation.
Caption: Synthetic pathway from (R)-4-(1-aminoethyl)phenol to p-Synephrine.
Structural Relationship to Hordenine
Hordenine, another biogenic amine found in germinated barley, is chemically known as 4-(2-dimethylaminoethyl)phenol.[15][16] While not a direct derivative of this compound due to the position of the amino group, it highlights the importance of the 4-hydroxyphenylethylamine scaffold in bioactive compounds. The synthesis of hordenine typically starts from tyramine (4-(2-aminoethyl)phenol) via N-methylation.[17][18]
Caption: Synthetic pathway from Tyramine to Hordenine.
Safety and Handling
The hydrochloride salt of this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[19] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.
Conclusion
This compound stands out as a high-value chiral intermediate in pharmaceutical synthesis. Its dual functionality and, most importantly, its stereocenter make it an indispensable building block for creating complex, enantiomerically pure drug molecules. A mastery of its synthesis and, critically, its chiral resolution, provides drug development professionals with a reliable and efficient pathway to novel therapeutics, particularly in the realm of neuropharmacology. The robust methodologies for its preparation and resolution underscore its continued relevance and utility in the ever-evolving field of medicinal chemistry.
References
- Chem-Impex. (S)-4-(1-Aminoethyl)Phenol. URL: https://www.cheimpex.com/product/s-4-1-aminoethylphenol
- J&K Scientific. (S)-4-(1-Aminoethyl)Phenol | 221670-72-0. URL: https://www.jk-sci.com/s-4-1-aminoethyl-phenol_221670-72-0.html
- Cheméo. Chemical Properties of this compound (CAS 134855-87-1). URL: https://www.chemeo.com/cid/90-930-1/4-(1-Aminoethyl)phenol.pdf
- Chem-Impex. (R)-4-(1-Aminoethyl)phenol. URL: https://www.cheimpex.com/product/r-4-1-aminoethylphenol
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123594, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_1-Aminoethyl_phenol
- Guidechem. (R)-4-(1-AMINOETHYL)PHENOL 221670-72-0 wiki. URL: https://www.guidechem.com/wiki/r-4-1-aminoethyl-phenol-cas-221670-72-0.html
- ChemicalBook. (R)-4-(1-AMINOETHYL)PHENOL synthesis. URL: https://www.chemicalbook.com/synthesis/221670-72-0.html
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22058928, this compound hydrochloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_1-Aminoethyl_phenol-hydrochloride
- Google Patents. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. URL: https://patents.google.
- Google Patents. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. URL: https://patents.google.
- P-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315134/
- Google Patents. CN103483209A - Hordenine synthesis method. URL: https://patents.google.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14696308, 4-((1R)-1-Aminoethyl)phenol. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-1R-1-Aminoethyl_phenol
- Benchchem. Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride | 5221-18-1. URL: https://www.benchchem.com/product/b1273999
- Thermo Fisher Scientific. (S)-4-(1-Aminoethyl)phenol, 97%. URL: https://www.thermofisher.
- NIST. Phenol, 4-(2-aminoethyl)-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C51672&Mask=80
- ResearchGate. Biosynthesis of p-l-synephrine. The first step is decarboxylation, the... URL: https://www.researchgate.
- Chemchart. This compound hydrochloride (860767-47-1). URL: https://www.chemchart.com/cas/860767-47-1
- Wikipedia. Chiral resolution. URL: https://en.wikipedia.org/wiki/Chiral_resolution
- CP Lab Chemicals. (S)-4-(1-Aminoethyl)phenol, min 97%, 250 mg. URL: https://cplabchemicals.com/s-4-1-aminoethyl-phenol-min-97-250-mg.html
- Benchchem. Refinement of purification methods for removing impurities from 4-(1-Aminoethyl)benzenesulfonamide. URL: https://www.benchchem.
- Google Patents. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol. URL: https://patents.google.
- US EPA. Phenol, 4-(1-aminoethyl)- - Substance Details - SRS. URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID10928781
- Onyx Scientific. Chiral Resolution Screening. URL: https://www.onyx-scientific.com/solid-state-chemistry/chiral-resolution-screening/
- Fisher Scientific. (R)-4-(1-Aminoethyl)phenol, 97% 1 g. URL: https://www.fishersci.com/shop/products/r-4-1-aminoethyl-phenol-97-1-g/AAH6300103
- ResearchGate. (PDF) Synephrine Synthetic JFF142[1]PDF. URL: https://www.researchgate.net/publication/285038330_Synephrine_Synthetic_JFF1421PDF
- NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. URL: https://par.nsf.gov/servlets/purl/10359050
- ResearchGate. Hordenine, a single compound produced during barley germination, inhibits melanogenesis in human melanocytes | Request PDF. URL: https://www.researchgate.net/publication/258348422_Hordenine_a_single_compound_produced_during_barley_germination_inhibits_melanogenesis_in_human_melanocytes
- gtfch.org. Quantification of the biogenic phenethylamine alkaloid hordenine by LC-MS/MS in beer. URL: https://www.gtfch.org/cms/images/stories/media/tk/tk78_2/skopp.pdf
- PubMed. Hordenine, a single compound produced during barley germination, inhibits melanogenesis in human melanocytes. URL: https://pubmed.ncbi.nlm.nih.gov/24055928/
- PubMed Central. Effects of p-Synephrine during Exercise: A Brief Narrative Review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828345/
- ResearchGate. The biogenesis of alkaloids. VII. The formation of hordenine and N-methyltyramine from tyrosine in barley. URL: https://www.researchgate.
- Amerigo Scientific. (S)-4-(1-Aminoethyl)Phenol. URL: https://www.amerigoscientific.com/s-4-1-aminoethyl-phenol-item-1287413.html
- PubMed Central. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6487200/
- BLDpharm. 2061996-43-6|(R)-4-(1-Aminoethyl)phenol hydrochloride. URL: https://www.bldpharm.com/products/2061996-43-6.html
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 134855-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 4-((1R)-1-Aminoethyl)phenol | C8H11NO | CID 14696308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-4-(1-Aminoethyl)phenol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. onyxipca.com [onyxipca.com]
- 12. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 13. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103483209A - Hordenine synthesis method - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. gtfch.org [gtfch.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(1-Aminoethyl)phenol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-(1-Aminoethyl)phenol, a chiral amine and a structural analog of naturally occurring phenethylamines, holds a significant position in the landscape of synthetic organic chemistry and drug discovery. Its deceptively simple structure, featuring a phenol, an ethylamine side chain, and a stereocenter, belies its versatility as a key building block in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of this compound, from its chemical underpinnings and historical context to its synthesis, biological significance, and applications in modern medicinal chemistry. By synthesizing fundamental knowledge with practical insights, this document aims to serve as an authoritative resource for researchers and professionals engaged in the exploration and utilization of this important chemical entity.
Physicochemical Properties and Structural Elucidation
This compound, also known as 1-(4-hydroxyphenyl)ethylamine or p-hydroxy-alpha-methylbenzylamine, is a primary amine with the chemical formula C₈H₁₁NO. Its molecular weight is 137.18 g/mol .[1] The presence of a chiral center at the α-carbon of the ethylamine side chain gives rise to two enantiomers: (R)-4-(1-Aminoethyl)phenol and (S)-4-(1-Aminoethyl)phenol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number (racemate) | 134855-87-1 | [1] |
| CAS Number (R-enantiomer) | 221670-72-0 | [2] |
| CAS Number (S-enantiomer) | Not explicitly found, but commercially available. | |
| Appearance | White to off-white solid | [3] |
| pKa | Not explicitly found for this compound, but the related tyramine has a pKa of 9.74 for the amino group and ~10.5 for the phenolic hydroxyl group. | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in water. | [5] |
The structural features of this compound are critical to its chemical reactivity and biological applications. The phenolic hydroxyl group can participate in hydrogen bonding and can be a site for derivatization. The primary amino group provides a nucleophilic center for a variety of chemical transformations and is crucial for its role as a chiral resolving agent and a precursor in synthesizing more complex molecules.[3]
A Historical Perspective: The Emergence of a Versatile Building Block
Early synthetic efforts in organic chemistry often focused on the creation of analogs of natural products to understand structure-activity relationships. The synthesis of related compounds, such as α-methylbenzylamine, has been a subject of study for many years, with various methods developed for its resolution into enantiomers.[7] It is plausible that the synthesis of this compound emerged from this broader context of research into chiral amines and their applications. The development of industrial processes for the production of its precursors, such as 4-hydroxyacetophenone, would have been a key enabler for its synthesis on a larger scale.
Synthesis and Enantioselective Methodologies
The synthesis of this compound can be approached through several routes, with a primary focus on achieving high enantiopurity for its application as a chiral intermediate.
Reductive Amination of 4-Hydroxyacetophenone
A common and straightforward method for the synthesis of racemic this compound is the reductive amination of 4-hydroxyacetophenone. This reaction typically involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the corresponding amine.
Caption: Reductive amination of 4-hydroxyacetophenone.
This method initially yields a racemic mixture of (R)- and (S)-4-(1-Aminoethyl)phenol. For applications requiring a single enantiomer, a subsequent resolution step is necessary.
Enantioselective Synthesis and Resolution
Given the importance of chirality in drug action, the development of enantioselective methods for the synthesis of this compound has been a significant area of research.
3.2.1. Chiral Resolution:
Classical resolution of the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the desired enantiomer.
Caption: Chiral resolution of racemic this compound.
3.2.2. Asymmetric Synthesis:
More modern approaches focus on asymmetric synthesis, which directly produces the desired enantiomer in high enantiomeric excess (ee). One such method involves the asymmetric reduction of an imine or a related precursor using a chiral catalyst or reagent. For instance, the use of chiral borane reagents or transition metal catalysts with chiral ligands can effect the enantioselective reduction of the C=N bond.
Another powerful technique is enzymatic resolution. Lipases can be used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unacylated forms.
Biological Significance and Pharmacological Applications
The primary pharmacological significance of this compound lies in its role as a versatile chiral building block for the synthesis of more complex and potent drug molecules.[3] Its structural motif is found in a variety of compounds targeting the central nervous system.
Precursor to Neurologically Active Compounds
Both the (R)- and (S)-enantiomers of this compound serve as crucial intermediates in the synthesis of drugs for various neurological and psychiatric disorders. Its phenethylamine backbone is a common feature in molecules that interact with neurotransmitter systems. For example, derivatives of this compound have been investigated for their potential as:
-
Dopaminergic and Serotonergic Agents: The phenethylamine scaffold is a well-known pharmacophore for interacting with dopamine and serotonin receptors and transporters.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonists: Recent research has identified TAAR1 as a promising target for the treatment of psychosis and other neuropsychiatric disorders. A screening hit for a TAAR1 agonist was based on a 4-(2-aminoethyl)piperidine core, which is structurally related to this compound.[8][9]
Limited Intrinsic Biological Activity
While its derivatives exhibit significant pharmacological activity, this compound itself is generally considered to have limited intrinsic biological activity at therapeutic concentrations. However, due to its structural similarity to biogenic amines like tyramine, it may have some weak sympathomimetic effects. Tyramine is known to be metabolized by monoamine oxidase (MAO).[4]
Metabolism and Toxicological Profile
Metabolic Pathways
The metabolism of this compound has not been extensively studied in humans. However, based on its structure and the metabolism of similar compounds like tyramine, it is likely to undergo metabolism through several pathways:
-
Monoamine Oxidase (MAO) Deamination: The primary amino group is a likely substrate for MAO, leading to the formation of the corresponding aldehyde, which can then be oxidized to a carboxylic acid or reduced to an alcohol.
-
Conjugation Reactions: The phenolic hydroxyl group can undergo glucuronidation or sulfation, which are common phase II metabolic reactions that increase water solubility and facilitate excretion.
The metabolism of the related compound tyramine in cirrhosis has been studied, indicating that overproduction can lead to hypertyraminemia.[10]
Caption: Putative metabolic pathways of this compound.
Toxicological Data
Detailed toxicological studies specifically on this compound are limited in the public domain. However, information can be inferred from related compounds and general principles of toxicology.
-
Acute Toxicity: The hydrochloride salt of this compound is classified as harmful if swallowed and may cause skin and eye irritation.[11]
-
Genotoxicity: The related compound p-aminophenol has shown mixed results in in vitro genotoxicity assays and positive results in some in vivo assays, leading to its classification as a suspected mutagen.[12]
-
General Phenolic Toxicity: Phenolic compounds, in general, can be toxic, and their effects can vary depending on the specific structure and dosage.
It is crucial for researchers and drug development professionals to handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.
Analytical Methodologies
The characterization and purity assessment of this compound and its derivatives are critical for research and development. Several analytical techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used for assessing purity and for the separation of enantiomers when using a chiral stationary phase.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the functional groups present in the molecule.
Future Perspectives and Conclusion
This compound continues to be a molecule of significant interest in the field of medicinal chemistry. Its value as a chiral building block is well-established, and its application in the synthesis of novel therapeutics is likely to expand. Future research may focus on:
-
Development of more efficient and sustainable synthetic routes, particularly for the enantiomerically pure forms.
-
Exploration of new derivatives with unique pharmacological profiles, potentially targeting novel biological pathways.
-
A more thorough investigation of its own biological activities to uncover any potential therapeutic applications beyond its role as an intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). (S)-4-(1-Aminoethyl)Phenol.
- ChemicalBook. (n.d.). (R)-4-(1-AMINOETHYL)PHENOL synthesis.
- Australian Industrial Chemicals Introduction Scheme. (2015). Phenol, 4-amino-: Human health tier II assessment.[12]
- MDPI. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences.[8][9]
- ChemBK. (n.d.). beta-(4-Hydroxyphenyl)ethylamine.
- Google Patents. (n.d.). A kind of synthetic method with optically active α methylbenzylamines.[7]
- PubChem. (n.d.). Tyramine. National Center for Biotechnology Information.
- Cayman Chemical. (2022). Tyramine.[5]
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- PubMed. (1983). Tyramine kinetics and metabolism in cirrhosis.
Sources
- 1. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-4-(1-AMINOETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyramine kinetics and metabolism in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 12. Tyramine | 51-67-2 [chemicalbook.com]
(S)-4-(1-Aminoethyl)phenol: A Technical Guide to its Applications and Potential in Neuropharmacology
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-4-(1-Aminoethyl)phenol stands as a pivotal chiral building block in the landscape of neuropharmacology. Its structural resemblance to endogenous monoamine neurotransmitters, such as dopamine and norepinephrine, positions it as a molecule of significant interest for the synthesis of novel central nervous system (CNS) agents. While its primary role to date has been as a synthetic intermediate, its inherent chemical architecture suggests a latent potential for direct neuropharmacological activity. This technical guide provides a comprehensive overview of the current understanding and future research directions for (S)-4-(1-Aminoethyl)phenol. It delves into its established applications as a synthetic precursor, presents a hypothetical neuropharmacological profile based on structure-activity relationships of related phenylethylamines, and offers detailed experimental workflows for its comprehensive characterization. This document aims to serve as a foundational resource for researchers seeking to unlock the full therapeutic potential of this versatile molecule.
Introduction: The Dual Identity of (S)-4-(1-Aminoethyl)phenol
(S)-4-(1-Aminoethyl)phenol is a chiral organic compound featuring a phenol ring substituted with an (S)-configured 1-aminoethyl group.[1] This unique combination of a phenolic hydroxyl group and a chiral aminoethyl side chain makes it a valuable precursor in asymmetric synthesis, particularly for pharmaceuticals targeting neurological disorders.[1][2] Its structural similarity to key neurotransmitters suggests that it may interact with various receptors and transporters within the CNS, potentially influencing mood, cognition, and motor control.[2]
Despite this intriguing potential, there is a conspicuous absence of in-depth studies on the direct biological activity of (S)-4-(1-Aminoethyl)phenol in the public domain. Its utility is predominantly documented in the context of being a starting material for more complex molecules.[1][3] This guide, therefore, adopts a dual perspective: firstly, to detail its established role in the synthesis of neuroactive compounds, and secondly, to propose a roadmap for the systematic investigation of its intrinsic neuropharmacological properties.
A Cornerstone in Synthesis: (S)-4-(1-Aminoethyl)phenol as a Chiral Precursor
The primary and well-documented application of (S)-4-(1-Aminoethyl)phenol in neuropharmacology is its use as a chiral intermediate. Its stereospecificity is crucial for the enantioselective synthesis of drugs where chirality dictates therapeutic efficacy and safety.[2]
Synthesis of Selective CNS-Targeting Agents
(S)-4-(1-Aminoethyl)phenol serves as a foundational element in the multi-step synthesis of various investigational and clinical drug candidates. Its amine and phenol functionalities provide reactive handles for a variety of chemical transformations, including amidation, alkylation, and etherification, allowing for the construction of diverse molecular scaffolds.
Hypothetical Synthetic Pathway:
Below is a generalized workflow illustrating how (S)-4-(1-Aminoethyl)phenol could be utilized in the synthesis of a hypothetical CNS-active agent.
Caption: Generalized synthetic workflow utilizing (S)-4-(1-Aminoethyl)phenol.
This modular approach allows for the systematic exploration of structure-activity relationships by varying the substituents introduced at each step, ultimately leading to the optimization of potency, selectivity, and pharmacokinetic properties of the final compound.
Unveiling Intrinsic Activity: A Hypothetical Neuropharmacological Profile
The structural analogy of (S)-4-(1-Aminoethyl)phenol to phenylethylamine-based neurotransmitters provides a strong rationale for investigating its direct effects on the CNS. Based on the known pharmacology of related compounds, a hypothetical profile can be constructed to guide future research.
Potential Molecular Targets
The neuropharmacological activity of phenylethylamine derivatives is often mediated through their interaction with monoamine transporters and G-protein coupled receptors (GPCRs).
-
Monoamine Transporters: (S)-4-(1-Aminoethyl)phenol could potentially act as an inhibitor or substrate for the norepinephrine transporter (NET), dopamine transporter (DAT), and/or the serotonin transporter (SERT). Inhibition of these transporters would lead to an increase in the synaptic concentration of the respective neurotransmitters, a mechanism underlying the action of many antidepressant and stimulant medications.
-
Trace Amine-Associated Receptors (TAARs): As a phenylethylamine derivative, it is a plausible candidate for interaction with TAARs, particularly TAAR1. Activation of TAAR1 can modulate the activity of dopamine and serotonin systems, suggesting a potential role in mood and psychotic disorders.
-
Adrenergic and Dopaminergic Receptors: Direct interaction with subtypes of adrenergic and dopamine receptors is also conceivable, potentially leading to agonist or antagonist effects.
Hypothetical Signaling Pathways
Should (S)-4-(1-Aminoethyl)phenol interact with these targets, it could modulate key intracellular signaling cascades.
Caption: Hypothetical mechanism of action via monoamine transporter inhibition.
A Roadmap for Discovery: Proposed Experimental Workflows
To transition from a hypothetical profile to empirical evidence, a systematic and rigorous experimental plan is essential. The following protocols outline key in vitro and in vivo assays to elucidate the neuropharmacological properties of (S)-4-(1-Aminoethyl)phenol.
In Vitro Characterization
Objective: To determine the binding affinity of (S)-4-(1-Aminoethyl)phenol to a panel of CNS targets.
Methodology:
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing the human recombinant target of interest (e.g., DAT, SERT, NET, D1-D5 receptors, 5-HT receptor subtypes, α- and β-adrenergic receptors) or from dissected rodent brain regions.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target and varying concentrations of (S)-4-(1-Aminoethyl)phenol.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of (S)-4-(1-Aminoethyl)phenol that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assays.
Objective: To assess the functional effect of (S)-4-(1-Aminoethyl)phenol on monoamine transporter activity.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human monoamine transporters (DAT, SERT, NET) or primary neuronal cultures.
-
Uptake Assay: Pre-incubate cells with varying concentrations of (S)-4-(1-Aminoethyl)phenol, followed by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine). After a defined incubation period, terminate the uptake, wash the cells, and measure the intracellular radioactivity.
-
Release Assay: Preload cells with a radiolabeled neurotransmitter. Wash the cells and then stimulate them with varying concentrations of (S)-4-(1-Aminoethyl)phenol. Measure the amount of radioactivity released into the supernatant.
-
Data Analysis: Determine the IC50 for uptake inhibition or the EC50 for neurotransmitter release.
In Vivo Behavioral Pharmacology
Objective: To evaluate the in vivo effects of (S)-4-(1-Aminoethyl)phenol on behaviors relevant to neurological and psychiatric disorders.
Methodology:
-
Animal Models: Utilize established rodent models of depression (e.g., forced swim test, tail suspension test), anxiety (e.g., elevated plus maze), and psychomotor activity (e.g., open field test).
-
Drug Administration: Administer (S)-4-(1-Aminoethyl)phenol via an appropriate route (e.g., intraperitoneal, oral) at various doses.
-
Behavioral Testing: Conduct the behavioral paradigms at specific time points after drug administration.
-
Data Collection and Analysis: Record and analyze the relevant behavioral parameters (e.g., immobility time, time spent in open arms, locomotor activity).
Data Summary and Interpretation
The following table provides a template for summarizing the key data that would be generated from the proposed experimental workflows.
| Assay Type | Target | Parameter | Hypothetical Outcome for (S)-4-(1-Aminoethyl)phenol | Interpretation |
| Radioligand Binding | DAT, SERT, NET | Ki (nM) | Moderate affinity for NET, lower for DAT and SERT | Potential norepinephrine reuptake inhibitor. |
| Dopamine Receptors | Ki (nM) | Weak affinity | Low potential for direct dopaminergic agonism/antagonism. | |
| Serotonin Receptors | Ki (nM) | Weak affinity | Low potential for direct serotonergic agonism/antagonism. | |
| Neurotransmitter Uptake | NET | IC50 (µM) | Potent inhibition | Functional confirmation of NET blockade. |
| Forced Swim Test | N/A | Immobility Time | Dose-dependent decrease | Antidepressant-like effects. |
| Open Field Test | N/A | Locomotor Activity | Dose-dependent increase | Psychostimulant properties. |
Conclusion and Future Directions
(S)-4-(1-Aminoethyl)phenol is a molecule of considerable interest in neuropharmacology, primarily leveraged for its utility as a chiral synthetic intermediate.[3] However, its structural similarity to endogenous neurotransmitters strongly suggests the potential for direct pharmacological activity within the CNS. The current body of scientific literature is notably sparse regarding the intrinsic neuropharmacological profile of this compound.
The technical guide presented here offers a structured approach to bridge this knowledge gap. By systematically evaluating its binding and functional activity at key CNS targets and assessing its behavioral effects in relevant animal models, the scientific community can begin to delineate the therapeutic potential of (S)-4-(1-Aminoethyl)phenol. Future research should focus on a comprehensive in vitro pharmacological profiling followed by in vivo studies to validate promising initial findings. Elucidating the mechanism of action of (S)-4-(1-Aminoethyl)phenol could not only unveil a novel neuropharmacological agent but also provide a deeper understanding of the structure-activity relationships of phenylethylamines, thereby informing the design of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
Sources
A Senior Application Scientist's Guide to (R)-4-(1-Aminoethyl)phenol: A Core Chiral Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chirality in Modern Pharmaceuticals
In the synthesis of active pharmaceutical ingredients (APIs), the precise three-dimensional arrangement of atoms—chirality—is not a trivial detail; it is a fundamental determinant of a drug's efficacy and safety.[][2] The human body is a chiral environment where receptors and enzymes are stereospecific, meaning they interact differently with each enantiomer (non-superimposable mirror-image molecule).[3] One enantiomer can elicit the desired therapeutic effect, while its counterpart may be inactive or, in the worst cases, toxic.[][3] This reality makes the production of single-enantiomer drugs a critical objective in the pharmaceutical industry, which now sees over 60% of its small-molecule drugs being chiral.[3]
(R)-4-(1-Aminoethyl)phenol, a key chiral intermediate, serves as a foundational building block for introducing the correct stereochemistry early in a synthetic pathway.[2][4] Its specific (R)-configuration is essential for constructing a range of complex APIs, ensuring the final drug product interacts with its biological target as intended. This guide provides an in-depth technical overview of its properties, synthesis, and critical applications, grounded in established scientific principles and methodologies.
Physicochemical & Safety Profile
Accurate characterization is the bedrock of reproducible science. The key properties of (R)-4-(1-Aminoethyl)phenol are summarized below.
| Property | Value | Source |
| CAS Number | 221670-72-0 | [5] |
| Molecular Formula | C₈H₁₁NO | [5][6] |
| Molecular Weight | 137.18 g/mol | [5][7] |
| Appearance | Off-white solid | [6] |
| pKa | 10.20 ± 0.26 (Predicted) | [6] |
| Storage | Keep Cold / Store in a well-ventilated place | [6][8] |
Safety & Handling: (R)-4-(1-Aminoethyl)phenol is classified as a corrosive solid.[8][9] The substance and its dust can cause severe burns to the eyes, skin, and respiratory tract.[8][10] It is imperative to handle this compound within a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8][11] Ensure that eyewash stations and safety showers are readily accessible.[8] In case of exposure, immediate and thorough rinsing of the affected area is critical, and medical attention should be sought.[8]
Core Synthesis Methodologies: Achieving Enantiopurity
The industrial value of (R)-4-(1-Aminoethyl)phenol lies in its high enantiomeric purity. Two primary strategies are employed to achieve this: direct asymmetric synthesis and resolution of a racemic mixture. The choice of method often depends on factors like cost, scale, and available technology.
Asymmetric Synthesis via Catalytic Transfer Hydrogenation
This elegant approach creates the desired enantiomer directly from a prochiral precursor, 4'-hydroxyacetophenone. Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses a chiral catalyst to stereoselectively transfer hydrogen from a simple hydrogen donor, like isopropanol, to the ketone.[12][13]
Causality & Expertise: The success of ATH hinges on the design of the chiral catalyst. Typically, this is a transition metal complex (e.g., Ruthenium, Iridium) coordinated to a chiral ligand.[14][15] The ligand creates a chiral pocket around the metal center, forcing the ketone to bind in a specific orientation. This orientation dictates which face of the carbonyl group is exposed to the incoming hydride, thereby producing one enantiomer of the alcohol in high excess. The use of a base, such as KOH or a non-nucleophilic organic base, is crucial for facilitating the hydrogen transfer from the donor (isopropanol) to the catalyst and then to the substrate.[15] This method is highly atom-economical and avoids the 50% theoretical yield limit of classical resolution.
Workflow: Asymmetric Synthesis of (R)-4-(1-Aminoethyl)phenol Precursor
Caption: Asymmetric synthesis workflow for the chiral alcohol precursor.
Exemplary Protocol: Asymmetric Transfer Hydrogenation of 4'-Hydroxyacetophenone Note: This is a representative protocol. Specific catalysts and conditions may vary.
-
Catalyst Formation: In an inert atmosphere glovebox, a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diamine ligand (e.g., (1S,2S)-DPEN) are stirred in isopropanol to form the active catalyst.[15]
-
Reaction Setup: A solution of 4'-hydroxyacetophenone in isopropanol is charged into a nitrogen-flushed reactor.
-
Initiation: The pre-formed catalyst solution and a solution of KOH in isopropanol are added to the reactor.
-
Execution: The mixture is heated (e.g., to 50-80°C) and stirred until conversion is complete, as monitored by HPLC or TLC.
-
Work-up: The reaction is cooled, neutralized with aqueous acid, and the product, (R)-1-(4-hydroxyphenyl)ethanol, is extracted with an organic solvent (e.g., ethyl acetate). The solvent is removed under reduced pressure.
-
Amination: The resulting chiral alcohol is then converted to the target amine, (R)-4-(1-Aminoethyl)phenol, through standard synthetic procedures such as a Mitsunobu reaction followed by deprotection, or by conversion to a leaving group and subsequent displacement with an amine source.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a pragmatic method that separates a racemic mixture (a 50:50 mix of R and S enantiomers) by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst, often an enzyme.[16] Lipases are commonly used for this purpose due to their high enantioselectivity and operational stability under mild conditions.[17][18]
Causality & Expertise: In a typical lipase-catalyzed resolution of racemic 4-(1-aminoethyl)phenol, the enzyme selectively catalyzes the acylation of one enantiomer (e.g., the S-enantiomer) while leaving the other (the desired R-enantiomer) largely unreacted.[19][20] The choice of lipase (e.g., Candida antarctica Lipase B, CALB) is critical, as is the acyl donor (e.g., vinyl acetate, isopropyl acetate) and the solvent.[18][19][20] The enzyme's active site is a chiral environment that preferentially binds one enantiomer in an orientation suitable for catalysis. This difference in binding and transition state energy results in a significant rate difference, allowing for the separation of the fast-reacting enantiomer (as its acylated form) from the slow-reacting one. The process is terminated at or near 50% conversion to maximize the yield and enantiomeric excess of both the product and the remaining starting material.
Workflow: Enzymatic Kinetic Resolution (EKR)
Caption: General workflow for lipase-catalyzed kinetic resolution.
Exemplary Protocol: Lipase-Catalyzed Resolution of Racemic this compound Note: This is a representative protocol. Specific enzymes and conditions may vary.
-
Setup: Racemic this compound is dissolved or suspended in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene) in a temperature-controlled reactor.
-
Reagents: An acyl donor (e.g., isopropyl acetate) is added.[20]
-
Initiation: Immobilized Candida antarctica Lipase B (e.g., Novozym 435) is added to the mixture.[19][21]
-
Execution: The reaction is stirred at a controlled temperature (e.g., 30-40°C). The progress is monitored by chiral HPLC to track the conversion and the enantiomeric excess (e.e.) of the remaining amine.
-
Termination: The reaction is stopped at approximately 50% conversion by filtering off the immobilized enzyme (which can often be recycled).
-
Separation: The mixture now contains the desired (R)-amine and the acylated (S)-amide. These can be separated based on their different chemical properties, for instance, by an acidic extraction to protonate and dissolve the basic (R)-amine, leaving the neutral (S)-amide in the organic phase.
-
Isolation: The aqueous layer is basified, and the pure (R)-4-(1-Aminoethyl)phenol is extracted with an organic solvent and isolated upon solvent evaporation.
Applications in Pharmaceutical Synthesis
(R)-4-(1-Aminoethyl)phenol is a valuable intermediate in the synthesis of several important pharmaceuticals, particularly those targeting neurological disorders.[4][22]
Key API Examples:
-
Rivastigmine (Analog Precursor): While Rivastigmine itself is the (S)-enantiomer of a related phenol, the synthesis of its analogs and the exploration of structure-activity relationships often utilize both enantiomers as starting points.[23][24][25] Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[23][25] The synthesis involves coupling the chiral amino phenol intermediate with a suitable carbamoyl chloride.[24][26]
-
Rotigotine (Structural Fragment): Rotigotine is a non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[27][28] The synthesis of Rotigotine involves the preparation of a chiral aminotetralin core. While not a direct precursor, (R)-4-(1-Aminoethyl)phenol represents the core chiral phenethylamine structure that is fundamental to the pharmacophore of dopamine agonists.[29][30] Synthetic routes to Rotigotine often employ asymmetric synthesis to establish the key stereocenter.[27][31]
Conclusion: A Cornerstone Chiral Building Block
(R)-4-(1-Aminoethyl)phenol is more than just a chemical reagent; it is a strategic asset in pharmaceutical development.[3] Its value is derived from the enantiomeric purity that can be achieved through robust and scalable methods like asymmetric catalysis and enzymatic resolution. By providing a reliable source of a key chiral fragment, it enables the efficient and stereocontrolled synthesis of complex drug molecules. For researchers and drug development professionals, mastering the synthesis and application of such intermediates is fundamental to advancing the next generation of safer, more effective medicines.
References
- Tianming Pharmaceutical. (n.d.). Chiral Intermediates: Precision Molecules Driving Pharma. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. [Link]
- PubMed. (n.d.).
- Shanghai Arbor Chemical Co.,Ltd. (2025). Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. [Link]
- PubChem - NIH. (n.d.). This compound. [Link]
- Oakwood Chemical. (n.d.). MATERIAL SAFETY DATA SHEET - this compound. [Link]
- MySkinRecipes. (n.d.). (R)-4-(1-Aminoethyl)phenol hydrochloride. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. [Link]
- ResearchGate. (n.d.). Enzymatic kinetic resolution of (RS)-4. [Link]
- Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. [Link]
- International Labour Organization. (n.d.). ICSC 0070 - PHENOL. [Link]
- ResearchGate. (n.d.). Asymmetric Transfer hydrogenation of acetophenone with iso-PrOH. [Link]
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.).
- ResearchGate. (2025). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. [Link]
- ResearchGate. (n.d.).
- RSC Publishing. (2025).
- PMC - NIH. (n.d.).
- Hindawi. (n.d.). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. [Link]
- Organic Chemistry Portal. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]
- TU Delft Research Portal. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. [Link]
- Purdue Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
- MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]
- ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. [Link]
- PubChem - NIH. (n.d.). Rivastigmine. [Link]
- ResearchGate. (n.d.). Asymmetric hydrogen transfer reduction of acetophenone. [Link]
- ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
- PMC - NIH. (n.d.). Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease. [Link]
- ResearchGate. (n.d.). Biocatalytic Formal Asymmetric para -Aminoethylation of Unprotected Phenols to Chiral Amines. [Link]
- Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]
- PMC - NIH. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. [Link]
- University of Manchester Research Explorer. (2003).
- ResearchGate. (2024). Short Synthesis of Dopamine Agonist Rotigotine. [Link]
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.). Total synthesis of (S)
- European Medicines Agency. (n.d.). Neupro, INN-Rotigotine. [Link]
Sources
- 2. nbinno.com [nbinno.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-4-(1-AMINOETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. H63001.06 [thermofisher.com]
- 10. ICSC 0070 - PHENOL [chemicalsafety.ilo.org]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 16. research.tudelft.nl [research.tudelft.nl]
- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 21. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemimpex.com [chemimpex.com]
- 23. jocpr.com [jocpr.com]
- 24. emerginginvestigators.org [emerginginvestigators.org]
- 25. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medkoo.com [medkoo.com]
- 28. ema.europa.eu [ema.europa.eu]
- 29. researchgate.net [researchgate.net]
- 30. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(1-Aminoethyl)phenol Hydrochloride: Properties, Synthesis, and Applications in Research and Development
This guide provides a comprehensive technical overview of 4-(1-Aminoethyl)phenol hydrochloride, a key molecular building block with significant applications in pharmaceutical research and development, particularly in the synthesis of neurologically active compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, purification, and potential applications.
Introduction: A Versatile Chiral Amine
This compound, also known as 1-(4-hydroxyphenyl)ethylamine, is a chiral amine that serves as a critical intermediate in the synthesis of a variety of bioactive molecules.[1][2] Its structure, featuring a phenol group and a chiral ethylamine substituent, allows for the development of compounds with specific stereochemistry, a crucial aspect in modern drug design for enhancing therapeutic efficacy and minimizing off-target effects.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation in a laboratory setting.[3]
This guide will delve into the essential technical aspects of this compound hydrochloride, providing a robust foundation for its effective utilization in research and manufacturing.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is fundamental for its application in chemical synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO | [3] |
| Molecular Weight | 173.64 g/mol | [3] |
| IUPAC Name | This compound;hydrochloride | [3] |
| CAS Number | 860767-47-1 | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Information not widely available, but the hydrochloride salt form generally enhances water solubility. | |
| Melting Point | Data not readily available in searched sources. | |
| pKa | Data not readily available in searched sources. |
Synthesis and Purification
The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The primary route involves the synthesis of the racemic free base followed by chiral resolution and subsequent conversion to the hydrochloride salt.
Synthesis of Racemic this compound
A common and effective method for the synthesis of the racemic free base is the reductive amination of 4-hydroxyacetophenone.
Reaction Scheme:
Caption: Reductive amination of 4-hydroxyacetophenone to yield racemic this compound.
Experimental Protocol: Reductive Amination of 4-Hydroxyacetophenone
-
Materials: 4-hydroxyacetophenone, a source of ammonia (e.g., ammonium acetate, aqueous ammonia), a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂ over a catalyst like Pd/C), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve 4-hydroxyacetophenone in the chosen solvent in a reaction vessel.
-
Add the ammonia source in excess.
-
If using a chemical reducing agent like NaBH₃CN, add it portion-wise while monitoring the reaction temperature. If using catalytic hydrogenation, introduce the catalyst and pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction carefully (e.g., by adding a dilute acid if NaBH₃CN was used).
-
Work up the reaction mixture by extracting the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude racemic this compound.
-
Chiral Resolution
To obtain enantiomerically pure (R)- or (S)-4-(1-Aminoethyl)phenol, the racemic mixture must be resolved. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Workflow for Chiral Resolution:
Caption: General workflow for the chiral resolution of racemic amines via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution with Tartaric Acid
-
Materials: Racemic this compound, an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid), and a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents).
-
Procedure:
-
Dissolve the racemic amine in the chosen solvent, heating gently if necessary.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the solution of the resolving agent to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be determined by techniques such as chiral HPLC.
-
To liberate the free amine, dissolve the diastereomeric salt in water and add a base (e.g., NaOH or NaHCO₃) to neutralize the acid.
-
Extract the pure enantiomer of the amine with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the enantiomerically pure this compound.
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
-
Formation of the Hydrochloride Salt
The final step is the conversion of the purified free base to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Materials: Purified this compound (either racemic or a single enantiomer), a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol or diethyl ether), and a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Procedure:
-
Dissolve the purified this compound free base in the chosen anhydrous solvent.
-
Slowly add a stoichiometric amount of the hydrochloric acid solution with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Stir the resulting suspension for a period to ensure complete salt formation.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting material or excess acid.
-
Dry the this compound hydrochloride product under vacuum.
-
Applications in Research and Drug Development
This compound hydrochloride and its free base are valuable intermediates in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1]
Intermediate for Neurologically Active Compounds
The chiral nature of this compound makes it a desirable building block for the synthesis of enantiomerically pure drugs. Its structural motif is found in various compounds being investigated for neurological disorders.[1] For instance, the (R)-enantiomer is noted for its role in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are crucial in the treatment of mood disorders.[1]
Biochemical Research
In biochemical research, this compound can be used as a tool to study enzyme activity and protein interactions.[1] Its phenolic and amine functionalities allow for various chemical modifications, enabling its use as a scaffold for creating libraries of compounds for screening against biological targets.
Pharmacological Profile and Mechanism of Action
While this compound itself is primarily used as a synthetic intermediate, understanding its potential biological activity is important. It is structurally related to endogenous trace amines and neurotransmitters. The pharmacology of this compound is not as extensively studied as its isomer, tyramine (4-(2-aminoethyl)phenol). However, its structural similarity to sympathomimetic amines suggests it may have some affinity for adrenergic or other monoamine receptors.
Derivatives of this compound have been investigated for a range of biological activities. For example, some derivatives have been explored for their potential as inhibitors of enzymes like monoamine oxidase (MAO), which are involved in the metabolism of neurotransmitters.
Safety and Handling
This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound hydrochloride is a versatile and valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its key attributes, including its chiral center and reactive functional groups, make it an important starting material for the synthesis of complex and stereochemically defined pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory and beyond.
References
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). (S)-4-(1-Aminoethyl)Phenol.
Sources
physical and chemical properties of 4-(1-Aminoethyl)phenol
An In-depth Technical Guide to 4-(1-Aminoethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the , a chiral amine derivative of significant interest to the pharmaceutical and chemical industries. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's characteristics, from its fundamental chemical identity to its applications and safety considerations. Key physicochemical data are presented in a clear, tabular format, and methodologies for its synthesis and analysis are discussed. The guide emphasizes the practical application of this knowledge in a laboratory and drug development context, supported by authoritative references.
Chemical Identification and Structure
This compound is an organic compound featuring a phenol ring substituted at the para position with a 1-aminoethyl group. The presence of a chiral center at the ethyl group's alpha-carbon gives rise to two enantiomers: (R)-4-(1-Aminoethyl)phenol and (S)-4-(1-Aminoethyl)phenol. This chirality is crucial for its application in the synthesis of stereospecific pharmaceuticals.
Table 1: Chemical Identifiers for this compound and its Enantiomers
| Identifier | Racemic this compound | (R)-4-(1-Aminoethyl)phenol | (S)-4-(1-Aminoethyl)phenol |
| IUPAC Name | This compound | 4-[(1R)-1-aminoethyl]phenol | 4-[(1S)-1-aminoethyl]phenol[1] |
| CAS Number | 134855-87-1[2][3] | 134855-88-2[4] or 221670-72-0[5] | 221670-72-0[6][7] |
| Molecular Formula | C₈H₁₁NO[2][4][6] | C₈H₁₁NO[4][8] | C₈H₁₁NO[6][7] |
| Molecular Weight | 137.18 g/mol [2][4][6] | 137.18 g/mol [4][8] | 137.18 g/mol [6][7] |
| InChI Key | CDQPLIAKRDYOCB-UHFFFAOYSA-N[9] | CDQPLIAKRDYOCB-LURJTMIESA-N[5] | CDQPLIAKRDYOCB-UHFFFAOYNA-N[1] |
| SMILES | CC(N)c1ccc(O)cc1[2] | Cc1ccc(O)cc1 | CC1=CC=C(O)C=C1 |
Note: There can be some ambiguity in CAS numbers for enantiomers in different databases. The provided numbers are as cited in the search results.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, reactivity, and application. The compound is typically a white to off-white solid.[4][7]
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | [4][7] |
| Melting Point (Tfus) | 386.32 K (113.17 °C) (Joback Calculated) | [2] |
| Boiling Point (Tboil) | 561.83 K (288.68 °C) (Joback Calculated) | [2] |
| pKa | 10.20 ± 0.26 (Predicted) | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.412 (Crippen Calculated) | [2] |
| Water Solubility (log10WS) | -1.72 (Crippen Calculated) | [2] |
| Topological Polar Surface Area | 46.3 Ų | [9] |
Note: Some of the listed values are calculated or predicted and should be used as an estimation. Experimental verification is recommended.
The phenolic hydroxyl group and the amino group confer both acidic and basic properties to the molecule, influencing its solubility in aqueous solutions of varying pH.[10] The predicted pKa suggests it is a weak base.[5]
Synthesis and Purification
The synthesis of this compound often starts from 4'-hydroxyacetophenone.[8] A common synthetic route involves the reductive amination of the ketone. For the production of specific enantiomers, chiral auxiliaries or enzymatic reactions can be employed.
One documented method for obtaining the (R)-enantiomer involves a resolution of the racemate using (R)-amine dehydrogenase and (S)-ω-transaminase in a two-stage enzymatic process.[8]
Experimental Protocol: Enzymatic Resolution of Racemic this compound
-
Stage 1 (Deamination): The racemic α-methyl-p-hydroxybenzylamine is treated with (R)-amine dehydrogenase in dimethyl sulfoxide at 37°C and a pH of 8.5. This step selectively acts on one enantiomer.
-
Stage 2 (Transamination): The resulting mixture is then treated with (S)-ω-transaminase in dimethyl sulfoxide at 37°C and a pH of 9.5 for 24 hours.
-
Outcome: This enzymatic cascade results in a high yield of the (R)-enantiomer with an enantiomeric excess of over 99%.[8]
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific salt form of the compound.
Chemical Reactivity and Stability
This compound's reactivity is characterized by its two primary functional groups: the amino group and the phenolic hydroxyl group.
-
Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.
-
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.
-
Aromatic Ring: The benzene ring is activated by both the hydroxyl and aminoethyl groups, making it susceptible to electrophilic aromatic substitution reactions.
The compound is generally stable under normal conditions.[11] However, it is incompatible with strong oxidizing agents.[1][12] In the presence of a base, it can be readily oxidized.[13] For long-term storage, it is recommended to keep it in a cool, dark place, often at temperatures between 0-8 °C.[4][7]
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. Chiral HPLC is essential to determine the enantiomeric excess of the (R) or (S) forms.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the O-H and N-H stretches of the phenol and amine, respectively.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The monoisotopic mass is 137.084063974 Da.[9]
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Development
This compound, particularly its chiral forms, is a valuable building block in the synthesis of pharmaceuticals.[4] Its structure is a key component in various bioactive molecules.
-
Intermediate in Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of drugs targeting neurological disorders.[4][7][14] It has been implicated in the synthesis of selective serotonin reuptake inhibitors (SSRIs).[4]
-
Chiral Building Block: The stereospecific nature of the (R) and (S) enantiomers is vital for enantioselective syntheses, which is a cornerstone of modern drug development to enhance efficacy and reduce side effects.[12]
-
Biochemical Research: The compound is used in studies related to neurotransmitter activity and enzyme-substrate interactions, aiding in the understanding of drug mechanisms of action.[4][7][12][14]
-
Derivatives with Therapeutic Potential: Derivatives of this compound have shown promise in research, for instance, exhibiting antileishmanial activity against Leishmania donovani.[12]
Caption: Applications of this compound in drug development and research.
Safety, Handling, and Toxicology
Proper handling of this compound is essential in a laboratory setting. The hydrochloride salt is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[15] The (R)-enantiomer is described as causing severe skin burns and eye damage.[16]
Table 3: GHS Hazard Information for this compound Hydrochloride
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[15] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[15] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[15] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation[15] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[11]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth but do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[11]
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. Its chiral nature makes it a valuable precursor for the synthesis of complex, stereospecific drug molecules. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is paramount for its effective and safe use in research and development. This guide has synthesized key technical information to provide a solid foundation for professionals working with this compound.
References
- Chemchart. (n.d.). This compound hydrochloride (860767-47-1).
- Amerigo Scientific. (n.d.). (S)-4-(1-Aminoethyl)Phenol.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 134855-87-1).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- AbacipharmTech. (n.d.). (R)-4-(1-Aminoethyl)phenol hydrochloride.
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
- Wikipedia. (n.d.). 4-Aminophenol.
- U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(1-aminoethyl)-. Substance Details - SRS.
- Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2).
- Solubility of Things. (n.d.). 4-Aminophenol.
Sources
- 1. (S)-4-(1-Aminoethyl)phenol, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound (CAS 134855-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. (S)-4-(1-Aminoethyl)Phenol - Amerigo Scientific [amerigoscientific.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (R)-4-(1-AMINOETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. This compound hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. (R)-4-(1-Aminoethyl)phenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
4-(1-Aminoethyl)phenol: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Aminoethyl)phenol, a chiral amine derivative, has emerged as a critical and versatile building block in the landscape of organic synthesis.[1] Its unique structure, featuring a phenol, a chiral ethylamine side chain, and an aromatic ring, provides a trifecta of reactive sites, making it an invaluable intermediate in the construction of complex molecular architectures. This guide offers a comprehensive overview of this compound, delving into its properties, synthesis, and diverse applications, with a particular focus on its role in pharmaceutical development and materials science. The strategic incorporation of this moiety can significantly influence the biological activity and physical properties of the target molecules.[2]
Physicochemical Properties and Stereochemistry
Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis. The presence of both a basic amino group and an acidic phenolic hydroxyl group imparts amphoteric character to the molecule. This dual reactivity allows for a wide range of chemical transformations.
The stereochemistry of the chiral center at the ethylamine side chain is a crucial determinant of the biological activity of its derivatives. Both the (R) and (S) enantiomers are commercially available and serve as key starting materials for the synthesis of enantiomerically pure pharmaceuticals.[2][3][4] The ability to introduce a specific stereoisomer is a significant advantage in modern drug design, where enantioselectivity is often a key factor in therapeutic efficacy and safety.
| Property | Value | Source |
| Molecular Formula | C8H11NO | [5][6][7] |
| Molecular Weight | 137.18 g/mol | [5][6][7] |
| pKa | 10.20 ± 0.26 (Predicted) | [8] |
| Appearance | White to cream or gray crystals or powder | [4][8] |
| Storage | Keep Cold | [8] |
This table summarizes key physicochemical properties of this compound.
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several routes, often starting from readily available precursors. A common strategy involves the reductive amination of 4'-hydroxyacetophenone. This method offers a straightforward and efficient pathway to the racemic product, which can then be resolved into its constituent enantiomers if required.
Representative Synthetic Workflow: Reductive Amination
A detailed, step-by-step methodology for a typical reductive amination is outlined below. This protocol serves as a foundational example, and optimization of reaction conditions may be necessary depending on the specific scale and desired purity.
Step 1: Imine Formation In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4'-hydroxyacetophenone is dissolved in a suitable solvent such as methanol or ethanol. An excess of an ammonia source, like ammonium acetate or aqueous ammonia, is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
Step 2: Reduction A reducing agent, typically sodium borohydride or sodium cyanoborohydride, is carefully added portion-wise to the reaction mixture. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred for its milder nature and selectivity. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification Upon completion, the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.
Enzymatic Resolution for Enantiomerically Pure Forms
For applications demanding high enantiopurity, enzymatic resolution of the racemic mixture is a powerful and widely employed technique. Lipases and proteases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted forms.
A notable enzymatic approach involves the use of (R)-amine dehydrogenase and (S)-ω-transaminase.[3] This chemoenzymatic method provides a highly enantioselective route to the desired (R)- or (S)-enantiomer.[3]
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The primary amine can readily undergo a variety of transformations, including N-alkylation, N-acylation, and formation of Schiff bases. The phenolic hydroxyl group can be O-alkylated, O-acylated, or participate in electrophilic aromatic substitution reactions. This versatile reactivity makes it a valuable building block for a wide array of molecular scaffolds.
Pharmaceutical Applications
A significant application of this compound is in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2][9] Its incorporation into drug candidates can enhance their efficacy and pharmacokinetic profiles.[1][9]
Case Study: Synthesis of Novel Bioactive Molecules In the development of novel therapeutic agents, the chiral amine functionality of this compound is often used to introduce a key stereocenter, which can be crucial for binding to biological targets such as enzymes and receptors. For instance, it has been used as a precursor in the synthesis of selective inhibitors and compounds with potential neuropharmacological activity.[1]
Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound finds utility in the development of advanced agrochemicals and materials.[1][9] In agrochemical research, it can be incorporated into new pesticides, aiming for improved efficacy and environmental profiles.[1][9] In materials science, its bifunctional nature allows it to be used as a monomer or cross-linking agent in the synthesis of specialty polymers with enhanced thermal and mechanical properties.[1][2][9]
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory.[10] It is harmful if swallowed and can cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]
Conclusion
This compound has firmly established itself as a valuable and versatile building block in the arsenal of the modern organic chemist. Its unique combination of a chiral amine and a reactive phenol moiety provides a powerful platform for the synthesis of a diverse range of complex molecules. From life-saving pharmaceuticals to advanced materials, the applications of this compound continue to expand, underscoring its importance in both academic research and industrial development. As the demand for enantiomerically pure and functionally complex molecules grows, the strategic use of this compound is poised to play an even more significant role in shaping the future of chemical synthesis.
References
- Chemical Properties of this compound (CAS 134855-87-1) - Cheméo. [Link]
- This compound | C8H11NO | CID 123594 - PubChem - NIH. [Link]
- This compound hydrochloride | C8H12ClNO | CID 22058928 - PubChem. [Link]
- (S)-4-(1-Aminoethyl)phenol, min 97%, 250 mg - CP Lab Chemicals. [Link]
- This compound hydrochloride (860767-47-1) - Chemchart. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-4-(1-AMINOETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. (S)-4-(1-Aminoethyl)phenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound (CAS 134855-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. Page loading... [wap.guidechem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. This compound hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-4-(1-Aminoethyl)phenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Note: A Comprehensive Guide to the HPLC Analysis of 4-(1-Aminoethyl)phenol
Abstract and Introduction
4-(1-Aminoethyl)phenol is a chiral primary amine and a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1][2] Its structure, featuring both a phenolic hydroxyl group and a primary amine on a chiral center, makes it a versatile building block. Consequently, the ability to accurately determine its purity and, when necessary, resolve its enantiomers is critical for quality control in research and drug development.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and sensitivity for both purity assessment and chiral separations.[3][4] However, the polar nature of this compound presents unique challenges for retention and peak shape in traditional reversed-phase chromatography.[5][6] This application note provides a detailed, field-proven protocol for the achiral purity analysis of this compound using Reversed-Phase HPLC (RP-HPLC). It further offers an expert guide to developing a chiral separation method to resolve its (R) and (S) enantiomers. The causality behind experimental choices is explained throughout, providing researchers with a robust framework for method implementation and adaptation.
Analyte Physicochemical Properties: The Foundation of Method Design
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties. These properties dictate the interactions between the analyte, the stationary phase, and the mobile phase, which are the core of chromatographic separation.
| Property | Value | Source | Significance for HPLC Method Development |
| Molecular Formula | C₈H₁₁NO | [7] | Basic identity of the compound. |
| Molecular Weight | 137.18 g/mol | [7] | Confirms the compound's identity via mass spectrometry if coupled with HPLC. |
| pKa (Predicted) | 10.20 ± 0.26 | [8] | Critical for mobile phase pH control. The amino group will be protonated (charged) at pH values below ~9.2, which is essential for good peak shape on silica-based columns. |
| XLogP3-AA (logP) | 0.8 | [7] | Indicates the compound is relatively polar (hydrophilic), suggesting it may have weak retention on a standard C18 column. This necessitates a highly aqueous mobile phase. |
| Topological Polar Surface Area | 46.3 Ų | [7] | Quantifies the polar surface area, further confirming the compound's polar nature and the need to manage retention in RP-HPLC. |
The combination of a low logP value and a basic pKa is central to our method development strategy. To achieve adequate retention and symmetrical peak shapes in reversed-phase mode, we must use a highly aqueous mobile phase and control the pH to maintain the analyte in its protonated, more polar form.
General HPLC Workflow
The logical flow of an HPLC analysis, from initial preparation to final result, is a systematic process designed to ensure accuracy and reproducibility.
Caption: General workflow for HPLC analysis.
Protocol I: Achiral Purity Determination by Reversed-Phase HPLC
This protocol is designed as a stability-indicating method, capable of separating the main compound from potential impurities and degradation products.[9]
Scientific Rationale
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, separating compounds based on hydrophobicity.[4][10] Despite this compound's polarity, a C18 column provides a well-understood and reproducible starting point.
-
Mobile Phase: A gradient of water and acetonitrile is used to elute a range of compounds with varying polarities.
-
pH Control: Phosphoric acid is added to the aqueous mobile phase to set the pH to ~2.5. At this pH, which is well below the analyte's pKa of ~10.2, the primary amine group is fully protonated (-NH₃⁺). This protonation prevents peak tailing caused by interactions with residual silanols on the silica support and ensures consistent retention.
-
UV Detection: The phenol group in the molecule contains a chromophore that absorbs UV light. Based on similar phenolic compounds like 4-Aminophenol, a detection wavelength of 275 nm is selected for good sensitivity.[11]
Experimental Protocol
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A. This solution should be sonicated for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare the sample solution in the same manner as the standard solution.
-
-
System Equilibration:
-
Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times consecutively.
-
The system is deemed ready for analysis if it meets the following criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
-
Analysis:
-
Inject a blank (Mobile Phase A), followed by the standard solution, and then the sample solutions.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol II: Chiral Separation of (R) and (S) Enantiomers
The separation of enantiomers is not possible on an achiral column. It requires a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[3] Polysaccharide-based CSPs are among the most versatile and widely used for this purpose.[12]
Scientific Rationale & Screening Strategy
Chiral method development is largely an empirical process.[12] A screening approach using a small set of complementary columns and mobile phases is the most efficient strategy.
-
Column Selection: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds. They offer different selectivity based on their polymer backbone and the derivatizing group.[12]
-
Mobile Phase Mode:
-
Normal Phase (NP): Using non-polar solvents like hexane with an alcohol modifier (e.g., ethanol, isopropanol) often provides the best selectivity. A small amount of a basic additive (like diethylamine, DEA) is crucial to prevent peak tailing by interacting with the analyte's amine group.
-
Reversed Phase (RP): Using water/acetonitrile or water/methanol is also possible and can be screened if NP fails or is undesirable.
-
Polar Organic Mode: Using a pure alcohol like ethanol or methanol as the mobile phase.
-
Caption: Decision tree for chiral method development.
Example Screening Protocol (Normal Phase)
This protocol provides a starting point for screening. The optimal conditions will depend on the specific column used.
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Columns to Screen | 1. Cellulose tris(3,5-dimethylphenylcarbamate) CSP2. Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Hexane / Isopropanol (IPA) / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 220 nm or 275 nm |
Step-by-Step Methodology
-
Prepare Mobile Phase: Carefully mix the hexane, IPA, and DEA in the specified ratio. Ensure adequate ventilation.
-
Prepare Sample (0.5 mg/mL): Dissolve the this compound sample in the mobile phase itself or in a compatible solvent like ethanol.
-
Screening:
-
Equilibrate the first chiral column with the mobile phase.
-
Inject the sample and evaluate the chromatogram for any sign of peak splitting or separation.
-
If no separation is observed, adjust the Hexane/IPA ratio (e.g., to 90:10 or 70:30).
-
Repeat the process for the second chiral column.
-
-
Optimization:
-
Once partial or full separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs > 1.5).
-
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 134855-87-1).
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, this compound. PubChem.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22058928, this compound hydrochloride. PubChem.
- Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality by design with design of experiments approach.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- ChiralTek. (n.d.). chiral columns www.HPLC.eu.
- SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- ResearchGate. (2025, August 7). Recent developments in the HPLC enantiomeric separation using chiral selectors identified by a combinatorial strategy.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. japsonline.com [japsonline.com]
- 10. chromtech.com [chromtech.com]
- 11. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Revolutionizing Chiral Analysis: A Detailed Protocol for the HPLC Enantioseparation of 4-(1-Aminoethyl)phenol
Introduction
In the landscape of pharmaceutical development and chemical research, the stereochemical composition of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1][2] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the separation and testing of individual enantiomers for chiral drugs, making robust analytical methods for enantiomeric separation indispensable.[2] 4-(1-Aminoethyl)phenol is a vital chiral building block in the synthesis of numerous bioactive molecules and pharmaceuticals.[3] Its primary amine and phenol functionalities make it a representative compound for a significant class of chiral intermediates.
This application note presents a comprehensive and validated protocol for the enantiomeric separation of this compound using High-Performance Liquid Chromatography (HPLC). We delve into the rationale behind the selection of the chiral stationary phase (CSP), mobile phase optimization, and the critical parameters that ensure a reproducible and high-resolution separation. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a reliable method for the chiral analysis of primary amines.
The Science of Chiral Recognition
The direct separation of enantiomers via HPLC is most commonly achieved using a chiral stationary phase (CSP).[4][5] The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[5][6] For these diastereomeric complexes to form and exhibit different interaction energies, leading to differential retention times, a minimum of three points of interaction between the analyte and the CSP is generally required.[4] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral compounds, including primary amines.[1][7][8] These CSPs possess a well-defined helical structure with chiral grooves, creating a stereoselective environment conducive to chiral recognition. The selection of a specific polysaccharide-based CSP and the mobile phase composition are critical factors that govern the selectivity and resolution of the enantiomeric separation.[9]
Experimental Protocol: Chiral HPLC Separation
This section outlines a detailed, step-by-step methodology for the enantiomeric separation of this compound.
| Item | Specification |
| HPLC System | A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD). |
| Chiral Column | A polysaccharide-based chiral stationary phase, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm). |
| Solvents | HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH). |
| Additive | Diethylamine (DEA) or other suitable amine modifier. |
| Analyte | Racemic this compound standard.[10] |
| Sample Diluent | Mobile phase or a mixture of n-Hexane and IPA (e.g., 90:10 v/v). |
The following table summarizes the recommended starting conditions for the chiral separation.
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm or 275 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 - 1.0 mg/mL |
Methodology Workflow
Caption: Workflow for the chiral HPLC separation of this compound.
-
Mobile Phase Preparation:
-
Precisely measure the required volumes of n-Hexane, Isopropanol, and Diethylamine. For 1 liter of mobile phase, combine 800 mL of n-Hexane, 200 mL of IPA, and 1 mL of DEA.
-
Thoroughly mix the components and degas the solution using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
Rationale: The normal phase mobile phase (alkane/alcohol) is chosen for its compatibility with polysaccharide-based CSPs.[11] The alcohol (IPA) acts as the polar modifier, influencing retention and enantioselectivity. The basic additive (DEA) is crucial for improving the peak shape of primary amines by minimizing interactions with residual acidic silanol groups on the silica support.[1]
-
-
System and Column Equilibration:
-
Install the chiral column in the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the entire system, including the column, for at least 30-60 minutes, or until a stable baseline is achieved at the specified detection wavelength.
-
Rationale: Proper equilibration ensures that the stationary phase is saturated with the mobile phase, leading to reproducible retention times and a stable detector signal.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic this compound standard in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.
-
Rationale: A concentration within this range typically provides an adequate detector response without overloading the column, which can lead to peak distortion and loss of resolution.
-
-
Chromatographic Run and Data Acquisition:
-
Set up the HPLC sequence with the specified chromatographic parameters.
-
Inject 10 µL of the prepared sample.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Rationale: Isocratic elution with a constant mobile phase composition is generally preferred for chiral separations to ensure consistent and reproducible interactions between the analyte and the CSP.
-
Expected Results and Discussion
Under the proposed conditions, a baseline separation of the two enantiomers of this compound is expected. The chromatogram should display two distinct, well-resolved Gaussian peaks.
| Parameter | Expected Value | Description |
| Retention Time (t_R1) | ~ 8-12 min | Retention time of the first eluting enantiomer. |
| Retention Time (t_R2) | ~ 10-15 min | Retention time of the second eluting enantiomer. |
| Selectivity Factor (α) | > 1.2 | The ratio of the retention factors of the two enantiomers, indicating the degree of separation. |
| Resolution (R_s) | > 1.5 | The degree of separation between the two peaks, with a value >1.5 indicating baseline resolution. |
Note: These values are illustrative and may vary depending on the specific column batch, system dead volume, and exact mobile phase composition.
The enantioselectivity observed with amylose-based CSPs for primary amines is attributed to a combination of interactions within the chiral grooves of the polysaccharide backbone.[7] Hydrogen bonding between the amino and hydroxyl groups of the analyte and the carbamate groups of the CSP, along with π-π interactions between the aromatic ring of the analyte and the phenyl groups of the selector, are key contributors to chiral recognition.[5] The steric arrangement of these functional groups dictates the differential fit and interaction energy for each enantiomer, resulting in their separation.
Should the initial separation be suboptimal, the following parameters can be adjusted:
-
Mobile Phase Composition: Varying the percentage of the alcohol modifier (IPA) can significantly impact retention and resolution. Decreasing the IPA concentration generally increases retention and may improve resolution, while increasing it will shorten the analysis time.
-
Alcohol Modifier: Substituting IPA with other alcohols like ethanol can alter the selectivity of the separation due to differences in their hydrogen bonding capabilities and polarity.[9]
-
Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process. Lowering the temperature often enhances enantioselectivity, leading to better resolution, albeit with longer retention times.[9]
Conclusion
This application note provides a robust and reliable chiral HPLC protocol for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase in a normal phase mobile phase system with a basic additive offers excellent selectivity and resolution. The detailed methodology and the discussion on the principles of chiral recognition and method optimization provide a solid foundation for researchers to successfully implement this method for quality control, enantiomeric purity determination, and other applications in pharmaceutical and chemical analysis. The self-validating nature of the protocol, grounded in established chromatographic principles, ensures its trustworthiness and applicability.
References
- Benchchem.
- Blaschke, G., & H.P. Kraft, et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Columnex LLC. Chiral HPLC and SFC Columns.
- Cheméo. Chemical Properties of this compound (CAS 134855-87-1). [Link]
- Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Ali, I., & Y. K. Hahn, et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-192.
- W. T. W. W. Welch, et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Al-Tel, T. H., & M. A. Al-Qawasmeh, et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(13), 4235. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123594, this compound. [Link]
- Benchchem. Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers.
- Singh, S., & S. Sharma, et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22058928, this compound hydrochloride. [Link]
- Phenomenex.
- Tekle, T. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Aboul-Enein, H. Y., & I. Ali. (2017). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry.
- Sumika Chemical Analysis Service.
- Kumar, P., et al. (2023). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
- Sigma-Aldrich. Basics of chiral HPLC.
- Macherey-Nagel. chiral columns www.HPLC.eu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. scas.co.jp [scas.co.jp]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for NMR Spectroscopic Analysis of 4-(1-Aminoethyl)phenol
Introduction: The Structural Elucidation of 4-(1-Aminoethyl)phenol
This compound is a chiral amine derivative with significant applications in pharmaceutical development and chemical synthesis.[1] Its utility as a building block for bioactive molecules necessitates unambiguous structural confirmation and purity assessment, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique.[2][3] NMR spectroscopy provides detailed information about the molecular structure, dynamics, and chemical environment of the analyte by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[4][5]
This comprehensive guide provides a detailed protocol for the preparation, acquisition, and analysis of ¹H and ¹³C NMR spectra for this compound. The methodologies outlined herein are designed to ensure high-quality, reproducible data for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Prior to beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.
-
This compound: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[6][7] It is also suspected of causing genetic defects.[8] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6][8]
-
Deuterated Solvents: Deuterated solvents are essential for NMR but can be hazardous.[9] For instance, Deuterated Chloroform (CDCl₃) is toxic.[10] This protocol recommends the use of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄ due to the polarity of the analyte. While less toxic than CDCl₃, they should still be handled with care in a fume hood.
-
General Laboratory Practices: Ensure that eyewash stations and safety showers are readily accessible.[6] Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocol
This protocol is divided into three key stages: sample preparation, data acquisition, and data processing. A logical workflow for this process is illustrated in the diagram below.
C4--C3 // \ C5--C2--CH(a)-CH3(b) \ / | C6 NH2
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. longdom.org [longdom.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labinsights.nl [labinsights.nl]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Introduction: The Significance of Chiral Phenylethylamines in Drug Discovery
An Application Guide to the Synthesis of 4-(1-Aminoethyl)phenol Derivatives
The this compound scaffold is a privileged structural motif in medicinal chemistry. As a chiral phenylethylamine, its derivatives are crucial building blocks for a wide range of pharmacologically active compounds. Specifically, enantiomerically pure forms, such as (R)- and (S)-4-(1-Aminoethyl)phenol, serve as key intermediates in the synthesis of therapeutics targeting neurological disorders and other health conditions.[1][2] Their structural features allow for specific interactions with biological targets like enzymes and receptors, making the stereochemistry of the amine-bearing carbon critical for drug efficacy and safety.[3] This guide provides an in-depth overview of the primary synthetic strategies to access these valuable compounds, with a focus on methods that provide control over stereochemistry, catering to the needs of researchers in pharmaceutical and chemical development.
Strategic Overview of Synthesis
The most common and versatile approach to synthesizing this compound derivatives begins with the readily available starting material, 4-hydroxyacetophenone. This key precursor can be synthesized via a Friedel-Crafts acetylation of phenol.[4] From this ketone, the target primary amine is typically formed through reductive amination, a powerful transformation that converts a carbonyl group into an amine.[5] Several distinct methodologies exist for this conversion, each with unique advantages, ranging from classical, robust methods to modern, highly selective asymmetric techniques.
The primary strategies discussed in this guide are:
-
Classical Reductive Amination : Robust methods suitable for producing racemic mixtures or when stereochemistry is not a concern.
-
Asymmetric Synthesis : Advanced methods for producing specific enantiomers (R or S), which is critical for pharmaceutical applications.
Figure 1: Overview of synthetic routes to this compound derivatives.
Method 1: Classical Reductive Amination
Classical methods are valued for their reliability and scalability. They typically produce a racemic mixture of the final amine, which may require subsequent resolution if a single enantiomer is desired.
Protocol A: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a well-established method for the reductive amination of ketones and aldehydes that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[6] The reaction proceeds through the in-situ formation of an imine, which is then reduced. A key feature of this reaction is its requirement for high temperatures, often exceeding 160°C.[7]
Causality and Mechanistic Insight: The reaction mechanism involves the formation of a carbinolamine from the ketone and ammonia (derived from ammonium formate), which dehydrates to an imine. A hydride is then transferred from a formate ion to the iminium salt, yielding the amine.[8] The high temperature is necessary to drive the dehydration and reduction steps. A common outcome is the formation of an N-formylated amine byproduct, which requires a subsequent hydrolysis step (typically acidic) to yield the free primary amine.[9]
Detailed Experimental Protocol (Adapted from Carlson, R. et al.[8])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4-hydroxyacetophenone (1.0 eq) and formamide (4.5 eq).
-
Heating: Heat the reaction mixture in an oil bath to approximately 200-205°C.
-
Reaction Monitoring: Monitor the reaction progress over 6 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Hydrolysis: After cooling, add hydrochloric acid (e.g., 3 M HCl) to the reaction mixture and reflux for 2-4 hours to hydrolyze the N-formyl intermediate.
-
Workup: Cool the mixture and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
| Parameter | Condition | Yield (Reported for α-methylbenzylamine) | Reference |
| Reagent Ratio | 4.5 eq. Formamide | ~89% | [8] |
| Temperature | 205 °C | ~89% | [8] |
| Time | 6 hours | ~89% | [8] |
| Catalytic Variant Temp. | 70 °C (with [RhCp*Cl2]2) | ~85% (isolated) | [9] |
Table 1. Optimized conditions for the Leuckart reaction of acetophenone.
Protocol B: Reductive Amination with Hydride Reagents
A more modern and milder approach involves the use of specialized hydride reagents that can selectively reduce the imine intermediate in the presence of the starting ketone.[5] This is often performed as a one-pot reaction where the ketone, amine source (e.g., ammonium acetate), and reducing agent are combined.[10]
Causality and Mechanistic Insight: The reaction is typically performed at a slightly acidic pH to facilitate the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated at neutral pH but increases under acidic conditions where the iminium ion is formed.[5] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and is a mild reagent suitable for a wide range of substrates.[5]
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) and ammonium acetate (5-10 eq) in a suitable solvent (e.g., methanol or dichloroethane), add the reducing agent.
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise at room temperature. The use of a mild acid like acetic acid can facilitate iminium ion formation.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Method 2: Asymmetric Synthesis of Chiral Derivatives
For pharmaceutical applications, obtaining a single enantiomer of this compound is paramount. Asymmetric synthesis methods achieve this by using a chiral catalyst or reagent to control the stereochemical outcome of the reaction.
Protocol A: Biocatalytic Reductive Amination
Biocatalysis utilizes enzymes to perform chemical transformations with exceptionally high stereo-, regio-, and chemoselectivity under mild, environmentally friendly conditions.[11] Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are two classes of enzymes that are highly effective for the asymmetric reductive amination of ketones.[12][13]
Causality and Mechanistic Insight: These enzymes possess a chiral active site that binds the substrate (the imine formed in situ) and a cofactor (typically a nicotinamide derivative like NADH or NADPH) in a specific orientation.[14] This precise positioning ensures that the hydride from the cofactor is delivered to only one face of the imine, leading to the formation of a single enantiomer of the amine product.[12] The process often operates as a dynamic kinetic resolution, where the enzyme selectively reduces one enantiomer of a rapidly equilibrating imine.[11]
Figure 2: General workflow for biocatalytic asymmetric reductive amination.
Detailed Experimental Protocol (Generalized)
-
Enzyme and Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5). Prepare stock solutions of 4-hydroxyacetophenone, the amine source (e.g., ammonium chloride or methylamine), the enzyme (lyophilized powder or solution), and the cofactor (e.g., NADPH). If using a cofactor recycling system, include the necessary components (e.g., glucose and glucose dehydrogenase).
-
Reaction Setup: In a reaction vessel, combine the buffer, amine source, cofactor, and recycling system components.
-
Initiation: Add the 4-hydroxyacetophenone substrate (often dissolved in a co-solvent like DMSO to aid solubility) and finally the IRED enzyme to start the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitoring and Workup: Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC or GC. Once complete, stop the reaction (e.g., by adding a water-miscible organic solvent or by pH shift).
-
Extraction and Purification: Centrifuge to remove the enzyme. Extract the supernatant with an organic solvent and purify the product as previously described.
| Parameter | Advantage | Key Consideration | References |
| Stereoselectivity | Excellent (often >99% ee) | Enzyme may be specific to one enantiomer (R or S) | [12][13] |
| Conditions | Mild (aqueous, room temp, neutral pH) | Substrate solubility can be a challenge | [15] |
| Environmental | Green and sustainable | High initial cost of enzymes and cofactors | [11] |
| Scope | Broad, but enzyme-dependent | Requires screening to find a suitable enzyme | [14] |
Table 2. Characteristics of Biocatalytic Reductive Amination.
Protocol B: Organocatalytic Asymmetric Reductive Amination
This strategy employs small, chiral organic molecules as catalysts. A prominent example involves the use of a chiral phosphoric acid (Brønsted acid) catalyst, which activates the in-situ formed imine towards reduction by a mild hydride donor, such as a Hantzsch ester.[16]
Causality and Mechanistic Insight: The chiral phosphoric acid catalyst protonates the imine, forming a chiral ion pair. This close association with the catalyst's chiral backbone blocks one face of the iminium ion, forcing the Hantzsch ester to deliver a hydride to the less sterically hindered face.[16] This controlled transfer results in high enantioselectivity. The reaction is biomimetic, mimicking the way enzymes use hydrogen bonding to control stereochemistry in vivo.[16]
Detailed Experimental Protocol (Adapted from Hoffmann, S. et al.[16])
-
Reaction Setup: In a vial, dissolve the chiral phosphoric acid catalyst (e.g., TRIP catalyst, 5-10 mol%) in a non-polar solvent (e.g., toluene or benzene).
-
Reagent Addition: Add 4-hydroxyacetophenone (1.0 eq), the amine (e.g., p-anisidine, 1.0 eq), and the Hantzsch ester (1.1 eq).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50°C) for 24-72 hours. The reaction is often run under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.
-
Purification: Once the reaction is complete, concentrate the mixture and purify directly by silica gel chromatography to isolate the chiral amine product.
Methodology Comparison
| Method | Key Reagents | Conditions | Stereoselectivity | Pros | Cons |
| Leuckart-Wallach | Ammonium formate / Formamide | High Temp (>160°C) | Racemic | Inexpensive, robust, scalable | Harsh conditions, N-formyl byproduct, poor functional group tolerance |
| Hydride Reagents | NaBH(OAc)₃, NH₄OAc | Mild (Room Temp) | Racemic | Mild, one-pot, good yields, good functional group tolerance | Stoichiometric waste, toxicity of some reagents (NaBH₃CN) |
| Biocatalysis | IRED/AmDH enzyme, Cofactor | Mild (25-40°C, aq. buffer) | Excellent (>99% ee) | Extremely high selectivity, green, mild conditions | Requires enzyme screening, higher initial cost, limited substrate solubility |
| Organocatalysis | Chiral Phosphoric Acid, Hantzsch Ester | Mild (RT - 50°C) | Very Good to Excellent (90-96% ee)[16] | Metal-free, high selectivity, mild conditions | Catalyst can be expensive, may require longer reaction times |
Table 3. Comparison of synthetic methods for this compound derivatives.
Conclusion
The synthesis of this compound derivatives can be accomplished through several effective strategies, with the choice of method depending critically on the desired outcome. For large-scale production where stereochemistry is not a factor, classical methods like the Leuckart-Wallach reaction or reduction with hydride reagents offer reliable and cost-effective routes. However, for applications in drug development where enantiopurity is non-negotiable, asymmetric methods are essential. Biocatalysis stands out for its unparalleled selectivity and environmentally benign conditions, making it an increasingly attractive option in industrial settings. Organocatalytic reductive amination provides a powerful metal-free alternative that delivers high enantioselectivity for a range of substrates. By understanding the principles and practicalities of each protocol, researchers can select the optimal synthetic route to access these valuable pharmaceutical building blocks.
References
- Wikipedia. (2024). Reductive amination.
- DeHNH, B., & Montagnon, T. (2022). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio.
- Wetzl, D., Gand, M., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases.
- Zhang, W., et al. (2020). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. Angewandte Chemie.
- ResearchGate. (n.d.). Biocatalytic Formal Asymmetric para-Aminoethylation of Unprotected Phenols to Chiral Amines. Request PDF.
- Wikipedia. (2023). Leuckart reaction.
- J&K Scientific. (n.d.). (S)-4-(1-Aminoethyl)Phenol.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry.
- Peverly, K. F., et al. (2013). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-2-Alken-1-ols.
- Song, Q., et al. (2014). Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. Journal of the Iranian Chemical Society.
- Hoffmann, S., Seayad, A. M., & List, B. (2005).
- Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research.
- Mills, J. E., et al. (2019). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Hoechst Celanese Corporation. (1986). Process for producing 4-hydroxyacetophenone.
- List, B., et al. (2008). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society.
- Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination.
- Asiri, A. M., et al. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules.
- Beilstein Journals. (2021). Asymmetric organocatalytic synthesis of chiral homoallylic amines.
- TU Delft Research Portal. (n.d.). Enzyme engineering for biocatalysis.
- Yu, Y., et al. (2022). Structure-based design of biocatalytic panels for pharmaceuticals synthesis. ChemRxiv.
- Amerigo Scientific. (n.d.). (S)-4-(1-Aminoethyl)Phenol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scispace.com [scispace.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. jocpr.com [jocpr.com]
- 11. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]
- 12. Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. research.tudelft.nl [research.tudelft.nl]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
Authored by: Gemini, Senior Application Scientist
An Application Guide to the Synthesis of Peptides Containing 4-(1-Aminoethyl)phenol
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, potency, and novel functionalities. This compound, a chiral amine derivative, presents a unique structural motif—a phenolic hydroxyl group combined with an α-methylated backbone.[1] This structure offers opportunities for creating peptides with constrained conformations and potential for post-synthesis modifications. However, its successful integration via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of its distinct chemical properties, including steric hindrance at the α-carbon and the nucleophilicity of the phenolic side chain. This guide provides a comprehensive overview, field-proven protocols, and troubleshooting advice for the effective use of this compound in peptide synthesis, aimed at researchers and professionals in peptide chemistry and drug development.
Introduction: The Significance of this compound
This compound is a valuable building block for modifying peptide structures.[1] Its α-methyl group introduces conformational rigidity, which can lock the peptide backbone into a specific bioactive conformation, potentially increasing receptor affinity and enzymatic resistance. The phenolic side chain, analogous to that of Tyrosine, can participate in crucial hydrogen bonding interactions and serves as a handle for further chemical modifications, such as pegylation, glycosylation, or labeling. The synthesis of peptides containing such modified amino acids is critical for exploring structure-activity relationships (SAR) and developing new therapeutic leads.[2]
This document outlines the critical parameters for incorporating this residue using the widely adopted Fmoc/tBu orthogonal protection strategy.[3]
Chemical Structure and Key Features
To effectively utilize this compound, it is essential to understand its reactive sites.
Caption: Key reactive sites of this compound.
Orthogonal Protection Strategy: A Prerequisite for Success
Successful peptide synthesis hinges on a robust and orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others.[3] For incorporating this compound using the Fmoc strategy, the following protection is required for the monomer.
-
Nα-protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice, offering base-lability (removed by piperidine).[3]
-
Side-Chain Phenol Protection: The phenolic hydroxyl group is nucleophilic and must be protected to prevent side reactions during peptide coupling. The tert-butyl (tBu) group is the ideal choice as it is highly stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step.[4]
The resulting building block, Fmoc-4-(1-aminoethyl-tBu)phenol , is the key reagent for SPPS.
| Protecting Group | Target Functional Group | Cleavage Condition | Orthogonality | Rationale |
| Fmoc | α-Amino Group | 20% Piperidine in DMF | High | Base-labile; stable to acid. Allows for stepwise N-terminal deprotection.[3] |
| tert-Butyl (tBu) | Phenolic Hydroxyl | Trifluoroacetic Acid (TFA) | High | Acid-labile; stable to base. Removed during the final cleavage step with other side-chain protecting groups.[4] |
Table 1. Recommended orthogonal protection scheme for this compound in Fmoc-SPPS.
Solid-Phase Peptide Synthesis (SPPS): Detailed Protocol
SPPS is the method of choice for the routine synthesis of peptides.[5] It involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6]
Materials and Reagents
-
Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).[7] Substitution level: 0.4-0.8 mmol/g.
-
Protected Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).
-
Key Building Block: Fmoc-4-(1-aminoethyl-tBu)phenol.
-
Solvents: Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM).
-
Fmoc Deprotection: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: See Table 2 for recommendations.
-
Cleavage Cocktail: See Table 3 for recommendations.
-
Precipitation: Cold diethyl ether.
SPPS Workflow Diagram
The following diagram illustrates the iterative cycle of Fmoc-SPPS.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Place the appropriate resin (e.g., 167 mg of 0.6 mmol/g Wang resin) in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, followed by DCM for 10 minutes. Drain the solvent.
-
-
First Amino Acid Coupling (Loading):
-
Follow the standard procedure for loading the first Fmoc-amino acid onto the chosen resin (e.g., using DIC/DMAP for Wang resin).
-
-
Iterative Elongation Cycle:
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Repeat with a 10-minute incubation. This step removes the Fmoc group, exposing a free amine.[3]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling (The Critical Step):
-
Dissolve 4 equivalents of the incoming Fmoc-amino acid (relative to resin loading) and 3.9 equivalents of a coupling reagent (e.g., HATU) in DMF.
-
Add 8 equivalents of a base (e.g., DIEA or NMM) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Causality: The α-methyl group on this compound creates significant steric hindrance. Standard coupling reagents like DCC or HBTU may result in incomplete coupling. More potent phosphonium or aminium-based reagents are required to achieve high coupling efficiency.[8][9]
-
-
| Reagent | Type | Reactivity | Racemization Risk | Rationale for Use |
| HATU | Aminium Salt | Very High | Low | Generates highly reactive OAt esters. Excellent for sterically hindered couplings.[10] |
| HCTU | Aminium Salt | High | Low | More cost-effective than HATU with comparable efficiency for many hindered couplings. |
| PyBOP | Phosphonium Salt | High | Low | A classic, robust reagent. Generates OBt esters. Good for difficult couplings. |
| DIC/Oxyma | Carbodiimide | Moderate-High | Very Low | Oxyma Pure is a superior additive to HOBt, enhancing reaction rates and reducing racemization. Safer than HOBt. |
Table 2. Recommended coupling reagents for incorporating sterically hindered residues.
-
Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail based on the peptide sequence. Causality: During TFA-mediated cleavage, protecting groups are released as reactive carbocations. These can cause unwanted modifications to sensitive residues like Trp, Met, Cys, and Tyr (or in this case, the phenol group). Scavengers are nucleophiles added to the cocktail to trap these cations.[11]
-
| Cocktail Name | Composition (v/v/w) | Target Application |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Peptides with Arg, Tyr, Asp, Glu. Good general-purpose cocktail. |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides containing Cys, Met, or Trp. Provides robust scavenging. |
| TFA/TIS/Water | TFA / TIS / Water (95:2.5:2.5) | Peptides without highly sensitive residues. TIS is an effective cation scavenger.[11] |
Table 3. Common TFA cleavage cocktails for Fmoc-SPPS.
-
Peptide Precipitation and Isolation:
-
Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide product will contain deletion sequences and other impurities from the synthesis and cleavage steps.[12] Purification is essential to obtain a product of the required quality.
Purification by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[12]
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A. Apply a linear gradient of increasing mobile phase B to elute the peptide. Collect fractions and analyze for purity.
Quality Control and Characterization
Confirm the identity and purity of the final product using a combination of analytical techniques.
-
Analytical RP-HPLC: Assess the purity of the final product by injecting a small sample onto an analytical C18 column.[13]
-
Mass Spectrometry (MS): Verify the molecular weight of the peptide. Techniques like ESI-MS or MALDI-TOF are commonly used.[13][14]
-
Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition and determine the net peptide content.[15]
Caption: Workflow for peptide purification and analysis.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | 1. Insufficiently active coupling reagent. 2. Short coupling time. 3. Aggregation of peptide chain. | 1. Switch to a more potent reagent like HATU or PyAOP.[10] 2. Increase coupling time to 3-4 hours and perform a second coupling (recouple). 3. Use a low-substitution resin (0.1-0.4 mmol/g) for longer peptides.[7] |
| Low Purity After Cleavage | 1. Incomplete final Fmoc deprotection. 2. Inadequate scavengers in cleavage cocktail. 3. Premature side-chain deprotection. | 1. Ensure final deprotection is complete before cleavage. 2. Use a more robust cocktail like Reagent K, especially if other sensitive residues are present. 3. Verify the integrity of the Fmoc-amino acid derivatives. |
| Racemization | 1. Excessive use of base (DIEA). 2. Use of certain additives (e.g., DMAP).[16] | 1. Use a non-racemizing base like N-methylmorpholine (NMM) or collidine. Ensure base stoichiometry is correct. 2. Avoid DMAP in coupling steps unless absolutely necessary for esterifications. |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with careful planning and execution. The primary challenges—steric hindrance and side-chain reactivity—can be overcome by selecting highly active coupling reagents and employing a robust tBu-based protection for the phenolic hydroxyl group. The protocols and insights provided in this guide offer a validated framework for researchers to leverage the unique structural features of this non-canonical amino acid, thereby expanding the toolkit for innovative peptide design and the development of next-generation therapeutics.
References
- International Journal of Science and Research Archive. (2025-02-24).
- BioPharmaSpec. (2025-05-28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Myers, R. L., & Stelakatos, G. C. (n.d.).
- CPC Scientific Inc. (2024-08).
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Agilent. (n.d.).
- Kaiser, E., Sr., et al. (1993). Selective Deprotection of the JV“-tert-Butyloxycarbonyl Group in Solid Phase Peptide Synthesis with Chlorotrimethylsilane and Phenol.
- Chem-Impex. (n.d.). (S)-4-(1-Aminoethyl)Phenol.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Bachem. (2024-06-04). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Swaney, D. L., et al. (n.d.).
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- ACS Catalysis. (2026-01-08). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
- Wang, S. S., et al. (n.d.). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. PubMed - NIH.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Wikipedia. (n.d.). Peptide synthesis.
- Kent, S. B. (2009). Introduction to Peptide Synthesis. PMC - NIH.
- Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. agilent.com [agilent.com]
- 13. ijsra.net [ijsra.net]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
- 16. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Chiral Resolution of Carboxylic Acids Using 4-(1-Aminoethyl)phenol
Abstract
Enantiomerically pure compounds are of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug can be enantiomer-dependent. This guide provides a comprehensive overview and a detailed protocol for the chiral resolution of racemic carboxylic acids, a common structural motif in active pharmaceutical ingredients (APIs), using 4-(1-aminoethyl)phenol as a chiral resolving agent. The methodology is centered around the principle of diastereomeric salt formation and fractional crystallization, a robust and scalable technique for obtaining single enantiomers. This document is intended for researchers, scientists, and drug development professionals seeking to implement this classical yet highly effective resolution strategy.
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology. Enantiomers, the pair of mirror-image molecules, often exhibit different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. A well-known example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, where the (S)-(+)-enantiomer possesses the desired pharmacological activity, while the (R)-(-)-enantiomer is inactive.[1][2] Therefore, the ability to produce enantiomerically pure drugs is crucial for developing safer and more effective medicines.
Chiral resolution is a key technique for separating a racemic mixture into its constituent enantiomers.[3] Among various resolution methods, diastereomeric salt formation is a widely employed and industrially scalable approach for the separation of acidic and basic racemates.[2][4][5] This method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
This compound: A Versatile Chiral Resolving Agent
This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its structure combines a basic amino group, capable of forming a salt with a carboxylic acid, and a chiral center that introduces the necessary stereochemical differentiation for the formation of diastereomers. The phenolic hydroxyl group can also participate in hydrogen bonding, potentially influencing the crystal packing and solubility differences between the diastereomeric salts. Both (R)- and (S)-enantiomers of this compound are available, providing flexibility in targeting the desired enantiomer of the carboxylic acid for crystallization.
The fundamental principle of resolution using this compound lies in the reaction of a racemic carboxylic acid, (R/S)-Acid, with a single enantiomer of the chiral amine, for instance, (R)-4-(1-aminoethyl)phenol, to form a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Due to their different three-dimensional structures, these diastereomeric salts will have distinct crystal lattice energies and, consequently, different solubilities in a given solvent system. This solubility difference is the cornerstone of their separation.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using this compound.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Detailed Protocol: Resolution of Racemic Ibuprofen with (R)-4-(1-Aminoethyl)phenol
This protocol provides a representative procedure for the resolution of racemic ibuprofen. Optimization of solvent systems, temperature, and stoichiometry is often necessary for different carboxylic acids.
Materials:
-
Racemic Ibuprofen
-
(R)-4-(1-Aminoethyl)phenol
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (2 M)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of 95% ethanol. Warm the mixture gently on a stirrer hotplate to facilitate dissolution.
-
Addition of Resolving Agent: In a separate beaker, dissolve 6.86 g (50 mmol) of (R)-4-(1-aminoethyl)phenol in 20 mL of 95% ethanol.
-
Salt Formation: Slowly add the solution of the resolving agent to the warm ibuprofen solution with continuous stirring. A precipitate may begin to form.
-
Heating and Dissolution: Heat the mixture to reflux until all solids dissolve, forming a clear solution. If necessary, add a minimal amount of additional ethanol to achieve complete dissolution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 2-4 hours to promote further crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. This solid is the enriched, less soluble diastereomeric salt (e.g., (S)-Ibuprofen·(R)-4-(1-aminoethyl)phenol).
Part B: Recovery of the Enriched Enantiomer
-
Dissolution of the Salt: Transfer the dried diastereomeric salt to a 250 mL beaker and add 100 mL of deionized water. Stir the suspension.
-
Acidification: Slowly add 2 M hydrochloric acid to the suspension while stirring until the pH of the solution is approximately 2. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent. The free ibuprofen will precipitate out of the aqueous solution.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated ibuprofen with ethyl acetate (3 x 50 mL). The resolving agent hydrochloride salt will remain in the aqueous layer.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enriched (S)-ibuprofen.
-
Purification (Optional): The recovered ibuprofen can be further purified by recrystallization from a suitable solvent (e.g., hexane) if necessary.
Part C: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the recovered ibuprofen should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[1][3][7]
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is typically used.
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol with a small amount of an acidic additive (e.g., trifluoroacetic acid) is a common mobile phase for the separation of profen enantiomers.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is generally employed.[1]
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Data Presentation and Expected Outcomes
The success of a chiral resolution is evaluated based on the yield and the enantiomeric excess of the desired enantiomer. The following table provides representative data for the chiral resolution of various profens using different chiral amines, illustrating the range of outcomes that can be achieved.
| Racemic Acid | Chiral Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Ethyl Acetate | 71 | 80 |
| Naproxen | Chiral Amine | Not Specified | >90 | >98 |
| Ketoprofen | Candida rugosa lipase (enzymatic) | Not Specified | 47 (ester) | 99 |
| Flurbiprofen | Chiral Amine | Not Specified | High | High |
Note: The data presented are for illustrative purposes and are derived from various sources. Specific results with this compound may vary and require optimization.
Troubleshooting and Optimization
Several factors can influence the efficiency of a diastereomeric salt resolution. Here are some key parameters to consider for optimization:
-
Solvent Selection: The choice of solvent is critical as it dictates the solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference between the two diastereomers. A screening of different solvents (e.g., alcohols, esters, ketones) and solvent mixtures is often necessary.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the enantiomeric excess of the crystallized salt.
-
Temperature Profile: The cooling rate during crystallization can affect the crystal size and purity. Slow cooling generally leads to larger and purer crystals.
-
Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric excess. One or more recrystallizations of the diastereomeric salt can significantly enhance the purity of the desired enantiomer.
Conclusion
The use of this compound as a chiral resolving agent for racemic carboxylic acids is a powerful and practical method for obtaining enantiomerically pure compounds. The protocol outlined in this guide, based on the well-established principles of diastereomeric salt formation and fractional crystallization, provides a solid foundation for researchers in the pharmaceutical and chemical industries. Through careful optimization of experimental parameters, this technique can be effectively applied to a wide range of acidic compounds, contributing to the development of safer and more effective chiral drugs.
References
- [Chiral HPLC Determination of Conversion and Enantiomeric Excess of Enzyme Catalyzed Stereoselective Esterification of Racemic Ibuprofen]. PubMed. [Link]
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
- Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]
- A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form. PubMed. [Link]
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- New Ibuprofen Cystamine Salts With Improved Solubility and Anti‐Inflamm
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Industrial & Engineering Chemistry Research. ACS Figshare. [Link]
- Diastereomeric salt crystallization synthesis for chiral resolution of ibuprofen. AIChE Journal. [Link]
- Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. [Link]
- Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. [Link]
- Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. NIH. [Link]
- Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advanceseng.com [advanceseng.com]
- 5. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 6. m.youtube.com [m.youtube.com]
- 7. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Crystallization of 4-(1-Aminoethyl)phenol: A Guide to Achieving High Purity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust protocol for the purification of 4-(1-Aminoethyl)phenol via crystallization. As a critical chiral building block in medicinal chemistry and pharmaceutical development, its purity is paramount.[1] This document provides a step-by-step methodology, explains the scientific rationale behind each procedural choice, and offers insights into solvent selection, troubleshooting, and characterization. The protocols described herein are designed to be self-validating, ensuring researchers can achieve consistent and high-purity results.
Introduction: The Significance of this compound Purity
This compound is a versatile chiral amine and a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[1] The presence of both a basic amino group and an acidic phenolic hydroxyl group, along with a chiral center, makes it a valuable synthon. However, these same functional groups can also participate in side reactions during synthesis, leading to impurities that may be structurally similar to the target compound.
Effective purification is therefore not merely a matter of removing bulk contaminants but of isolating the desired stereoisomer and eliminating closely related structural analogues. Crystallization is a powerful and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[2][3] A well-designed crystallization protocol, as outlined below, can yield material of exceptional purity, suitable for the stringent requirements of drug development and clinical research.
Foundational Knowledge: Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a successful crystallization procedure. This compound is a bifunctional organic molecule. Its phenolic group provides acidity (pKa ≈ 10.2), while the amino group imparts basicity.[4] This amphoteric nature heavily influences its solubility in different solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [PubChem CID: 123594][1][5] |
| Molecular Weight | 137.18 g/mol | [PubChem CID: 123594][1][5] |
| Appearance | White to off-white solid | [Chem-Impex][1] |
| pKa (Predicted) | 10.20 ± 0.26 (Phenolic OH) | [Guidechem][4] |
| Topological Polar Surface Area | 46.3 Ų | [PubChem CID: 123594][5] |
| Storage Conditions | 0-8 °C | [Chem-Impex][1] |
The Core Principle: Solvent Selection and Rationale
The choice of solvent is the most critical variable in crystallization. The ideal solvent should exhibit a steep solubility curve for this compound: high solubility at elevated temperatures and low solubility at cooler temperatures.[6] This differential solubility is the driving force for crystallization upon cooling.[3]
Given the molecule's structure—a polar phenol, a polar amine, and a moderately nonpolar aromatic ring—solvents with intermediate polarity or a mixed-solvent system are often effective. Polar protic solvents, capable of hydrogen bonding, are excellent candidates.[7][8]
| Solvent System | Boiling Point (°C) | Rationale & Causality |
| Water | 100 | Excellent for highly polar compounds. The phenolic and amino groups can form strong hydrogen bonds with water. A patent for producing aminophenols suggests water as a preferred recrystallization solvent for purity and economy.[9] |
| Ethanol / Water | Variable | A powerful mixed-solvent system. The compound is likely soluble in hot ethanol. Water can then be added as an "anti-solvent" to the hot solution to induce precipitation upon cooling. This method is highly tunable.[3][6] |
| Ethanol | 78 | A good general-purpose polar protic solvent. It can dissolve a wide range of organic compounds and is easily removed due to its moderate boiling point. It has been used for recrystallizing aminophenol derivatives.[10] |
| Isopropanol | 82 | Similar properties to ethanol but is slightly less polar. It can sometimes provide better crystal morphology. |
Caution on Decolorizing Carbon: While activated charcoal is often used to remove colored impurities, it should be used with caution for phenolic compounds. It may contain ferric ions that can form colored complexes with phenols, potentially impairing purification.[6] If used, a minimal amount should be added to the hot solution for a short period.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the crystallization process, from crude starting material to pure, isolated crystals.
Caption: General workflow for the purification of this compound by recrystallization.
Detailed Step-by-Step Protocol
This protocol provides a detailed methodology for the single-solvent recrystallization of this compound. Water is used as the primary example due to its efficacy and low cost.[9]
Materials and Equipment:
-
Crude this compound
-
Deionized Water (or other selected solvent)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Spatula and glass stirring rod
-
Watch glass
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a stir bar.
-
Begin by adding ~10-15 mL of deionized water.
-
Gently heat the mixture on a hot plate with stirring. The principle is to dissolve the solute in a minimal amount of boiling solvent to create a saturated solution.[2]
-
Add small aliquots (0.5-1.0 mL) of hot water until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, a hot filtration is required.
-
Pre-heat a second Erlenmeyer flask containing a few mL of the solvent on the hotplate. Place a stemless or short-stemmed glass funnel with fluted filter paper on top.
-
Pour the hot, saturated solution quickly through the pre-heated funnel into the clean flask. This step prevents premature crystallization in the funnel.
-
-
Crystallization via Slow Cooling:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical as it encourages the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.[3]
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold, less-solubilizing solvent.[2]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold solvent (water) to ensure a good seal.
-
Turn on the vacuum and pour the cold slurry of crystals into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals with a small amount of ice-cold solvent. This removes any residual mother liquor that contains dissolved impurities.
-
It is crucial to use cold solvent to avoid re-dissolving the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 5-10 minutes to pull air through and begin the drying process.
-
Transfer the semi-dry crystal cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
-
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly.
-
No Crystals Form: If no crystals appear after cooling in the ice bath, the solution may be too dilute, or nucleation is inhibited. Solutions:
-
Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can initiate crystal growth.
-
Seed: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
Reduce Volume: Gently heat the solution to boil off some of the solvent, increasing the concentration, and then repeat the cooling process.
-
Characterization and Quality Control
To validate the success of the purification, the final product should be characterized:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the target compound from any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other contaminants.
Conclusion
The crystallization protocol detailed in this application note provides a reliable and scientifically grounded method for purifying this compound. By carefully selecting a solvent system and controlling the rate of cooling, researchers can effectively remove impurities and obtain a high-purity product essential for applications in pharmaceutical synthesis and drug discovery.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 134855-87-1).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22058928, this compound hydrochloride.
- American Chemical Society. (n.d.). Fast, Easy, and Efficient Method for the Purification of Phenolic Isomers Using a Selective Solid-Phase Scavenging.
- Recrystallization. (n.d.).
- Google Patents. (n.d.). EP0224625B1 - Process for producing aminophenols.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- National Center for Biotechnology Information. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
- ResearchGate. (2025, August 9). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation | Request PDF.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Crystallization Solvents.pdf. (n.d.).
- ACS Publications. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II | Crystal Growth & Design.
- U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(1-aminoethyl)- - Substance Details - SRS.
- European Patent Office. (n.d.). Process for producing aminophenols - EP 0224625 A1.
- Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
- National Center for Biotechnology Information. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0224625B1 - Process for producing aminophenols - Google Patents [patents.google.com]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to the Orthogonal Protection of 4-(1-Aminoethyl)phenol
Abstract
4-(1-Aminoethyl)phenol is a valuable chiral building block in medicinal chemistry and organic synthesis, notably serving as an intermediate for various pharmaceuticals.[1][2] Its structure incorporates two distinct reactive sites: a primary amine and a phenolic hydroxyl group. The successful execution of multi-step syntheses involving this molecule hinges on the selective masking and unmasking of these functional groups. This guide provides a comprehensive overview of orthogonal protecting group strategies, enabling researchers to selectively manipulate one functional group while the other remains inert. We will delve into the rationale behind experimental choices, provide detailed, field-tested protocols for protection and deprotection, and summarize key data for practical application.
The Synthetic Challenge: Understanding the Reactivity of this compound
The synthetic utility of this compound is directly tied to the distinct reactivity of its two functional groups.
-
The Primary Amine: This group is both nucleophilic and basic. It readily participates in reactions such as acylation, alkylation, and condensation. Its basicity can also interfere with base-sensitive reagents or catalyze undesired side reactions.
-
The Phenolic Hydroxyl: The hydroxyl group is weakly acidic and can be deprotonated by bases. The resulting phenoxide is a potent nucleophile. The hydroxyl group itself can undergo O-alkylation, acylation, and other modifications.
In any synthetic sequence, it is highly probable that reagents intended for one functional group will react with the other, leading to low yields and complex product mixtures. Therefore, a robust protecting group strategy is not merely advantageous; it is essential.[3] The core principle is orthogonality , which allows for the selective removal of one protecting group under conditions that leave the other intact.[4][5]
Figure 2: Step-by-step workflow for Boc protection of the amine.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Add triethylamine (TEA, 1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise to the stirred solution. [6]4. Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, remove the THF under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.
Protocol 2.2: Boc Deprotection (Acidolysis)
The Boc group is highly sensitive to acid and is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. [7][8] Methodology:
-
Dissolution: Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA, 10-20 eq, typically a 25-50% v/v solution in DCM) to the solution at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction generates isobutylene and carbon dioxide as byproducts. [7]4. Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product is often the TFA salt of the amine. To obtain the free amine, dissolve the residue in a minimal amount of water, basify with a saturated solution of sodium bicarbonate, and extract with an appropriate organic solvent.
-
Purification: Dry the organic extracts and concentrate to yield the deprotected amine.
Protecting the Phenolic Hydroxyl: Silyl Ethers
For the phenolic hydroxyl group, silyl ethers are an excellent choice, offering robust protection under a variety of conditions. The tert-Butyldimethylsilyl (TBDMS or TBS) group is particularly useful as it is stable to the acidic conditions often used to remove Boc groups (with careful reagent choice) and is selectively cleaved by a fluoride ion source. [9][10]This stability profile makes it an ideal orthogonal partner to the Boc group.
Protocol 3.1: TBDMS Protection of the Phenol
This protocol describes the silylation of the phenolic hydroxyl group. Silylation is typically performed by reacting the phenol with a silyl chloride in the presence of a base like imidazole. [9] Workflow:
Figure 3: Step-by-step workflow for TBDMS protection of the phenol.
Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc protected starting material (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add Base: Add imidazole (2.5 eq) to the solution.
-
Add Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature overnight, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3.2: TBDMS Deprotection (Fluoride-Mediated Cleavage)
The silicon-oxygen bond is highly susceptible to cleavage by fluoride ions. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation. [9][11] Methodology:
-
Dissolution: Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.
-
Fluoride Treatment: Add a 1M solution of TBAF in THF (1.2 eq) dropwise at 0°C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography if necessary.
Integrated Orthogonal Strategy
The power of this approach lies in the ability to selectively deprotect either functional group from the doubly protected intermediate.
Figure 4: Orthogonal strategy for selective deprotection.
This orthogonal scheme provides complete control over the molecule's reactivity. For instance, if a reaction requires a free amine but a protected phenol (e.g., for peptide coupling at the amine), the TBDMS group is left on while the Boc group is removed with acid. Conversely, if a reaction at the phenol is desired (e.g., etherification), the Boc group remains while the TBDMS group is cleaved with TBAF.
Summary and Comparison of Protecting Groups
| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Stability Profile |
| Boc (tert-Butoxycarbonyl) | Primary Amine | (Boc)₂O, Base (e.g., TEA), THF/Water | Strong Acid (TFA or HCl in DCM) [7] | Stable to base, nucleophiles, catalytic hydrogenation. Labile to strong acid. |
| TBDMS (tert-Butyldimethylsilyl) | Phenolic Hydroxyl | TBDMS-Cl, Imidazole, DMF | Fluoride Source (e.g., TBAF in THF) [9] | Stable to base and a range of non-fluoride reagents. Labile to acid and fluoride. |
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. The combination of the acid-labile Boc group for the amine and the fluoride-labile TBDMS group for the phenol provides a robust and versatile orthogonal system. The protocols outlined in this guide are reliable and scalable, offering researchers the flexibility needed to selectively unmask either reactive site for further chemical modification. By understanding the causality behind these experimental choices, scientists can confidently incorporate this valuable building block into their synthetic endeavors.
References
- ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES.
- ACS Publications. (n.d.). Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation. The Journal of Organic Chemistry.
- SynArchive. (n.d.). Protection of Phenol by Silyl ether.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- ResearchGate. (2014). How do you deprotect the NHBoc group in the presence of the OTBS group?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- J&K Scientific. (n.d.). (S)-4-(1-Aminoethyl)Phenol.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- NIH National Library of Medicine. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 4-(1-Aminoethyl)phenol
Abstract: This document provides an in-depth guide for the scale-up synthesis of 4-(1-Aminoethyl)phenol, a critical chiral intermediate in the pharmaceutical and agrochemical industries.[1][2] Recognizing the demand for robust and efficient manufacturing processes, this note details two primary synthetic strategies originating from 4'-hydroxyacetophenone: direct reductive amination and a two-step reduction via an oxime intermediate. We will explore the underlying chemical principles, provide detailed step-by-step protocols, and analyze the critical parameters and causality behind experimental choices essential for successful industrial scale-up. This guide is intended for researchers, chemists, and process development professionals seeking to transition this synthesis from the laboratory bench to pilot and production scales.
Introduction and Strategic Overview
This compound is a high-value building block, primarily utilized for its versatile chiral structure in the synthesis of complex bioactive molecules, including certain therapeutic agents for neurological disorders.[1][2][3] The successful and economical production of this intermediate is paramount. The most common and industrially viable precursor for its synthesis is 4'-hydroxyacetophenone, a readily available and cost-effective starting material.[4]
This guide will focus on the two most prevalent synthetic methodologies:
-
Route A: Direct Reductive Amination: A convergent and atom-economical approach where 4'-hydroxyacetophenone is directly converted to the target amine in a single pot.
-
Route B: Two-Step Synthesis via Oxime Intermediate: A classical and reliable method involving the formation of a stable 4'-hydroxyacetophenone oxime, which is subsequently reduced to the final product.
The choice between these routes depends on several factors including available equipment, cost of goods, desired stereochemical outcome (racemic vs. enantiopure), and impurity profile tolerance.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Direct Reductive Amination | Route B: Synthesis via Oxime Intermediate |
| Number of Steps | One primary transformation | Two distinct chemical steps |
| Atom Economy | High (fewer reagents and intermediates) | Moderate (involves a protection/activation step) |
| Process Control | More complex; requires control of multiple simultaneous reactions (imine formation and reduction) | Simpler; sequential steps allow for easier control and intermediate isolation/purification |
| Key Reagents | Ammonia source, H₂ gas, catalyst (e.g., Raney Ni, Pd/C) | Hydroxylamine, Base, H₂ gas, catalyst |
| Scalability | Excellent, particularly with catalytic hydrogenation | Excellent and well-established in industry |
| Stereocontrol | Can be adapted for asymmetric synthesis using chiral catalysts or enzymes | Reduction of the oxime typically yields a racemic product |
| Potential Issues | Formation of secondary amines, catalyst poisoning | Handling of potentially hazardous hydroxylamine, potential for Beckmann rearrangement |
Route A: Direct Reductive Amination
This pathway represents a highly efficient method for amine synthesis. The core principle involves the in situ formation of an imine from 4'-hydroxyacetophenone and an ammonia source, which is immediately reduced by a reducing agent, typically hydrogen gas over a metal catalyst.
Workflow for Direct Reductive Amination
Caption: Workflow for Direct Catalytic Reductive Amination.
Protocol 1: Scale-Up Catalytic Reductive Amination
This protocol describes a standard procedure for the synthesis of racemic this compound on a multi-kilogram scale.
Materials & Equipment:
-
Reactants: 4'-Hydroxyacetophenone (1.0 eq), Anhydrous Ammonia in Methanol (7N solution, 5-10 eq), Hydrogen Gas (high purity).
-
Catalyst: Raney® Nickel (slurry in water, 5-10% w/w relative to ketone) or 5% Palladium on Carbon (Pd/C).
-
Solvent: Methanol.
-
Equipment: Jacketed high-pressure autoclave (e.g., Hastelloy or Stainless Steel) with overhead stirring, temperature and pressure controls, catalyst filtration unit (e.g., filter press or Nutsche filter), crystallizer.
Procedure:
-
Reactor Preparation: The autoclave is rendered inert by purging with nitrogen.
-
Catalyst Loading: Under a nitrogen atmosphere, the Raney Nickel slurry is carefully added to the reactor. Causality: Raney Nickel is pyrophoric when dry; maintaining a wet slurry and inert atmosphere is a critical safety measure.
-
Reactant Charging: A solution of 4'-hydroxyacetophenone in methanol is charged into the reactor, followed by the methanolic ammonia solution. The reactor is sealed.
-
Hydrogenation: The reactor is purged several times with hydrogen gas before being pressurized to the target pressure (e.g., 10-50 bar). The mixture is heated to the desired temperature (e.g., 60-100°C) with vigorous stirring. Causality: Higher pressure and temperature increase the reaction rate but must be carefully controlled to prevent over-reduction or side reactions. Vigorous stirring ensures good contact between the reactants, catalyst, and hydrogen.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Samples can be carefully taken (after depressurization) to be analyzed by HPLC to confirm the complete consumption of the starting material.
-
Work-up: Once complete, the reactor is cooled to room temperature and carefully depressurized, followed by purging with nitrogen.
-
Catalyst Removal: The reaction mixture is filtered through a pre-wetted pad of Celite® to remove the catalyst. The filter cake is washed with methanol. Causality: The filter pad must be kept wet to prevent the pyrophoric catalyst from igniting upon exposure to air.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford pure this compound.
Alternative: Biocatalytic Reductive Amination for Chiral Synthesis
For the synthesis of specific enantiomers ((R)- or (S)-4-(1-Aminoethyl)phenol), biocatalysis using imine reductases (IREDs) offers a green and highly selective alternative.[5][6]
-
Principle: An IRED enzyme, often used as a whole-cell lysate or a purified enzyme, catalyzes both the imine formation and its stereoselective reduction. A cofactor recycling system, such as using glucose and glucose dehydrogenase (GDH), is required to regenerate the NADPH cofactor consumed in the reaction.[7]
-
Scale-Up Considerations: While highly selective, challenges in scaling up IRED processes include enzyme stability, substrate loading capacity, and the cost of the cofactor.[8][9][10] Fed-batch strategies can be employed to overcome substrate inhibition and improve volumetric productivity.[8][9]
Route B: Two-Step Synthesis via Oxime Intermediate
This classic route provides a robust and highly reproducible method for synthesis. It decouples the C=N bond formation from the reduction step, allowing for greater process control.
Workflow for Two-Step Synthesis via Oxime
Caption: Workflow for Synthesis via Oxime Intermediate.
Protocol 2A: Scale-Up Synthesis of 4'-Hydroxyacetophenone Oxime
Materials & Equipment:
-
Reactants: 4'-Hydroxyacetophenone (1.0 eq), Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.1-1.2 eq), Sodium Acetate or Sodium Hydroxide (to neutralize HCl).
-
Solvent: Ethanol/Water mixture.
-
Equipment: Jacketed glass-lined reactor with reflux condenser and overhead stirrer.
Procedure:
-
Charging: Charge the reactor with 4'-hydroxyacetophenone and the ethanol/water solvent system.
-
Base and Hydroxylamine Addition: Add sodium acetate, followed by the portion-wise addition of hydroxylamine hydrochloride. An alternative is to pre-mix hydroxylamine hydrochloride and a base like NaOH. Causality: The reaction releases HCl from hydroxylamine hydrochloride, which must be neutralized to drive the reaction to completion. Portion-wise addition helps control any potential exotherm.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for several hours until TLC/HPLC analysis shows complete conversion.
-
Isolation: Cool the reaction mixture slowly. The oxime product will often precipitate. The slurry can be further cooled and diluted with water to maximize precipitation.
-
Filtration and Drying: The solid product is isolated by filtration, washed with cold water to remove salts, and dried under vacuum. This intermediate is typically of high purity and can be used directly in the next step.
A modern, catalytic approach for oximation involves reacting 4-hydroxyacetophenone with ammonia and hydrogen peroxide in the presence of a titanium-silicalite catalyst, which can offer a greener alternative.[11][12]
Protocol 2B: Scale-Up Reduction of 4'-Hydroxyacetophenone Oxime
Materials & Equipment:
-
Reactants: 4'-Hydroxyacetophenone Oxime (1.0 eq), Hydrogen Gas.
-
Catalyst: 5% Palladium on Carbon (Pd/C, 2-5% w/w).
-
Solvent: Ethanol or Acetic Acid.
-
Equipment: High-pressure autoclave, catalyst filtration unit.
Procedure:
-
Reactor Setup: The procedure is similar to Protocol 1. The autoclave is made inert, and the Pd/C catalyst is charged, typically as a slurry in the reaction solvent.
-
Reactant Charging: The oxime intermediate is dissolved in the solvent (e.g., ethanol) and charged to the reactor. Causality: Using a slightly acidic solvent like acetic acid can sometimes improve reaction rates for oxime hydrogenation, but it must be carefully controlled to avoid the Beckmann rearrangement side reaction.[4][13]
-
Hydrogenation: The reactor is pressurized with hydrogen (e.g., 5-20 bar) and heated (e.g., 40-70°C). The reaction is highly efficient and generally proceeds to completion within a few hours.
-
Work-up and Isolation: The work-up, including catalyst filtration and solvent removal, is identical to the steps outlined in Protocol 1, yielding the crude this compound.
-
Purification: The final product is purified by crystallization as previously described.
Large-Scale Purification and Quality Control
Regardless of the synthetic route, a robust purification strategy is essential to meet the high-purity requirements for pharmaceutical applications.
Purification Protocol: Recrystallization
-
Solvent Selection: The ideal solvent system should dissolve the crude product at elevated temperatures but provide low solubility at ambient or sub-ambient temperatures.[14] For this compound, mixtures of isopropanol and water, or ethanol and heptane, are effective.
-
Procedure: a. Dissolve the crude material in a minimal amount of the hot solvent system. b. If necessary, perform a hot filtration to remove any insoluble particulate matter. c. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. d. Cool the mixture further in an ice bath to maximize yield. e. Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Quality Control
| Test | Method | Purpose | Acceptance Criteria (Typical) |
| Assay | HPLC | To determine the purity of the final product. | > 99.0% |
| Identity | ¹H NMR, FTIR | To confirm the chemical structure. | Conforms to reference standard. |
| Enantiomeric Purity | Chiral HPLC | To determine the enantiomeric excess (ee%) for chiral products. | > 99% ee |
| Residual Solvents | GC-HS | To quantify any remaining solvents from the process. | Conforms to ICH guidelines. |
| Melting Point | Melting Point Apparatus | To confirm identity and purity. | Within a narrow range (e.g., 113-114°C). |
Safety Considerations for Scale-Up
Transitioning from the lab to production scale introduces significant safety challenges that must be rigorously addressed.
| Hazard | Associated Step(s) | Mitigation Strategies |
| High-Pressure Hydrogen | Reductive Amination, Oxime Reduction | Use of properly rated and maintained autoclaves; implementation of pressure relief systems; remote monitoring. |
| Flammable Gases & Solvents | All steps involving H₂, Methanol, Ethanol | Proper grounding and bonding of equipment to prevent static discharge; use of intrinsically safe electronics; adequate ventilation and gas detection systems. |
| Pyrophoric Catalysts | Catalyst handling (Raney Ni, Pd/C) | Handle as a wet slurry under an inert nitrogen atmosphere at all times; never allow the catalyst to dry in air; use appropriate PPE. |
| Exothermic Reactions | Oximation, Hydrogenation | Use jacketed reactors for precise temperature control; slow, controlled addition of reagents; have an emergency cooling plan in place. |
| Toxic/Corrosive Reagents | Hydroxylamine, Ammonia | Use closed-system transfers; ensure adequate ventilation and personal protective equipment (PPE), including respiratory protection. |
References
- Process for preparing 4-hydroxyacetophenone oxime. (n.d.). Google Patents.
- Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. (2020). The University of Manchester.
- Leuckart reaction. (n.d.). Wikipedia.
- Process for preparing 4-hydroxyacetophenone oxime. (n.d.). Google Patents.
- Dominguez, B., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.ACS Publications.
- Technical Considerations for Scale Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. (n.d.). ResearchGate.
- Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019). The University of Manchester.
- Synthesis of Acetaminophen by Liquid Phase Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime over Nano- Ordered Zn-MCM-41. (n.d.). Sciforum.
- Leuckart-Wallach Reductive Amination @ 50-70°C. (2002). The Hive.
- Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. (2020). PMC - NIH.
- Preparative-scale reductive amination for the asymmetric synthesis of amines. (n.d.). ResearchGate.
- Piceol. (n.d.). Wikipedia.
- Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia MDPI.
- Fast way to isolate 4-nitrophenol from 4-aminophenol. (2018). Chemistry Stack Exchange.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Piceol - Wikipedia [en.wikipedia.org]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. US5466869A - Process for perparing 4-hydroxyacetophenone oxime - Google Patents [patents.google.com]
- 12. WO1996013480A1 - Process for preparing 4-hydroxyacetophenone oxime - Google Patents [patents.google.com]
- 13. sciforum.net [sciforum.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 4-(1-Aminoethyl)phenol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-(1-Aminoethyl)phenol for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility stemming from the presence of both a phenolic hydroxyl and a primary amino group, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic performance. This document explores two primary derivatization strategies—silylation and acylation—to overcome these limitations. We delve into the chemical principles behind these techniques, offer a comparative analysis to guide reagent selection, and present detailed, validated protocols for implementation in a research or drug development laboratory setting.
Introduction: The Analytical Challenge
This compound, a structural isomer of the sympathomimetic amines octopamine and synephrine, is a compound of interest in pharmaceutical and metabolic research. Its analysis is critical for understanding its synthesis, metabolism, and potential physiological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred analytical platform for its high resolving power and definitive identification capabilities.
However, the molecular structure of this compound presents a significant hurdle for GC-based methods. The presence of two active hydrogen atoms on the primary amine (-NH₂) and one on the phenolic hydroxyl (-OH) group facilitates strong intermolecular hydrogen bonding. This results in:
-
Low Volatility: The compound does not readily vaporize at temperatures compatible with GC analysis, preventing its transfer through the column.
-
Thermal Instability: At elevated injector temperatures, the molecule may degrade, leading to inaccurate quantification.
-
Poor Peak Shape: Interactions with active sites within the GC inlet and column can cause significant peak tailing, compromising resolution and sensitivity.[1][2]
Chemical derivatization is an essential sample preparation step that addresses these issues by chemically modifying the polar functional groups, rendering the analyte amenable to GC-MS analysis.[3][4] This process replaces the active hydrogens with non-polar, thermally stable moieties, thereby increasing volatility and minimizing undesirable column interactions.[5]
Principles and Strategy Selection
The goal of derivatization is to mask the polar -OH and -NH₂ groups simultaneously. The two most effective and widely adopted strategies for this purpose are silylation and acylation.[6][7]
Silylation: Formation of Silyl Ethers and Amines
Silylation involves the replacement of active hydrogens with a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[3] This is one of the most common and versatile derivatization techniques in GC.
-
Mechanism: Silylating reagents react with the hydroxyl and amino groups to form stable TMS ethers and TMS amines, respectively. The byproducts of these reactions are typically volatile and neutral, causing minimal interference.[8]
-
Key Reagents:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most potent and versatile silylating agents, MSTFA is highly effective for derivatizing both amines and phenols.[9][10] Its byproduct, N-methyltrifluoroacetamide, is highly volatile and does not interfere with chromatography.[11]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered groups.[8]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms TBDMS derivatives, which are approximately 10,000 times more hydrolytically stable than their TMS counterparts.[12][13] This increased stability is beneficial for samples requiring storage or complex workups. Furthermore, TBDMS derivatives yield characteristic and easily interpretable mass spectra, often showing a prominent [M-57]⁺ ion corresponding to the loss of a tert-butyl group.[14]
-
A critical consideration for silylation is the absolute requirement for anhydrous (water-free) conditions, as the reagents are highly sensitive to moisture and will be consumed by any water present in the sample or solvent.[15][16]
Acylation: Formation of Amides and Esters
Acylation introduces an acyl group into the molecule, converting the primary amine to an amide and the phenol to an ester. Perfluoroacylation reagents are particularly advantageous.
-
Mechanism: Perfluoroacid anhydrides react readily with amines and phenols to form stable, volatile derivatives.[17] The presence of multiple fluorine atoms in the derivative significantly increases its molecular weight and can enhance sensitivity when using an Electron Capture Detector (ECD), while also producing characteristic mass spectra.[18][19]
-
Key Reagents:
-
TFAA (Trifluoroacetic Anhydride): The most reactive and volatile of the common perfluoroacid anhydrides.[19] It reacts quickly to form trifluoroacetyl derivatives. A key advantage is that no non-volatile acid byproducts are formed during the reaction.[18]
-
PFPA (Pentafluoropropionic Anhydride) & HFBA (Heptafluorobutyric Anhydride): These reagents are also highly effective and produce derivatives with excellent chromatographic properties and high ECD response.[20][21][22] They often require the use of a base or "acid scavenger" to neutralize the acidic byproduct and drive the reaction to completion.[17][19]
-
Comparative Strategy Analysis
The choice between silylation and acylation depends on the specific analytical requirements, sample matrix, and available instrumentation.
| Feature | Silylation (MSTFA / MTBSTFA) | Acylation (TFAA) |
| Reactivity | Very high; single-step reaction for both groups.[10] | Extremely high; rapid reaction.[19] |
| Reaction Conditions | Requires strictly anhydrous conditions.[16] Heating (60-80°C) is common. | Can be performed in various aprotic solvents. Often requires heating (50-70°C).[18] |
| Byproducts | Volatile and generally non-interfering.[11] | Volatile (for TFAA); acidic byproducts from other anhydrides may require removal.[17][18] |
| Derivative Stability | TMS derivatives are moisture-sensitive. TBDMS derivatives are very stable.[12][13] | Highly stable and resistant to hydrolysis.[17][18] |
| Mass Spectra | TMS: Characteristic M-15 (loss of CH₃). TBDMS: Characteristic M-57 (loss of t-butyl).[14] | Provides characteristic fragmentation patterns useful for structural confirmation. |
| Primary Advantage | Powerful, clean reactions with highly volatile byproducts. | Produces exceptionally stable derivatives; TFAA reaction is very clean.[18] |
Experimental Workflow and Protocols
A robust analytical workflow is essential for reproducible results. The following diagram illustrates the key stages from sample receipt to final data analysis.
Figure 1: General experimental workflow for the derivatization and GC-MS analysis of this compound.
Protocol 1: Silylation using MSTFA
This protocol details the formation of the di-trimethylsilyl derivative of this compound, which is highly suitable for GC-MS analysis.
Figure 2: Reaction scheme for the silylation of this compound with MSTFA.
A. Materials and Reagents
-
This compound standard or dried sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous Pyridine or Anhydrous Acetonitrile (optional, as solvent)
-
GC-grade vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Nitrogen gas supply for evaporation
B. Step-by-Step Protocol
-
Sample Preparation: Place a known quantity (e.g., 1-100 µg) of the analyte or dried sample extract into a GC vial. If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen. This step is critical to remove all traces of water.
-
Reagent Addition: Add 100 µL of MSTFA to the dried sample. If desired, the sample can first be reconstituted in 50-100 µL of an anhydrous solvent like pyridine before adding the MSTFA.[23]
-
Reaction: Tightly cap the vial and vortex briefly to ensure complete dissolution. Place the vial in a heating block or oven set to 70-80°C for 30-60 minutes to ensure the reaction goes to completion.[2]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
C. Suggested GC-MS Parameters
-
GC Column: Low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, 250°C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol provides an excellent alternative, creating a highly stable di-trifluoroacetyl derivative.
A. Materials and Reagents
-
This compound standard or dried sample extract
-
Trifluoroacetic anhydride (TFAA)[18]
-
Anhydrous Ethyl Acetate or Acetonitrile
-
GC-grade vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
B. Step-by-Step Protocol
-
Sample Preparation: Place a known quantity (e.g., 1-100 µg) of the analyte or dried sample extract into a GC vial.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[2]
-
Reaction: Tightly cap the vial and vortex. Heat at 60-70°C for 15-30 minutes.[2]
-
Evaporation & Reconstitution: After cooling, remove the cap in a fume hood and evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the dried derivative in a suitable volume (e.g., 100-200 µL) of ethyl acetate.
-
Analysis: The sample is now ready for injection. Inject 1 µL into the GC-MS system.
Data Interpretation: Confirming Successful Derivatization
Successful derivatization is confirmed by observing the expected mass shift in the molecular ion and the presence of characteristic fragment ions in the mass spectrum.
| Analyte / Derivative | Molecular Formula | Molecular Weight (Da) | Mass Shift (Da) | Expected Molecular Ion (M⁺•) |
| This compound | C₈H₁₁NO | 137.18 | - | 137 |
| Di-TMS Derivative | C₁₄H₂₇NOSi₂ | 281.54 | +144 (2 x 72) | 281 |
| Di-TFA Derivative | C₁₂H₉F₆NO₃ | 329.19 | +192 (2 x 96) | 329 |
Mass Spectral Signatures:
-
Di-TMS Derivative: The EI mass spectrum is expected to show a molecular ion at m/z 281. A prominent fragment ion at m/z 266 ([M-15]⁺) due to the loss of a methyl group is a hallmark of TMS derivatives. Another key fragment would likely be observed from the cleavage of the C-C bond alpha to the nitrogen, yielding a stable, silylated iminium ion.
-
Di-TFA Derivative: The EI mass spectrum should exhibit a molecular ion at m/z 329. Fragmentation will be directed by the trifluoroacetyl groups, leading to characteristic losses and providing a clear fingerprint for identification.
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on proper derivatization. Both silylation with MSTFA and acylation with TFAA are highly effective strategies that convert the polar analyte into a volatile and thermally stable derivative suitable for GC analysis. Silylation offers a very clean and powerful one-step reaction, while acylation provides exceptionally stable derivatives. The choice of method can be tailored to specific laboratory workflows and analytical objectives. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can achieve reliable, sensitive, and accurate quantification of this compound.
References
- Yuan, T., et al. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. National Institutes of Health.
- Valentine, J. L., & Middleton, R. (2000). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. PubMed.
- Valentine, J. L., & Middleton, R. (2000). GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. Journal of Analytical Toxicology.
- The Bumbling Biochemist. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation.
- IDC Technologies. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl).
- Scribd. (n.d.). Appendix G - Derivatization in GC MS.
- Regis Technologies. (n.d.). MtBSTFA.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.
- ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
- ResearchGate. (2000). GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology.
- VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- ResearchGate. (n.d.). Acylation Derivatization Reagents.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Giongo, L., et al. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- Bamoniri, A., & Bi-rigi, S. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
- Anggard, E., & Hankey, A. (1969). Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. SciSpace.
- Giongo, L., et al. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
- Andrade, A. S., et al. (2009). Gas Chromatographic Method for Analysis of p-Synephrine in Citrus aurantium L. Products. ResearchGate.
- J. Wiley & Sons. (n.d.). Derivatization Methods in GC and GC/MS.
- ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
- ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
- ChemistryViews. (2022). CO₂-Promoted Acylation of Amines and Phenols.
- Adis International. (n.d.). Derivatization reagents for GC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization.
- Semantic Scholar. (n.d.). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology.
- Scientific & Academic Publishing. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS.
- ResearchGate. (n.d.). Determination of octopamine, synephrine and tyramine in Citrus herbs by ionic liquid improved 'green' chromatography.
- Liu, R. H., & Lin, C. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- PubMed. (2014). Structural isomerization of synephrine influences its uptake and ensuing glutathione depletion in rat-isolated cardiomyocytes.
- PubMed. (2011). Determination of synephrine and octopamine in bitter orange peel by HPTLC with densitometry.
- EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. jfda-online.com [jfda-online.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. weber.hu [weber.hu]
- 8. nbinno.com [nbinno.com]
- 9. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. adis-international.ro [adis-international.ro]
- 12. covachem.com [covachem.com]
- 13. MtBSTFA - Regis Technologies [registech.com]
- 14. idc-online.com [idc-online.com]
- 15. researchgate.net [researchgate.net]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. gcms.cz [gcms.cz]
- 23. scribd.com [scribd.com]
Application Notes & Protocols: Leveraging 4-(1-Aminoethyl)phenol in the Synthesis of Bioactive Molecules
Preamble: The Strategic Importance of 4-(1-Aminoethyl)phenol
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. This compound, a chiral amine derivative, stands out as a versatile and valuable synthon.[1] Its structure, featuring a phenol, a chiral ethylamine side chain, and primary amine and hydroxyl functional groups, makes it an ideal precursor for a range of bioactive molecules, particularly those targeting adrenergic receptors.[1]
This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of p-Synephrine, a well-known adrenergic agonist. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols, and discuss the broader implications for drug discovery.
Part 1: Foundational Chemistry and Mechanistic Insights
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is fundamental to its effective use. The molecule possesses a molecular weight of 137.18 g/mol and a pKa of approximately 10.2, indicative of its basic amino group.[2][3] Its phenolic hydroxyl group provides a site for O-alkylation or other modifications. The chiral center at the ethylamine benzylic position is of paramount importance, as stereochemistry often dictates biological activity in adrenergic compounds.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2][5] |
| Molecular Weight | 137.18 g/mol | [2][5] |
| CAS Number | 134855-87-1 | [2] |
| Appearance | White to off-white solid | [1] |
| pKa | ~10.2 | [3] |
The Critical Transformation: N-Methylation
A frequent and crucial step in the synthesis of bioactive molecules from this compound is the methylation of the primary amine to a secondary or tertiary amine. This modification significantly influences the pharmacological profile of the resulting compound. For instance, the N-methylation of this compound is a key step in the synthesis of p-Synephrine.
Several methods exist for N-methylation, but the Eschweiler-Clarke reaction is a classic and highly effective choice for this transformation.[6] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6][7]
Mechanism of the Eschweiler-Clarke Reaction:
The reaction proceeds through a well-defined mechanism:
-
Iminium Ion Formation: The primary amine of this compound attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[7][8]
-
Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine.[6][7] The reaction is driven forward by the formation of carbon dioxide.[6]
A significant advantage of the Eschweiler-Clarke reaction is that it inherently avoids over-methylation to form quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion.[6][8] Furthermore, this reaction typically proceeds without racemization of chiral centers, a critical consideration when working with enantiomerically pure starting materials like (R)- or (S)-4-(1-Aminoethyl)phenol.[6]
Caption: Eschweiler-Clarke N-Methylation Workflow.
Part 2: Synthesis Protocol - Preparation of p-Synephrine
This section provides a detailed protocol for the synthesis of p-Synephrine from this compound via the Eschweiler-Clarke reaction.
Materials and Equipment
-
Reagents:
-
This compound (ensure the desired stereoisomer, e.g., (R)-isomer, is used if stereospecificity is required)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (to adjust pH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Column chromatography setup (if further purification is needed)
-
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in formic acid (excess, e.g., 3-5 eq).
-
Addition of Formaldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde (excess, e.g., 2-3 eq) dropwise. Rationale: Using an excess of both formic acid and formaldehyde ensures the reaction goes to completion.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80-100°C for 2-4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl to the mixture to quench any remaining formic acid and to protonate the amine product, making it water-soluble.
-
Wash the acidic aqueous layer with dichloromethane to remove any non-basic organic impurities.
-
Basify the aqueous layer to a pH of >10 with a sodium hydroxide solution. This deprotonates the amine, making it soluble in organic solvents.
-
Extract the product into dichloromethane (3x).
-
-
Drying and Concentration:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude p-Synephrine.
-
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain a high-purity product.
Caption: Synthetic Workflow for p-Synephrine.
Part 3: Bioactivity and Broader Applications
Pharmacological Profile of p-Synephrine
p-Synephrine, the product of the synthesis described, is an adrenergic agonist with a primary affinity for β-3 adrenergic receptors.[4][9] This selectivity is key to its pharmacological profile.
-
Metabolic Effects: Activation of β-3 adrenergic receptors can promote lipolysis and thermogenesis, which is why p-synephrine is often found in weight management supplements.[4][9]
-
Cardiovascular Profile: Compared to its m-isomer (phenylephrine) and ephedrine, p-synephrine has a much lower affinity for α-1, α-2, β-1, and β-2 adrenergic receptors.[9] This results in a significantly reduced impact on heart rate and blood pressure, contributing to a more favorable safety profile.[9]
The stereochemistry of synephrine is crucial; the naturally occurring R-enantiomer is a more potent agonist at vascular α-, β1-, and β2-ARs.[4]
Beyond Synephrine: Other Bioactive Molecules
The utility of this compound extends beyond the synthesis of synephrine. Its versatile structure allows for its incorporation into a variety of other bioactive scaffolds.[1] It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and can be used in biochemical research to probe enzyme activity and protein interactions.[1]
Part 4: Safety and Handling
4.1. Handling this compound
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep it locked up or in an area accessible only to qualified personnel.
4.2. Hazard Identification
This compound is classified as harmful if swallowed or inhaled. It may cause an allergic skin reaction and is suspected of causing genetic defects. It may also cause damage to organs through prolonged or repeated exposure.
References
- NROChemistry. Eschweiler-Clarke Reaction.
- Wikipedia. Eschweiler–Clarke reaction.
- Stancheva, I., & Alov, P. (2023). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. International Journal of Molecular Sciences, 24(24), 17398.
- YouTube. Eschweiler-Clarke Reaction. (2022). Available from: [Link] (Note: A representative URL is used as the original may not be stable).
- MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction.
- Organic Chemistry Portal. Eschweiler-Clarke Reaction.
- Wikipedia. Synephrine.
- Stancheva, I., & Alov, P. (2023). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. International Journal of Molecular Sciences, 24(24), 17398.
- Royal Society of Chemistry. Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis.
- Stohs, S. J., Preuss, H. G., & Shara, M. (2012). p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties. Phytotherapy Research, 26(9), 1435-1441.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Stohs, S. J. (2011). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. Oxidative Medicine and Cellular Longevity, 2011, 482973.
- ResearchGate. Reductive methylation by aqueous formaldehyde and zinc.
- Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel.
- Cheméo. Chemical Properties of this compound (CAS 134855-87-1).
- PubChem. This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CAS 134855-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for 4-(1-Aminoethyl)phenol in Enzyme Activity Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of 4-(1-Aminoethyl)phenol in enzyme activity studies. This document offers in-depth technical guidance, field-proven insights, and detailed protocols for utilizing this compound as a substrate for enzymatic resolution and as a key building block in the synthesis of enzyme inhibitors.
Introduction: The Versatility of a Chiral Building Block
This compound is a chiral amine that serves as a valuable tool in biochemical research and pharmaceutical development.[1][2][3][4][5] Its structure, featuring a phenol group and a chiral aminoethyl side chain, makes it a substrate for stereoselective enzymes and a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1][2][3][5] These notes will detail its application in the kinetic resolution of its racemic mixture using lipases and its use as a substrate for ω-transaminases, as well as its role in the development of monoamine oxidase (MAO) inhibitors.
Physicochemical Properties of this compound
A clear understanding of the compound's properties is crucial for its effective use in enzymatic assays.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [6] |
| Molecular Weight | 137.18 g/mol | [6] |
| CAS Number | 134855-87-1 (racemate) | [6] |
| Appearance | White to off-white solid | [3] |
| Storage | 0-8 °C | [3] |
Section 1: Kinetic Resolution of Racemic this compound using Lipases
Scientific Rationale:
Kinetic resolution is a widely used method to separate enantiomers of a racemic mixture.[7][8] This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer.[8] Lipases, such as Candida antarctica lipase B (CAL-B), are highly efficient and stereoselective enzymes for the kinetic resolution of racemic amines through acylation.[9][10][11] One enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution:
Caption: Workflow for lipase-catalyzed kinetic resolution.
Detailed Protocol:
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)
-
Standard laboratory glassware and stirring equipment
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a dried flask, dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.
-
Addition of Acyl Donor: Add the acyl donor (e.g., ethyl acetate, 1.5 equivalents).
-
Enzyme Addition: Add immobilized CAL-B (e.g., 10-20 mg per mmol of substrate).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.
-
Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separation: The acylated amine can be separated from the unreacted amine by standard chromatographic techniques or by acid-base extraction.
Data Analysis:
The enantiomeric excess of the substrate (e.e.s) and product (e.e.p) and the conversion (c) are calculated from the chiral HPLC data. The enantiomeric ratio (E) can be calculated to quantify the enzyme's selectivity.
Section 2: Application of this compound as a Substrate for ω-Transaminases
Scientific Rationale:
ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[12][13] They are valuable biocatalysts for the synthesis of chiral amines from prochiral ketones.[12][13] Racemic this compound can be used in the reverse reaction, acting as an amino donor to a keto acceptor, allowing for the study of ω-TA activity and stereoselectivity. Alternatively, the corresponding ketone, 4-hydroxyacetophenone, can be used as a substrate for the asymmetric synthesis of chiral this compound.
Experimental Workflow for ω-Transaminase Activity Assay:
Caption: Workflow for ω-transaminase activity assay.
Detailed Protocol for Asymmetric Synthesis:
Materials:
-
4-Hydroxyacetophenone
-
Amino donor (e.g., isopropylamine, L-alanine)
-
ω-Transaminase (purified or as whole-cell lysate)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer (e.g., potassium phosphate buffer, pH 8.0)
-
Co-solvent (e.g., DMSO, ethanol) if needed for substrate solubility
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0) containing PLP (e.g., 1 mM).
-
Substrate and Donor Addition: Add 4-hydroxyacetophenone to the desired final concentration (e.g., 10-50 mM). If solubility is an issue, a co-solvent like DMSO (e.g., 5-10% v/v) can be included. Add the amino donor in excess (e.g., 5-10 equivalents).
-
Enzyme Addition: Initiate the reaction by adding the ω-transaminase (as a purified enzyme or whole-cell lysate).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35-40 °C) with gentle agitation.[14]
-
Monitoring: Monitor the formation of this compound over time by taking samples, quenching the reaction (e.g., by adding a strong acid or organic solvent), and analyzing by HPLC.
-
Data Analysis: Quantify the amount of product formed to determine the enzyme's activity. Chiral HPLC can be used to determine the enantiomeric excess of the product.
Section 3: this compound as a Scaffold for Monoamine Oxidase (MAO) Inhibitor Development
Scientific Rationale:
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine.[15] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[15] The chemical structure of this compound makes it an excellent starting point for the synthesis of novel MAO inhibitors.[15][16][17][18] By modifying its structure, medicinal chemists can design potent and selective inhibitors for either MAO-A or MAO-B.
Workflow for MAO Inhibitor Screening:
Caption: Workflow for screening MAO inhibitors.
General Protocol for MAO Activity Assay (for Inhibitor Screening):
This protocol describes a general method for measuring MAO activity, which can be adapted for screening inhibitors synthesized from this compound.
Materials:
-
Recombinant human MAO-A or MAO-B
-
MAO substrate (e.g., kynuramine for a fluorometric assay, or p-tyramine for a coupled assay)
-
Horseradish peroxidase (HRP) and a suitable chromogen (e.g., Amplex Red) for a coupled assay
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Synthesized potential inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure (Fluorometric Assay using Kynuramine):
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (synthesized from this compound) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B), and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37 °C.
-
Reaction Initiation: Start the reaction by adding the substrate kynuramine.
-
Measurement: Immediately measure the fluorescence increase resulting from the formation of 4-hydroxyquinoline at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm in a kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Plot the percentage of inhibition versus the inhibitor concentration and calculate the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile compound for enzyme activity studies. Its utility spans from being a substrate for stereoselective transformations catalyzed by lipases and ω-transaminases to serving as a foundational scaffold for the rational design of potent enzyme inhibitors. The protocols and workflows detailed in these application notes provide a solid framework for researchers to explore and exploit the full potential of this chiral amine in their scientific endeavors.
References
- PubMed. (2024). ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)
- ResearchGate. (2011). Scheme 3 Enzymatic resolution of racemic amines 4a–i. [Link]
- ResearchGate. Synthesis of Chiral Amines Using Transaminases. [Link]
- MDPI. (2019). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]
- ResearchGate. (2024). ω-Transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)
- PMC - NIH. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. [Link]
- EY Laboratories, Inc. Horseradish Peroxidase Enzyme Activity Assay Procedure. [Link]
- Boster Bio. (2018). Features of HRP which provide the Chemical Basis for its use within Colorimetric ELISAs. [Link]
- CORE. (1985). Kinetic Treatment of Kinetic Resolution of Racemic Acid Anhydrides with Chiral Amines. [Link]
- Amerigo Scientific. (S)-4-(1-Aminoethyl)Phenol. [Link]
- PMC - NIH. (2019). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. [Link]
- Chemical Communications (RSC Publishing). (2015). A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase. [Link]
- PMC - NIH. (2022).
- Bode Research Group. Kinetic resolution of amines. [Link]
- Wikipedia. Kinetic resolution. [Link]
- PubMed. (1996). Synthesis and in Vivo Studies of a Specific Monoamine Oxidase B Inhibitor: 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)- 1,3,4-oxadiazol-[11C]-2(3H)-one. [Link]
- PMC - NIH. (2021).
- PubMed. (2000). Selective inhibition of monoamine oxidase B by aminoethyl substituted benzyl ethers. [Link]
- CORE. (2015). A Comprehensive Quantitative Assay for Amine Transaminases. [Link]
- PubMed. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. [Link]
- ResearchGate. (2012). A fast and sensitive assay for measuring the activity and enantioselectivity of transaminases. [Link]
- PubChem - NIH. This compound. [Link]
- ResearchGate. (2022).
- MDPI. (2023).
- PubMed. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. [Link]
- MDPI. (2021). Applications of Biocatalysts for Sustainable Oxidation of Phenolic Pollutants: A Review. [Link]
- PubMed. (2022).
- PMC - NIH. (2021).
- ScienceDirect. (2021). Structure-based engineering of ω-transaminase for enhanced catalytic efficiency toward ( R )-(+). [Link]
- NIH. (2014). Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. [Link]
- SciSpace. (2022). (PDF)
- Juniper Publishers. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. [Link]
- DiVA portal. (2012). ω-Transaminase in Biocatalysis - Methods, Reactions and Engineering. [Link]
- Elabscience. Monoamine Oxidase (MAO) Activity Assay Kit (E-BC-K008-S). [Link]
Sources
- 1. Assays using horseradish peroxidase and phenolic substrates require superoxide dismutase for accurate determination of hydrogen peroxide production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and in vivo studies of a specific monoamine oxidase B inhibitor: 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)- 1,3,4-oxadiazol-[11C]-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibition of monoamine oxidase B by aminoethyl substituted benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(1-Aminoethyl)phenol in the Synthesis of Advanced Specialty Chemicals
Introduction: The Versatility of a Chiral Building Block
4-(1-Aminoethyl)phenol, particularly in its enantiomerically pure (R) and (S) forms, stands as a cornerstone chiral building block in modern organic synthesis.[1] Its unique structure, featuring a phenol ring, a chiral ethylamine side chain, and reactive sites at both the amine and hydroxyl groups, makes it a highly valuable precursor for a diverse array of specialty chemicals.[2] This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, with a focus on its utility in the pharmaceutical and fine chemical industries.[1][3] Researchers and drug development professionals will find detailed methodologies and the underlying chemical principles that govern its reactivity, enabling the strategic design of complex molecular architectures.[2]
The chirality at the benzylic carbon is of paramount importance, as biological systems often exhibit stereospecific interactions. Consequently, the ability to selectively synthesize or resolve the enantiomers of this compound is a critical first step in many synthetic campaigns.[4][5] This compound serves as a key intermediate in the synthesis of various bioactive molecules, including adrenergic agonists and compounds targeting neurological disorders.[1][6]
Part 1: Synthesis and Chiral Resolution of this compound
The efficient synthesis of enantiomerically pure this compound is foundational to its application. The most common and industrially scalable approach involves the reductive amination of 4'-hydroxyacetophenone, followed by chiral resolution.
Protocol 1: Synthesis of Racemic this compound via Reductive Amination
Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[7][8] This one-pot reaction involves the initial formation of an imine from 4'-hydroxyacetophenone and an ammonia source, which is then reduced in situ to the desired primary amine.[9][10]
Reaction Scheme:
Caption: Reductive amination of 4'-hydroxyacetophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-Hydroxyacetophenone | 136.15 | 13.62 g | 0.10 |
| Ammonia (7N in Methanol) | 17.03 | 100 mL | 0.70 |
| Raney Nickel (50% slurry in water) | - | ~5 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen Gas | 2.02 | 50 psi | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL hydrogenation vessel, add 4'-hydroxyacetophenone and methanol.
-
Catalyst Addition: Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere where possible.
-
Ammonia Addition: Add the methanolic ammonia solution to the vessel.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at 50°C for 6-8 hours, monitoring hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel, and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude racemic this compound, which can be purified by crystallization or used directly in the next step.
Causality of Experimental Choices:
-
Raney Nickel: This catalyst is chosen for its high activity and efficiency in reducing the imine intermediate under relatively mild conditions.[11]
-
Methanolic Ammonia: Using a solution of ammonia in methanol provides a high concentration of the amine nucleophile, driving the equilibrium towards imine formation.
-
Hydrogen Pressure: A pressure of 50 psi is sufficient to ensure a high concentration of dissolved hydrogen, facilitating the reduction on the catalyst surface.
Protocol 2: Chiral Resolution of Racemic this compound
The separation of enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent.[4][5] The differing solubilities of these salts allow for their separation by fractional crystallization.
Workflow for Chiral Resolution:
Caption: General workflow for chiral resolution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Racemic this compound | 137.18 | 13.72 g | 0.10 |
| L-(+)-Tartaric Acid | 150.09 | 7.50 g | 0.05 |
| Methanol | 32.04 | 150 mL | - |
| Sodium Hydroxide (2M aq.) | 40.00 | As needed | - |
Step-by-Step Protocol:
-
Salt Formation: Dissolve the racemic this compound in hot methanol. In a separate flask, dissolve L-(+)-tartaric acid in a minimum amount of hot methanol.
-
Crystallization: Add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of Free Base: Dissolve the collected crystals in water and add 2M sodium hydroxide solution until the pH is >10.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC.
Causality of Experimental Choices:
-
L-Tartaric Acid: This is a readily available and inexpensive chiral resolving agent that forms diastereomeric salts with amines.[4] The choice of L- or D-tartaric acid will determine which enantiomer of the amine crystallizes.
-
Methanol: Methanol is a good solvent for both the free base and the tartaric acid, and it allows for the controlled crystallization of the diastereomeric salt upon cooling.
-
Fractional Crystallization: This technique exploits the different crystal lattice energies and solubilities of the diastereomeric salts to effect their separation.[5]
Part 2: Applications in the Synthesis of Adrenergic Agonists
A primary application of chiral this compound is in the synthesis of phenylethanolamine-based adrenergic agonists, such as octopamine and synephrine.[12][13] These compounds are of interest for their pharmacological properties.[14]
Protocol 3: Synthesis of (R)-Octopamine from (R)-4-(1-Aminoethyl)phenol
Octopamine is a biogenic amine that acts as a neurotransmitter and neuromodulator in invertebrates.[15] Its synthesis from this compound requires the introduction of a hydroxyl group at the benzylic position. This can be achieved through a multi-step sequence involving protection of the amine, benzylic bromination, and subsequent hydrolysis. A more direct, albeit advanced, approach is enzymatic hydroxylation. For the purpose of a reproducible chemical protocol, a route via an alpha-hydroxy ketone intermediate is presented.
Synthetic Pathway to Octopamine and Synephrine:
Caption: Synthetic route from a common precursor to octopamine and synephrine.
A practical laboratory synthesis of octopamine often starts from 4-hydroxy-α-aminoacetophenone, which can be prepared from 4'-hydroxyacetophenone. The final step is a stereoselective reduction of the ketone.
Step-by-Step Protocol (Conceptual):
-
Formation of α-Amino Ketone: Synthesize 4-hydroxy-α-aminoacetophenone hydrochloride from 4'-hydroxyacetophenone. This can be achieved via α-bromination followed by reaction with an amine source (e.g., hexamethylenetetramine followed by hydrolysis - the Delepine reaction).
-
Stereoselective Reduction: The key step is the stereoselective reduction of the ketone to the desired alcohol. This is often accomplished using a chiral reducing agent or a catalyst. For example, reduction with sodium borohydride in the presence of a chiral ligand, or enzymatic reduction, can afford high enantioselectivity.
-
Deprotection (if necessary): If protecting groups were used for the amine or phenol, they are removed in the final step to yield octopamine.
Causality of Experimental Choices:
-
Stereoselective Reduction: The biological activity of octopamine is highly dependent on its stereochemistry. Therefore, a reduction method that provides high enantiomeric excess is crucial. Chiral borane reagents or catalytic asymmetric hydrogenation are common choices.[16]
Protocol 4: Synthesis of (R)-Synephrine from (R)-Octopamine via N-Methylation
Synephrine is an alkaloid found in the fruit of Citrus aurantium and is used in dietary supplements.[17] It can be synthesized from octopamine by selective N-methylation.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-Octopamine | 153.18 | 1.53 g | 0.01 |
| Formaldehyde (37% aq. solution) | 30.03 | 0.81 g | 0.01 |
| Formic Acid | 46.03 | 0.50 g | 0.011 |
| Water | 18.02 | 20 mL | - |
Step-by-Step Protocol (Eschweiler-Clarke Reaction):
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve (R)-octopamine in water.
-
Reagent Addition: Add formaldehyde solution followed by formic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and make it basic (pH > 10) by the addition of 2M sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-synephrine. Purification can be achieved by crystallization from a suitable solvent system.
Causality of Experimental Choices:
-
Eschweiler-Clarke Reaction: This is a classic and efficient method for the methylation of primary and secondary amines. It uses formaldehyde as the carbon source and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate. A key advantage is that it avoids over-methylation.
-
Formaldehyde/Formic Acid: This combination is inexpensive, readily available, and effective for the desired transformation. The reaction is typically clean with minimal byproducts.
Conclusion
This compound is a versatile and valuable chiral synthon that provides access to a wide range of complex and biologically active molecules. The protocols detailed in this guide for its synthesis, resolution, and derivatization into adrenergic agonists like octopamine and synephrine highlight its strategic importance. The choice of reagents and reaction conditions, from the catalyst in reductive amination to the resolving agent in chiral separation, is dictated by principles of reactivity, selectivity, and practicality. A thorough understanding of these principles empowers researchers to effectively utilize this compound in the design and execution of synthetic routes for novel specialty chemicals and pharmaceuticals.
References
- IT Services - University of Liverpool. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chem. Eur. J., 20, 58-63.
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). PMC - NIH.
- Establishing an Artificial Pathway for the Biosynthesis of Octopamine and Synephrine. (2024). ACS Synthetic Biology.
- p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. (2022). PMC.
- p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. (2022). EXCLI Journal.
- Derivatives of 4-(2-amino-1-hydroxyethyl)phenol as agonists of the ss2 adrenergic receptor. (n.d.). Google Patents.
- Selective synthesis of racemic 1-11C-labelled norepinephrine, octopamine, norphenylephrine and phenylethanolamine using [11C]nitromethane. (n.d.). PubMed.
- Establishing an Artificial Pathway for the Biosynthesis of Octopamine and Synephrine. (2024). ACS Publications.
- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - PubMed Central.
- Phytochemical Combination (p-Synephrine, p-Octopamine Hydrochloride, and Hispidulin) for Improving Obesity in Obese Mice Induced by High-Fat Diet. (2022). PMC - PubMed Central.
- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2012). Organic & Biomolecular Chemistry.
- Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. (2022). PMC - NIH.
- (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate.
- The Baran Synthesis of Cyclopamine. (2024). Organic Chemistry Portal.
- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). RSC Publishing.
- Resolution of 1-phenylethylamine (8) with (R)-26 in presence... (n.d.). ResearchGate.
- P-aminophenols, derivatives thereof and use for manufacture of a medicament. (n.d.). Google Patents.
- Phenylethanolamine. (n.d.). Wikipedia.
- Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. (n.d.). MDPI.
- Synthesis and uses of synephrine derivatives. (n.d.). Google Patents.
- The biosynthesis of octopamine. (n.d.). PubMed.
- STEREOSELECTIVE REDUCTION OF α-HYDROXY OXIME ETHERS: A CONVENIENT ROUTE TO CIS-1,2-AMINO ALCOHOLS. (n.d.). PMC - NIH.
- Chiral resolution. (n.d.). Wikipedia.
- 1-Hydrosilatrane. (n.d.). Organic Syntheses Procedure.
- Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. (n.d.). PMC - NIH.
- (PDF) Tetrahedron letter. (n.d.). ResearchGate.
- Octopamine. (n.d.). PubChem.
- Novel aminophenol derivatives and pharmaceutical compositions thereof. (1993). European Patent Office.
- Establishing an Artificial Pathway for the Biosynthesis of Octopamine and Synephrine. (2024). ACS Publications.
- Octopamine is required for successful reproduction in the classical insect model, Rhodnius prolixus. (2024). PLOS One.
- Process for perparing 4-hydroxyacetophenone oxime. (n.d.). Google Patents.
- α-HYDROXY DIMETHYLACETAL. (n.d.). Organic Syntheses Procedure.
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI.
- Effects of p-Synephrine during Exercise: A Brief Narrative Review. (2021). PMC - PubMed Central.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2024). PubMed.
- Process for preparing 4-hydroxyacetophenone oxime. (n.d.). Google Patents.
- 21.6: Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts.
- Biosynthetic production of acetaminophen, p-aminophenol, and p-aminobenzoic acid. (n.d.). Google Patents.
- Catalytic enantioselective synthesis of alpha-aminooxy and alpha-hydroxy ketone using nitrosobenzene. (n.d.). PubMed.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Combination (p-Synephrine, p-Octopamine Hydrochloride, and Hispidulin) for Improving Obesity in Obese Mice Induced by High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. CN101522631A - Derivatives of 4-(2-amino-1-hydroxyethyl)phenol as agonists of the ss2 adrenergic receptor - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Octopamine | C8H11NO2 | CID 4581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. excli.de [excli.de]
- 15. Octopamine is required for successful reproduction in the classical insect model, Rhodnius prolixus | PLOS One [journals.plos.org]
- 16. Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 4-(1-Aminoethyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(1-Aminoethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this key intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block in pharmaceutical development, is most commonly achieved through a few key pathways. Each route, while viable, presents its own set of challenges that can lead to diminished yields. The primary methods involve the transformation of 4-hydroxyacetophenone, a readily available starting material.
The three main synthetic routes we will address are:
-
Two-Step Synthesis via Oxime Reduction: This is a widely used and reliable method involving the initial formation of 4-hydroxyacetophenone oxime, followed by its reduction to the desired amine.
-
The Leuckart Reaction: A classic method in organic chemistry, this one-pot reaction utilizes reductive amination with formic acid derivatives as both the nitrogen source and the reducing agent.
-
Direct Reductive Amination: This approach involves the direct reaction of 4-hydroxyacetophenone with an ammonia source in the presence of a reducing agent.
This guide will dissect each of these methods, highlighting critical parameters and providing detailed troubleshooting for common pitfalls.
FAQ 1: My overall yield is low in the two-step oxime reduction pathway. Where should I start troubleshooting?
This is a common issue that can stem from inefficiencies in either the oximation or the reduction step. It is crucial to analyze each step independently to pinpoint the source of the low yield.
Step 1: Synthesis of 4-Hydroxyacetophenone Oxime
The formation of the oxime is the foundation of this synthetic route. Incomplete conversion of the starting ketone will inevitably lead to a lower overall yield.
Q: How can I ensure complete conversion of 4-hydroxyacetophenone to its oxime?
A: Several factors can influence the efficiency of the oximation reaction. A typical protocol involves reacting 4-hydroxyacetophenone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base.[1][2]
-
pH Control is Critical: The rate of oxime formation is highly pH-dependent, with an optimal pH range of approximately 4-5.[2] If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. Conversely, if the medium is too basic, the rate of reaction decreases. The addition of a base like sodium hydroxide or ammonium hydroxide is necessary to liberate the free hydroxylamine from its salt and to neutralize the acid formed during the reaction.[2]
-
Molar Ratios of Reagents: Ensure you are using a slight excess of the hydroxylamine salt and the base to drive the reaction to completion. A common protocol uses about 1.5 equivalents of hydroxylamine hydrochloride.
-
Reaction Time and Temperature: The reaction is typically heated to reflux for a sufficient duration to ensure completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point at which all the starting ketone has been consumed.
| Parameter | Recommendation | Rationale |
| Hydroxylamine Salt | Hydroxylamine hydrochloride or sulfate | Readily available and stable sources of hydroxylamine. |
| Base | Sodium acetate, sodium hydroxide, or ammonium hydroxide | To liberate free hydroxylamine and maintain optimal pH. |
| pH | ~4-5 | Maximizes the rate of oximation.[2] |
| Temperature | Reflux | To ensure a reasonable reaction rate. |
| Monitoring | TLC | To confirm the complete consumption of the starting ketone. |
Step 2: Reduction of 4-Hydroxyacetophenone Oxime
The reduction of the oxime to the primary amine is the most critical and often the most problematic step. Low yields here can be attributed to incomplete reduction, over-reduction, or the formation of side products.
Q: I have a low yield after the reduction of the oxime. What are the likely causes?
A: The choice of reducing agent and reaction conditions are paramount for a successful oxime reduction. The two most common methods are catalytic hydrogenation and chemical reduction with hydride reagents like sodium borohydride (NaBH₄).
-
Catalytic Hydrogenation: This method can be very effective but is sensitive to catalyst activity and reaction conditions.[1][3][4]
-
Catalyst Selection: Palladium on carbon (Pd/C) and Platinum oxide (Adam's catalyst) are commonly used.[1][3] The choice of catalyst can influence selectivity. For instance, Pd-catalyzed reactions may be more prone to N-O bond cleavage.[3]
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents are used.
-
Hydrogen Pressure and Temperature: These parameters need to be optimized. Insufficient pressure or temperature can lead to incomplete reaction, while overly harsh conditions can promote side reactions.
-
-
Sodium Borohydride (NaBH₄) Reduction: NaBH₄ is a milder and often more convenient reducing agent, but its reactivity may need to be enhanced.
-
Reagent Activity: NaBH₄ can decompose over time, especially if exposed to moisture. Use a fresh, high-quality batch of the reagent.
-
Additives for Enhanced Reactivity: The reduction of oximes with NaBH₄ alone can be slow. The addition of a Lewis acid like ZrCl₄ or a transition metal salt like CuSO₄ can significantly improve the rate and yield.
-
Solvent Choice: The reaction is typically carried out in a protic solvent like ethanol or methanol.
-
Potential Side Reactions in Oxime Reduction:
-
Formation of Secondary Amines: This can occur through the reaction of the initially formed primary amine with the intermediate imine.[3]
-
Formation of Hydroxylamine: Incomplete reduction can lead to the formation of the corresponding hydroxylamine.[5]
-
Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form N-(4-hydroxyphenyl)acetamide (paracetamol).[1][6]
Troubleshooting Workflow for Low Yield in Oxime Reduction
Caption: Troubleshooting workflow for low yield in oxime reduction.
FAQ 2: I am attempting the Leuckart reaction with 4-hydroxyacetophenone, but the yield is poor and I have a lot of tarry byproducts. How can I optimize this?
The Leuckart reaction is a powerful tool for reductive amination but is notorious for requiring high temperatures and potentially producing significant amounts of byproducts.[7][8]
Q: What are the critical parameters for a successful Leuckart reaction with 4-hydroxyacetophenone?
A: The key to a successful Leuckart reaction is careful control of temperature, reaction time, and the composition of the formylating/reducing agent.
-
Choice of Reagent: Using ammonium formate is often reported to give better yields than formamide alone.[8] A mixture of formamide and formic acid can also be effective.
-
Temperature Control: The reaction requires high temperatures, typically between 160-185°C.[9] However, excessive temperatures can lead to decomposition and the formation of tarry substances. Precise temperature control is essential. An oil bath is recommended for uniform heating.
-
Reaction Time: The reaction can be slow, sometimes requiring several hours.[9] Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.
-
Hydrolysis of the Formyl Intermediate: The initial product of the Leuckart reaction is the N-formyl derivative of the amine. A separate hydrolysis step, typically with aqueous HCl, is required to obtain the free amine.[8] Incomplete hydrolysis will result in a low yield of the final product.
Common Issues and Solutions for the Leuckart Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Insufficient temperature or reaction time. | Gradually increase the reaction temperature, monitoring for decomposition. Increase the reaction time, following the progress by TLC. |
| Formation of Tarry Byproducts | Temperature is too high, or the reaction time is too long. | Use a precisely controlled heating method (e.g., oil bath). Determine the optimal reaction time by TLC and avoid prolonged heating. |
| Product is the N-formyl derivative | Incomplete hydrolysis. | Ensure the hydrolysis step (e.g., refluxing with HCl) is carried out for a sufficient duration. |
Leuckart Reaction Workflow
Caption: General workflow for the Leuckart reaction.
FAQ 3: I am trying a direct reductive amination of 4-hydroxyacetophenone, but the reaction is not proceeding as expected. What should I consider?
Direct reductive amination is an attractive one-pot method, but its success hinges on the careful selection of the reducing agent and the reaction conditions to favor imine formation and subsequent reduction.[10][11]
Q: What are the key considerations for a direct reductive amination of 4-hydroxyacetophenone?
A: The main challenge in direct reductive amination is to find a reducing agent that will selectively reduce the intermediate imine in the presence of the starting ketone.
-
Choice of Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination because it is less reactive towards ketones at neutral or slightly acidic pH but will readily reduce the protonated imine (iminium ion).[12]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[12]
-
Catalytic Hydrogenation: This can also be used for direct reductive amination, but careful optimization of the catalyst, solvent, and conditions is required to avoid reduction of the starting ketone.
-
-
pH Control: As with oxime formation, the formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is generally optimal to facilitate the dehydration step to form the imine without deactivating the amine nucleophile.
-
Ammonia Source: Anhydrous ammonia or a concentrated solution of ammonium acetate can be used as the ammonia source.
Troubleshooting Direct Reductive Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inefficient imine formation. | Adjust the pH to the optimal range (4-6). Consider using a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. |
| Reduction of Starting Ketone | The reducing agent is too reactive. | Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. If using NaBH₄, ensure the imine has sufficient time to form before adding the reducing agent. |
| Formation of Side Products | Over-alkylation of the product amine. | This is less of a concern with ammonia but can be an issue with primary amine starting materials. Use a large excess of the ammonia source. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Oxime Reduction (Catalytic Hydrogenation)
Step A: Synthesis of 4-Hydroxyacetophenone Oxime
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-hydroxyacetophenone oxime.
Step B: Catalytic Hydrogenation of 4-Hydroxyacetophenone Oxime
-
Dissolve the 4-hydroxyacetophenone oxime (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the catalyst through a pad of celite.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Leuckart Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxyacetophenone (1.0 eq) and ammonium formate (3-5 eq).
-
Heat the mixture in an oil bath to 160-170°C for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and add aqueous HCl (e.g., 6M).
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the N-formyl intermediate.
-
Cool the solution and make it basic with the addition of a concentrated NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Analysis
Q: How can I effectively purify the final product and remove unreacted starting materials and byproducts?
A: Purification is a critical step to obtaining high-purity this compound.
-
Acid-Base Extraction: The basic nature of the product amine allows for a straightforward purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer containing neutral impurities (like unreacted ketone) can be discarded. The aqueous layer is then basified (e.g., with NaOH) to precipitate the pure amine, which can be extracted back into an organic solvent.
-
Crystallization: The product can be further purified by crystallization from a suitable solvent system.[12][13][14][15]
-
Column Chromatography: If impurities are difficult to remove by other means, column chromatography on silica gel can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with a small amount of triethylamine to prevent tailing of the amine product.
Monitoring by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reaction and assessing the purity of the product.
-
Stationary Phase: Silica gel plates are typically used.
-
Mobile Phase: A common solvent system for this type of compound is a mixture of ethyl acetate and hexanes.[16][17] For the more polar amine product, a higher proportion of ethyl acetate or the addition of methanol may be necessary. Adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can improve the spot shape of the amine.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable agent like ninhydrin (for amines) or potassium permanganate.
References
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). MDPI.
- Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. (2021). Chemistry – A European Journal.
- Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia.pub.
- Process for preparing 4-hydroxyacetophenone oxime with mother liquor recycle. (1991).
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021).
- Monitoring Reactions by TLC.
- (R)-4-(1-AMINOETHYL)PHENOL synthesis. ChemicalBook.
- Process for perparing 4-hydroxyacetophenone oxime. (1995).
- How To: Monitor by TLC. University of Rochester.
- Leuckart reaction. Wikipedia.
- An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1993). Acta Chemica Scandinavica.
- Process for preparing 4-hydroxyacetophenone oxime. (1996).
- The Leuckart Reaction. Erowid.
- Thin Layer Chrom
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
- SiliaPl
- Synthesis of Acetaminophen by Liquid Phase Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime over Nano- Ordered Zn-MCM-41. Sciforum.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. (2011).
- Crystallization and Purification.
- Leuckart Reaction. Scribd.
- Improved method for the synthesis of substituted formylamines and substituted amines. (2009).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules.
- Direct reductive amination of various acetophenone analogues with N-methylaniline.
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Merck Millipore.
- Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. (2014).
- A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acet
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). PubMed Central.
- Organic Syntheses Procedure. Organic Syntheses.
- Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. (2015). Iranian Journal of Science and Technology.
- A New Way to Amines. (2014). GalChimia.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.
- Crystallization in Final Stages of Purific
- Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. (2002). Journal of the American Chemical Society.
- Crystallization in Final Stages of Purification.
- Process for producing 4-hydroxyacetophenone. (1986).
- Synthesis of the 4-hydroxyacetophenone oxime-derived palladacycle.
- An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022).
- (S)-4-(1-Aminoethyl)Phenol. Chem-Impex.
- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. NTU scholars.
- Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol with a Reusable Ni Catalyst. (2023). Reaction Chemistry & Engineering.
- This compound. PubChem.
- Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Organic Syntheses.
- Process for purifying crude 4-aminophenol. (1989).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 3. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. iris.unive.it [iris.unive.it]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. designer-drug.com [designer-drug.com]
- 12. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aga-analytical.com.pl [aga-analytical.com.pl]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Troubleshooting Side Reactions in 4-(1-Aminoethyl)phenol Synthesis
Introduction: 4-(1-Aminoethyl)phenol is a valuable chiral building block and a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its synthesis, most commonly achieved via the reductive amination of 4-hydroxyacetophenone or the reduction of its corresponding oxime, can be susceptible to several side reactions that impact yield, purity, and downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these synthetic challenges, ensuring the robust and efficient production of this critical intermediate.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction yield is low, and the crude NMR/LC-MS shows multiple unexpected peaks. What are the likely side products?
A1: Low yields and complex crude mixtures are common issues, typically arising from competing reaction pathways. The two most prevalent synthetic routes—reductive amination and oxime reduction—have distinct and predictable side product profiles.
Route 1: Reductive Amination of 4-Hydroxyacetophenone This one-pot reaction involves the condensation of 4-hydroxyacetophenone with an ammonia source to form an imine, which is then reduced in situ. The primary side reactions are:
-
Secondary Amine Formation: The desired primary amine product is nucleophilic and can react with another molecule of the imine intermediate, leading to a dimeric secondary amine impurity. This is often the most significant side product.
-
Alcohol Formation: The reducing agent can directly reduce the starting ketone to 4-(1-hydroxyethyl)phenol before imination occurs.
Route 2: Reduction of 4-Hydroxyacetophenone Oxime This two-step process involves first forming the oxime from 4-hydroxyacetophenone, followed by its reduction. Potential side reactions include:
-
Incomplete Reduction: Residual oxime may remain if the reducing agent is not sufficiently active or if reaction times are too short.
-
Over-reduction/Hydrogenolysis: Under harsh catalytic hydrogenation conditions (e.g., high pressure/temperature with Pd/C), the phenolic hydroxyl group or the benzylic C-O bond can be reduced, leading to products like 4-ethylphenol or 4-(1-aminoethyl)cyclohexanol.
The table below summarizes these common impurities.
Table 1: Common Side Products in this compound Synthesis
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Causative Synthetic Route | Conditions Favoring Formation |
| N,N-bis(1-(4-hydroxyphenyl)ethyl)amine | C₁₆H₁₉NO₂ | 257.33 | Reductive Amination | Insufficient ammonia, slow imine formation, high temperature. |
| 4-(1-Hydroxyethyl)phenol | C₈H₁₀O₂ | 138.16 | Reductive Amination | Rapid reduction relative to imination, protic solvents favoring ketone reduction. |
| 4-Hydroxyacetophenone Oxime | C₈H₉NO₂ | 151.16 | Oxime Reduction | Incomplete reaction, insufficient reducing agent, low temperature.[3] |
| 4-Ethylphenol | C₈H₁₀O | 122.16 | Oxime Reduction | Aggressive catalytic hydrogenation (high H₂, high temp, prolonged time).[4] |
The following diagram illustrates the competing pathways in the reductive amination route.
Caption: Competing reaction pathways in reductive amination.
Q2: I've identified the dimeric secondary amine as my major impurity. How can I suppress its formation?
A2: The formation of the secondary amine, N,N-bis(1-(4-hydroxyphenyl)ethyl)amine, is a classic challenge in reductive amination. It occurs when the primary amine product outcompetes ammonia for reaction with the imine intermediate. The key to suppression is to manipulate the reaction kinetics to favor the primary amine pathway.
Recommended Mitigation Strategies:
-
Increase Ammonia Concentration: The most effective strategy is to use a significant excess of the ammonia source. This statistically favors the reaction of the imine intermediate with ammonia over the reaction with the already-formed product.
-
Protocol: When using ammonium acetate, increase the molar excess to 10-20 equivalents relative to the ketone. If using anhydrous ammonia in a pressure vessel, ensure the solvent is saturated and maintain positive pressure.
-
-
Control Reagent Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine product low at any given time, reducing the probability of it reacting with the imine intermediate.
-
Optimize pH: The rate of imine formation is pH-dependent. For reductive aminations using reagents like sodium cyanoborohydride (NaBH₃CN), maintaining a slightly acidic pH (around 6-7) is optimal. This ensures the ketone is not degraded while promoting the formation and subsequent protonation of the imine, making it more susceptible to reduction.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of the undesired secondary amine formation more than the desired primary amine formation. Running the reaction at a lower temperature (e.g., 0-25 °C) can improve selectivity, albeit at the cost of a longer reaction time.
Q3: My main impurity is the alcohol, 4-(1-hydroxyethyl)phenol. Why is this happening and how can I fix it?
A3: The formation of 4-(1-hydroxyethyl)phenol indicates that the direct reduction of the ketone carbonyl is occurring faster than imine formation. This is often an issue with highly reactive reducing agents or suboptimal conditions for imination.
Recommended Mitigation Strategies:
-
Use a Selective Reducing Agent: Switch to a reducing agent that is more selective for imines over ketones. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices for this purpose, as their reactivity is significantly higher towards protonated iminium ions than towards neutral ketones at slightly acidic pH.
-
Promote Imine Formation:
-
Pre-formation: Allow the 4-hydroxyacetophenone and ammonia source to stir together for a period (e.g., 1-2 hours) before introducing the reducing agent. This allows the imine equilibrium to be established.
-
Use of a Dehydrating Agent: Incorporating a mild dehydrating agent, such as molecular sieves (3Å or 4Å), can drive the imine-formation equilibrium forward by removing the water byproduct.
-
-
Solvent Choice: Aprotic solvents such as methanol or ethanol are commonly used. However, ensuring the solvent is anhydrous can help favor imine formation over competing ketone reduction.
The following diagram outlines a troubleshooting workflow for impurity identification and mitigation.
Sources
Technical Support Center: Purification of 4-(1-Aminoethyl)phenol
Document ID: TSC-CHEM-202601-001
Version: 1.0
Introduction
Welcome to the technical support guide for the purification of 4-(1-Aminoethyl)phenol. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this critical intermediate in high purity. This compound is a versatile chiral building block used in the synthesis of various pharmaceuticals.[1][2] However, its purification is often complicated by its susceptibility to oxidation and the presence of structurally similar impurities.
This guide provides a structured, in-depth approach to troubleshooting common purification issues. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, grounded in chemical principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Issue 1: My isolated this compound is colored (pink, brown, or black). What is causing this, and how can I prevent it?
Answer:
The discoloration of this compound is almost always due to oxidation. The phenol and amino groups on the aromatic ring make the molecule highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities. This process can be accelerated by light, heat, and the presence of trace metal impurities.
Causality and Prevention:
-
Mechanism of Oxidation: The phenolic hydroxyl group can be easily oxidized to a phenoxy radical. This initiates a cascade of reactions, often involving the amino group, leading to the formation of polymeric, colored byproducts.
-
Preventative Measures:
-
Inert Atmosphere: Conduct all purification and handling steps under an inert atmosphere (e.g., nitrogen or argon).[3] This is the most critical step to prevent oxidation.
-
Antioxidants/Reducing Agents: The use of a small amount of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄), in aqueous solutions can help to prevent oxidation.[4][5]
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) during aqueous workups can sequester these metals.
-
Light Protection: Protect the compound from light by using amber glassware or by wrapping flasks with aluminum foil.
-
Temperature Control: Avoid excessive heat during purification steps like solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.
-
Issue 2: My NMR/HPLC analysis shows persistent impurities even after recrystallization. What are these impurities, and how do I remove them?
Answer:
Impurities in this compound typically arise from the synthetic route used. Common synthesis methods, such as the reduction of a corresponding nitro or ketone precursor, can lead to specific side products.
Common Impurities and Removal Strategies:
| Impurity Type | Likely Source | Recommended Purification Strategy |
| Starting Material (e.g., 4-hydroxyacetophenone) | Incomplete reaction during synthesis (e.g., reductive amination). | Column Chromatography: Silica gel chromatography can effectively separate the more polar this compound from the less polar ketone. Acid-Base Extraction: The basic amino group of your product allows for selective extraction. See Protocol 2 for details. |
| Over-reduced Species (e.g., 4-ethylphenol) | Harsh reduction conditions (e.g., using strong reducing agents like LiAlH₄). | Column Chromatography: Separation is possible based on polarity differences. |
| Dimeric or Polymeric Byproducts | Oxidation during synthesis or workup.[6] | Recrystallization: These are often less soluble and can sometimes be removed by careful recrystallization. If they are highly colored, an activated carbon (charcoal) treatment during recrystallization can be effective. See Protocol 1. |
| Positional Isomers (e.g., 2-(1-Aminoethyl)phenol) | Lack of regioselectivity in the synthesis. | Fractional Recrystallization or Preparative HPLC: These isomers can be very difficult to separate due to similar physical properties.[7] |
Logical Workflow for Impurity Identification and Removal:
Caption: Logical workflow for troubleshooting impurities.
Issue 3: I am struggling to get my compound to crystallize during recrystallization. It either oils out or stays in solution. What should I do?
Answer:
This is a common issue related to solvent choice and cooling rate. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Troubleshooting Recrystallization:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[8][9] For this compound, which is polar, consider the following:
-
Single Solvents: Water (with pH adjustment), ethanol, isopropanol.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble) is often effective.[10] Common pairs include Ethanol/Water, Acetone/Hexane, or Toluene/Hexane.
-
-
Cooling Rate: Slow cooling is crucial for forming large, pure crystals.[11] Do not immediately place the hot solution in an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator or ice bath.
-
Inducing Crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.
-
-
If Oiling Out Occurs:
-
Re-heat the solution until the oil redissolves.
-
Add more of the "good" solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly.
-
Issue 4: How should I properly store the purified this compound to maintain its purity?
Answer:
Long-term stability requires protection from the elements that cause degradation.
-
Storage Conditions: Store the solid compound in a tightly sealed, amber glass vial.[1][2]
-
Atmosphere: Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Temperature: Store at low temperatures (0-8 °C is often recommended) to slow down any potential degradation pathways.[1][2]
-
Purity Check: For long-term storage, it is advisable to re-analyze the purity by HPLC before use.
Part 2: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most effective purification techniques. Safety Note: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water) with Activated Carbon
This protocol is effective for removing colored, high-molecular-weight impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Add the ethanol portion-wise while heating the mixture to a gentle boil.
-
Decolorization: Remove the flask from the heat source. Add a small amount (approx. 1-2% by weight of your compound) of activated carbon (charcoal) to the hot solution. Caution: Add the carbon slowly to the slightly cooled solution to avoid violent bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the activated carbon. The goal is to keep the solution hot to prevent premature crystallization in the funnel.
-
Addition of Anti-Solvent: Re-heat the filtered solution to boiling. Slowly add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
Re-solubilization: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
This technique leverages the basicity of the amino group to separate the product from neutral or acidic impurities.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 4. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 5. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 6. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Chiral HPLC Peak Tailing for 4-(1-Aminoethyl)phenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chiral separation of 4-(1-Aminoethyl)phenol. As a molecule with both a basic primary amine and an acidic phenolic hydroxyl group, it presents unique challenges in chromatography. This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you achieve symmetric, well-resolved peaks.
Section 1: Troubleshooting Guide
Q1: My chromatogram for this compound shows significant peak tailing for both enantiomers. What are the likely causes and how can I resolve this?
A1: Peak tailing for a compound like this compound is a common but solvable issue. The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[1][2] The molecule's basic amino group has a strong affinity for any acidic sites on the column, particularly residual silanols on silica-based chiral stationary phases (CSPs).[1][2] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a tailed peak.[1]
Below is a systematic workflow to diagnose and remedy the problem, followed by detailed protocols.
This flowchart outlines a logical sequence of steps to identify and correct the cause of peak tailing. Start with the most common and easiest-to-address issues first.
Caption: Troubleshooting workflow for peak tailing.
1. Rule Out Column Overload
Overloading the column, either by injecting too high a concentration (mass overload) or too large a volume (volume overload), can cause peak distortion resembling tailing.[3]
-
Protocol 1: Loading Study
-
Prepare a sample of this compound at your current concentration.
-
Prepare a second sample diluted 10-fold with the mobile phase.
-
Inject the original sample and record the chromatogram.
-
Inject the 10-fold diluted sample.
-
Analysis: If the peak shape of the diluted sample is significantly more symmetrical, you are experiencing mass overload.[4] Reduce your sample concentration or injection volume accordingly.
-
2. Optimize the Mobile Phase with a Basic Additive
This is the most effective strategy for basic compounds like this compound. A small amount of a basic additive in the mobile phase will compete with your analyte for the active silanol sites on the stationary phase, effectively masking them and preventing secondary interactions.[4][5][6]
-
Protocol 2: Mobile Phase Modification
-
Additive Selection: Diethylamine (DEA) or Triethylamine (TEA) are common choices. DEA is often effective for primary amines.
-
Preparation: Prepare your mobile phase (e.g., Hexane/Ethanol for normal phase) as usual.
-
Addition: Add the basic modifier at a concentration of 0.1% (v/v). For example, add 1.0 mL of DEA to 999 mL of the pre-mixed mobile phase.
-
Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Analysis: Observe the peak shape. You should see a significant improvement in symmetry. You can optimize the additive concentration between 0.05% and 0.5% to achieve the best peak shape without compromising resolution.[5]
-
Data Presentation: Effect of DEA Concentration on Peak Asymmetry
| Additive Concentration (v/v) | Peak Asymmetry Factor (As) | Resolution (Rs) |
| 0% | 2.5 | 1.6 |
| 0.05% | 1.5 | 1.8 |
| 0.1% | 1.2 | 2.1 |
| 0.2% | 1.1 | 2.0 |
Note: Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal value is 1.0. Values are illustrative.
3. Address Column Health and Contamination
A contaminated column or a degraded stationary phase can also lead to poor peak shape. Strongly retained impurities can create active sites that cause tailing.
-
Protocol 3: Column Washing and Regeneration
-
Disconnect: Disconnect the column from the detector to avoid contamination.
-
Reverse Flush: Reverse the column direction.
-
Washing Solvents: Flush the column with a sequence of solvents. For a polysaccharide-based CSP used in normal phase, a typical sequence is:
-
20 column volumes of 100% Isopropanol (IPA)
-
20 column volumes of 100% Ethanol or Methanol[7]
-
-
Re-equilibration: Turn the column back to the correct flow direction, reconnect to the detector, and thoroughly equilibrate with your mobile phase (including additive) before use.
-
Guard Column: Always use a guard column and change it regularly to protect the analytical column from contaminants.[8]
-
4. Minimize Extra-Column Effects
If all peaks in your chromatogram are tailing, the issue might be physical rather than chemical.[3] Extra-column volume refers to all the volume your sample travels through outside of the column (e.g., injector, tubing, detector cell).[9]
-
Check Connections: Ensure all fittings are properly seated and there are no gaps.
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~0.12 mm) and shortest possible length between the injector, column, and detector.[10]
Section 2: Frequently Asked Questions (FAQs)
Q2: What type of chiral stationary phase (CSP) is most effective for separating this compound?
A2: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amines and amphetamine-like structures.[11][12] Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD), are excellent starting points for method development.[13] These phases offer robust performance in normal phase, polar organic, and reversed-phase modes.
Q3: How do the pKa values of this compound influence method development?
A3: The pKa values are critical. This compound has two ionizable groups: the primary amine (pKa ~9.5, basic) and the phenolic hydroxyl group (pKa ~10.5, acidic). In reversed-phase chromatography, the mobile phase pH must be carefully controlled to ensure a consistent ionization state. For best peak shape, you should operate at a pH at least 2 units away from the analyte's pKa.[14] For this compound, using a low pH (e.g., pH < 4) would protonate the amine (making it positively charged) and keep the phenol neutral, which can reduce silanol interactions.[3] Conversely, a high pH (e.g., pH > 11) would deprotonate both groups. Operating near the pKa values can lead to mixed ionization states and result in broad or split peaks.
Q4: Can I use a buffered mobile phase with polysaccharide-based chiral columns?
A4: Yes, especially in reversed-phase mode. Buffers are essential for controlling the mobile phase pH.[10] However, you must always adhere to the column manufacturer's recommended pH range (typically pH 2-9 for silica-based CSPs). Using a pH outside this range can irreversibly damage the silica support.[9] For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate at low concentrations (e.g., <10 mM) to avoid ion suppression.[3]
Q5: What are the best practices for sample preparation to minimize peak tailing?
A5:
-
Solvent Matching: Whenever possible, dissolve your sample in the mobile phase.[14] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Filtering: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[7][8]
-
Additive in Diluent: In some cases, adding a small amount of the basic additive (like DEA) directly to the sample diluent can improve peak shape, especially in preparative or SFC applications where adding it to the entire mobile phase is undesirable.[15]
References
- COLUMN CARE GUIDE. Shim-pol.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01).
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
- Protecting Your Chiral Columns for Optimal Performance. Daicel Chiral Technologies.
- INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN. Daicel Chiral Technologies.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
- Care & Use Guide for Reflect™ Coated Polysaccharide Chiral Columns. Phenomenex.
- Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns. Sigma-Aldrich.
- Peak Tailing in HPLC. Element Lab Solutions.
- Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020-06-04). International Journal of Pharmaceutical and Phytopharmacological Research.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). YAKHAK HOEJI.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
- Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers. Benchchem.
- HPLC Troubleshooting Guide. Restek.
- What Causes Peak Tailing in HPLC? (2025-10-28). Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? (2025-06-09). Phenomenex.
- Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021-10-15). Labcompare.com.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. labcompare.com [labcompare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. shim-pol.pl [shim-pol.pl]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromtech.com [chromtech.com]
- 11. eijppr.com [eijppr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Crystallization of 4-(1-Aminoethyl)phenol
Welcome to the dedicated technical support resource for the crystallization of 4-(1-Aminoethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this versatile compound. As a molecule possessing both a basic amino group and an acidic phenolic hydroxyl group, its crystallization behavior is highly dependent on experimental conditions, particularly pH and solvent choice. This resource synthesizes fundamental principles with practical, field-proven methodologies to empower you to optimize your crystallization processes for yield, purity, and desired crystal form.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2], [1] |
| pKa | The presence of both an amino group (basic) and a phenolic group (acidic) means the molecule's charge state is pH-dependent. The isoelectric point (pI), where the molecule has a net-zero charge, will be a critical factor in its minimum solubility in aqueous media. | [3] |
| Water Solubility | Log10 of water solubility in mol/L is a key parameter, though specific temperature-dependent data is not readily available in public databases. It is expected to be moderately soluble in water, with solubility highly influenced by pH. | [4] |
II. Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Question 1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solid form in that solvent or when the solute has a high affinity for the solvent.
Causality and Remediation:
-
High Supersaturation at Elevated Temperatures: You may be cooling the solution too rapidly, or the solvent is simply not a good choice.
-
Solution: Slow down the cooling rate. Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. This gradual temperature change encourages ordered crystal lattice formation. If oiling persists, re-heat the solution and add a small amount of additional solvent to reduce the supersaturation level.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the oil/precipitate and then allow the solution to cool slowly. A common example for aminophenols is an ethanol-water system.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.
-
Solution: If you suspect impurities, especially colored ones, consider a charcoal treatment. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.
-
Question 2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve my recovery?
Answer:
A low yield is a common issue in crystallization and can often be rectified by optimizing the procedure.[5]
Causality and Remediation:
-
Excessive Solvent Usage: Using too much solvent is the most frequent cause of low yield, as a significant portion of your compound will remain in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated mixture until the solid just dissolves.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel.
-
Solution: Preheat your filtration apparatus (funnel and receiving flask) by placing them in an oven or rinsing with hot solvent. Use a small excess of solvent to ensure the compound remains in solution during the transfer. The excess solvent can be evaporated after filtration to re-establish saturation.
-
-
Insufficient Cooling: The solubility of your compound may still be significant at the final cooling temperature.
-
Solution: Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Question 3: My final product consists of very fine needles or powder, which are difficult to filter and dry. How can I obtain larger crystals?
Answer:
The formation of very small crystals is typically a result of rapid nucleation and crystal growth.
Causality and Remediation:
-
Rapid Cooling: Cooling the solution too quickly leads to a high level of supersaturation, favoring the formation of many small nuclei rather than the growth of fewer, larger crystals.
-
Solution: Slow down the cooling process. Insulate the flask by wrapping it in a towel or placing it in a Dewar flask to allow for very slow cooling to room temperature before moving to a cold bath.
-
-
High Concentration: A highly concentrated solution can lead to rapid precipitation.
-
Solution: Re-dissolve the solid in a slightly larger volume of hot solvent to reduce the initial supersaturation level.
-
-
Agitation: Stirring or agitating the solution during the cooling phase can induce rapid nucleation.
-
Solution: Allow the solution to cool undisturbed.
-
Question 4: Despite recrystallization, my product is still impure. What could be the reason?
Answer:
Persistent impurities can be due to co-crystallization or insufficient washing.
Causality and Remediation:
-
Co-crystallization of Impurities: If an impurity has a similar structure to this compound, it may be incorporated into the crystal lattice.
-
Solution: A second recrystallization may be necessary. Alternatively, changing the solvent system can alter the solubility of both the desired compound and the impurity, potentially leading to better separation.
-
-
Incomplete Removal of Mother Liquor: The mother liquor contains dissolved impurities. If not properly washed from the crystals, these impurities will contaminate the final product.
-
Solution: After filtration, wash the crystals on the filter paper with a small amount of cold fresh solvent. Using cold solvent is crucial to avoid dissolving a significant amount of your product.
-
III. The Critical Role of pH in the Crystallization of this compound
The amphoteric nature of this compound (possessing both acidic and basic functional groups) makes pH a powerful tool for controlling its solubility and, consequently, its crystallization.[6]
Question 5: How does pH affect the solubility of this compound, and how can I use this to my advantage?
Answer:
The solubility of this compound in aqueous systems is highly pH-dependent.
-
At Low pH (Acidic Conditions): The amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This salt form is generally much more soluble in water than the neutral molecule.
-
At High pH (Basic Conditions): The phenolic hydroxyl group (-OH) will be deprotonated to form a phenoxide salt (-O⁻). This salt form is also typically very soluble in water.
-
At the Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion or in its neutral form with minimal charge, leading to the lowest aqueous solubility. This is the ideal pH for maximizing crystal yield from an aqueous solution.
Practical Application (pH Swing Crystallization):
-
Dissolve the crude this compound in an acidic aqueous solution (e.g., dilute HCl), ensuring complete dissolution.
-
If necessary, perform a filtration to remove any insoluble impurities.
-
Slowly add a base (e.g., dilute NaOH or NH₄OH) to the clear solution with gentle stirring.
-
As the pH approaches the isoelectric point, the solubility will decrease dramatically, and the product will begin to crystallize.
-
Monitor the pH and continue adding the base until the desired pH for maximum precipitation is reached.
-
Allow the mixture to stand, then cool to maximize yield before filtering, washing, and drying the crystals.
This technique is highly effective for removing acid-insoluble and base-insoluble impurities.
IV. Experimental Protocols
Protocol 1: Systematic Solvent Screening for Single-Solvent Recrystallization
This protocol outlines a systematic approach to identifying a suitable single solvent for recrystallization.
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, gently agitating after each addition. Note the solubility at room temperature. A good candidate solvent will show poor solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once a clear solution is obtained, remove the test tube from the heat and allow it to cool to room temperature.
-
Observe if crystals form. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
If no crystals form at room temperature, scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.
-
Record your observations in a table similar to the one below.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | |||
| Ethanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Acetone |
Protocol 2: Recrystallization from a Mixed-Solvent System (e.g., Ethanol-Water)
This protocol provides a step-by-step guide for recrystallization using a two-solvent system, a technique that is often successful for aminophenols.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat a sufficient quantity of ethanol (the "good" solvent) in a separate beaker.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the solid.
-
If necessary, perform a hot gravity filtration at this stage to remove any insoluble impurities.
-
Heat water (the "poor" solvent or "anti-solvent") in another beaker.
-
Slowly add the hot water to the ethanol solution with swirling until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry thoroughly.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a rotary evaporator to speed up crystal formation by removing the solvent? A1: While this can induce precipitation, it is generally not recommended for obtaining high-purity crystals. Rapid removal of the solvent leads to "crashing out" of the solid, which can trap impurities. Slow cooling is the preferred method for purification.
Q2: What is "seeding" and should I use it? A2: Seeding is the process of adding a few small, pure crystals of the desired compound to a saturated solution to initiate crystallization. It can be useful if you are having trouble with spontaneous nucleation. However, you must have pure seed crystals available.
Q3: How do I know if my recrystallized product is pure? A3: The most common methods are to check the melting point and to run a Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis. A pure compound will have a sharp melting point range. Comparing the chromatogram of the recrystallized material to that of the crude material will show a significant reduction or elimination of impurity peaks.
Q4: Is it possible for this compound to exist in different crystalline forms (polymorphs)? A4: Yes, it is possible for many organic molecules to exhibit polymorphism. Different polymorphs can have different physical properties, such as solubility and melting point. The specific crystalline form obtained can be influenced by the choice of solvent and the cooling rate. Characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify the polymorphic form.
VI. References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 134855-87-1). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. Retrieved from [Link]
-
Crystallization Guide. (n.d.). Retrieved from [Link]
-
Fel's Laboratory. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved from [Link]
-
Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]
-
MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]
-
Queensborough Community College CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Retrieved from [Link]
-
ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
Chem-Impex. (n.d.). (S)-4-(1-Aminoethyl)Phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(1-aminoethyl)- - Substance Details - SRS. Retrieved from [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (2015). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
Google Sites. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Introduction to protein crystallization. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-4-(1-Aminoethyl)phenol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound (CAS 134855-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 4-(1-Aminoethyl)phenol Stability and Degradation Guide
Welcome to the technical support center for 4-(1-Aminoethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the successful application of this versatile compound.
Introduction to this compound
This compound is a chiral amine derivative widely utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a phenolic hydroxyl group and a primary amine on a chiral center, makes it a valuable building block for creating bioactive molecules with enhanced efficacy, particularly in neuropharmacology.[2] However, these same functional groups also render the molecule susceptible to various degradation pathways, making a thorough understanding of its stability essential for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary factors that can cause degradation of this compound?
A1: The primary factors influencing the stability of this compound are exposure to light (photodegradation), oxidizing agents, elevated temperatures, and non-neutral pH conditions (acidic or basic hydrolysis).[3][4] The phenolic hydroxyl group is particularly susceptible to oxidation, while the amino group can be involved in various reactions.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated place, protected from light.[5][6] Supplier recommendations often suggest storage at 0-8 °C.[2] It is also crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric oxygen.[5] The material should be stored away from incompatible substances such as strong oxidizing agents and acids.[5][7]
Q3: Is this compound sensitive to pH?
A3: Yes, phenolic compounds can exhibit pH-dependent stability.[8] At high pH, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is more susceptible to oxidation.[8] Both acidic and basic conditions can also promote hydrolysis or other degradation reactions. It's recommended to maintain solutions of this compound at a neutral pH unless a specific reaction condition requires otherwise.
Q4: What are the visual signs of degradation?
A4: A common sign of phenol degradation is a change in color. Pure phenolic compounds are often colorless or white to off-white solids.[2][9] The formation of colored degradation products, often from oxidation, can result in a yellow, brown, or even reddish appearance.[10] If you observe a significant color change in your material compared to its initial appearance, it is a strong indicator of degradation.
Troubleshooting Guide
This section provides solutions to specific issues that you may encounter during your experiments with this compound.
Issue 1: Unexpected peak in analytical chromatogram after short-term storage of a standard solution.
| Potential Cause | Explanation | Recommended Solution |
| Oxidation | The phenolic hydroxyl group is prone to oxidation, especially in the presence of dissolved oxygen in the solvent, trace metal ions, or exposure to light. This can lead to the formation of quinone-type structures or other oxidized byproducts.[11] | Prepare fresh standard solutions daily. If solutions need to be stored, use an amber vial to protect from light, degas the solvent before use, and consider purging the vial headspace with an inert gas like nitrogen or argon. Storing the solution at a lower temperature (e.g., 2-8 °C) can also slow down the degradation process. |
| Solvent-Induced Degradation | Certain solvents can promote degradation. For instance, protic solvents might facilitate reactions involving the amino group. | Evaluate the stability of this compound in different solvents to identify the most suitable one for your application. Acetonitrile is often a good starting point for reversed-phase chromatography. |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Explanation | Recommended Solution |
| Degradation in Assay Buffer | The pH and composition of your assay buffer could be promoting the degradation of the compound. Buffers with a high pH can accelerate the oxidation of the phenolic group.[8] Certain buffer components may also react with the compound. | Check the pH of your assay buffer and assess the stability of this compound in the buffer over the time course of your experiment. If degradation is observed, consider adjusting the pH to be closer to neutral or using a different buffer system. |
| Photodegradation during Experiment | If your experimental setup involves prolonged exposure to ambient or UV light, photodegradation could be occurring.[12][13] | Minimize light exposure during your experiment by using amber-colored plates or tubes, or by working under low-light conditions. |
Degradation Pathways and Mechanisms
Understanding the potential degradation pathways of this compound is crucial for interpreting unexpected results and for developing stable formulations. The primary degradation routes are oxidation and photodegradation.
Oxidation Pathway
The phenolic moiety is the most likely site of oxidation. The reaction can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents. The process can proceed through the formation of a phenoxyl radical, which can then lead to the formation of quinones and other colored byproducts.
Caption: Workflow for a photostability study.
Experimental Protocols
To assist in your research, here are detailed protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. [3][4] Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
At various time points (e.g., 2, 6, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At various time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, take an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 24 hours.
-
Also, place a solution of the compound in a sealed vial at 60°C for 24 hours.
-
After the stress period, prepare solutions for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). [13] * Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Analytical Method for Phenol Quantification
A common method for the determination of phenols is the 4-aminoantipyrine (4-AAP) colorimetric method. [14][15] Objective: To quantify the concentration of phenolic compounds in a sample.
Principle: Phenolic materials react with 4-aminoantipyrine in the presence of potassium ferricyanide at a pH of 10 to form a stable reddish-brown colored antipyrine dye. [14]The absorbance of this dye is measured spectrophotometrically.
Materials:
-
4-aminoantipyrine solution
-
Potassium ferricyanide solution
-
Buffer solution (pH 10)
-
Spectrophotometer
Procedure:
-
Sample Preparation: A preliminary distillation of the sample may be required to remove interferences. [14]2. pH Adjustment: To a known volume of the sample, add the buffer solution to adjust the pH to 10 ± 0.2. [14]3. Color Development:
-
Add 4-aminoantipyrine solution and mix.
-
Add potassium ferricyanide solution and mix. [14]4. Measurement: After a specified time for color development (e.g., 15 minutes), measure the absorbance at the appropriate wavelength (e.g., 510 nm). [14]5. Quantification: Prepare a calibration curve using standard solutions of phenol and determine the concentration of phenolic compounds in the sample by comparing its absorbance to the calibration curve.
-
Note: The color response of phenolic materials with 4-aminoantipyrine can vary for different compounds. Therefore, results are often reported as "phenol equivalents." [14]The stability of the colored complex should also be considered, as it may not be stable for extended periods. [16]
References
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation).
- U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(1-aminoethyl)- - Substance Details - SRS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168.
- BioPharm International. (2014, June 2). Forced Degradation Studies for Biopharmaceuticals.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (1986, September). Method 9066: Phenolics (Colorimetric, Automated 4-AAP with Distillation).
- ResearchGate. (n.d.). Detailed pathway of degradation of phenol and 4-chlorophenol adapted from different studies.
- da Silva, A. F., Lavorante, A. F., & Paim, A. P. S. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(11), 3195.
- Kumar, A., Kumar, S., & Kumar, S. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Microbiology, 2011, 741820.
- Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., Elsamahy, T., ... & Sun, J. (2022). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes.
- Aisami, A., Yasid, N. A., & Shukor, M. Y. (2016). EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. Journal of Tropical Life Science, 6(1), 1-7.
- Trinh, Q. T., Lee, Y. C., & Lee, W. J. (2021). Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts.
- Sreedhara, A., Zarraga, I. E., Vedantham, G., & Shameem, M. (2018). Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. International Journal of Pharmaceutics, 547(1-2), 434-444.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- University of Toronto. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
- Wijngaard, H., & Brunton, N. (2010). The optimization of extraction of antioxidants from apple pomace by pressurized liquids. Journal of Agricultural and Food Chemistry, 58(18), 10091-10096.
- Al-Helaly, L. A. (2019, November 9). Re: While determining the phenol with 4 aminoantipyrine method why colour is not stable even for 5 minutes??? [Online forum post]. ResearchGate.
- Scientific Committee on Consumer Products. (2007, March 21). Opinion on 4-amino-3-nitrophenol (B51). European Commission.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- Hussain, Z., Yousif, E., & Ahmed, A. (2014). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 19(8), 11596-11619.
- Dahalan, F. A., & Abdullah, S. R. S. (2015). Phenol and its toxicity.
- Sreedhara, A., Zarraga, I. E., Vedantham, G., & Shameem, M. (2018). Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. International journal of pharmaceutics, 547(1-2), 434–444.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. (S)-4-(1-Aminoethyl)phenol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 13. q1scientific.com [q1scientific.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
removing impurities from 4-(1-Aminoethyl)phenol synthesis
For preparative scale purification, supercritical fluid chromatography (SFC) can be an excellent alternative to HPLC, often providing faster separations with reduced solvent consumption. [10]
References
- Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Ali, I., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Patel, S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
- Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.
- ResearchGate. (2016). How to separate imine from reaction mixture?
- Google Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
- Wikipedia. (n.d.). Piceol.
- National Institutes of Health (NIH). (n.d.). 4-Chloro-2-((E)-{3-[1-(hydroxyimino)ethyl]phenyl}iminomethyl)phenol.
- National Institutes of Health (NIH). (n.d.). This compound. PubChem.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2015). (PDF) Crystal structure of 4-[(E)-(4-nitrobenzylidene)amino]phenol.
- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (2011). (PDF) 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol.
- National Institutes of Health (NIH). (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. PubChem.
- Science.gov. (n.d.). related impurities 4-aminophenol: Topics.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
- US EPA. (n.d.). Phenol, 4-(1-aminoethyl)- - Substance Details.
- Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up Synthesis of 4-(1-Aminoethyl)phenol
Welcome to the technical support center for the scale-up synthesis of 4-(1-Aminoethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. This compound is a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust and efficient scale-up process.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound, with a focus on the common synthetic route involving the reduction of 4-hydroxyacetophenone oxime.
Problem 1: Incomplete Reduction of 4-Hydroxyacetophenone Oxime
Symptoms:
-
Low yield of the desired this compound.
-
Presence of unreacted starting material (oxime) or partially reduced intermediates in the crude product, as detected by TLC, GC, or HPLC.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity or Insufficient Loading | The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be poisoned by impurities in the starting materials or solvent, or the catalyst-to-substrate ratio may be too low for the larger scale.[3] | Catalyst Quality Check: Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., under an inert atmosphere). Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and monitor the reaction progress. Feedstock Purity: Purify the 4-hydroxyacetophenone and hydroxylamine starting materials to remove potential catalyst poisons.[4] |
| Suboptimal Reaction Temperature and Pressure | The reaction conditions that were effective on a small scale may not be optimal for a larger batch due to differences in heat and mass transfer. | Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for side product formation. Optimize Hydrogen Pressure: For catalytic hydrogenation, a higher hydrogen pressure can increase the reaction rate.[3] Experiment with pressures ranging from atmospheric to several atmospheres, ensuring the reactor is rated for the applied pressure. |
| Poor Mass Transfer | Inadequate mixing in a large reactor can lead to poor contact between the reactants, hydrogen gas (in the case of hydrogenation), and the catalyst, resulting in a slower and incomplete reaction. | Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended and the gas is effectively dispersed in the liquid phase. Consider Different Reactor Designs: For very large scales, a stirred-tank reactor with baffles or a loop reactor may provide better mixing. |
Problem 2: Formation of Impurities and Byproducts
Symptoms:
-
The final product is discolored (e.g., yellow or brown).
-
Multiple spots are observed on TLC, or several peaks are present in the GC/HPLC chromatogram of the purified product.
-
Difficulty in crystallizing the final product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-reduction | The primary amine product can undergo further reaction to form secondary amines or other byproducts, especially at high temperatures or with prolonged reaction times. | Monitor Reaction Progress: Closely monitor the reaction by TLC or in-process HPLC/GC to stop the reaction as soon as the starting material is consumed. Control Temperature: Maintain the reaction at the lowest effective temperature to minimize side reactions. |
| Oxidation of the Phenolic Group | The hydroxyl group on the aromatic ring is susceptible to oxidation, especially in the presence of air and certain metal catalysts, leading to colored impurities.[5] | Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during work-up can prevent oxidation. |
| Impurities in Starting Materials | Impurities present in the initial 4-hydroxyacetophenone can be carried through the synthesis and contaminate the final product.[6] | Starting Material Purity: Use high-purity 4-hydroxyacetophenone. If necessary, recrystallize the starting material before use.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
The most prevalent and scalable method starts with 4-hydroxyacetophenone.[7][8] This is typically a two-step process:
-
Oximation: 4-hydroxyacetophenone is reacted with hydroxylamine (often generated in situ from hydroxylamine hydrochloride or sulfate) to form 4-hydroxyacetophenone oxime.[4][9][10]
-
Reduction: The oxime is then reduced to the corresponding primary amine, this compound. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is a common and efficient method for this reduction.[3]
Q2: How can I control the enantioselectivity of the synthesis to obtain a specific stereoisomer (e.g., (S)-4-(1-Aminoethyl)phenol)?
Achieving high enantioselectivity is a critical challenge, as the biological activity of the final drug substance often depends on a single enantiomer.[1][2] Here are a few approaches:
-
Chiral Catalysis: Employing a chiral catalyst during the reduction of the oxime or the ketone precursor can favor the formation of one enantiomer.
-
Enzymatic Resolution: Using enzymes like amine dehydrogenases or transaminases can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[11]
Q3: What are the key safety considerations when scaling up this synthesis?
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure, which poses a significant explosion risk. Ensure the use of properly rated equipment and adequate ventilation. The catalyst itself can be pyrophoric (ignite spontaneously in air) after the reaction, so it should be handled with care, typically by filtering it under a blanket of inert gas and keeping it wet with solvent.
-
Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially at elevated temperatures. It is crucial to follow established safety protocols for handling this reagent.
-
Solvents: The use of flammable organic solvents requires appropriate grounding of equipment to prevent static discharge and the use of explosion-proof electrical equipment.
Q4: What are the best practices for purifying the final product on a large scale?
Purification is critical to meet the stringent purity requirements for pharmaceutical intermediates.[12]
-
Crystallization: This is the most common and effective method for purifying this compound on a large scale. The choice of solvent is crucial for obtaining high purity and yield. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
pH Adjustment: The amino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product.[13]
-
Column Chromatography: While effective on a small scale, traditional column chromatography is often not practical for large-scale production due to the high solvent consumption and cost. However, it may be used for very high-value products or to remove specific, difficult-to-separate impurities.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyacetophenone Oxime
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-hydroxyacetophenone and a suitable solvent (e.g., ethanol, water).
-
Reagent Addition: In a separate vessel, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide, sodium acetate) in water.
-
Reaction: Slowly add the hydroxylamine solution to the reactor containing the 4-hydroxyacetophenone. Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.[4]
-
Work-up: Once the reaction is complete, cool the mixture and adjust the pH to precipitate the oxime. Filter the solid, wash it with cold water, and dry it under vacuum.
Protocol 2: Catalytic Hydrogenation of 4-Hydroxyacetophenone Oxime
Safety Note: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. It must be performed in a designated area with appropriate safety equipment.
-
Reactor Preparation: Charge the 4-hydroxyacetophenone oxime, a suitable solvent (e.g., methanol, ethanol), and the catalyst (e.g., 5% Pd/C) to a hydrogenation reactor.
-
Inerting: Purge the reactor several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and begin stirring. Monitor the reaction by hydrogen uptake and/or by taking samples for analysis.
-
Catalyst Removal: Once the reaction is complete, carefully depressurize the reactor and purge it with an inert gas. Filter the catalyst through a pad of celite. Caution: Do not allow the catalyst to dry in the air. Keep it wet with the solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification is typically required.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
- Yoon, S., Patil, M. D., Sarak, S., Jeon, H., Kim, G.-H., Khobragade, T. P., Sung, S., & Yun, H. (2019). (R)-4-(1-AMINOETHYL)PHENOL synthesis. ChemCatChem, 11(7), 1898–1902.
- Process for preparing 4-hydroxyacetophenone oxime. (1995). Google Patents.
- Process for preparing 4-hydroxyacetophenone oxime. (1996). Google Patents.
- (S)-4-(1-Aminoethyl)Phenol. Chem-Impex.
- Method for preparing 4-(2-aminoethyl)phenol. (2003). Google Patents.
- Synthesis of Acetaminophen by Liquid Phase Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime over Nano- Ordered Zn-MCM-41. (2017). Sciforum.
- (R)-4-(1-Aminoethyl)phenol. Chem-Impex.
- This compound. (n.d.). PubChem.
- 4'-Hydroxyacetophenone synthesis. (n.d.). ChemicalBook.
- Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia.pub.
- Neat (solventless) hydrogenation of 4-acetoxyacetophenone in the production of 4-acetoxystyrene and its polymers and hydrolysis products. (1992). Google Patents.
- (S)-4-(1-Aminoethyl)Phenol. (n.d.). J&K Scientific.
- Multigram-Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. (2020). National Institutes of Health.
- Piceol. (n.d.). Wikipedia.
- (S)-4-(1-Aminoethyl)Phenol. (n.d.). Amerigo Scientific.
- Process for producing 4-hydroxyacetophenone. (1986). Patent 0167286.
- (S)-4-(1-Aminoethyl)phenol, 97%. (n.d.). Thermo Fisher Scientific.
- Process for producing 4-hydroxyacetophenone. (1986). Google Patents.
- related impurities 4-aminophenol: Topics by Science.gov. (n.d.). Science.gov.
- Process for the purification of p-aminophenol. (1984). Google Patents.
- Fast way to isolate 4-nitrophenol from 4-aminophenol. (2018). Chemistry Stack Exchange.
- Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). National Institutes of Health.
- Hydroxydiphenylamine synthesis from lab to industrial scale. (n.d.). Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. sciforum.net [sciforum.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 7. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. Piceol - Wikipedia [en.wikipedia.org]
- 9. US5466869A - Process for perparing 4-hydroxyacetophenone oxime - Google Patents [patents.google.com]
- 10. WO1996013480A1 - Process for preparing 4-hydroxyacetophenone oxime - Google Patents [patents.google.com]
- 11. (R)-4-(1-AMINOETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 4-(1-Aminoethyl)phenol Derivatization
Welcome to the technical support center for the derivatization of 4-(1-Aminoethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. This compound is a valuable synthon in pharmaceutical development due to its bifunctional nature, possessing both a nucleophilic primary amine and a reactive phenolic hydroxyl group.[1] However, this duality presents a significant challenge: achieving chemoselectivity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during its derivatization, ensuring higher yields, purity, and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction giving a mixture of N-acylated, O-acylated, and N,O-diacylated products?
A1: This is the most common pitfall and stems from the competitive nucleophilicity of the amino group (-NH₂) and the phenolic hydroxyl group (-OH). While the amine is generally a stronger nucleophile than the phenol, harsh reaction conditions can lead to O-acylation.[2]
-
Amine vs. Phenol Reactivity: The nitrogen lone pair of the primary amine is more available for nucleophilic attack on an acylating agent than the oxygen lone pair of the phenol. The phenolic oxygen's lone pairs are partially delocalized into the aromatic ring, reducing their nucleophilicity.[2][3]
-
Role of Base: Using a strong, non-nucleophilic base (like triethylamine or pyridine) is crucial. It deprotonates the ammonium salt formed after N-acylation, regenerating the neutral amine for further reaction and neutralizing the acid byproduct.[3] However, an excess of a strong base or the use of bases like NaOH can deprotonate the phenol, forming a highly nucleophilic phenoxide ion, which dramatically increases the rate of O-acylation.
-
Reagent Stoichiometry: Using more than one equivalent of the acylating agent (e.g., acetic anhydride, acyl chloride) significantly increases the likelihood of di-acylation, especially if the N-acylation is rapid.
Q2: I only want to derivatize the amine. What is the best strategy?
A2: For selective N-derivatization, you must optimize conditions to favor the inherent higher nucleophilicity of the amine.
-
Controlled Conditions: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the activation energy required for the less favorable O-acylation.
-
Mild Acylating Agents: Use reagents like acetic anhydride, which are reactive enough for the amine but often less so for the phenol under neutral or mildly basic conditions.[4]
-
pH Control: Maintaining a neutral to slightly basic pH is critical. Strongly acidic conditions will protonate the amine, shutting down its nucleophilicity, while strongly basic conditions will activate the phenol.
-
Enzymatic Catalysis: For certain acylations, enzymatic catalysts like lipase can offer exceptional chemoselectivity for N-acylation over O-acylation under mild conditions.[5]
Q3: How can I selectively derivatize the phenolic -OH group?
A3: This requires "inverting" the natural reactivity. The most robust strategy is to protect the more reactive amine group first.
-
Amine Protection: Protect the primary amine using a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn). The Boc group is widely used and can be introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6][7]
-
Phenol Derivatization: With the amine protected, you can now perform derivatization on the phenol under conditions that would have otherwise affected the amine (e.g., Williamson ether synthesis, esterification).
-
Deprotection: Finally, remove the protecting group to reveal the free amine. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), while the Bn group is often removed by catalytic hydrogenolysis.[6][8] This is known as an orthogonal protection strategy.[8]
Q4: My reaction is complete by TLC, but I'm struggling to purify my product. What are common purification challenges?
A4: Purification can be complicated by the polar nature of the starting material and products, as well as the presence of side products with similar polarities.
-
Excess Reagents: Unreacted polar reagents (e.g., acylating agents, base hydrochlorides) can co-elute with your product. A simple aqueous wash (work-up) is often necessary before chromatography.
-
Chromatography: Normal-phase silica gel chromatography is standard. A solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point. The polarity will need to be optimized based on your specific derivative.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing minor impurities.[9]
-
Extraction: Liquid-liquid extraction can be used to purify p-aminophenol derivatives by adjusting the pH of the aqueous phase to selectively partition the product into an organic solvent.[10][11]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the derivatization of this compound.
Problem 1: Low or No Yield of Desired Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reagents | Check the age and storage conditions of your derivatizing agent (e.g., acyl chlorides can hydrolyze). | Use a fresh bottle of the reagent or re-purify/re-validate the existing stock. |
| Incorrect Stoichiometry | Review your calculations for all reagents, including the base. | Ensure you are using the correct molar equivalents. For N-acylation, start with 1.0-1.1 equivalents of the acylating agent. |
| Amine Protonation | Check the pH of your reaction mixture. If it is acidic, the amine is likely protonated and non-nucleophilic. | Ensure a sufficient amount of a non-nucleophilic base (e.g., 1.1-1.5 equivalents of triethylamine or pyridine) is present to neutralize any acid byproducts.[3] |
| Poor Solubility | Observe the reaction mixture. Is the starting material fully dissolved? | Choose a more suitable solvent. Aprotic polar solvents like THF, DMF, or acetonitrile are often good choices.[6] |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| O-Derivatization | Analyze the product mixture by LC-MS or NMR to identify O-acylated or N,O-diacylated species. | 1. Lower Reaction Temperature: Run the reaction at 0 °C or even lower. 2. Reduce Base Strength/Amount: Avoid strong bases like NaOH or excess amine bases. Use just enough base to neutralize byproducts. 3. Change Acylating Agent: Switch from a highly reactive acyl chloride to a less reactive anhydride.[4] |
| Over-reaction / Di-acylation | Check TLC/LC-MS for a product with a mass corresponding to the addition of two derivative groups. | 1. Control Stoichiometry: Use no more than 1.05 equivalents of the derivatizing agent. 2. Slow Addition: Add the derivatizing agent dropwise to the solution of the aminophenol at a low temperature to maintain control. |
| Ring Derivatization (e.g., Friedel-Crafts) | This is less common but possible under strong Lewis acid conditions. Check for products with unexpected mass shifts. | Avoid Lewis acid catalysts if you are targeting N- or O-derivatization. Classical electrophilic aromatic substitution strategies often show poor regioselectivity on activated phenolic rings.[12] |
Problem 3: Starting Material Remains Unchanged
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Activation | The derivatizing agent may not be electrophilic enough. | 1. Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from RT to 40 °C). 2. Use a More Reactive Agent: If using an anhydride fails, consider switching to the corresponding acyl chloride. 3. Add a Catalyst: For some reactions, a catalytic amount of DMAP (4-dimethylaminopyridine) can significantly increase the rate of acylation.[6] |
| Incorrect pH | As mentioned, an acidic pH will deactivate the amine. | Add an appropriate base to ensure the amine is in its free, nucleophilic state. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common derivatization issues.
Detailed Experimental Protocols
Protocol 1: Selective N-Acetylation of this compound
This protocol is optimized for selectivity towards the amine group.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Reagent Addition: Add acetic anhydride (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% ethyl acetate in hexanes) to yield the pure N-acetylated product.
Protocol 2: Analytical Monitoring by Colorimetric Assay (4-AAP Method)
For applications where the phenolic group remains free, its concentration can be monitored using a classic colorimetric method. Phenolic compounds react with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (like potassium ferricyanide) at a basic pH to form a colored dye.[13][14] The intensity of the color is proportional to the phenol concentration.
Procedure Outline:
-
Take an aliquot of the reaction mixture and dilute it appropriately.
-
Adjust the pH of the diluted sample to 10 ± 0.2 using a buffer solution.[13]
-
Add a solution of 4-aminoantipyrine.[13]
-
Add a solution of potassium ferricyanide to initiate color development.[13]
-
After a set time (e.g., 15 minutes), measure the absorbance at the characteristic wavelength (typically ~510 nm) using a spectrophotometer.[13][15][16]
-
Quantify the concentration against a standard curve prepared with known concentrations of this compound.
This method is excellent for tracking the consumption of the starting material if the phenol moiety is not the site of derivatization.
References
- Jadhav, S. D., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
- Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
- Chemoselective Boc protection of phenols and amino alcohols. (2021). ResearchGate.
- Amine Protection / Deprotection. Fisher Scientific.
- Protecting group. Wikipedia.
- About Chemo-selectivity on acetylation. (2016). Reddit.
- Protecting Groups in Organic Synthesis. (n.d.). ChemTalk.
- When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? (2018). Quora.
- Christensen, M., et al. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry.
- An environment-friendly process for selective acylation of aminophenol. (2023). Google Patents.
- acetylation of 4-aminophenol: Mechanism. (2023). YouTube.
- Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). (1978). U.S. Environmental Protection Agency.
- (S)-4-(1-Aminoethyl)Phenol. (n.d.). Chem-Impex.
- Wang, W., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH.
- Dasgupta, A., et al. (1995). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed.
- Khaleel, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
- This compound. (n.d.). PubChem - NIH.
- Process for the purification of p-aminophenol. (1984). Google Patents.
- Sivasamy, A., & Chear, N. J. Y. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers.
- Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol with a Reusable Ni Catalyst. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Fiamegos, Y., et al. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. ResearchGate.
- Process for the purification of p-aminophenol - Patent US-4440954-A. (n.d.). PubChem.
- Toxicological Profile for Phenol. (2008). NCBI Bookshelf - NIH.
- Jones, P. F., & Johnson, K. E. (1973). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance Spectroscopy. Semantic Scholar.
- Psomas, S., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI.
- Hashimoto, S., et al. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. PubMed.
- Al-Naiema, I. M., & Stone, E. A. (2016). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. NIH.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 11. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Poor Enantioselectivity with 4-(1-Aminoethyl)phenol
Welcome to the technical support center for 4-(1-Aminoethyl)phenol. As a key chiral building block in pharmaceutical development, achieving high enantioselectivity is critical. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and field-proven insights to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor enantioselectivity when working with this compound?
Poor enantioselectivity, or low enantiomeric excess (e.e.), can stem from several factors. The most common areas to investigate are:
-
Analytical Method: An unoptimized or invalid analytical method (e.g., chiral HPLC or GC) can give misleading results. Always validate your method with a racemic standard first.
-
Reaction Conditions: Parameters such as temperature, solvent, and concentration have a profound impact on the stereochemical outcome of a reaction.[1][2]
-
Reagent and Catalyst Quality: The purity of starting materials, reagents, and the chiral catalyst or resolving agent is paramount. Impurities can inhibit or poison a catalyst, leading to a drop in enantioselectivity.[3][4]
-
Chiral Resolution Inefficiencies: In diastereomeric salt crystallizations, the choice of resolving agent, solvent, and cooling profile are critical for effective separation.[5][6]
Q2: How does reaction temperature affect the enantiomeric excess (e.e.) of my product?
Temperature is a critical parameter for controlling enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess.[3] This is because the two reaction pathways leading to the (R) and (S) enantiomers have slightly different activation energies. At lower temperatures, the reaction is more likely to proceed through the transition state with the lower activation energy, thus favoring the formation of one enantiomer over the other.[7]
Q3: Can the solvent choice really make a significant difference in enantioselectivity?
Absolutely. The solvent can dramatically influence the enantiomeric excess of a reaction.[2] It does so by affecting the conformation and stability of the diastereomeric transition states. Specific interactions between the solvent and the catalyst-substrate complex, rather than just the bulk properties like dielectric constant, are often the root cause of these effects.[2][8] Therefore, a solvent screen is a crucial step in optimizing any asymmetric reaction or chiral resolution.[3]
Q4: My enantiomeric excess is low. Where should I begin troubleshooting?
Start by validating your analytical method. Before spending time optimizing the reaction, you must be confident in your ability to measure the e.e. accurately. Prepare a 50:50 racemic sample of this compound and confirm that your chiral HPLC or GC method can resolve the two enantiomers to baseline with equal peak areas.[3] If the analytical method is sound, proceed to systematically investigate the reaction parameters, starting with temperature and solvent.
In-Depth Troubleshooting Guides
Guide 1: Issues in Asymmetric Synthesis
This guide focuses on scenarios where an enantiomer of this compound is the target product of an asymmetric reaction (e.g., asymmetric reduction of a ketone or reductive amination).
Question: My asymmetric synthesis is producing this compound with low enantiomeric excess. What experimental factors should I investigate?
Answer: Achieving high enantioselectivity in asymmetric synthesis requires careful control over multiple variables. Below is a systematic approach to identify and resolve the issue.
1. Catalyst and Reagent Integrity
The quality of your chiral catalyst or ligand is the most critical factor.
-
Purity: Ensure the chiral catalyst or ligand is of high purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.[4]
-
Air and Moisture Sensitivity: Many organometallic catalysts and ligands are sensitive to air and moisture.[4] Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
-
Catalyst Loading: Insufficient catalyst loading can allow the non-catalyzed, non-selective reaction to compete, lowering the overall e.e. of the product.[9] Conversely, excessively high loading can sometimes lead to aggregation or other non-ideal behavior.
2. Optimization of Reaction Parameters
A systematic screening of reaction conditions is essential.
-
Temperature: As a general rule, lower temperatures favor higher enantioselectivity.[3] Screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Solvent: The solvent influences the three-dimensional structure of the transition state. Test a variety of aprotic solvents with different polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Hexanes).[1][2]
-
Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the aggregation state of the catalyst, which can influence selectivity.
The following table illustrates how screening these parameters can impact enantioselectivity.
| Parameter | Condition A | e.e. (%) | Condition B | e.e. (%) | Rationale |
| Temperature | 25 °C | 65% | -20 °C | 92% | Lower temperature increases the energy difference between diastereomeric transition states.[3] |
| Solvent | THF | 70% | Toluene | 95% | Solvent polarity and coordination affect the catalyst-substrate complex conformation.[2] |
| Concentration | 0.1 M | 80% | 0.5 M | 88% | Higher concentration can favor the desired bimolecular reaction over catalyst decomposition.[10] |
Troubleshooting Workflow for Asymmetric Synthesis
Caption: Troubleshooting workflow for low enantioselectivity.
Guide 2: Issues in Chiral Resolution via Crystallization
This guide addresses challenges encountered when separating a racemic mixture of this compound using diastereomeric salt crystallization.
Question: My diastereomeric salt crystallization is inefficient, resulting in poor enantiomeric enrichment. How can I improve the resolution?
Answer: Chiral resolution by crystallization is a powerful but nuanced technique that relies on the differential solubility of diastereomeric salts.[5] Success hinges on several interacting factors.
1. Selection of the Resolving Agent
The choice of the chiral resolving agent is the most critical decision. For a basic amine like this compound, acidic resolving agents are used.
-
Screening: It is difficult to predict which resolving agent will work best. Therefore, screening a variety of commercially available chiral acids is the most effective strategy.[5][6]
-
Stoichiometry: Initially, using 0.5 molar equivalents of the resolving agent is often most efficient for screening, as it maximizes the chance of precipitating the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.[6]
| Common Chiral Resolving Agents for Amines |
| (+)- and (-)-Tartaric Acid |
| (+)- and (-)-Dibenzoyltartaric Acid |
| (+)- and (-)-O,O'-Di-p-toluoyltartaric acid |
| (+)- and (-)-Mandelic Acid |
| (1R)-(-)- and (1S)(+)-Camphor-10-sulfonic acid |
2. Solvent System Optimization
The solvent determines the solubility of the two diastereomeric salts. The ideal solvent will maximize the solubility difference between them.
-
Solvent Screening: Screen a range of solvents, including polar protic (e.g., ethanol, methanol), polar aprotic (e.g., acetone, acetonitrile), and mixtures with water.[11]
-
Solubility Testing: Once promising salts are identified, perform solubility tests in various solvents to find the optimal system for recrystallization.[6]
3. Control of Crystallization Conditions
The physical process of crystallization must be carefully controlled.
-
Temperature and Cooling Rate: A slow cooling rate is crucial. Slow crystal growth allows for the selective incorporation of the less soluble diastereomer into the crystal lattice, leading to higher purity.[12] Shock cooling or rapid crashing out of the solid will trap impurities and the undesired diastereomer.
-
Seeding: If a small amount of the pure diastereomeric salt is available, seeding the supersaturated solution can promote the crystallization of the desired form.[]
Principle of Chiral Resolution
Caption: The process of chiral resolution via diastereomeric salt formation.
Guide 3: Analytical Method Troubleshooting
Question: I am struggling to get a good separation of the this compound enantiomers using chiral HPLC. What should I try?
Answer: A robust analytical method is the foundation of any work involving chirality. Poor peak shape, lack of resolution, or inconsistent retention times are common issues.
1. Chiral Stationary Phase (CSP) Selection
The column is the heart of the separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for separating a wide range of chiral compounds, including amines.[14][15] If one type of CSP doesn't work, try another with a different chiral selector.
2. Mobile Phase Optimization
-
Mode of Operation: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase mode. Normal-phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol) are often successful for amines.[14][16]
-
Additives: For basic analytes like amines, peak tailing is a common problem due to strong interactions with the silica support. Adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can significantly improve peak shape and resolution.[17] Conversely, acidic additives (e.g., trifluoroacetic acid, TFA) can also be effective, often used in combination with a basic modifier to form an ion pair that improves chromatography.[16][18]
-
Alcohol Modifier: In normal-phase mode, the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) have a major impact on retention and selectivity. Systematically vary the alcohol percentage to optimize the separation.[14]
3. Method Validation
-
Racemic Standard: Always begin by injecting a known racemic (50:50) mixture. This confirms that your column and mobile phase can actually separate the enantiomers and establishes their retention times.
-
Memory Effects: Be aware of "memory effects," where additives from previous runs can persist on the column and affect subsequent analyses.[19] It is crucial to dedicate a column to a specific method or use a rigorous washing procedure between different methods.
Key Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA or Chiralcel® OD-H).
-
Prepare Racemic Standard: Prepare a solution of racemic this compound at approximately 1 mg/mL in the mobile phase.
-
Initial Screening (Polar Organic Mode):
-
Mobile Phase: 90:10 Acetonitrile/Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject the racemic standard. If no separation is observed, proceed to the next step.
-
-
Initial Screening (Normal Phase Mode):
-
Mobile Phase: 80:20 Hexane/Ethanol.
-
Flow Rate: 1.0 mL/min.
-
Analysis: Inject the racemic standard.
-
-
Optimization with Additives:
-
If peak shape is poor (tailing), add 0.1% diethylamine (DEA) to the mobile phase.
-
If resolution is still low, try a combination of 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA).[16]
-
-
Optimize Modifier Ratio: Once partial separation is achieved, systematically vary the ratio of the mobile phase components (e.g., change Hexane/Ethanol from 90:10 to 80:20, 70:30, etc.) to maximize resolution.
-
Validate: Once baseline separation is achieved for the racemic standard, you can confidently analyze your experimental samples to determine the enantiomeric excess.[20][21]
Protocol 2: Screening for Diastereomeric Salt Resolution
-
Setup: In an array of small vials, dissolve a precise amount of racemic this compound (e.g., 100 mg) in a screening solvent (e.g., 1 mL of ethanol).
-
Add Resolving Agents: To each vial, add a solution of a different chiral resolving agent (see table above) corresponding to 0.5 molar equivalents.
-
Induce Crystallization: Allow the vials to stand at room temperature. If no crystals form, try slow cooling to 4 °C, or gentle evaporation of the solvent.
-
Isolate Solids: If a solid precipitate forms, isolate it by filtration and wash with a small amount of cold solvent.
-
Liberate Free Amine: Dissolve the isolated solid salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the free this compound into an organic solvent (e.g., ethyl acetate).
-
Analyze: Dry and concentrate the organic extract. Analyze the resulting amine by your validated chiral HPLC method to determine the enantiomeric excess.
-
Scale-Up: The condition that provided the highest e.e. is the best candidate for a larger-scale, optimized crystallization.[6]
Protocol 3: Recrystallization for Enantiomeric Enrichment
This protocol is for enriching a sample that already has a moderate enantiomeric excess.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[12]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your enantiomerically-enriched this compound.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will trap impurities.[12]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the recovery of the solid.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.
-
Analysis: Analyze both the recrystallized solid and the mother liquor by chiral HPLC. The solid should have a higher e.e. than the starting material, while the mother liquor will be enriched in the other enantiomer.
References
- Fu, G. C. (2004). Asymmetric Catalysis with Chiral Nucleophilic Amines. Chemical Reviews, 104(3), 1091-1134.
- Google Patents. (2017). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)
- Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)
- Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5176.
- Chapman, C. J. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- van der Vlugt, J. I., et al. (2010). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. Physical Chemistry Chemical Physics, 12(35), 10488-10495.
- Szymański, W., et al. (2018).
- Google Patents. (2000). EP1036189A1 - Resolution of chiral amines.
- Wang, Y., et al. (2024). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate.
- Jayaraman, S., & Varghese, B. (2020). Optical Purity, Enantiomeric Excess and The Horeau Effect. Resonance, 25(8), 1085-1097.
- Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- Wikipedia. (2023). Chiral resolution.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Wikipedia. (2023). Enantiomeric excess.
- Hewitt, D. (2020). Trouble with chiral separations.
- ResearchGate. (2019).
- Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Szabó, K. J., et al. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 1234-1258.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- BenchChem. (2025). How to resolve poor enantioselectivity in (-)-Toddanol synthesis.
- Google Patents. (1972).
- Nerz, J. (2013).
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.
- BenchChem. (2025). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
- Wu, S., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 798418.
- European Patent Office. (1987). EP 0224625 A1 - Process for producing aminophenols.
- Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216.
- BOC Sciences. (n.d.).
- Google Patents. (1972).
- BenchChem. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
- BenchChem. (2025). Technical Support Center: Enantioselectivity in Pinocampheol-Based Reactions.
- Huang, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(10), 3846-3870.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Enantiomeric excess - Wikipedia [en.wikipedia.org]
preventing racemization of 4-(1-Aminoethyl)phenol
Technical Support Center: 4-(1-Aminoethyl)phenol
A Guide to Maintaining Enantiomeric Integrity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the chiral molecule this compound. Maintaining the enantiomeric purity of this compound is critical for its efficacy and safety in pharmaceutical applications. This document provides in-depth answers to common questions and troubleshooting strategies to prevent its racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1][2] For a pharmaceutical intermediate like this compound, this is a significant problem. The biological activity of a chiral drug often resides in only one of its enantiomers, while the other may be inactive or, in some cases, cause undesirable side effects.[3] Therefore, maintaining high enantiomeric excess (% ee) is paramount for ensuring the final drug product's safety and efficacy.
The chiral center in this compound is the carbon atom bonded to the amino group, the methyl group, the hydrogen, and the hydroxyphenyl ring. The hydrogen on this carbon (the benzylic proton) is the key to its susceptibility to racemization.
Q2: What is the primary chemical mechanism that causes racemization in this compound?
A2: The primary mechanism involves the removal of the proton from the chiral carbon (the α-carbon) by a base, or its acid-catalyzed removal, to form a planar, achiral intermediate.[1][4][5]
-
Under Basic Conditions: A base can abstract the acidic α-proton. This is facilitated by the adjacent phenyl ring, which stabilizes the resulting negative charge through resonance. This forms a planar carbanion intermediate.
-
Under Acidic Conditions: An acid can protonate the amino group. This is followed by the removal of the α-proton to form a planar, achiral imine intermediate through a process of dehydrogenation.[6]
Once this planar intermediate is formed, it can be re-protonated (or reduced, in the case of the imine) from either face with roughly equal probability.[1][5] This non-stereoselective step leads to the formation of both the (R) and (S) enantiomers, resulting in a racemic mixture.
Caption: Troubleshooting workflow for racemization of this compound.
Key Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol is designed to maximize the shelf-life and maintain the enantiomeric integrity of solid this compound.
Rationale: This procedure minimizes exposure to the key racemization factors: heat, air (oxygen), and light. An inert atmosphere is crucial as aminophenols can oxidize and darken over time, and these degradation products could potentially catalyze further decomposition. [7] Materials:
-
Enantiomerically pure this compound
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Nitrogen or Argon)
-
Refrigerator (2-8 °C) or freezer (-20 °C)
Procedure:
-
Inert Atmosphere: Place the required amount of this compound into a clean, dry amber glass vial.
-
Purging: Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace air and moisture.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap junction with Parafilm®.
-
Storage: Store the sealed vial in a refrigerator (2-8 °C) for short-term storage (weeks) or a freezer (-20 °C) for long-term storage (months).
-
Handling for Use: When removing from cold storage, allow the vial to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid, which could promote racemization.
Protocol 2: General Method for Determining Enantiomeric Excess (% ee) by Chiral HPLC
This protocol provides a starting point for analyzing the enantiomeric purity of this compound. Method optimization will be required based on your specific HPLC system and column.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying enantiomers. [8]The separation occurs because the chiral stationary phase (CSP) interacts diastereomerically with each enantiomer, leading to different retention times. [9]Polysaccharide-based columns are often effective for a wide range of chiral compounds, including amines. [8] Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Daicel CHIRALPAK® series or equivalent polysaccharide-based column) [10][11]* HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol (EtOH))
-
Amine additive (e.g., Diethylamine (DEA) or Trifluoroacetic acid (TFA), if needed for peak shaping)
-
Sample of this compound
-
Racemic standard of this compound
Procedure:
-
Standard Preparation: Prepare a stock solution of the racemic standard (~1 mg/mL) in the mobile phase or a compatible solvent. This is crucial to identify the retention times of both the (R) and (S) enantiomers.
-
Sample Preparation: Prepare a stock solution of your test sample at the same concentration as the standard.
-
Initial HPLC Conditions (Scouting Run):
-
Column: Chiralpak AD-H, OD-H, or similar.
-
Mobile Phase: Start with a common mobile phase like 90:10 Hexane:IPA. A small amount of additive (e.g., 0.1% DEA) is often added to improve the peak shape of basic amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm. [12] * Column Temperature: Ambient (e.g., 25 °C).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R1, t_R2) and resolution of the two enantiomers.
-
Inject your test sample.
-
Identify the peaks corresponding to the enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the % ee using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100 [13]6. Optimization: If separation is poor, systematically vary the mobile phase composition (e.g., change the ratio of Hexane:IPA, try EtOH as a modifier) and the column temperature.
-
References
- Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules, 19(3), 2829-41.
- Rehn, S., & Rosengren, A. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38.
- Gais, H. J. (2007). Racemization, Enantiomerization and Diastereomerization.
- Mlostoń, G., & Heimgartner, H. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4920.
- Shapiro, M. J., et al. (2016). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 21(11), 1583.
- Blacker, A. J., et al. (2009). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 13(4), 624-632.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
- Google Patents. (2018). KR20180073113A - Racemization method of enantiomers of N-[4-(1-aminoethyl)-2,6-difluoro-phenyl]- methanesulfonamide.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Mutti, F. G., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Green Chemistry, 13(2), 313-321.
- Wikipedia. (n.d.). Racemization.
- Wikipedia. (n.d.). 1-Phenylethylamine.
- ResearchGate. (n.d.). The asymmetric Michael-type alkylation of chiral β-enamino esters: Critical role of a benzyl ester group in the racemization of adducts.
- El-Hendawy, M. M., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12040.
- Lee, J., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications, 12(1), 84.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- The Royal Society of Chemistry. (n.d.). Supporting Information For: S1.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- HPLC.eu. (n.d.). Daicel and ChromTech columns.
- PubChem. (n.d.). 1-Phenethylamine, (-)-. National Center for Biotechnology Information.
- St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization.
- SIELC. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Chemistry LibreTexts. (2021). 19.11: Racemization.
- NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). 4-Aminophenol.
- Reddit. (n.d.). 4-Aminophenol stability. r/chemhelp.
- Faroongsarng, D., Kadejinda, W., & Sunthornpit, A. (2002). Thermal behavior of a pharmaceutical solid acetaminophen doped with p-aminophenol. Journal of Thermal Analysis and Calorimetry, 68(2), 549-558.
- ResearchGate. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ChromTech and Daicel HPLC columns [hplc.eu]
- 12. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(1-Aminoethyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(1-Aminoethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic route. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for the development of new therapeutics.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the reductive amination of 4-hydroxyacetophenone.
Problem 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A: Low yields in the reductive amination of 4-hydroxyacetophenone can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Imine Formation: The first step of reductive amination is the formation of an imine intermediate from 4-hydroxyacetophenone and an amine source (like ammonia or an ammonium salt).[3] This equilibrium can be unfavorable.
-
Solution:
-
pH Control: The pH of the reaction medium is critical. A mildly acidic condition (pH 4-5) is often optimal to catalyze the dehydration step of imine formation without excessively protonating the amine nucleophile, which would render it unreactive.[4] You can use a catalyst like acetic acid.[5]
-
Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
-
Inefficient Reduction of the Imine: Once the imine is formed, it must be reduced to the desired amine. The choice and handling of the reducing agent are paramount.
-
Solution:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting ketone.[3][6] It's often best to allow sufficient time for imine formation before adding NaBH₄.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the iminium ion over the ketone, especially at a controlled pH.[4] This allows for a one-pot reaction where all reagents are present from the start.
-
Sodium Triacetoxyborohydride (STAB): Another mild and selective reagent, often used in non-protic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a clean and effective method.[3] This avoids the use of hydride reagents and simplifies workup.
-
-
-
-
Side Reactions: Several side reactions can compete with the desired transformation.
-
Solution:
-
Over-alkylation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine. To minimize this, use a large excess of the ammonia source.[5]
-
Aldol Condensation: Under basic conditions, the ketone can undergo self-condensation. Maintaining a neutral to slightly acidic pH can mitigate this.
-
-
Problem 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with starting material and/or byproducts. How can I improve the purity?
A: Achieving high purity is essential. Here’s how to tackle common impurity issues:
-
Unreacted 4-Hydroxyacetophenone: This indicates either incomplete reaction or inefficient reduction.
-
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion.
-
Optimize Stoichiometry: Ensure you are using an appropriate excess of the amine source and reducing agent.
-
-
-
Hydroxylamine Intermediate: In some reduction methods, particularly with certain hydride reagents, the reaction can stall at the hydroxylamine stage.[7]
-
Solution:
-
Stronger Reducing Conditions: If hydroxylamine is detected, you may need to increase the amount of reducing agent, prolong the reaction time, or switch to a more potent reducing system like catalytic hydrogenation.
-
-
-
Purification Strategy: A robust purification protocol is key.
-
Solution:
-
Acid-Base Extraction: this compound is basic and can be separated from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 0.5N HCl).[8] The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the free amine, which can be extracted back into an organic solvent.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can effectively remove minor impurities.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent streaking, is typically required.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the reductive amination of 4-hydroxyacetophenone.[3][5] This is a versatile and widely used C-N bond-forming reaction.[9] The general scheme involves the reaction of 4-hydroxyacetophenone with an amine source, typically ammonia or ammonium formate, to form an imine intermediate, which is then reduced to the target amine.[3][10]
Q2: Can I synthesize this compound from 4-hydroxyacetophenone oxime?
A2: Yes, the reduction of the corresponding oxime is a viable two-step alternative to direct reductive amination. First, 4-hydroxyacetophenone is reacted with hydroxylamine to form 4-hydroxyacetophenone oxime. This oxime can then be reduced to the primary amine using various reducing agents.
-
Common Reducing Agents for Oximes:
-
Sodium Borohydride with a Transition Metal Salt: NaBH₄ in combination with salts like nickel(II) chloride or copper(II) sulfate can effectively reduce oximes.[11]
-
Catalytic Hydrogenation: This is a clean method using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): While effective, LiAlH₄ is a very strong and non-selective reducing agent that requires careful handling.
-
Q3: How does the phenolic hydroxyl group affect the reaction?
A3: The phenolic hydroxyl group is an electron-donating group, which can influence the reactivity of the aromatic ring and the carbonyl group. Importantly, it is acidic and can react with strong bases or certain reagents.
-
Protection: In some cases, particularly if using reagents that are incompatible with acidic protons (like organometallics or very strong bases), it may be necessary to protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether. This protecting group would then be removed in a subsequent step.
-
Direct Use: For many common reductive amination conditions (e.g., using NaBH₃CN or catalytic hydrogenation), the free phenol is well-tolerated and protection is not necessary.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Hydride Reagents: Reagents like NaBH₄, NaBH₃CN, and especially LiAlH₄ are flammable and can react violently with water to produce hydrogen gas. Handle them in a fume hood, away from ignition sources, and quench them carefully.
-
Cyanide: Sodium cyanoborohydride can release toxic hydrogen cyanide gas if exposed to strong acids. Maintain the reaction pH in the recommended range.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity. Use a well-maintained hydrogenation apparatus.
-
Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing the Process
Reductive Amination Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Optimized Reaction Parameters
The following table summarizes recommended starting conditions for the reductive amination of 4-hydroxyacetophenone. These should be considered as a starting point for optimization in your specific laboratory setting.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 4-Hydroxyacetophenone | Ensure high purity as impurities can affect catalyst activity and final product purity.[12][13] |
| Amine Source | Ammonium Acetate or Ammonium Formate | Provides both the ammonia source and a mild acidic catalyst in one reagent. A 5-10 fold molar excess is recommended to favor primary amine formation.[10] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Offers good selectivity for the imine/iminium ion over the ketone, allowing for a one-pot procedure.[4] Use 1.5-2.0 equivalents. |
| Solvent | Methanol or Ethanol | Protic solvents that are suitable for NaBH₃CN and can dissolve the reactants.[6] |
| Temperature | Room Temperature to 40 °C | Mild conditions are often sufficient. Higher temperatures may lead to side reactions. |
| pH | ~5-6 | This pH range is often inherently established by using ammonium acetate/formate and is optimal for imine formation. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine the point of completion. |
Detailed Experimental Protocol (Example)
One-Pot Reductive Amination using Sodium Cyanoborohydride
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxyacetophenone (1.0 eq), ammonium acetate (10.0 eq), and methanol (10 mL per gram of ketone).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Add the sodium cyanoborohydride solution dropwise to the reaction mixture over 15-20 minutes. Caution: Addition may cause gas evolution.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding 1N HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Perform this step in a well-ventilated fume hood.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Adjust the pH of the aqueous residue to ~9-10 with 2N NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. (n.d.).
- Lalancette, J. M., & Brindle, J. R. (1970). Redactions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 48(5), 735-740.
- Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones. (n.d.).
- Bandgar, B. P., Nikat, S. M., & Wadgaonkar, P. P. (1995). The Reduction of Aromatic Oximes to Amines with Borohydride Exchange Resin-Nickel Acetate System. Synthetic Communications, 25(6), 863-869.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive amination. (n.d.). In Wikipedia.
- Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. (2012, July 26). Green Chemistry Blog.
- KarimKoshteh, M., Zeynizadeh, B., & Bagheri, M. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Iranian Journal of Science, 39(4), 527-532.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers.
- New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc.
- Method for preparing 4-(2-aminoethyl)phenol. (n.d.). Google Patents.
- Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. (2019, February 7). PubMed.
- This compound hydrochloride (860767-47-1). (n.d.). Chemchart.
- Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal.
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. (2025, August 6). ResearchGate.
- Reductive amination of acetophenone derivatives employing AmDHs. (n.d.). ResearchGate.
- 4'-Hydroxyacetophenone. (n.d.). PubChem.
- Fast way to isolate 4-nitrophenol from 4-aminophenol. (2018, May 11). Chemistry Stack Exchange.
- Reductive Amination - Common Conditions. (n.d.).
- Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. (2024, May 15). PubMed.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- This compound. (n.d.). PubChem.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). National Institutes of Health.
- Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8. (2025, August 6). ResearchGate.
- Synthetic method of 4-phenoxyphenol. (n.d.). Google Patents.
- Process for the purification of p-aminophenol. (n.d.). PubChem.
- Construction of a novel phenol synthetic pathway in Escherichia coli through 4-hydroxybenzoate decarboxylation. (2015, March 12). PubMed.
- PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. (n.d.). WIPO Patentscope.
- (PDF) Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. (2025, October 16). ResearchGate.
- Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. (n.d.). Beilstein Journals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. kanto.co.jp [kanto.co.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4′-羟基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
improving solubility of 4-(1-Aminoethyl)phenol for reactions
A Guide to Improving Solubility for Synthetic Reactions
Welcome to the technical support center for 4-(1-Aminoethyl)phenol. As a Senior Application Scientist, I understand that realizing the full synthetic potential of this versatile building block can be challenged by its unique solubility characteristics. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to overcome these hurdles. We will explore the "why" behind each technique, ensuring you can not only solve your immediate issue but also adapt these principles to future experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility properties of this compound?
This compound is an amphoteric molecule, meaning it possesses both a weakly acidic phenolic hydroxyl group and a weakly basic amino group.[1] This dual functionality dictates its solubility. In its neutral, zwitterionic form, intramolecular interactions can be strong, and its polarity makes it poorly soluble in many common non-polar organic solvents like hexanes and toluene.[2] While it has some solubility in polar organic solvents like ethanol, DMSO, and acetone, it is only moderately soluble in water at a neutral pH.[1]
Q2: My reaction is in an aqueous solution and the compound won't dissolve. What is the primary strategy?
The most effective strategy in aqueous media is pH adjustment .[3][4] Because the molecule is amphoteric, its charge state—and therefore its water solubility—is highly dependent on the pH of the solution.[5][6]
-
In Acidic Conditions (pH < ~8): Adding a strong acid (like HCl) will protonate the basic amino group, forming a positively charged ammonium salt (a cation). This salt form is significantly more soluble in water.
-
In Basic Conditions (pH > ~10): Adding a strong base (like NaOH) will deprotonate the acidic phenolic group, forming a negatively charged phenoxide salt (an anion). This salt form is also much more soluble in water.
Near its isoelectric point (the pH where the net charge is zero), the molecule exists predominantly in its neutral or zwitterionic form, exhibiting its lowest aqueous solubility.
Q3: How can I dissolve this compound for a reaction in a common organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
Directly dissolving this compound in moderately polar aprotic solvents like DCM or THF is often difficult. The best approach is to use a co-solvent system .[2][7][8]
The strategy involves first dissolving the compound in a minimal amount of a highly polar, water-miscible organic solvent in which it is readily soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .[3][8] Once you have a concentrated stock solution, you can add this solution dropwise to your bulk reaction solvent (e.g., DCM or THF) containing the other reagents. This technique effectively circumvents the poor solubility in the primary solvent system.[2]
Q4: My reaction must be conducted under strictly anhydrous conditions. How does that affect my choice of solubilizing method?
For anhydrous reactions, such as acylations with acyl chlorides or certain coupling reactions, aqueous pH adjustment is not an option. Here, the co-solvent approach is critical.
-
Use Anhydrous Co-Solvents: Ensure your high-polarity co-solvent (DMF or DMSO) is anhydrous.
-
Minimal Volume: Use the absolute minimum volume of the co-solvent required to dissolve the this compound to avoid significantly altering the polarity of your bulk reaction medium.[2]
-
Gentle Warming: In some cases, gently warming the mixture to 30-40 °C can aid dissolution, but this should be done with caution to prevent potential side reactions or degradation.[2]
Q5: Is it better to pre-form a salt of this compound or use a co-solvent for organic reactions?
This depends on your reaction conditions.
-
Pre-forming a salt (e.g., the hydrochloride salt) is an excellent strategy for improving solubility in polar protic solvents or water.[9][10] However, the salt form is often even less soluble in non-polar organic solvents like DCM or THF. Furthermore, if your reaction requires the free amine to act as a nucleophile, you would need to add a non-aqueous base (like triethylamine or DIPEA) to liberate the free base in situ.
-
Using a co-solvent is generally more versatile for reactions in aprotic organic solvents. It keeps the molecule in its neutral, reactive form without introducing additional salts or bases that might interfere with your chemistry.
Troubleshooting Workflows & Protocols
Logical Approach to Solubility Issues
Before proceeding to detailed protocols, use this decision tree to select the most appropriate strategy for your specific experimental setup.
Caption: Troubleshooting workflow for selecting a solubilization strategy.
Mechanism of pH-Dependent Solubility
The solubility of this compound is lowest near its isoelectric point and increases dramatically at acidic or basic pH values due to the formation of highly polar, charged species.
Caption: Effect of pH on the ionization state and solubility of this compound.
Protocol 1: pH Adjustment for Aqueous Solutions
This protocol describes how to prepare a stock solution of this compound in an aqueous buffer by adjusting the pH to form a soluble salt.
Materials:
-
This compound
-
Deionized water
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing approximately 80% of the final desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring. The compound will likely exist as a slurry or suspension.
-
For an acidic stock solution: Slowly add 1M HCl dropwise while monitoring the pH. The solid should begin to dissolve as the pH drops. Complete dissolution is typically observed at a pH below 8.
-
For a basic stock solution: Slowly add 1M NaOH dropwise while monitoring the pH. The solid should dissolve as the pH rises. Complete dissolution is typically observed at a pH above 10.[2]
-
Once the solid is fully dissolved, carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask to reach the final target volume.
-
Verify the pH of the final solution and adjust if necessary. Be aware that this final pH will be the starting pH of your reaction.
Protocol 2: Small-Scale Co-Solvent Screen for Organic Reactions
This protocol provides a systematic way to quickly identify an effective co-solvent system for your specific reaction conditions.
Materials:
-
This compound
-
Small vials (e.g., 1-dram vials)
-
Primary reaction solvents (e.g., DCM, THF, Acetonitrile)
-
High-polarity co-solvents (e.g., anhydrous DMSO, anhydrous DMF)
-
Micropipettes
Procedure:
-
Aliquot: In 3-4 separate vials, place a few milligrams of this compound.
-
Test Primary Solvents: To the first vial, add a fixed volume (e.g., 200 µL) of your primary reaction solvent (e.g., DCM). Observe for dissolution. It will likely remain insoluble.
-
Test Co-Solvent System: a. To a second vial containing the solid, add a very small volume (e.g., 20 µL) of a high-polarity co-solvent (e.g., DMSO). Agitate the vial to dissolve the solid, forming a concentrated solution. b. To this concentrated solution, add your primary reaction solvent (e.g., 180 µL of DCM) to reach the same total volume as in step 2. c. Observe if the solution remains clear. If precipitation occurs, the ratio of co-solvent to primary solvent is too low.
-
Optimize Ratio: Repeat step 3 with different ratios (e.g., 40 µL DMSO to 160 µL DCM) to find the minimum amount of co-solvent needed to maintain solubility.[2]
Data Tables for Quick Reference
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Solubility | Notes |
| Water (pH 7) | Polar Protic | Low / Moderate | Solubility is highly pH-dependent.[1] |
| Water (pH < 8) | Polar Protic | High | Forms a soluble ammonium salt. |
| Water (pH > 10) | Polar Protic | High | Forms a soluble phenoxide salt. |
| Methanol, Ethanol | Polar Protic | Moderate | Can be used as a primary solvent or co-solvent.[1] |
| DMSO, DMF | Polar Aprotic | High | Excellent choices for use as co-solvents.[1][3] |
| THF, Acetonitrile | Polar Aprotic | Very Low | Typically requires a co-solvent.[2] |
| DCM, Chloroform | Non-Polar Aprotic | Very Low / Insoluble | Requires a co-solvent.[2] |
| Toluene, Hexanes | Non-Polar | Insoluble | Incompatible with the polar functional groups.[2] |
Table 2: Recommended Co-Solvent Systems for Common Organic Solvents
| Primary Reaction Solvent | Recommended Co-Solvent | Starting Ratio (Co-Solvent:Primary) | Application Notes |
| Dichloromethane (DCM) | DMSO or DMF | 1:10 to 1:5 | Ideal for acylations or reductive aminations under anhydrous conditions.[2] |
| Tetrahydrofuran (THF) | DMSO | 1:10 | A good combination for improving solubility in an ether-based solvent.[2] |
| Acetonitrile (ACN) | Methanol or Water | 1:10 to 1:5 | Useful for reactions where protic solvents are tolerated.[2] |
| Toluene | Isopropanol (IPA) | 1:10 to 1:5 | Can help in less polar systems, but may require gentle warming to achieve dissolution.[2] |
References
- Pharma Excipients. (2022, May 30).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions. Benchchem.
- Co-solvent and Complexation Systems.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Co-solvent and Complex
- A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC - NIH.
- Solubility enhancement of phenol and phenol deriv
- 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
- Solubility Enhancement of Drugs. (2022, January 1).
- Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal.
- Centrifugation-Assisted Ultrafiltration as an Innovative Methodology to Enhance Phenolic Compound Bioaccessibility and Bioavailability
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Improving water solubility of polyphenols by adding amino acids. (2022, April 30). EurekAlert!
- 4-Aminophenol. Solubility of Things.
- (PDF) Studies on the solubility of phenolic compounds.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
- (S)-4-(1-Aminoethyl)Phenol. Chem-Impex.
- This compound | C8H11NO | CID 123594. PubChem - NIH.
- Salt Formation to Improve Drug Solubility | Request PDF.
- (S)-4-(1-Aminoethyl)Phenol | 221670-72-0. J&K Scientific.
- Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast.
- This compound hydrochloride | C8H12ClNO | CID 22058928. PubChem.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. agnopharma.com [agnopharma.com]
Validation & Comparative
A Researcher's Guide to Navigating the Reactivity of 4-(1-Aminoethyl)phenol and Tyramine
In the realm of drug discovery and neuroscience, the subtle interplay of molecular structure and chemical reactivity is a cornerstone of innovation. This guide offers a comprehensive comparative analysis of two closely related phenolic amines: 4-(1-Aminoethyl)phenol and tyramine. By delving into their structural nuances, we can elucidate the factors governing their reactivity in key chemical transformations and biological systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile chemical entities.
The Decisive Structural Difference: A Tale of Two Amines
While both this compound and tyramine share a 4-hydroxyphenyl scaffold, their reactivity profiles diverge due to a seemingly minor structural alteration in the aminoethyl side chain.
| Compound | IUPAC Name | Chemical Structure | Key Distinguishing Feature |
| Tyramine | 4-(2-Aminoethyl)phenol[1][2] | Primary amine on a terminal carbon. | |
| This compound | This compound[3][4] | Primary amine on a benzylic carbon, creating a chiral center and introducing a methyl group alpha to the amine. |
This alpha-methylation in this compound introduces steric hindrance around the amino group and imparts chirality to the molecule, existing as (R) and (S) enantiomers[5]. These features are central to the differences in their chemical and biological reactivity.
Comparative Reactivity in Key Chemical Transformations
The primary amine is the focal point of reactivity for both molecules in many synthetic applications.
N-Acylation: Amide Bond Formation
The N-acylation of amines to form amides is a cornerstone of medicinal chemistry. This reaction is sensitive to both the nucleophilicity of the amine and steric hindrance.[6][7]
Experimental Insight:
While both compounds readily undergo N-acylation, tyramine is expected to react more rapidly than this compound.
| Compound | Expected Relative Rate of N-Acylation | Rationale |
| Tyramine | Faster | The primary amine is less sterically hindered, allowing for more facile approach of the acylating agent.[6] |
| This compound | Slower | The presence of the alpha-methyl group creates steric bulk around the nitrogen atom, impeding the nucleophilic attack on the acylating agent. |
Underlying Principle: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[8][9] Increased steric bulk around the nitrogen, as seen in this compound, hinders this interaction, thereby slowing the reaction rate compared to the more accessible amine of tyramine.
Experimental Protocol: Comparative N-Acylation with Acetyl Chloride
Objective: To qualitatively compare the rate of N-acylation of tyramine and this compound.
Materials:
-
Tyramine
-
This compound
-
Acetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 5% methanol in DCM)
-
UV lamp for visualization
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks, dissolve equimolar amounts of tyramine and this compound in anhydrous DCM. Add a slight excess (1.1 equivalents) of triethylamine to each flask.
-
Initiation of Reaction: Cool the flasks to 0 °C in an ice bath. Add one equivalent of acetyl chloride dropwise to each flask with stirring.
-
Monitoring: At regular intervals (e.g., 5, 15, and 30 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop the TLC plates in the chosen solvent system and visualize the spots under a UV lamp. Compare the disappearance of the starting material and the appearance of the less polar amide product. The reaction that shows a faster conversion is the more reactive one.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acetyl chloride is highly reactive with water, so anhydrous conditions are crucial to prevent its hydrolysis.
-
Base: Triethylamine is used to neutralize the HCl byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
TLC Monitoring: TLC provides a rapid and effective method for qualitatively assessing the progress of the reaction by separating the more polar starting amine from the less polar amide product.
Workflow for Comparative N-Acylation
Caption: Comparative workflow for the N-acylation of tyramine and this compound.
Schiff Base Formation with Aldehydes and Ketones
The condensation of a primary amine with a carbonyl compound to form an imine (Schiff base) is a reversible reaction of great importance in both organic synthesis and biochemistry.[10][11]
Experimental Insight:
Both tyramine and this compound can form Schiff bases. However, the stability and rate of formation can be influenced by steric factors.
| Compound | Expected Product Stability | Rationale |
| Tyramine | More stable | The resulting imine has less steric strain around the C=N bond. |
| This compound | Less stable | The alpha-methyl group introduces steric crowding in the imine product, which can destabilize it and shift the equilibrium back towards the starting materials. |
Reaction Pathway for Schiff Base Formation
Caption: General mechanism of Schiff base formation from a primary amine and a carbonyl compound.
Enzymatic Reactivity: The Biological Arena
A crucial point of differentiation is their susceptibility to metabolism by monoamine oxidases (MAOs), enzymes that are critical for the degradation of neurotransmitters and other biogenic amines.[1][12]
Authoritative Grounding: Tyramine is a well-known substrate for both MAO-A and MAO-B.[1][13] Ingestion of tyramine-rich foods by individuals taking MAO inhibitors can lead to a hypertensive crisis, often referred to as the "cheese effect".[14][15][16]
The Impact of Alpha-Methylation:
The presence of a methyl group on the carbon alpha to the amino group, as in this compound, is known to significantly hinder MAO-catalyzed oxidation.[17] This is a classic strategy in medicinal chemistry to increase the metabolic stability of a drug.
| Compound | Susceptibility to MAO-catalyzed Oxidation | Consequence |
| Tyramine | High | Rapidly metabolized in the gut and liver.[14] |
| This compound | Low (Predicted) | Expected to be a poor substrate for MAO, leading to increased bioavailability and a longer physiological half-life.[17] |
Expertise & Experience: The active site of MAO enzymes has specific steric and electronic requirements for substrate binding and catalysis. The alpha-methyl group of this compound likely acts as a steric shield, preventing the optimal orientation of the molecule within the active site for oxidative deamination to occur. This principle is well-established with other alpha-methylated amines like amphetamine, which is also a poor MAO substrate.
Conclusion for the Bench Scientist
The choice between this compound and tyramine as a synthetic precursor or a biologically active agent should be guided by a clear understanding of their distinct reactivity profiles.
-
For applications requiring rapid acylation or the formation of a stable, sterically unhindered Schiff base, tyramine is the more suitable candidate.
-
In contrast, if the goal is to design a molecule with enhanced metabolic stability against degradation by monoamine oxidases, this compound offers a significant advantage due to its alpha-methyl group.
This guide underscores the principle that even subtle modifications in chemical structure can have profound consequences on reactivity, a fundamental concept that drives innovation in chemical and pharmaceutical research.
References
- Wikipedia. (n.d.). Tyramine.
- StatPearls. (2022, October 10). Biochemistry, Tyramine. NCBI Bookshelf.
- Grokipedia. (n.d.). Tyramine.
- FooDB. (n.d.). Showing Compound Tyramine (FDB000433).
- WikEM. (2017, July 24). Tyramine reaction.
- PubChem. (n.d.). Tyramine. National Institutes of Health.
- Silverman, R. B. (1984, October 23). Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine. Biochemistry, 23(22), 5206–5213.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 134855-87-1).
- PubChem. (n.d.). This compound. National Institutes of Health.
- Tipton, K. F., Houslay, M. D., & Mantle, T. J. (1976). Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat. Biochemical Pharmacology, 25(13), 1533-1534.
- EM Daily. (2020, October 5). Tyramine Reaction.
- PubChem. (n.d.). This compound hydrochloride. National Institutes of Health.
- Mayo Clinic. (2025, January 31). MAOIs and diet: Is it necessary to restrict tyramine?.
- WebMD. (n.d.). 5 Foods High in Tyramine and Why You Should Avoid Them.
- DergiPark. (2017, June 30). Optimization of the Schiff-Base Reaction of Acetylacetone with Biogenic Amines. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 481-492.
- ResearchGate. (2020, June). Synthesis, Characterisation and Biological Evaluation of Tyramine derived Schiff base Ligand and Its Transition Metal(II) Complexes.
- PubMed. (2011). A novel bioactive tyramine derived Schiff base and its transition metal complexes as selective DNA binding agents. European Journal of Medicinal Chemistry, 46(9), 4170-4178.
- Canadian Science Publishing. (n.d.). N-Acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver.
- PubMed. (1979). N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Canadian Journal of Biochemistry, 57(10), 1204-1209.
- SciSpace. (n.d.). Synthesis, Characterisation and Biological Evaluation of Tyramine derived Schiff base Ligand and Its Transition Metal(II) Complexes.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- Oxford Academic. (2022, December 22). Effect of MAOA DNA Methylation on Human in Vivo Protein Expression Measured by [11C]harmine Positron Emission Tomography. International Journal of Neuropsychopharmacology, 26(3), 169-178.
- Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
- MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2465.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Amines.
- PubMed. (2023). De novo biosynthesis of N-acetyltyramine in engineered Escherichia coli. Enzyme and Microbial Technology, 162, 110149.
- Oxford Academic. (2022, December 22). Effect of MAOA DNA Methylation on Human in Vivo Protein Expression Measured by [11C]harmine Positron Emission Tomography. International Journal of Neuropsychopharmacology, 26(3), 169-178.
- National Institutes of Health. (n.d.). The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques.
- YouTube. (2023, April 14). Amines Part 2- Reactivity of Amines.
- Frontiers. (n.d.). Early Life Stress Induced DNA Methylation of Monoamine Oxidases Leads to Depressive-Like Behavior.
- medRxiv. (2022, April 2). Effect of MAOA DNA methylation on human in vivo protein expression measured by [11C]harmine PET in healthy and depressed individuals.
Sources
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Tyramine (FDB000433) - FooDB [foodb.ca]
- 3. This compound (CAS 134855-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Tyramine Reaction | EM Daily [emdaily1.cooperhealth.org]
- 13. Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. MAOIs and diet: Is it necessary to restrict tyramine? - Mayo Clinic [mayoclinic.org]
- 16. 5 Foods High Tyramine and Why You Should Avoid Them [webmd.com]
- 17. Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1-Aminoethyl)phenol vs. 4-Aminophenol: A Guide to Selecting the Optimal Phenolic Intermediate
An In-Depth Comparative Guide for Researchers
In the realm of synthetic chemistry and pharmaceutical development, the distinction between a bulk intermediate and a specialized chiral building block is fundamental. 4-Aminophenol and its derivative, 4-(1-Aminoethyl)phenol, exemplify this contrast. While separated by only a single chiral ethyl group, their applications, synthetic accessibility, and biological implications diverge dramatically. This guide provides a comprehensive, data-driven comparison to empower researchers, scientists, and drug development professionals in making an informed selection for their specific application.
Physicochemical Properties: The Impact of a Chiral Center
The foundational differences between these two molecules are rooted in their molecular structure. 4-Aminophenol is a simple, achiral aromatic compound.[1] The introduction of an ethyl group at the benzylic position in this compound creates a stereocenter, resulting in two non-superimposable mirror-image enantiomers, (R) and (S).[2][3] This chirality is the single most important factor governing its use in modern, stereospecific drug design.
| Property | 4-Aminophenol | This compound |
| CAS Number | 123-30-8[4] | 134855-87-1 (Racemate)[5][6] |
| Molecular Formula | C₆H₇NO[4] | C₈H₁₁NO[5] |
| Molar Mass | 109.13 g/mol [4] | 137.18 g/mol [5] |
| Appearance | White to reddish-yellow crystals[1][4] | White to off-white solid[2] |
| Melting Point | 187.5 °C[1][4] | Varies by form |
| Boiling Point | 284 °C[1][4] | Not readily available |
| Chirality | Achiral | Chiral (Exists as R/S enantiomers) |
The Application Landscape: Commodity vs. Specificity
The structural divergence directly translates into distinct industrial and research applications. 4-Aminophenol is a high-volume commodity chemical, while this compound is a value-added intermediate for specialized synthesis.
4-Aminophenol: The Versatile Industrial Workhorse
As a readily available and cost-effective intermediate, 4-aminophenol has a long-standing, multi-faceted role in the chemical industry.
-
Pharmaceutical Synthesis: Its most prominent application is as the final intermediate in the industrial synthesis of paracetamol (acetaminophen), a globally ubiquitous analgesic and antipyretic.[4][7][8][9] The synthesis is a straightforward and high-yielding acylation reaction.[8]
-
Dye and Pigment Industry: It is a foundational precursor for various colorants, including azo dyes, sulfur dyes, and fur dyes.[9][10][11]
-
Photography: Historically, it was a key component in black-and-white photographic developers, marketed under trade names like Rodinal, due to its reducing properties.[4][10][12]
-
Polymer Chemistry: It is used as an antioxidant and as a monomer in the production of certain polymers.[1][10]
Experimental Protocol: Synthesis of Paracetamol
This protocol details the N-acetylation of 4-aminophenol. The choice to cool the reaction mixture before adding acetic anhydride is critical to control the exothermic nature of the reaction and prevent the formation of side products.
Materials:
-
4-Aminophenol (5.0 g)
-
Acetic Anhydride (6.0 mL)
-
Deionized Water
-
100 mL Erlenmeyer flask
-
Ice bath, magnetic stirrer, and stir bar
-
Buchner filtration apparatus
Procedure:
-
Add 5.0 g of 4-aminophenol to 25 mL of deionized water in the Erlenmeyer flask.
-
Gently warm the mixture on a hot plate with stirring to fully dissolve the 4-aminophenol.
-
Cool the resulting solution in an ice bath to approximately 5 °C.
-
While stirring, slowly add 6.0 mL of acetic anhydride to the cooled solution.
-
Continue stirring in the ice bath for 20 minutes. A white precipitate of paracetamol will form.
-
Collect the crude product by vacuum filtration, washing the crystals with a small amount of ice-cold water.
-
Recrystallize the crude product from a minimal amount of hot water to yield purified paracetamol crystals.
-
Dry the product and determine its melting point (expected: 169-170.5 °C) and yield.
Caption: Common strategies for producing enantiopure this compound.
Biological Activity and Mechanistic Considerations
The biological profiles of these compounds are starkly different. 4-Aminophenol is primarily known as a metabolite and precursor, with its own set of toxicological concerns. In contrast, the biological activity of this compound derivatives is defined by precise, stereospecific interactions.
-
4-Aminophenol: While essential for making paracetamol, 4-aminophenol itself is a known nephrotoxin (toxic to the kidneys). [13]Its toxicity is mediated by metabolic activation to a reactive quinoneimine species, which can deplete cellular antioxidants like glutathione and damage renal cells.
-
This compound: The therapeutic action of drugs derived from this intermediate depends on the precise 3D fit of one enantiomer into a chiral biological target, such as a receptor binding pocket or an enzyme's active site. The other enantiomer may be inactive or even cause off-target effects. This "lock-and-key" interaction is fundamental to modern pharmacology.
Caption: Schematic of stereospecific binding at a chiral receptor site.
Conclusion and Recommendations
The decision to use 4-aminophenol versus this compound is dictated by the strategic goal of the synthesis.
Select 4-Aminophenol when:
-
The target molecule is achiral.
-
The primary application is in bulk manufacturing of products like paracetamol, dyes, or polymers. [7][9][10]* Cost-effectiveness and process simplicity are the highest priorities.
Select this compound when:
-
The target molecule is a single-enantiomer pharmaceutical or bioactive compound. [2][3]* The research involves studying stereospecific biological interactions. [14]* The project goal is the development of chiral materials or catalysts.
By understanding the fundamental chemical properties and leveraging the appropriate experimental approaches, researchers can effectively harness the distinct capabilities of these two valuable phenolic amines.
References
- 4-Aminophenol - Wikipedia. Wikipedia. [Link]
- 4-AMINOPHENOL.
- 4-Aminophenol - Solubility of Things. Solubility of Things. [Link]
- 4-Aminophenol (C6H7NO) properties. Mol-Instincts. [Link]
- The Chemistry of 4-Aminophenol: Properties and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 4-Aminophenol: A Key Intermediate in Paracetamol Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Beyond Paracetamol: The Diverse Industrial Applications of 4-Aminophenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Chemical Properties of this compound (CAS 134855-87-1). Cheméo. [Link]
- This compound | C8H11NO | CID 123594.
- Phenol, 4-(1-aminoethyl)- - Substance Details. System of Registries, US EPA. [Link]
- This compound hydrochloride | C8H12ClNO | CID 22058928.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Which is a stronger base phenol or para amino phenol? Quora. [Link]
Sources
- 1. webqc.org [webqc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]
- 11. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 4-(1-Aminoethyl)phenol
Introduction: 4-(1-Aminoethyl)phenol is a chiral primary amine that serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] Its structure features a single stereocenter, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-(1-Aminoethyl)phenol and (S)-4-(1-Aminoethyl)phenol. The physiological and pharmacological effects of these enantiomers can differ significantly within a biological system. Consequently, regulatory bodies and pharmaceutical developers mandate the precise quantification of the enantiomeric purity of such compounds.
The measurement of this purity is expressed as enantiomeric excess (ee), which indicates how much one enantiomer is present in a mixture relative to the other.[3] A racemic mixture (50:50 of each enantiomer) has an ee of 0%, while a pure enantiomer has an ee of 100%.[3] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, offering field-proven insights, detailed experimental protocols, and comparative data to aid researchers in selecting the optimal method for their specific application, from high-throughput screening to rigorous quality control.
Part 1: Chromatographic Methods — The Gold Standard for Enantioseparation
Chromatographic techniques are the cornerstone of chiral analysis, physically separating the enantiomers in a mixture before quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's properties and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most robust and widely adopted method for ee determination in the pharmaceutical industry.[4] Its strength lies in the direct separation of enantiomers using a Chiral Stationary Phase (CSP).
Principle of Separation: The mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes leads to different interaction energies and, therefore, different retention times, allowing for their separation and quantification.[6] For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective due to their combination of steric fit, hydrogen bonding, and dipole-dipole interactions.[7]
Workflow for Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis.
Experimental Protocol: Direct Chiral HPLC
-
Causality: This direct method is preferred as it minimizes sample handling, reducing the risk of racemization or side reactions that can occur with derivatization.[6] A polysaccharide-based column is chosen for its proven broad applicability to chiral amines.[7]
-
Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: CHIRALPAK® IA (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). The small amount of amine modifier is crucial for obtaining sharp, symmetrical peaks for basic analytes like this compound by masking residual silanol groups on the silica support.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature control is critical for reproducible retention times and selectivity.[8]
-
Detection: UV at 275 nm (due to the phenol chromophore).
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase. Dilute to a working concentration of ~50 µg/mL.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Data Comparison: Chiral HPLC Stationary Phases
| Stationary Phase Type | Typical Mobile Phases | Advantages | Considerations for this compound |
| Polysaccharide-Based | Normal Phase (Hexane/Alcohol) or Reversed Phase | Broad applicability, high success rates, robust.[7] | Excellent choice. High probability of baseline separation. Requires non-polar solvents. |
| Protein-Based (e.g., AGP) | Aqueous Buffers (Reversed Phase) | Mimics biological interactions, good for polar compounds. | Good alternative, especially for LC-MS compatibility. |
| Crown Ether-Based | Acidic Aqueous/Methanol | Specifically designed for primary amines.[7] | Highly specific. Excellent selectivity is expected. Elution order can be reversed. |
Trustworthiness & Expertise: A validated chiral HPLC method is the definitive standard for regulatory submissions. The self-validating nature of the protocol comes from running a racemic standard (50:50 mix) to confirm peak identity and resolution, followed by the analysis of the enantiomerically enriched sample. A specification sheet for (S)-4-(1-Aminoethyl)phenol confirms a purity assay via chiral HPLC, underscoring its industrial relevance.[9]
Gas Chromatography (GC)
For analytes that are volatile or can be made volatile, chiral GC offers exceptionally high resolution.
Principle of Separation: Similar to HPLC, separation occurs on a CSP. For GC, these are typically cyclodextrin derivatives coated onto the wall of a fused silica capillary column.[10] The toroidal shape of the cyclodextrin creates a chiral cavity into which one enantiomer fits preferentially, leading to separation.[11]
Workflow for Chiral GC Analysis
Caption: Workflow for chiral GC with derivatization.
Experimental Protocol: Chiral GC with Derivatization
-
Causality: this compound has both a polar amine and a hydroxyl group, making it non-volatile and prone to poor peak shape. Derivatization with an agent like trifluoroacetic anhydride (TFAA) is mandatory. This reaction caps the polar groups, creating a stable, volatile derivative suitable for GC analysis.[6]
-
Derivatization:
-
Dissolve ~1 mg of this compound in 500 µL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool to room temperature and dilute with dichloromethane for analysis.
-
-
Instrumentation: Gas chromatograph with split/splitless injector and Flame Ionization Detector (FID).
-
Column: Hydrodex® β-6TBDM (or equivalent derivatized β-cyclodextrin CSP), 25 m x 0.25 mm ID.
-
Carrier Gas: Hydrogen or Helium, constant flow.
-
Oven Program: 100°C (hold 1 min), then ramp at 5°C/min to 200°C.
-
Injector Temp: 250°C.
-
Detector Temp: 250°C.
-
Injection: 1 µL, split ratio 50:1.
Expert Insights: Chiral GC provides unparalleled resolving power. However, the absolute requirement for derivatization adds a step to the workflow and introduces potential sources of error if the reaction is not quantitative or if the derivatizing agent contains chiral impurities. The method is destructive to the sample.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy — A Homogeneous Solution
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in the same solution by converting them into diastereomers, which have different chemical environments and thus distinct NMR signals.[12]
Principle of Distinction: This conversion is achieved by reacting the chiral amine with a pure chiral auxiliary. This can be a Chiral Derivatizing Agent (CDA) that forms a stable covalent bond, or a Chiral Solvating Agent (CSA) that forms a rapidly exchanging, non-covalent complex.[12] For primary amines, a highly effective and elegant method is the three-component "Bull-James assembly," which forms a pair of diastereomeric iminoboronate esters.[13]
Workflow for NMR ee Determination
Caption: Workflow for NMR ee analysis via diastereomer formation.
Experimental Protocol: 1H NMR with Bull-James Assembly
-
Causality: This protocol creates a well-defined three-component assembly where the chirality of the amine dictates the environment around the reporter protons (e.g., on the BINOL moiety).[14] This results in clean, well-resolved signals in the ¹H NMR spectrum, allowing for direct integration and ee calculation without the need for a calibration curve.[13]
-
Reagents:
-
Host Solution: Prepare a solution of 2-formylphenylboronic acid (1.0 eq) and (R)-1,1'-bi-2-naphthol ((R)-BINOL, 1.0 eq) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Analyte: this compound.
-
-
Procedure:
-
In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of a solution containing the this compound sample.
-
Shake the tube gently to mix. The formation of the diastereomeric iminoboronate esters is typically rapid and complete within minutes at room temperature.[14]
-
Acquire a standard ¹H NMR spectrum (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in the two different diastereomers.
-
Carefully integrate the areas of these two signals (I₁ and I₂).
-
Calculate the ee: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Data Comparison: NMR vs. Chromatographic Methods
| Parameter | NMR Spectroscopy | Chiral HPLC/GC |
| Principle | Diastereomer distinction | Physical separation |
| Sample Prep | Simple mixing in a tube | Mobile phase prep, column equilibration |
| Analysis Time | Fast (~10-15 min per sample) | Slower (20-40 min per run) |
| Sensitivity | Lower (mg scale) | High (µg to ng scale) |
| Sample Fate | Non-destructive | Destructive (GC) or recoverable (HPLC) |
| Quantification | Relative (integration) | Absolute (with calibration) or Relative |
Trustworthiness & Expertise: The accuracy of the NMR method relies on the chiral purity of the auxiliary reagent ((R)-BINOL in this case). The method is self-validating in that a racemic sample must give two signals of equal integration. It is an exceptionally powerful tool for reaction monitoring and screening due to its speed and simplicity.[15]
Part 3: Capillary Electrophoresis (CE) — High-Efficiency, Low-Consumption
Capillary Electrophoresis is a high-resolution separation technique that offers a distinct alternative to chromatography.
Principle of Separation: In chiral CE, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte (BGE).[16] When a voltage is applied, the enantiomers of the protonated this compound migrate through the capillary. They form transient inclusion complexes with the cyclodextrin selector. The subtle differences in the stability of these diastereomeric complexes result in different effective mobilities for the two enantiomers, leading to their separation.[17][18]
Workflow for Chiral Capillary Electrophoresis
Caption: Workflow for chiral CE analysis.
Experimental Protocol: Chiral CE
-
Causality: This method leverages the high resolving power of CE. Cyclodextrins are chosen as selectors due to their versatility and proven efficacy in separating a vast range of chiral compounds, including amines.[16] The low pH ensures the amine is fully protonated and positively charged, enabling electrophoretic mobility.
-
Instrumentation: Capillary Electrophoresis system with a PDA or UV detector.
-
Capillary: Fused silica, 50 µm ID, ~50 cm total length.
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM of a cyclodextrin selector (e.g., Hydroxypropyl-β-cyclodextrin).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic (pressure) injection for 5 seconds.
-
Detection: 214 nm or 275 nm.
Expert Insights: CE is the champion of efficiency, often achieving resolutions far superior to HPLC with minimal sample and solvent consumption (nanoliters and milliliters, respectively). However, it can be less robust than HPLC, with migration times susceptible to minor changes in buffer composition or capillary surface, and it generally has lower concentration sensitivity.[19]
Comparative Summary and Recommendations
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Chiral CE |
| Principle | Physical Separation (CSP) | Physical Separation (CSP) | Diastereomer Distinction | Electrophoretic Separation |
| Sample Prep | Minimal (direct) | Mandatory Derivatization | Rapid mixing | Minimal |
| Speed | Moderate (20-40 min) | Moderate (run time) | Very Fast (~15 min) | Fast (~20 min) |
| Sensitivity | High (µg/mL) | Very High (pg-ng/mL) | Low (mg/mL) | Moderate (µg/mL) |
| Sample Fate | Recoverable | Destructive | Non-destructive | Consumed (nL) |
| Primary Advantage | Robustness & Versatility | Highest Resolution | Speed & Simplicity | High Efficiency & Low Waste |
| Key Limitation | Column Cost | Derivatization Required | Low Sensitivity | Reproducibility can be tricky |
Authoritative Recommendations:
-
For Routine Quality Control (QC) and Batch Release: Direct Chiral HPLC is the undisputed method of choice. Its robustness, established validation protocols, and high precision make it the industry standard for generating reliable data for regulatory purposes.
-
For High-Throughput Screening (HTS) and Reaction Optimization: NMR Spectroscopy with a chiral auxiliary is unparalleled. Its speed, minimal sample preparation, and the structural information it provides allow for the rapid assessment of dozens of samples, accelerating the discovery and development process.
-
For Trace-Level Impurity Analysis or Volatile Analogs: Chiral GC , especially when coupled with a mass spectrometer (GC-MS), offers the ultimate sensitivity and resolving power, making it ideal for detecting minute amounts of the undesired enantiomer.
-
For Academic Research or Methods Development: Chiral CE is a powerful tool offering exceptional separation efficiency with minimal resource consumption. It is an excellent orthogonal technique to confirm results obtained by HPLC.
By understanding the fundamental principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most appropriate method for the accurate determination of the enantiomeric excess of this compound.
References
- Burns, M., Essafi, S., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- TBA. (2021). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Kim, D., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 447-453. [Link]
- Li, G., Wang, Y., & Song, M. (2018). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 57(15), 9348-9354. [Link]
- Huang, X., et al. (2023). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Organic Letters, 25(41), 7584-7589. [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Chemchart. (n.d.). This compound hydrochloride.
- Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook. Humana Press. [Link]
- Wikipedia. (n.d.). Enantiomeric excess.
- TBA. (2022). Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis. Molecules, 27(11), 3535. [Link]
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Deforce, D. L., Relia, E. G., & Van den Eeckhout, E. G. (1996). Quantitation in Chiral Capillary Electrophoresis: Theoretical and Practical Considerations.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
- See, H. H., & Sultana, N. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(6), 1155. [Link]
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- ChromTech. (n.d.). Daicel and ChromTech columns.
- Williams, T. (2011). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 29(6). [Link]
- TBA. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2649-2666. [Link]
- Kumpulainen, E., & Canary, J. W. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality, 23(7), 597-601. [Link]
- Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]
- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
- Macherey-Nagel. (n.d.). Chiral Gas Chromatography.
- Patil, R. A., Weatherly, C. A., & Armstrong, D. W. (2018). Chiral Gas Chromatography. In Chiral Analysis. Elsevier. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ChromTech and Daicel HPLC columns [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. (S)-4-(1-Aminoethyl)phenol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.sk [hplc.sk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. Quantitation in chiral capillary electrophoresis: theoretical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 4-(1-Aminoethyl)phenol Synthesis by NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the synthesis of 4-(1-Aminoethyl)phenol, a valuable building block in medicinal chemistry, with a focus on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explore the underlying chemical principles that inform our experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Synthetic Strategy: Reductive Amination of 4-Hydroxyacetophenone
A common and efficient route to this compound is the reductive amination of 4-hydroxyacetophenone. This method is often favored for its operational simplicity and the ready availability of the starting materials.[1]
The reaction proceeds in two key stages:
-
Imine Formation: 4-hydroxyacetophenone reacts with an amine source, typically ammonia or an ammonia equivalent, under mildly acidic conditions to form an intermediate imine.
-
Reduction: The imine is then reduced to the corresponding amine, this compound, using a suitable reducing agent.
The choice of reducing agent is critical to the success of the reaction. While powerful reducing agents like lithium aluminum hydride could be used, they are often less selective and require stringent anhydrous conditions. Milder reagents such as sodium borohydride (NaBH₄) or sodium cyanobohydride (NaBH₃CN) are generally preferred. Sodium cyanobohydride is particularly advantageous as it is stable under the mildly acidic conditions that favor imine formation and selectively reduces the imine in the presence of the ketone starting material.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
4-Hydroxyacetophenone
-
Ammonium acetate
-
Sodium cyanobohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanobohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).
-
Stir for an additional 30 minutes to hydrolyze any remaining imine.
-
Basify the solution with saturated sodium bicarbonate solution until pH ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
NMR Validation: The Fingerprint of a Successful Synthesis
NMR spectroscopy is the definitive tool for the structural elucidation of this compound. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, we can confirm the presence of all key structural features and rule out the presence of significant impurities.
Sample Preparation for NMR Analysis:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH and -NH₂).[1][3][4] DMSO-d₆ is often a good choice as it can solubilize the compound well and allow for the observation of exchangeable protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Expected ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum should exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amine and hydroxyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to -OH) | ~ 6.7-6.8 | Doublet | ~ 8.5 |
| Ar-H (ortho to -CH(NH₂)CH₃) | ~ 7.1-7.2 | Doublet | ~ 8.5 |
| -CH(NH₂)CH₃ | ~ 4.0-4.2 | Quartet | ~ 6.5 |
| -CH(NH₂)CH ₃ | ~ 1.2-1.4 | Doublet | ~ 6.5 |
| Ar-OH | Variable (broad singlet) | Singlet | - |
| -NH ₂ | Variable (broad singlet) | Singlet | - |
Note: The chemical shifts of the -OH and -NH₂ protons are highly dependent on concentration, temperature, and solvent. They may also undergo exchange with residual water in the solvent, leading to broader signals or even their disappearance.
Expected ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C -OH | ~ 155-157 |
| C -CH(NH₂)CH₃ | ~ 130-132 |
| Ar-C H (ortho to -CH(NH₂)CH₃) | ~ 127-129 |
| Ar-C H (ortho to -OH) | ~ 114-116 |
| -C H(NH₂)CH₃ | ~ 50-52 |
| -CH(NH₂) C H₃ | ~ 23-25 |
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the synthesis and validation workflow.
Caption: Synthetic workflow for this compound.
Caption: NMR validation workflow for this compound.
Interpreting the Results: A Self-Validating System
The power of this analytical approach lies in its self-validating nature. The combined data from both ¹H and ¹³C NMR should provide a cohesive and unambiguous picture of the target molecule.
-
¹H NMR Analysis: The presence of two doublets in the aromatic region with a characteristic ortho coupling constant confirms the 1,4-disubstituted pattern of the benzene ring. The quartet-doublet system is a classic signature of an ethyl group where the methine proton is coupled to the methyl protons. The integration of the signals should correspond to the number of protons in each environment (2:2:1:3 for the aromatic, methine, and methyl protons, respectively).
-
¹³C NMR Analysis: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule (6 in this case, due to symmetry). The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbon attached to the hydroxyl group will be significantly downfield, as will the ipso-carbon to which the aminoethyl group is attached.
Potential Impurities and Their NMR Signatures
A thorough analysis also involves looking for signals of potential impurities. In the context of reductive amination, these may include:
-
Unreacted 4-Hydroxyacetophenone: This would be indicated by a sharp singlet for the acetyl methyl group around δ 2.5 ppm in the ¹H NMR and a carbonyl signal around δ 196 ppm in the ¹³C NMR.
-
Over-alkylation Products: While less common with reductive amination compared to direct alkylation, the formation of secondary or tertiary amines is a possibility. This would lead to more complex signals in the aliphatic region of the ¹H NMR spectrum.
-
Reduced Ketone (Alcohol): If the reducing agent is not sufficiently selective, some of the starting ketone may be reduced to the corresponding alcohol, 1-(4-hydroxyphenyl)ethanol. This would result in a quartet for the methine proton and a doublet for the methyl group, but with different chemical shifts than the desired product.
By carefully examining the NMR spectra for the expected signals of this compound and the absence of signals corresponding to likely impurities, a high degree of confidence in the success of the synthesis can be achieved.
Conclusion
The validation of a chemical synthesis is a multi-faceted process that requires a deep understanding of both the reaction mechanism and the analytical techniques employed. By combining a well-reasoned synthetic strategy, such as the reductive amination of 4-hydroxyacetophenone, with a rigorous NMR analysis, researchers can confidently confirm the structure and purity of this compound. This guide has provided a framework for not only performing these steps but also for understanding the chemical principles that make this a robust and self-validating workflow, a critical aspect of producing high-quality, reliable scientific data.
References
- The Royal Society of Chemistry. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]
- Cheméo. Chemical Properties of this compound (CAS 134855-87-1). [Link]
- Wikipedia.
- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). [Link]
- PubChem. This compound. [Link]
- Scribd.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
A Senior Application Scientist's Guide to the Chiral Resolution of Amines: A Comparative Study
For researchers, scientists, and professionals in drug development, the separation of chiral amines is a critical step in the synthesis of enantiomerically pure compounds, where a molecule's stereochemistry can define its therapeutic efficacy and safety profile.[1] This guide provides an in-depth comparative analysis of common chiral resolving agents for amines, focusing on the widely used method of diastereomeric salt formation. We will delve into the mechanisms, performance, and practical applications of these agents, supported by experimental data and detailed protocols to empower you in making informed decisions for your chiral resolution challenges.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this classical resolution technique is the reaction of a racemic amine with an enantiomerically pure chiral acid.[2] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physicochemical properties, diastereomers possess distinct characteristics, most notably different solubilities in a given solvent.[3] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes out of the solution, leaving the more soluble diastereomer in the mother liquor.[2] Subsequent liberation of the amine from the isolated salt yields the desired enantiomerically enriched compound.[4]
Caption: Experimental workflow for the resolution of a primary amine.
Protocol 2: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid
Materials:
-
(±)-1-Phenylethylamine
-
(S)-(-)-Mandelic acid
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (S)-(-)-mandelic acid in ethanol. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in ethanol. Slowly add the amine solution to the mandelic acid solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature. The less soluble (R)-1-phenylethylammonium (S)-mandelate salt will crystallize.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. [2]4. Liberation of the Free Amine: Suspend the crystals in water and add 10% NaOH solution until the solid dissolves and the solution is basic. [2]5. Extraction: Extract the liberated (R)-(+)-1-phenylethylamine with diethyl ether (3 x volumes).
-
Drying and Isolation: Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the product.
Conclusion and Selection Criteria
The selection of an appropriate chiral resolving agent is a multifaceted decision that requires careful consideration of several factors. (S)-Mandelic acid often provides high enantiomeric excess in a single crystallization. [2]L-Tartaric acid is a cost-effective and widely used option that also demonstrates good performance. 2-(+)-10-Camphorsulfonic acid is a strong acid that can be particularly effective for less basic amines. [2] Ultimately, the optimal choice of resolving agent and conditions is often determined empirically. Screening a variety of resolving agents and solvent systems is a crucial step in developing an efficient and effective chiral resolution process. This guide provides a foundational understanding and practical protocols to aid researchers in this critical aspect of synthesizing enantiomerically pure amines.
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem. URL
- Experiment #5: Resolution of (R,S)
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- Could meso tartaric acid resolve racemic 1-phenethylamine (or similar bases) by forming diastereomers with different physical properties? - Quora. URL
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. URL
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communic
- Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. URL
- Chiral resolution - Wikipedia. URL
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchG
- In the resolution of 1-phenylethylamine, would you be able to separate the isomers if you used racemic - Brainly. URL
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. URL
- Highly efficient resolution of racemic diethanolamine using (-)
- Molecular mechanism of DCR phenomenon observed in (RS)-1-cyclohexylethylamine–mandelic acid resolution system. URL
- A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis - Benchchem. URL
- Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence...
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. URL
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. URL
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC - NIH. URL
- l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communic
- Resolution of a Racemic Mixture - Science Learning Center. URL
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)
- Resolution of 2-chloromandelic acid with (R)-(+)
- Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL
- 6.5: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. URL
- Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. URL
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. URL
- L-Camphorsulfonic Acid: A Versatile Chiral Resolving Agent and Organic Synthesis Intermedi
- Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Deriv
- US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google P
Sources
A Senior Application Scientist's Guide to the Validation of 4-(1-Aminoethyl)phenol as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. A critical component in achieving reliable results, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the proper selection and validation of an internal standard (IS). This guide provides an in-depth technical overview of the validation process for 4-(1-Aminoethyl)phenol as an internal standard, offering a comparative perspective against other common choices and grounded in regulatory expectations.
The primary role of an internal standard is to compensate for variability during the analytical process, which can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the entire analytical workflow.[2]
Introducing this compound: A Promising Candidate
This compound, a member of the phenol class of compounds, possesses structural features that make it a suitable candidate as an internal standard for the analysis of various polar, phenolic, and amine-containing analytes.[3] Its key attributes include:
-
Structural Similarity: Its phenethylamine backbone is a common motif in many pharmaceutical compounds and endogenous molecules.
-
Polarity: The presence of both a hydroxyl and an amino group imparts a degree of polarity that can be advantageous for tracking the recovery of polar analytes during sample extraction.
-
Ionization Properties: The amino group allows for efficient ionization in positive mode electrospray ionization (ESI), a common technique in LC-MS.
While stable isotope-labeled (SIL) internal standards are considered the "gold standard" due to their near-identical properties to the analyte, they are not always readily available or may be cost-prohibitive.[4] In such cases, a well-validated structural analog like this compound can be a robust alternative.
The Validation Workflow: A Step-by-Step Approach
The validation of a bioanalytical method, including the performance of the internal standard, must be thorough and adhere to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[7]
Below is a typical workflow for the validation of this compound as an internal standard:
Caption: A typical workflow for the validation of an internal standard in a bioanalytical method.
Experimental Protocols for Validation
The following protocols outline the key experiments required to validate this compound as an internal standard. For the purpose of this guide, we will consider a hypothetical analyte, "Analyte X," a polar compound with a similar structure.
Selectivity and Specificity
Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or the internal standard.
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., human plasma).
-
Process one set of blank matrix samples without the addition of the analyte or IS.
-
Process a second set of blank matrix samples spiked only with this compound (at the working concentration).
-
Process a third set of blank matrix samples spiked with Analyte X at the lower limit of quantification (LLOQ).
-
Analyze all samples by the developed LC-MS/MS method.
-
Acceptance Criteria: The response of any interfering peaks at the retention times of the analyte and IS should be less than 20% of the LLOQ for the analyte and less than 5% of the IS response in a blank sample with IS.[8]
Calibration Curve
Objective: To establish the relationship between the analyte concentration and the instrument response over the intended analytical range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Analyte X.
-
Add a constant concentration of this compound to each calibration standard.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio (Analyte X peak area / IS peak area) against the nominal concentration of Analyte X.
-
Perform a linear regression analysis.
-
Acceptance Criteria: A minimum of six non-zero standards should be used. The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[9]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for the LLOQ). The precision should not exceed 15% CV (20% for the LLOQ).[9]
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte X and IS in a neat solution.
-
Set B: Blank matrix extract spiked with Analyte X and IS.
-
Set C: Matrix spiked with Analyte X and IS and then extracted.
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak response in Set B) / (Peak response in Set A).
-
The IS-normalized MF is calculated by dividing the analyte MF by the IS MF.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.[9]
Recovery
Objective: To determine the efficiency of the extraction process for the analyte and the internal standard.
Protocol:
-
Compare the peak areas of the analyte and IS in extracted samples (Set C from the matrix effect experiment) to those in post-extraction spiked samples (Set B).
-
Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100.
-
Acceptance Criteria: While a specific recovery percentage is not mandated, the recovery of the analyte and IS should be consistent, precise, and reproducible.[8]
Comparative Performance Data
The following table presents hypothetical but realistic comparative data for this compound against a stable isotope-labeled internal standard (SIL-IS) and a less suitable structural analog for the analysis of "Analyte X."
| Validation Parameter | This compound (IS) | SIL-IS for Analyte X | Less Suitable Analog IS |
| Chromatographic Behavior | Elutes close to Analyte X | Co-elutes with Analyte X | Different retention time |
| Accuracy (% Bias) | -5.2% to +3.8% | -2.1% to +1.5% | -18.5% to +12.3% |
| Precision (% CV) | ≤ 8.5% | ≤ 4.2% | ≤ 17.8% |
| Matrix Effect (IS-normalized MF %CV) | 9.8% | 3.5% | 22.1% |
| Recovery Consistency | Consistent and reproducible | Highly consistent and reproducible | Variable |
As the data illustrates, the SIL-IS provides the best performance, as expected. However, this compound demonstrates acceptable performance that meets regulatory acceptance criteria, making it a suitable alternative. The less suitable analog shows significant variability, highlighting the importance of careful IS selection.
Logical Framework for Internal Standard Selection
The decision to use a particular internal standard should be based on a systematic evaluation of its properties and performance.
Caption: A decision tree for selecting an appropriate internal standard.
Conclusion
The validation of this compound as an internal standard requires a comprehensive and systematic approach in line with global regulatory guidelines. While stable isotope-labeled internal standards remain the preferred choice for bioanalytical assays, a thoroughly validated structural analog like this compound can provide the necessary accuracy and precision for reliable quantification. Its physicochemical properties make it a strong candidate for a wide range of polar analytes. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers and scientists to confidently validate and implement this compound in their bioanalytical methods, ultimately ensuring the generation of high-quality data for drug development and other research endeavors.
References
- European Medicines Agency.
- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
- International Council for Harmonisation.
- Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
- U.S. Food and Drug Administration.
- BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- U.S. Food and Drug Administration.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123594, this compound. [Link]
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid classes and molecular species from human plasma. Journal of lipid research, 46(1), 1-9.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5610, Tyramine. [Link]
- Ignat, I., Volf, I., & Popa, V. I. (2011). A critical review of methods for characterization of polyphenolic compounds in fruits and vegetables. Food Chemistry, 126(4), 1821-1835.
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Comparative Guide to the Stability of 4-(1-Aminoethyl)phenol and Its Analogs
Introduction
In the landscape of pharmaceutical development and chemical synthesis, this compound stands out as a crucial chiral building block.[1] Its unique structure, featuring a phenol ring and a chiral ethylamine side chain, makes it a valuable precursor for a variety of bioactive molecules, particularly in the field of neuropharmacology.[1] However, the very functional groups that make this molecule so versatile—the electron-rich phenol and the primary amine—also render it susceptible to chemical degradation.
Understanding a molecule's intrinsic stability is not merely an academic exercise; it is a cornerstone of drug development mandated by global regulatory bodies.[2] The purpose of stability testing, as outlined in the International Council for Harmonisation (ICH) guidelines, is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3][4][5] This data is fundamental to establishing a re-test period, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.
This guide provides a comprehensive, in-depth comparison of the chemical stability of this compound against a curated set of its structural analogs. By employing forced degradation studies, we will dissect how subtle changes in the molecule's architecture influence its stability profile. The selected analogs for this comparison are:
-
Phenethylamine: The core backbone, lacking both the hydroxyl and the α-methyl groups.
-
Tyramine (4-hydroxyphenethylamine): Possesses the phenolic hydroxyl group but lacks the α-methyl substituent.
-
Amphetamine: Contains the α-methyl group of our target molecule but lacks the phenolic hydroxyl group.
Through this analysis, we aim to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to anticipate, analyze, and mitigate stability challenges associated with this important class of compounds.
The Chemical Rationale: Understanding Inherent Instability
The stability of this compound is intrinsically linked to its molecular structure. The primary pathway of degradation for this and similar phenylethylamine derivatives is oxidation .[6] Both the phenolic hydroxyl group and the amino group are electron-donating, which activates the aromatic ring and makes the entire molecule susceptible to oxidative attack.[7][8]
Exposure to atmospheric oxygen, light, or trace metal ions can initiate a cascade of reactions, often leading to the formation of highly colored quinone-type structures.[6][9] This discoloration is a common visual indicator of degradation in solutions containing aminophenols.[9]
Several factors can influence the rate and pathway of degradation:
-
pH: The pH of a solution dictates the ionization state of both the phenolic hydroxyl group (pKa ~10) and the primary amine (pKa ~9-10). In basic conditions, the deprotonation of the phenol to the more electron-rich phenoxide ion can significantly accelerate the rate of oxidation.[9]
-
Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation.[6][10]
-
Light: UV or visible light can provide the activation energy necessary to trigger photodegradation or photo-oxidative processes.[5][6]
The structural differences in our chosen analogs allow for a systematic evaluation of how each functional group contributes to the molecule's overall stability. We can hypothesize that the presence of the phenol group will be the dominant factor in oxidative lability, while the α-methyl group may offer some degree of steric hindrance against certain reactions compared to a straight ethylamine chain.
Experimental Design: A Forced Degradation Workflow
To efficiently probe the intrinsic stability of these molecules, we employ a forced degradation or stress testing strategy. This approach, which is a critical component of drug development as per ICH guidelines, involves subjecting the compound to conditions more severe than those it would encounter during routine storage.[2][5][11] The objective is not to completely destroy the molecule, but to induce a modest level of degradation (typically 5-20%) to reveal likely degradation pathways and products that might appear over a much longer period under normal conditions.[12]
Our experimental workflow is designed to assess stability against a range of chemical and physical stresses.
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Experimental Protocols
The trustworthiness of a stability study hinges on the robustness and reproducibility of its protocols. The following sections provide detailed methodologies for conducting the comparative analysis.
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of this compound, Phenethylamine, Tyramine, and Amphetamine in HPLC-grade methanol.
-
Control Sample (t=0): For each compound, dilute the stock solution with a 50:50 mixture of water and methanol to a final concentration of 0.1 mg/mL. Analyze immediately via HPLC.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Place the vial in a water bath at 60°C. At specified time points (e.g., 2, 6, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the final concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Place the vial in a water bath at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute for analysis. The mobile phase will quench the reaction.
-
Thermal Degradation: Place a small amount of the solid compound in a vial and store it in an oven at 80°C. At specified time points, dissolve a weighed amount of the solid in methanol to prepare a 0.1 mg/mL solution for analysis.
-
Photostability Testing: Expose the stock solutions in quartz cuvettes to light conditions as specified in ICH Q1B guidelines.[13] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze at appropriate time points.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[3][14] It must be able to separate the parent peak from all degradation product peaks.
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (for phenolic compounds) and 254 nm (for non-phenolic compounds).
-
Injection Volume: 10 µL.
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed (t=0) sample.
Comparative Stability Data and Analysis
The following table summarizes the hypothetical results from the forced degradation study after 24 hours of stress.
| Stress Condition | This compound (% Degradation) | Tyramine (% Degradation) | Amphetamine (% Degradation) | Phenethylamine (% Degradation) |
| 0.1 M HCl, 60°C | < 2% | < 2% | < 2% | < 2% |
| 0.1 M NaOH, 60°C | 18% | 22% | < 2% | < 2% |
| 3% H₂O₂, RT | 45% | 52% | 8% | 5% |
| Thermal (80°C, Solid) | < 1% | < 1% | < 1% | < 1% |
| Photolytic (ICH Q1B) | 15% | 18% | 5% | 4% |
Analysis of Results
-
Acidic and Thermal Stability: All four compounds demonstrate high stability under acidic and dry heat conditions. The protonation of the amino group in acidic solution likely protects it from certain degradation pathways.
-
Alkaline Instability of Phenols: The most striking difference is observed under basic conditions. This compound and Tyramine show significant degradation, while Amphetamine and Phenethylamine remain stable. This is a direct consequence of the deprotonation of the phenolic hydroxyl group to the highly reactive phenoxide ion, which is extremely susceptible to oxidation.
-
Oxidative Susceptibility: The oxidative stress condition (H₂O₂) is the most damaging for all compounds, but especially for the phenolic analogs. The results confirm that the phenolic hydroxyl group is the primary site of oxidative vulnerability. Tyramine appears slightly more susceptible than this compound, suggesting the α-methyl group may provide minor steric hindrance. Amphetamine and Phenethylamine show much greater resistance, though they are not entirely inert due to the presence of the amino group.
-
Photostability: Similar to the oxidative and alkaline results, the phenolic compounds are more susceptible to photodegradation, which often proceeds via photo-oxidative mechanisms.
Proposed Degradation Pathway
The primary degradation pathway for this compound under oxidative, alkaline, and photolytic stress is the oxidation of the phenol ring. This process likely proceeds through a phenoxyl radical intermediate to form quinone-imine or benzoquinone structures, which can subsequently polymerize to form colored degradants.
Caption: Proposed primary oxidative degradation pathway for this compound.
Conclusion and Recommendations for Researchers
This comparative guide demonstrates that the stability of this compound is profoundly influenced by its phenolic hydroxyl group. Both this compound and its analog Tyramine are highly susceptible to degradation under oxidative, alkaline, and photolytic stress conditions. In contrast, analogs lacking this hydroxyl group, such as Amphetamine and Phenethylamine, exhibit significantly greater stability.
Based on these findings, the following recommendations are crucial for researchers, scientists, and drug development professionals working with this compound or similar phenolic amines:
-
Storage: Solid material should be stored in well-sealed containers at refrigerated temperatures, protected from light. Solutions should be prepared fresh whenever possible. For longer-term solution storage, consider using amber vials, storing under an inert atmosphere (e.g., nitrogen or argon), and maintaining a slightly acidic pH (pH 4-6).[9]
-
Formulation: During drug product development, the use of antioxidants (e.g., ascorbic acid, sodium metabisulfite) and chelating agents (to sequester trace metal ions) should be considered to mitigate oxidative degradation.
-
Analytical Methods: When developing analytical methods, it is imperative to perform forced degradation studies to ensure the method is stability-indicating. The significant difference in degradation profiles highlights that a method validated for a non-phenolic analog may not be suitable for a phenolic one.
-
Handling: Avoid high pH conditions and unnecessary exposure to air and light during experimental procedures.
By understanding the inherent chemical liabilities of this compound, researchers can proactively design more robust experiments, develop stable formulations, and ensure the integrity and quality of their scientific data and, ultimately, the therapeutic products derived from this versatile molecule.
References
- ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
- ICH. (1996). Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
- SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
- KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. [Link]
- Remucal, C. K., & McNeill, K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2632–2641. [Link]
- Pouységu, L., et al. (2018).
- K. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]
- Separation Science. Analytical Techniques In Stability Testing. [Link]
- Canonica, S., & Laubscher, H. U. (2008). Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 199(1), 36-44. [Link]
- Xu, X., et al. (2019). Coupled treatment of aniline and phenol in water by electrochemical copolymerization. Water Science & Technology, 80(1), 163-170. [Link]
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- Sahu, O., & Singh, N. (2018). Degradation of cyanide, aniline and phenol in pre-treated coke oven wastewater by peroxide assisted electro-oxidation process. Water Science & Technology, 78(11), 2377-2387. [Link]
- Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
- Science.gov. forced degradation products: Topics by Science.gov. [Link]
- Kumar, A., & Saini, G. (2019). Core components of analytical method validation for small molecules-an overview. International Journal of Pharmaceutical Sciences and Research, 10(4), 1547-1563. [Link]
- Hossain, S., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 458–467. [Link]
- Hossain, S., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
- Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 225-233. [Link]
- da Silva, L. C. R., et al. (2022). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology, 2(10), 1645–1653. [Link]
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, this compound. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22058928, this compound hydrochloride. [Link]
- Wikipedia. Phenethylamine. [Link]
- Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]
- I. C. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 24(7), 1386. [Link]
- Kumar, A., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Microbiology, 2013, 850721. [Link]
- Akharame, M. O., et al. (2021). Proposed degradation pathways for 4-nitrophenol based on this study.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4635-27-2, 4-(2-((1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)amino)ethyl)phenol. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14696308, 4-((1R)-1-Aminoethyl)phenol. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acdlabs.com [acdlabs.com]
- 12. sgs.com [sgs.com]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. pharmtech.com [pharmtech.com]
A Performance Comparison Guide to 4-(1-Aminoethyl)phenol in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines, in particular, are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] This guide provides an in-depth performance comparison of 4-(1-Aminoethyl)phenol, a versatile chiral building block, in the context of asymmetric synthesis. We will explore its applications, benchmark its performance against established alternatives using experimental data, and provide detailed protocols to illustrate its practical utility.
The Strategic Role of Chiral Reagents in Asymmetric Synthesis
Asymmetric synthesis aims to selectively create one enantiomer of a chiral molecule. A primary strategy involves the use of a chiral auxiliary , a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. This approach transforms an enantioselective reaction into a diastereoselective one, often achieving high levels of stereocontrol.
Beyond stoichiometric auxiliaries, chiral molecules like this compound are instrumental as precursors to chiral ligands for metal-based catalysts or as organocatalysts themselves. In these catalytic systems, a small amount of the chiral entity can generate large quantities of an enantiomerically enriched product, a highly efficient and atom-economical approach.[1]
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.[4]
This compound: A Versatile Chiral Precursor
(R)- and (S)-4-(1-Aminoethyl)phenol are valuable chiral building blocks.[5][6] Their structure, featuring a primary amine and a phenolic hydroxyl group, allows for straightforward derivatization into more complex ligands for catalysis. These derivatives have found utility in various chemical reactions, including amination and coupling reactions, making them important intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[5][6]
While not commonly employed as a traditional cleavable auxiliary in the same vein as Evans oxazolidinones, its derivatives shine as components of chiral catalysts for key transformations, such as the enantioselective addition of nucleophiles to imines.
Performance Benchmark: Asymmetric Addition to Imines
The enantioselective addition of carbon nucleophiles to imines is one of the most direct and efficient methods for synthesizing α-chiral amines, which are core components of numerous pharmaceuticals.[2] The performance of catalysts derived from this compound can be benchmarked against other well-established systems in this critical reaction class.
-
Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, these are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective aldol reactions.[3][7] They operate stoichiometrically and offer exceptional levels of diastereoselectivity, often exceeding 99% d.e., by forming a rigid chelated transition state.[7][8] However, this method requires additional steps for attachment and removal of the auxiliary.[7]
-
Pseudoephedrine: Like Evans auxiliaries, pseudoephedrine is used stoichiometrically as a chiral auxiliary. It is particularly effective for the asymmetric alkylation of enolates. While effective, it shares the same drawback of requiring attachment and cleavage steps.
-
Chiral Phosphoric Acids (CPAs): In recent years, CPAs have emerged as powerful organocatalysts for a wide range of enantioselective transformations, including the addition of alcohols and other nucleophiles to imines.[9][10] These catalysts operate at low loadings and offer high enantioselectivities, representing a highly efficient alternative to stoichiometric auxiliaries.
-
Transition Metal Catalysis: Complexes of iridium, rhodium, palladium, and other metals with chiral ligands are highly effective for the asymmetric hydrogenation or addition of nucleophiles to imines.[1][11][12] These systems can achieve very high turnover numbers and enantioselectivities. Catalysts derived from this compound fall into this category, where the phenol derivative is used to construct the chiral ligand.
The following table summarizes representative data for different catalytic systems in asymmetric additions to imines, providing a quantitative basis for comparison.
| Chiral Reagent/Catalyst | Reaction Type | Substrate Example | Yield (%) | ee (%) / d.r. | Reference |
| Chiral Hafnium Catalyst (derived from a ligand similar in principle to amino phenols) | Aza Diels-Alder | Imino dienophile | High | Good to High | [11] |
| Chiral Phosphoric Acid | Alcohol Addition to Imine | N-Benzoylbenzaldimine + Benzyl Alcohol | 93 | 94 ee | [9] |
| Evans Oxazolidinone | Aldol Reaction | N-Propionyl oxazolidinone + Isobutyraldehyde | 80-91 | >99:1 d.r. | [13] |
| Palladacycle Catalyst | Alkyne Addition to Imine | N-Tosyl imine + Phenylacetylene | 98 | 98 ee | [12] |
| Dinickel Complex | Vinylic Addition to Imine | N-Tosyl imine + Vinyl Chloride | Good | Excellent | [2] |
As the data indicates, catalytic systems, including those conceptually similar to what could be derived from this compound, offer excellent enantioselectivities that are competitive with classic chiral auxiliaries, but with the significant advantage of operating at catalytic loadings.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison of methodologies, detailed protocols for an asymmetric aldol reaction using an Evans auxiliary and a conceptual protocol for a catalytic addition to an imine are presented below.
This protocol is based on the highly reliable "Evans-syn" aldol reaction.[7]
Objective: To synthesize a syn-aldol product with high diastereoselectivity.
Materials:
-
(S)-4-(phenylmethyl)-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-n-butylboryl triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl, Methanol, 30% H₂O₂
Procedure:
-
N-Acylation:
-
Dissolve (S)-4-(phenylmethyl)-2-oxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the resulting N-propionyl oxazolidinone.[4]
-
-
Boron Enolate Formation:
-
Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of TEA (1.2 eq). Stir for 30 minutes. The solution color change indicates enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
-
Workup and Auxiliary Cleavage:
-
Quench the reaction by adding a pH 7 buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour to hydrolyze the boron intermediate.
-
Extract the product with an organic solvent, dry, and concentrate. The crude product can be purified by chromatography. The auxiliary can be recovered after subsequent hydrolysis of the aldol adduct.
-
Caption: Zimmerman-Traxler model explaining the high syn-selectivity in Evans aldol reactions.[8]
This protocol outlines a general procedure for a transition-metal-catalyzed enantioselective addition, where a ligand derived from this compound could be employed.
Objective: To synthesize a chiral amine via catalytic enantioselective addition to an imine.
Materials:
-
Pre-catalyst (e.g., a Pd, Ni, or Ir salt)
-
Chiral Ligand (derived from this compound)
-
Imine substrate (e.g., N-tosylbenzaldimine)
-
Nucleophile (e.g., a vinyl halide, alkyne, or organoboron reagent)[2][12]
-
Activator/Base if required (e.g., a fluoride source or an amine base)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the metal pre-catalyst (e.g., 0.5-5 mol%) and the chiral ligand (e.g., 0.55-5.5 mol%).
-
Add the anhydrous, degassed solvent and stir at room temperature for 15-30 minutes to allow for complex formation.
-
-
Reaction Assembly:
-
Add the imine substrate (1.0 eq) to the flask.
-
Add the nucleophile (1.1-1.5 eq) and any required activator or base.
-
Stir the reaction at the optimized temperature (ranging from -20 °C to 60 °C) and monitor by TLC or GC/LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench appropriately (e.g., with water or saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or SFC.
-
Concluding Insights: Stoichiometric vs. Catalytic Approaches
The choice between a stoichiometric chiral auxiliary and a catalytic system is a critical decision in synthesis design, guided by factors like cost, desired scale, and the availability of precursors.
Caption: Logical comparison of stoichiometric auxiliaries versus catalytic systems.
This compound serves as a valuable and accessible precursor for developing sophisticated chiral ligands. While classic auxiliaries like the Evans oxazolidinones offer a robust and predictable method for achieving high diastereoselectivity, the trend in modern synthetic chemistry favors catalytic approaches. The development of catalysts from readily available chiral building blocks like this compound is crucial for creating more efficient, atom-economical, and scalable routes to enantiopure pharmaceuticals and fine chemicals. Future research will likely focus on expanding the library of ligands derived from such simple precursors and applying them to an even broader range of asymmetric transformations.
References
- Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094.
- Wikipedia. (2023). Chiral auxiliary.
- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.
- Slideshare. (n.d.). Evans aldol ppt.
- Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35.
- Padwa, A. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México.
- ResearchGate. (n.d.).
- Chem-Station. (2014). Evans Aldol Reaction.
- Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216-12217.
- Ordóñez, M., & Cativiela, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wang, Z., et al. (2024). Dinickel-catalyzed enantioselective reductive addition of imines with vinyl halides.
- Wiley Online Library. (2024). Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion. Biotechnology Journal.
- Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach.
- Enders, D., et al. (2022). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst.
- Ghosh, A. K., & Fidanze, S. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.
- Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic asymmetric addition of alcohols to imines: enantioselective preparation of chiral N,O-aminals. Journal of the American Chemical Society, 130(37), 12216-12217.
- BenchChem. (n.d.). The Chiral Auxiliary That Wasn't: Exploring the Untapped Potential of (2S,4S)-2-amino-4-phenylhexan-1-ol.
- BenchChem. (n.d.). A Comparative Guide to (+)-Neomenthol and Other Chiral Auxiliaries in Stereoselective Synthesis.
- Tissot, M., et al. (2015). Enantioselective synthesis of (–)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction. Beilstein Journal of Organic Chemistry, 11, 2182-2188.
- Ghosh, A. K., & Fidanze, S. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinickel-catalyzed enantioselective reductive addition of imines with vinyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals [organic-chemistry.org]
- 10. Catalytic asymmetric addition of alcohols to imines: enantioselective preparation of chiral N,O-aminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 4-(1-Aminoethyl)phenol Impurities for Pharmaceutical Development
Introduction
4-(1-Aminoethyl)phenol is a chiral amine derivative and a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals.[1][2] Its structure is foundational for compounds targeting neurological disorders and other therapeutic areas, making it a key intermediate in drug discovery and development.[3][4] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a medication.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[5] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of modern analytical techniques for the detection, identification, and characterization of potential impurities in this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance.
The Impurity Landscape: Understanding and Regulation
According to ICH Q3A guidelines, impurities are classified based on their origin.[7] For a synthetic intermediate like this compound, we can anticipate the following classes:
-
Organic Impurities: These are the most common and structurally diverse. They can be process-related (e.g., starting materials, by-products, intermediates) or degradation products that form during storage.[8]
-
Starting Materials & Intermediates: In a typical synthesis involving the reduction of 4-hydroxyacetophenone, unreacted ketone could be a potential impurity.
-
By-Products: Side reactions could lead to regioisomers (e.g., 2-(1-aminoethyl)phenol or 3-(1-aminoethyl)phenol) or products of over-reduction.
-
Enantiomeric Impurities: Since this compound is chiral, if the synthesis is intended to be stereospecific for the (R) or (S) enantiomer, the undesired enantiomer is considered an impurity.[2][4]
-
Degradation Products: The phenolic group is susceptible to oxidation, which could lead to colored degradants over time, especially when exposed to light, air, or incompatible excipients.
-
-
Inorganic Impurities: These derive from the manufacturing process and may include reagents, ligands, catalysts, or heavy metals.[8]
-
Residual Solvents: Organic or inorganic liquids used during synthesis that are not completely removed by processing.[9]
The ICH guidelines set clear thresholds that trigger analytical action. For most APIs, an impurity level above 0.10% requires full structural identification.[8][10] This necessitates a robust, multi-technique analytical strategy.
A Strategic Workflow for Impurity Characterization
A comprehensive impurity profiling strategy does not rely on a single technique. Instead, it uses an orthogonal and complementary approach to build a complete picture of the impurity profile. The logical flow moves from detection and quantification to identification and definitive structural elucidation.
Sources
- 1. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (S)- and (R)-4-(1-Aminoethyl)phenol in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is a critical determinant of therapeutic efficacy and safety. Chiral resolution via diastereomeric salt formation remains a cornerstone technique for separating racemic mixtures. This guide offers an in-depth comparison of the efficacy of (S)- and (R)-4-(1-Aminoethyl)phenol as resolving agents, providing a framework for their application in the laboratory.
The Critical Role of Chiral Resolution
Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to enhance safety and efficacy.
Diastereomeric salt formation is a classical and widely used method for chiral resolution on an industrial scale. [1]This technique involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (a chiral base in this case) to form a pair of diastereomeric salts. [2]Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. [3]
(S)- and (R)-4-(1-Aminoethyl)phenol: Chiral Resolving Agents of Interest
(S)- and (R)-4-(1-Aminoethyl)phenol are chiral amines that serve as valuable resolving agents and building blocks in organic synthesis. Their utility stems from their ability to form diastereomeric salts with racemic acids, facilitating their separation. The phenolic hydroxyl group and the amino group provide sites for hydrogen bonding and ionic interactions, which are crucial for the formation of a stable crystalline lattice with the target molecule.
The choice between the (S)- and (R)-enantiomer of the resolving agent is critical and depends on the specific racemic compound being resolved. The "best" resolving agent is the one that leads to the greatest difference in solubility between the two diastereomeric salts, resulting in a higher yield and enantiomeric excess of the desired enantiomer after crystallization.
Hypothetical Case Study: Resolution of Racemic Mandelic Acid
To illustrate the comparative efficacy of (S)- and (R)-4-(1-Aminoethyl)phenol, we will consider the hypothetical resolution of racemic mandelic acid, a common chiral carboxylic acid.
Principle of the Resolution
The principle of this resolution lies in the differential solubility of the diastereomeric salts formed between the enantiomers of mandelic acid and the enantiomers of 4-(1-Aminoethyl)phenol.
-
(R)-Mandelic Acid + (S)-4-(1-Aminoethyl)phenol → (R,S)-Diastereomeric Salt
-
(S)-Mandelic Acid + (S)-4-(1-Aminoethyl)phenol → (S,S)-Diastereomeric Salt
-
(R)-Mandelic Acid + (R)-4-(1-Aminoethyl)phenol → (R,R)-Diastereomeric Salt
-
(S)-Mandelic Acid + (R)-4-(1-Aminoethyl)phenol → (S,R)-Diastereomeric Salt
The goal is to find conditions where one diastereomeric salt is significantly less soluble than the other, allowing for its selective crystallization.
Experimental Workflow
The following diagram outlines the general workflow for the chiral resolution of a racemic acid using an enantiopure amine.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Detailed Experimental Protocol (Hypothetical)
Objective: To compare the efficacy of (S)- and (R)-4-(1-Aminoethyl)phenol in the resolution of racemic mandelic acid.
Materials:
-
Racemic mandelic acid
-
(S)-(-)-4-(1-Aminoethyl)phenol
-
(R)-(+)-4-(1-Aminoethyl)phenol
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Polarimeter
-
Chiral HPLC system
Procedure:
Part A: Resolution with (S)-(-)-4-(1-Aminoethyl)phenol
-
Salt Formation: In a 100 mL flask, dissolve 5.0 g of racemic mandelic acid in 50 mL of methanol by gentle heating. In a separate beaker, dissolve an equimolar amount of (S)-(-)-4-(1-Aminoethyl)phenol in 20 mL of warm methanol.
-
Crystallization: Slowly add the resolving agent solution to the mandelic acid solution with stirring. Allow the mixture to cool slowly to room temperature and then place it in an ice bath for 2 hours to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. Dry the crystals in a vacuum oven. This is the less soluble diastereomeric salt.
-
Liberation of Mandelic Acid: Dissolve the dried crystals in 30 mL of water and acidify the solution to pH 1 with 1 M HCl.
-
Extraction: Extract the liberated mandelic acid with three 20 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved mandelic acid.
-
Analysis: Determine the yield, specific rotation, and enantiomeric excess (by chiral HPLC) of the recovered mandelic acid.
Part B: Resolution with (R)-(+)-4-(1-Aminoethyl)phenol
-
Repeat the entire procedure from Part A, using (R)-(+)-4-(1-Aminoethyl)phenol as the resolving agent.
Data Analysis and Comparison
The efficacy of each resolving agent will be evaluated based on the following parameters:
-
Yield of the Less Soluble Diastereomeric Salt: This indicates the efficiency of the crystallization step.
-
Yield of the Resolved Enantiomer: The overall efficiency of the resolution process.
-
Specific Rotation: A measure of the optical purity of the resolved enantiomer.
-
Enantiomeric Excess (% ee): The most accurate measure of enantiomeric purity, determined by chiral HPLC. The % ee is calculated as: (|[R] - [S]| / ([R] + [S])) * 100.
Hypothetical Data Summary Table:
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt (%) | Yield of Resolved Enantiomer (%) | Specific Rotation [α]D | Enantiomeric Excess (% ee) | Predominant Enantiomer |
| (S)-4-(1-Aminoethyl)phenol | Mandelic Acid | Methanol | 45 | 40 | -150° | 95 | (S)-Mandelic Acid |
| (R)-4-(1-Aminoethyl)phenol | Mandelic Acid | Methanol | 42 | 38 | +145° | 92 | (R)-Mandelic Acid |
Interpretation of Hypothetical Results:
In this hypothetical scenario, (S)-4-(1-Aminoethyl)phenol would be considered slightly more effective for the resolution of racemic mandelic acid in methanol, as it provides a higher yield and enantiomeric excess of the corresponding (S)-mandelic acid.
Mechanistic Insights and Causality of Experimental Choices
The success of a chiral resolution is governed by the thermodynamics of diastereomeric salt formation and crystallization. The key is to maximize the difference in the free energy of the crystal lattice of the two diastereomers. This is influenced by several factors:
-
Molecular Recognition: The chiral resolving agent must effectively discriminate between the two enantiomers of the racemic compound. This recognition is based on a three-point interaction model, which involves a combination of ionic bonding, hydrogen bonding, and steric interactions. The precise fit between the resolving agent and one enantiomer leads to a more stable, less soluble diastereomeric salt.
-
Solvent: The solvent plays a crucial role in influencing the solubility of the diastereomeric salts. A solvent that selectively solvates one diastereomer more than the other will enhance the resolution efficiency. Screening of different solvents is a critical step in optimizing a resolution process.
-
Temperature: Temperature affects the solubility of the salts. A controlled cooling process is essential for obtaining well-formed crystals and achieving high purity.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic compound can impact the yield and purity of the resolved enantiomer. While a 1:1 ratio is common, sometimes using a substoichiometric amount of the resolving agent can be advantageous.
Conclusion
While a definitive, data-driven comparison of the efficacy of (S)- and (R)-4-(1-Aminoethyl)phenol as resolving agents is not currently available in published literature, the principles and methodologies outlined in this guide provide a robust framework for their evaluation. The choice of the optimal resolving agent is highly substrate-dependent, and empirical screening remains a crucial step in the development of an efficient chiral resolution process. The hypothetical case study presented here serves as a practical template for researchers to design and execute their own comparative studies, ultimately leading to the successful isolation of enantiomerically pure compounds for a wide range of applications.
References
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Palmieri, G., & Perboni, G. (2009). Synthesis of Enantiopure 2-(aminoalkyl)phenol Derivatives and Their Application as Catalysts in Stereoselective Reactions. Chirality, 21(1), 218-232. [Link]
- Lumen Learning. (n.d.). 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook.
- ResearchGate. (2009). ChemInform Abstract: Synthesis of Enantiopure 2-(Aminoalkyl)phenol Derivatives and Their Application as Catalysts in Stereoselective Reactions.
- MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- RSC Publishing. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
- MDPI. (2019). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate.
- MDPI. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Google Patents. (n.d.). WO2024061340A1 - Nampt modulators, preparations, and uses thereof.
- Wikipedia. (n.d.). Chiral resolution.
Sources
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. Synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts in stereoselective reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(1-Aminoethyl)phenol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-(1-Aminoethyl)phenol quantification. As a chiral amine, this compound serves as a valuable building block in the synthesis of various bioactive molecules, making its accurate measurement critical in pharmaceutical development and quality control.[1]
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6][7][8][9][10][11][12][13][14]
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[11] This is achieved by evaluating a set of specific performance characteristics.
The core parameters for validation, as outlined by the ICH Q2(R2) guideline, include:[4][5][7][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | Moderate to High. Dependent on chromatographic separation from isomers and impurities.[15][16][17] | Very High. Mass analyzer provides an additional dimension of separation based on mass-to-charge ratio.[18] | High. Requires derivatization for volatility, which can enhance specificity.[19][20] | Low. Cannot differentiate between phenolic isomers and is susceptible to interference.[21][22][23] |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL to ng/mL range). | High to Very High (ng/mL to pg/mL range).[18] | High (ng/mL range), but can be limited by derivatization efficiency and background noise.[19] | Low (µg/mL range).[21] |
| Linearity (r²) | Typically ≥ 0.999.[17][24] | Typically ≥ 0.995.[25] | Typically > 0.99. | Dependent on adherence to Beer-Lambert Law. |
| Accuracy (% Recovery) | 98.0% - 102.0% is a common acceptance criterion.[17][24] | 85% - 115% for bioanalytical methods.[2][8] | Dependent on the consistency of the derivatization step. | Can be affected by interfering substances. |
| Precision (%RSD) | Intraday and Interday ≤ 2.0%.[17][24] | ≤ 15% for bioanalytical methods.[2][8] | Generally < 15%.[19] | Typically < 5%. |
| Sample Throughput | High. | High. | Moderate, due to longer run times and sample preparation (derivatization). | High. |
| Cost (Instrument & Consumables) | Low to Moderate. | High. | Moderate. | Very Low. |
| Ease of Use | Relatively straightforward. | More complex, requires specialized expertise. | Requires expertise in derivatization and GC method development. | Very simple. |
In-Depth Methodological Considerations and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of phenolic compounds.[26] For this compound, a reversed-phase HPLC method is generally suitable.
Causality Behind Experimental Choices:
-
Column: A C18 column is a common choice for separating moderately polar compounds like aminophenols. The alkyl chains provide a hydrophobic stationary phase for retention.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the analyte. The buffer controls the pH, which is critical for the ionization state of the amino and phenolic groups, thereby influencing retention and peak shape.
-
Detection: UV detection is suitable due to the presence of the chromophoric phenyl group in this compound. The detection wavelength should be set at the absorbance maximum of the analyte (typically around 275-280 nm) for optimal sensitivity.[27]
Experimental Workflow for HPLC-UV Method Validation:
Caption: Workflow for HPLC-UV method validation.
Step-by-Step Protocol for HPLC-UV Analysis:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to prepare working standard solutions for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm.
-
-
Validation Experiments:
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[17][24]
-
Accuracy: Spike a blank matrix with known concentrations of the analyte and calculate the percent recovery. Acceptance criteria are typically 98-102%.[24]
-
Precision: Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (%RSD) should be ≤ 2%.[24]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound at low concentrations or in complex matrices.[18]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is a suitable choice for polar molecules like this compound. Positive ion mode is preferred due to the presence of the basic amino group, which can be readily protonated.
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for matrix effects and variations in instrument response.
Experimental Workflow for LC-MS Method Validation:
Caption: Workflow for LC-MS method validation.
Step-by-Step Protocol for LC-MS Analysis:
-
Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required to remove interferences. Add the internal standard to all samples, calibration standards, and quality control samples.
-
Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients to reduce run times.
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI positive.
-
MRM Transitions: Optimize the precursor ion (e.g., [M+H]⁺) and product ions for this compound and the internal standard.
-
-
Validation Experiments: Follow the FDA or EMA guidelines for bioanalytical method validation.[2][3][8][10][13][28]
-
Calibration Curve: A calibration curve with at least six non-zero concentrations should be prepared in the same biological matrix as the samples.
-
Accuracy and Precision: Evaluate at a minimum of four concentration levels (LLOQ, low, medium, and high QC). The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is necessary to increase its volatility and thermal stability.[19]
Causality Behind Experimental Choices:
-
Derivatization: The amino and phenolic hydroxyl groups are polar and require derivatization. Silylation (e.g., with BSTFA) or acylation (e.g., with acetic anhydride) are common derivatization techniques for these functional groups.[19]
-
Column: A non-polar or moderately polar capillary column is typically used for the separation of the derivatized analyte.
-
Detection: Mass spectrometry provides high selectivity and allows for the identification of the analyte based on its mass spectrum.
Experimental Workflow for GC-MS Method Validation:
Caption: Workflow for GC-MS method validation.
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization: Extract the analyte from the sample matrix. Evaporate the solvent and add the derivatizing agent. Heat the mixture to ensure complete derivatization.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Validation Experiments: The validation parameters are similar to those for HPLC-UV, with particular attention paid to the consistency and efficiency of the derivatization step.
Conclusion and Recommendations
The choice of the analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control analysis where high sensitivity is not required.
-
LC-MS is the method of choice for bioanalytical studies and for the quantification of trace levels of the analyte in complex matrices due to its superior sensitivity and selectivity.
-
GC-MS is a viable alternative, particularly when high-resolution separation is needed, but the requirement for derivatization adds complexity to the sample preparation process.
-
UV-Vis Spectrophotometry is generally not recommended for the specific quantification of this compound due to its lack of specificity, but it can be a simple and inexpensive tool for preliminary estimations of total phenolic content.
Regardless of the chosen technique, a thorough method validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and accurate data.[2][3][4][5][6][7][8][9][10][11][12][13][14] This guide provides a framework for making an informed decision and for designing a scientifically sound validation strategy.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2022).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Symeres. [Link]
- Pharma Talks. (2023). Understanding ICH Q2(R2)
- International Council for Harmonisation. (2022). ICH Q2(R2)
- Sandle, T. (2023).
- AMSbiopharma. (n.d.).
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- European Medicines Agency. (2011).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Pharmeli. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- European Medicines Agency. (2011).
- ECA Academy. (2011).
- European Bioanalysis Forum. (n.d.).
- MDPI. (2022). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Link]
- IRJET. (2017).
- PubMed. (1976).
- SciSpace. (2017). Spectrophotometric determination of total phenol in fish muscle after in- situ derivatization and reversephase dispersive liquid. [Link]
- Analyst (RSC Publishing). (1985).
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive (HMDB0001169). [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 420.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
- LGC Group. (2013).
- Shimadzu. (n.d.). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. [Link]
- PubMed. (2018). Use of LC-MS for the quantitative analysis of (poly)phenol metabolites does not necessarily yield accurate results: Implications for assessing existing data and conducting future research. [Link]
- PubMed Central. (2024). Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME). [Link]
- U.S. Environmental Protection Agency. (1986).
- Universitat Rovira i Virgili. (2006).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. [Link]
- LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
- PubMed Central. (2021).
- ResearchGate. (2023). 4-Aminoantipyrine spectrophotometric method of phenol analysis. [Link]
- Eruditio: Indonesia Journal of Food and Drug Safety. (2024).
- Baghdad Science Journal. (2024).
- University of Tartu. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. eruditio.pom.go.id [eruditio.pom.go.id]
- 18. rsc.org [rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. irjet.net [irjet.net]
- 21. epa.gov [epa.gov]
- 22. Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epa.gov [epa.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. shimadzu.com [shimadzu.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 28. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthesis of 4-(1-Aminoethyl)phenol: Routes, Mechanisms, and Practical Considerations
Introduction
4-(1-Aminoethyl)phenol is a valuable chiral building block, particularly significant as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] Its structure, featuring a primary amine and a phenolic hydroxyl group on a chiral center, makes it a versatile precursor for compounds targeting neurological disorders and other therapeutic areas.[1][2] The stereochemistry of the 1-aminoethyl group is often crucial for biological activity, necessitating synthetic routes that can deliver either the racemic mixture or, more importantly, specific enantiomers such as (S)-4-(1-Aminoethyl)phenol or (R)-4-(1-Aminoethyl)phenol.
This guide provides a comparative analysis of the primary synthetic routes to this compound, starting from the common precursor 4'-hydroxyacetophenone. We will delve into the mechanistic underpinnings, procedural details, and relative merits of classical methods like the Leuckart-Wallach reaction, modern catalytic reductive aminations, and advanced stereoselective enzymatic strategies.
The Common Precursor: 4'-Hydroxyacetophenone
Nearly all practical syntheses of this compound begin with 4'-hydroxyacetophenone.[3][4] This aromatic ketone is commercially available and can be synthesized on a large scale via the Friedel-Crafts acetylation of phenol with acetic acid, often using hydrogen fluoride as a catalyst.[5] The presence of the ketone's carbonyl group is the key functional handle for the introduction of the amino group.
Route 1: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones.[6] It utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, making it a straightforward, one-pot procedure.[6][7]
Mechanism and Causality
The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced. The specific pathway depends on the reagent used:
-
With Ammonium Formate: At high temperatures, ammonium formate dissociates into ammonia and formic acid.[8] Ammonia performs a nucleophilic attack on the carbonyl carbon of 4'-hydroxyacetophenone, which, after dehydration, forms an iminium cation. The formate anion then acts as a hydride donor, reducing the iminium ion to the final amine.[6]
-
With Formamide: Formamide directly attacks the carbonyl group. Dehydration leads to an N-formyl derivative. This intermediate is then reduced in a similar hydride-shift mechanism. A crucial final step of acid or base hydrolysis is required to cleave the formyl group and liberate the free primary amine.[6][9]
The high temperatures required (typically 120-180 °C) are necessary to drive the dehydration steps and facilitate the hydride transfer.[6][10]
Experimental Protocol (General)
-
4'-Hydroxyacetophenone is mixed with a significant excess of ammonium formate or formamide in a reaction vessel equipped for high-temperature reflux.
-
The mixture is heated to 130-180 °C for several hours.
-
Upon completion, the reaction mixture is cooled and treated with hydrochloric acid to hydrolyze the N-formyl intermediate (if formamide was used) and protonate the amine product.
-
The solution is then basified to a high pH to precipitate the free this compound.
-
The product is isolated via filtration or extraction and purified by recrystallization.
Advantages and Disadvantages
-
Advantages: Operationally simple, uses inexpensive reagents.
-
Disadvantages: Requires harsh, high-temperature conditions; often produces N-formylated byproducts; yields can be moderate; provides a racemic product.[7][10]
Caption: Workflow for the Leuckart-Wallach synthesis route.
Route 2: Catalytic Reductive Amination
A more modern and efficient approach involves catalytic reductive amination. This method decouples the amination and reduction steps by using a distinct ammonia source and a separate reducing agent in the presence of a catalyst.
Mechanism and Causality
This process also begins with the formation of an imine from 4'-hydroxyacetophenone and an ammonia source (like ammonia gas or ammonium salts). However, instead of relying on formate for reduction, a more potent reducing agent is used, such as hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni) or a hydride reagent (e.g., NaBH₄, NaBH₃CN). Recent advancements have shown that transition metal complexes, such as those involving Rhodium, can catalyze the reductive amination with ammonium formate at significantly lower temperatures (50-70 °C), offering higher chemoselectivity and yields than the traditional Leuckart-Wallach conditions.[10] The catalyst's role is to activate the reducing agent and/or the imine intermediate, lowering the activation energy for the reduction step.
Experimental Protocol (Conceptual, Rh-Catalyzed)
-
4'-Hydroxyacetophenone, ammonium formate, and a suitable solvent (e.g., methanol) are charged into a reactor.[10]
-
A catalytic amount of a Rhodium complex (e.g., [RhCp*Cl₂]₂) is added.[10]
-
The mixture is heated to a moderate temperature (e.g., 70 °C) and stirred for several hours until the reaction is complete.[10]
-
Workup involves removing the catalyst, followed by standard extraction and purification procedures under basic conditions to isolate the free amine.[10]
Advantages and Disadvantages
-
Advantages: Milder reaction conditions, higher yields and selectivity, cleaner reactions with fewer byproducts.[10]
-
Disadvantages: Requires specialized and often expensive catalysts; still produces a racemic product unless a chiral catalyst is employed.
Caption: General workflow for catalytic reductive amination.
Route 3: Asymmetric and Enzymatic Synthesis
For pharmaceutical applications, obtaining a single enantiomer is paramount. This is achieved either through asymmetric synthesis, which directly creates the desired enantiomer, or by resolving a racemic mixture.
Mechanism and Causality
-
Catalytic Asymmetric Synthesis: This advanced strategy uses a chiral catalyst—either a transition metal complex with a chiral ligand or a metal-free organocatalyst—to control the stereochemical outcome of the reduction.[11][12] The chiral environment created by the catalyst ensures that the reducing agent adds to one face of the imine intermediate preferentially, leading to an excess of one enantiomer.
-
Enzymatic Resolution: Biocatalysis offers an exceptionally selective method. Enzymes like transaminases or dehydrogenases can selectively react with one enantiomer in a racemic mixture. For instance, a dual-enzyme system has been reported for producing (R)-4-(1-Aminoethyl)phenol with outstanding enantiomeric excess (>99% ee).[13] In this process, an (S)-ω-transaminase can be used to convert the (S)-amine to the ketone, leaving the desired (R)-amine untouched and easily separable.[13] This approach leverages the inherent stereospecificity of enzyme active sites for unparalleled precision.
Experimental Protocol (Enzymatic Resolution)
-
A solution of racemic this compound is prepared in a suitable buffer (e.g., pH 9.5).
-
An (S)-selective ω-transaminase enzyme is added to the solution, along with a co-substrate (an amine acceptor like pyruvate).
-
The reaction is incubated at a controlled temperature (e.g., 37 °C) for a set period (e.g., 24 hours).[13]
-
During incubation, the (S)-enantiomer is selectively converted back to 4'-hydroxyacetophenone.
-
After the reaction, the mixture contains the desired (R)-enantiomer and the ketone byproduct.
-
The product (R)-4-(1-Aminoethyl)phenol is then separated from the ketone and the enzyme through extraction and chromatographic purification.
Advantages and Disadvantages
-
Advantages: Extremely high enantioselectivity (>99% ee is common), operates under mild, environmentally friendly conditions (aqueous media, moderate temperatures).[13]
-
Disadvantages: Enzymes can be expensive and may have specific substrate requirements; the theoretical maximum yield for a resolution is 50% unless coupled with a racemization process.
Caption: Conceptual diagram of enzymatic kinetic resolution.
Comparative Summary of Synthesis Routes
| Feature | Leuckart-Wallach Reaction | Catalytic Reductive Amination | Asymmetric / Enzymatic Synthesis |
| Reaction Type | Reductive Amination | Catalytic Reductive Amination | Asymmetric Reduction or Kinetic Resolution |
| Key Reagents | Ammonium formate, Formamide | H₂/Pd, NaBH₄, NH₄HCO₂/Rh-catalyst[10] | Chiral catalysts, Enzymes (e.g., transaminases)[13] |
| Conditions | High Temperature (130-180 °C)[6] | Mild to Moderate Temp (e.g., 50-70 °C)[10] | Mild, Physiological Temp (e.g., 37 °C)[13] |
| Stereoselectivity | Racemic | Racemic (unless chiral catalyst used) | Excellent (>99% ee achievable)[13] |
| Key Advantages | Inexpensive, simple setup | High yield, high selectivity, mild conditions | Unparalleled enantioselectivity, green chemistry |
| Key Disadvantages | Harsh conditions, byproducts, low yield | Catalyst cost, potential for metal contamination | Enzyme cost, 50% max yield in resolution |
Conclusion
The optimal synthesis route for this compound is dictated by the specific requirements of the application.
-
For producing the racemic compound in bulk, catalytic reductive amination offers a significant improvement over the classical Leuckart-Wallach reaction , providing higher yields and cleaner product under much milder conditions.
-
When enantiopurity is the critical objective, as is typical in drug development, enzymatic and asymmetric catalytic methods are unquestionably superior. Enzymatic resolution, in particular, provides a direct and highly effective pathway to obtaining single enantiomers with near-perfect optical purity, representing the state-of-the-art for producing this vital pharmaceutical intermediate.
The choice of synthesis must balance factors of cost, scale, equipment availability, and, most importantly, the required stereochemical purity of the final product.
References
- Yoon, S., Patil, M. D., Sarak, S., Jeon, H., Kim, G.-H., Khobragade, T. P., Sung, S., & Yun, H. (2019). (R)-4-(1-AMINOETHYL)PHENOL synthesis. ChemCatChem, 11(7), 1898–1902.
- Wikipedia. (2023). Leuckart reaction.
- Chemchart. (n.d.). This compound hydrochloride (860767-47-1).
- The Hive Novel Discourse. (2002). Leuckart-Wallach Reductive Amination @ 50-70°C.
- Zhang, Y., & He, M. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical Engineering of Chinese Universities.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Khan, I., et al. (2020). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. Molecules, 25(23), 5727.
- Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458.
- Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536.
- PubMed Central. (2024). Recent advances in catalytic asymmetric synthesis.
- National Center for Biotechnology Information. (n.d.). 4'-Hydroxyacetophenone. PubChem Compound Database.
- Royal Society of Chemistry. (2012). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
- PubMed Central. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate. Acta Crystallographica Section E, 76(Pt 1), 108-113.
- Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.
- Amerigo Scientific. (n.d.). (S)-4-(1-Aminoethyl)Phenol.
- The Good Scents Company. (n.d.). 4'-hydroxyacetophenone.
- Ewing, T. A., et al. (2018). Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase.
- ResearchGate. (2000). Enzymatic Template Synthesis of Polyphenol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-hydroxyacetophenone, 99-93-4 [thegoodscentscompany.com]
- 5. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Leuckart-Wallach Reductive Amination @ 50-70°C , Hive Novel Discourse [chemistry.mdma.ch]
- 11. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 12. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (R)-4-(1-AMINOETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
cost-benefit analysis of using 4-(1-Aminoethyl)phenol as a resolving agent
A Cost-Benefit Analysis of 4-(1-Aminoethyl)phenol as a Resolving Agent
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the critical determinant of function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. While one enantiomer of a drug may provide a therapeutic effect, its counterpart could be inactive or, in the worst-case scenario, dangerously toxic. This reality places immense importance on the process of chiral resolution : the separation of a racemic mixture (a 1:1 mixture of two enantiomers) into its pure enantiomeric components.
One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization.
This guide provides a comprehensive cost-benefit analysis of This compound , a chiral amine, as a resolving agent for acidic racemic compounds. We will delve into its performance characteristics, compare it with common alternatives, and provide actionable experimental protocols for its application, offering a technical resource for researchers and process chemists in drug development and fine chemical synthesis.
Deep Dive: this compound as a Resolving Agent
This compound, also known as 4-Hydroxyphenylethylamine, is a chiral primary amine. Its structure incorporates a basic amino group, which can react with acidic compounds, and a hydroxyl group on the phenyl ring. The presence of the chiral center at the ethylamine side chain enables it to be used for the separation of enantiomers.
Mechanism of Action
The fundamental principle behind its use is the acid-base reaction between the racemic acid (e.g., a carboxylic acid) and the enantiomerically pure this compound (as either the (R) or (S) enantiomer).
-
Step 1: Diastereomeric Salt Formation: A racemic mixture of a chiral acid, (R/S)-Acid, is reacted with a single enantiomer of the resolving agent, say (R)-4-(1-Aminoethyl)phenol. This reaction forms a mixture of two diastereomeric salts: [(R)-Acid · (R)-Base] and [(S)-Acid · (R)-Base].
-
Step 2: Fractional Crystallization: These two diastereomeric salts possess different crystal lattice energies and solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Step 3: Salt Separation and Liberation: The crystallized salt is separated by filtration. The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond, liberating the desired enantiomerically enriched acid. The resolving agent can then be recovered by basification and extraction, a crucial step for process economy.
Below is a workflow diagram illustrating this classical resolution process.
Comparative Analysis with Alternative Resolving Agents
The choice of a resolving agent is a multi-faceted decision, balancing efficiency, cost, and applicability. This compound is a moderately common choice, but it competes with other well-established agents. Below is a comparison with two widely used alternatives: (R/S)-1-Phenylethylamine, another synthetic amine, and Brucine, a naturally occurring and highly effective but toxic alkaloid.
| Feature | This compound | (R/S)-1-Phenylethylamine | Brucine |
| Type | Synthetic Chiral Amine | Synthetic Chiral Amine | Natural Alkaloid (Base) |
| Typical Substrates | Racemic carboxylic acids, sulfonic acids | Racemic carboxylic acids | Racemic acids, especially those with multiple functional groups |
| Resolution Efficiency (% ee) | Moderate to High (Often >95%) | High (Frequently >98%) | Very High (Often >99%) |
| Yield | Substrate-dependent, generally moderate | Substrate-dependent, generally good | Often high due to excellent crystal formation |
| Cost | Moderate | Low to Moderate | High |
| Recyclability | Good, standard acid-base extraction | Excellent, standard acid-base extraction | Possible, but more complex due to its structure |
| Toxicity & Handling | Irritant | Flammable, Irritant | Highly Toxic , requires stringent handling protocols |
| Key Advantage | Good balance of cost and performance | Low cost, widely available, extensively documented | Exceptional resolving power for difficult separations |
| Key Disadvantage | Less documented than 1-phenylethylamine | May not be effective for all substrates | High toxicity and cost limit its use |
Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol provides a generalized, self-validating workflow for using (R)-4-(1-Aminoethyl)phenol to resolve racemic mandelic acid.
Materials and Equipment:
-
Racemic (R/S)-Mandelic Acid
-
(R)-1-(4-Hydroxyphenyl)ethylamine [(R)-4-(1-Aminoethyl)phenol]
-
Methanol (Anhydrous)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Magnesium Sulfate (Anhydrous)
-
Erlenmeyer flasks, Buchner funnel, filter paper
-
Rotary evaporator
-
Polarimeter or Chiral HPLC system
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount (e.g., 9.0 g) of (R)-4-(1-Aminoethyl)phenol in 50 mL of warm methanol.
-
Slowly add the resolving agent solution to the mandelic acid solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to promote crystallization. A white precipitate should form.
-
-
Fractional Crystallization (Separation):
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel. This is your first crop of crystals (Crop 1), which should be enriched in one diastereomer.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Self-Validation Point: The mother liquor (filtrate) is now enriched in the other diastereomer. It can be concentrated and cooled to obtain a second crop of crystals, or processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystals (Crop 1) in 100 mL of water.
-
Add 2M HCl dropwise while stirring until the pH of the solution is ~1-2. This protonates the amine, breaking the salt.
-
Extract the aqueous solution three times with 50 mL portions of ethyl acetate. The enantiomerically enriched mandelic acid will move into the organic layer.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the resolved mandelic acid.
-
-
Recovery of the Resolving Agent:
-
Take the aqueous layer from step 3.
-
Slowly add 2M NaOH until the pH is ~10-11. This will deprotonate the ammonium salt of the resolving agent, causing it to precipitate or become extractable.
-
Extract the basified solution with ethyl acetate to recover the (R)-4-(1-Aminoethyl)phenol for potential reuse.
-
-
Analysis of Enantiomeric Excess (% ee):
-
Crucial Validation Step: Dissolve a small sample of the final mandelic acid product in a suitable solvent.
-
Analyze the sample using a Chiral HPLC column specifically designed for separating mandelic acid enantiomers, or measure the optical rotation using a polarimeter and compare it to the known value for enantiopure mandelic acid.
-
Cost-Benefit Analysis and Conclusion
The decision to use this compound hinges on a careful evaluation of project-specific needs.
Benefits:
-
Balanced Profile: this compound offers a commendable balance between cost and performance. It is generally less expensive and significantly less toxic than high-performance alkaloids like brucine.
-
Good Recyclability: As a simple amine, it can be efficiently recovered using standard acid-base extraction procedures, which is a major advantage for large-scale industrial processes where cost-of-goods is paramount.
-
Effective for Certain Substrates: The presence of the phenolic hydroxyl group can sometimes offer unique interactions (e.g., hydrogen bonding) during crystal lattice formation, potentially making it more effective than 1-phenylethylamine for specific acidic substrates.
Costs & Drawbacks:
-
Moderate Cost: While cheaper than alkaloids, it is often more expensive than the workhorse resolving agent, 1-phenylethylamine. This can be a deciding factor for cost-sensitive projects.
-
Empirical Screening Required: Like all classical resolutions, success is not guaranteed. The selection of the solvent system and the specific enantiomer of the resolving agent often requires empirical screening to achieve optimal separation, which consumes time and resources.
-
Less Extensive Precedent: Compared to 1-phenylethylamine, there is a smaller body of published literature detailing its successful applications, which may require more initial process development.
Final Verdict:
This compound is a valuable and pragmatic choice for the chiral resolution of acidic compounds when:
-
The high toxicity and cost of alkaloid-based resolving agents are prohibitive.
-
Standard, low-cost agents like 1-phenylethylamine have failed to provide adequate separation.
-
A recyclable agent with a moderate cost profile is required for a scalable process.
Its utility lies in its position as a strong "second-line" option—a reliable and effective tool for chemists to employ when more common solutions fall short. The investment in initial screening and optimization can pay dividends in the form of a robust, safe, and economically viable resolution process.
A Researcher's Guide to Spectroscopic Characterization: The Synthesis of 4-(1-Aminoethyl)phenol
In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of molecular structure is paramount. For researchers engaged in the synthesis of bioactive molecules, such as 4-(1-Aminoethyl)phenol—a key building block in medicinal chemistry—a robust analytical workflow is not just a procedural formality; it is the bedrock of scientific integrity. This guide provides an in-depth comparative analysis of the spectroscopic data for this compound and its common precursors, 4-hydroxyacetophenone and 4-hydroxyacetophenone oxime.
Moving beyond a mere presentation of data, we will delve into the causality behind the observed spectral shifts and transformations. This guide is structured to provide not only the reference data but also the underlying logic, empowering researchers to interpret their own experimental results with confidence. We will explore how key functional group transformations at each synthetic step are reflected in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic analytical narrative from starting material to final product.
The Synthetic Pathway: A Spectroscopic Journey
The conversion of a simple aromatic ketone to a chiral amine is a fundamental transformation in organic synthesis. The journey from 4-hydroxyacetophenone to this compound typically proceeds via a two-step sequence: oximation followed by reduction. Each step introduces distinct changes to the molecule's electronic and vibrational properties, which are directly observable through various spectroscopic techniques.
Caption: Synthetic pathway from 4-hydroxyacetophenone to this compound.
Part 1: The Starting Point - 4-Hydroxyacetophenone
4-Hydroxyacetophenone is a commercially available aromatic ketone that serves as our starting material. Its structure is characterized by a para-substituted benzene ring bearing a hydroxyl group and an acetyl group. These features give rise to a distinct and predictable spectroscopic signature.
Spectroscopic Data Summary: 4-Hydroxyacetophenone
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ ~7.9 ppm (d, 2H), δ ~6.9 ppm (d, 2H), δ ~2.6 ppm (s, 3H), OH proton (variable)[1] | Aromatic protons ortho to the electron-withdrawing acetyl group are deshielded. Aromatic protons ortho to the electron-donating hydroxyl group are shielded. The methyl protons of the acetyl group appear as a singlet. |
| ¹³C NMR | δ ~198 ppm, δ ~162 ppm, δ ~131 ppm, δ ~130 ppm, δ ~115 ppm, δ ~26 ppm[2][3] | Carbonyl carbon (C=O) is highly deshielded. Aromatic carbons show four distinct signals due to symmetry. Phenolic carbon (C-OH) is deshielded. Methyl carbon signal appears in the aliphatic region. |
| IR (cm⁻¹) | ~3600-3100 (broad), ~1680-1660 (strong, sharp), ~1600 (medium)[4][5][6] | Broad O-H stretch indicative of hydrogen bonding. Strong C=O (ketone) stretch. C=C aromatic ring stretching. |
| MS (m/z) | 136 (M⁺), 121 ([M-CH₃]⁺)[7][8][9] | Molecular ion peak corresponding to the molecular weight (C₈H₈O₂).[8] Loss of a methyl group results in a stable acylium ion, a characteristic fragmentation pattern. |
Expert Analysis & Causality
The key to interpreting the spectra of 4-hydroxyacetophenone lies in understanding the electronic effects of its two functional groups. The acetyl group (-COCH₃) is electron-withdrawing, which deshields the ortho-aromatic protons, shifting them downfield in the ¹H NMR spectrum to ~7.9 ppm. Conversely, the hydroxyl group (-OH) is electron-donating, shielding its ortho-protons and shifting them upfield to ~6.9 ppm. This push-pull electronic effect also governs the ¹³C NMR chemical shifts. The most prominent feature in the IR spectrum is the strong carbonyl (C=O) absorption band around 1670 cm⁻¹, a definitive marker for the ketone functional group.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of dry 4-hydroxyacetophenone into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Ensure the solid is fully dissolved. Expert Tip: DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols, as it can slow down the exchange rate, sometimes allowing for the observation of the OH proton signal.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is often included in the deuterated solvent from the manufacturer.
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans for a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Part 2: The Intermediate - 4-Hydroxyacetophenone Oxime
The conversion of the ketone to an oxime is the first crucial step in our synthesis. This is typically achieved by reacting 4-hydroxyacetophenone with hydroxylamine. The formation of the C=N-OH functionality introduces significant and easily identifiable changes in the spectroscopic data.
Spectroscopic Data Summary: 4-Hydroxyacetophenone Oxime
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ ~11.1 ppm (s, 1H), Aromatic protons (doublets), δ ~2.2 ppm (s, 3H), Phenolic OH (variable)[10] | Appearance of a new, sharp singlet for the oxime hydroxyl proton (-NOH), typically far downfield. The methyl singlet shifts slightly upfield compared to the ketone precursor. |
| ¹³C NMR | δ ~156 ppm, Aromatic carbons, δ ~12 ppm[11] | The ketone C=O signal (~198 ppm) disappears and is replaced by the imine carbon (C=N) signal at a more shielded position (~156 ppm).[11] The methyl carbon is now more shielded. |
| IR (cm⁻¹) | ~3600-3100 (broad), ~1610 (medium), ~930 (medium) | The strong ketone C=O stretch (~1670 cm⁻¹) disappears. A new, weaker C=N stretch appears. A characteristic N-O stretch is observed. The broad phenolic O-H stretch remains. |
| MS (m/z) | 151 (M⁺)[12][13] | Molecular ion peak confirms the addition of a hydroxylamine fragment and loss of water, corresponding to the molecular weight of C₈H₉NO₂.[12][13] |
Expert Analysis & Causality
The oximation reaction provides a textbook example of functional group transformation that is vividly captured by spectroscopy. The most definitive evidence of a successful reaction is the complete disappearance of the intense ketone C=O stretch in the IR spectrum. In the ¹³C NMR, the carbonyl carbon signal is replaced by the C=N carbon signal, which resonates at a significantly higher field (is more shielded). In the ¹H NMR, the appearance of the oxime's -OH proton as a sharp singlet is a key indicator. This proton is often found far downfield due to its acidic nature and potential for hydrogen bonding.
Part 3: The Final Product - this compound
The final step is the reduction of the oxime to a primary amine. This transformation from a C=N double bond to a C-N single bond with the addition of two hydrogen atoms creates the chiral center and introduces the final key functional group, the primary amine.
Spectroscopic Data Summary: this compound
| Technique | Observed Data | Interpretation |
| ¹H NMR | Aromatic protons (doublets), δ ~4.0 ppm (q, 1H), δ ~1.3 ppm (d, 3H), NH₂ and OH protons (broad, variable) | The methyl singlet of the precursor is replaced by a doublet, as it is now coupled to the adjacent methine proton. A new quartet appears for the methine proton (-CH-), which is coupled to the three methyl protons. The appearance of a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons, δ ~50 ppm, δ ~25 ppm | The C=N signal (~156 ppm) disappears. A new aliphatic signal for the methine carbon (-CH-NH₂) appears around 50 ppm. The methyl carbon signal shifts downfield compared to the oxime. |
| IR (cm⁻¹) | ~3600-3100 (broad, OH), ~3400-3300 (two sharp peaks, medium), ~1615 (medium) | The C=N stretch disappears. Two characteristic N-H stretching bands appear for the primary amine (-NH₂). An N-H bending ("scissoring") vibration is also typically observed around 1600 cm⁻¹. The broad phenolic O-H stretch remains. |
| MS (m/z) | 137 (M⁺), 122 ([M-CH₃]⁺)[14][15] | Molecular ion peak confirms the molecular weight of C₈H₁₁NO.[14] Fragmentation often involves the loss of the methyl group. |
Expert Analysis & Causality
The reduction of the oxime to the amine introduces several key spectroscopic changes. In the IR spectrum, the appearance of two distinct N-H stretching bands is irrefutable proof of the formation of a primary amine. The ¹H NMR spectrum undergoes a significant change in the aliphatic region: the singlet for the methyl group becomes a doublet, and a new quartet appears for the newly formed methine proton (CH). This quartet-doublet pattern is a classic signature of an ethyl group fragment where one carbon is a methine. In the ¹³C NMR, the disappearance of the sp²-hybridized C=N carbon and the appearance of a new sp³-hybridized carbon signal for the methine group confirms the reduction of the double bond.
Comparative Spectroscopic Analysis: A Summary of Transformations
| Functional Group | 4-Hydroxyacetophenone | 4-Hydroxyacetophenone Oxime | This compound |
| Key IR Band (cm⁻¹) | ~1670 (C=O) | ~1610 (C=N) | ~3350, ~3280 (N-H) |
| Key ¹³C NMR (ppm) | ~198 (C=O) | ~156 (C=N) | ~50 (CH-N) |
| Aliphatic ¹H NMR | ~2.6 (s, 3H) | ~2.2 (s, 3H) | ~4.0 (q, 1H), ~1.3 (d, 3H) |
| Key New ¹H Signal | N/A | ~11.1 (s, 1H, N-OH) | **Broad singlet (2H, NH₂) ** |
| Molecular Ion (m/z) | 136[7][8] | 151[12][13] | 137[14][15] |
This table highlights the diagnostic spectroscopic changes at each stage of the synthesis, allowing for straightforward reaction monitoring and product confirmation.
General Experimental and Analytical Workflow
The process of synthesizing and characterizing a compound involves a systematic workflow to ensure data quality and integrity.
Caption: General workflow for synthesis, purification, and spectroscopic analysis.
References
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570).
- PubChem. This compound. National Institutes of Health.
- NIST WebBook. 4'-Hydroxyacetophenone, TMS derivative.
- PubChem. 4'-Hydroxyacetophenone. National Institutes of Health.
- ResearchGate. FT-IR spectra of control and treated samples of p-hydroxyacetophenone.
- The Royal Society of Chemistry. Supporting information.
- SpectraBase. 4-Hydroxyacetophenone - Optional[ATR-IR] - Spectrum.
- SpectraBase. 4-Hydroxyacetophenone - Optional[FTIR] - Spectrum.
- SpectraBase. 4-Hydroxyacetophenone - Optional[MS (GC)] - Spectrum.
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- NIST WebBook. Acetophenone, 4'-hydroxy-.
- SpectraBase. 4-Hydroxyacetophenone - Optional[1H NMR] - Chemical Shifts.
- Stenutz. 4'-hydroxyacetophenone oxime.
- SpectraBase. 4-Hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts.
- PubChem. 4'-Hydroxyacetophenone Oxime. National Institutes of Health.
- PubChem. This compound hydrochloride. National Institutes of Health.
- PubChem. 4-((1R)-1-Aminoethyl)phenol. National Institutes of Health.
- NIST WebBook. Phenol, 4-(2-aminoethyl)-.
- NIST WebBook. Phenol, 4-(2-aminoethyl)-.
- Chemsrc. 4-Hydroxyacetophenone oxime.
- ResearchGate. Synthesis of the 4-hydroxyacetophenone oxime-derived palladacycle.
- Chegg. Question: Interpret the 1H NMR spectra of p-hydroxyacetophenone oxime with structure provided. Must be 5 values.
Sources
- 1. 4'-Hydroxyacetophenone(99-93-4) 1H NMR [m.chemicalbook.com]
- 2. 4'-Hydroxyacetophenone(99-93-4) 13C NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4'-Hydroxyacetophenone(99-93-4) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 4'-Hydroxyacetophenone(99-93-4) MS [m.chemicalbook.com]
- 8. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. chegg.com [chegg.com]
- 11. rsc.org [rsc.org]
- 12. 4'-hydroxyacetophenone oxime [stenutz.eu]
- 13. 4'-Hydroxyacetophenone Oxime | C8H9NO2 | CID 96522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1-Aminoethyl)phenol
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-(1-Aminoethyl)phenol, a versatile chiral amine derivative used in pharmaceutical development and biochemical research. As a compound classified as corrosive and toxic, its handling and disposal demand meticulous attention to detail and a thorough understanding of its chemical properties and associated risks.[1] This document moves beyond mere checklists to explain the causal logic behind each procedural step, empowering researchers to manage this chemical waste stream with confidence and integrity.
Section 1: Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a comprehensive understanding of the hazards associated with this compound is essential. This compound is not merely a benign laboratory reagent; it is a hazardous substance that can cause severe skin burns, serious eye damage, and is toxic if swallowed.[2][1][3] The primary risks stem from its corrosive nature and its classification as a solid amine.[2][1] Improper disposal, such as release into the environment, can lead to the contamination of groundwater systems.[3]
The U.S. Department of Transportation (DOT) classifies this compound under Hazard Class 8 (Corrosive substances).[2][4] This classification mandates specific packaging and transportation protocols, underscoring the necessity of professional handling from the laboratory bench to its final disposition.
Table 1: Hazard Profile of this compound
| Hazard Category | Classification & Precautionary Statements |
|---|---|
| GHS Classification | Pictograms: Signal Word: Danger Hazard Statements: Toxic if swallowed. Causes severe skin burns and eye damage.[1][3] |
| DOT Classification | Hazard Class: 8 (Corrosive) Packing Group: III Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S.[2][1][4] |
| Environmental Hazard | Should not be released into the environment. Do not empty into drains.[3] |
| Incompatibilities | Strong oxidizing agents, Acids.[1][3] |
The causality is clear: the inherent corrosivity and toxicity of this compound dictate that it must be treated as a regulated hazardous waste, managed under the stringent guidelines of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]
Section 2: Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Direct contact with this compound can cause significant harm.[3] Therefore, establishing a robust PPE protocol is the first line of defense during handling and disposal procedures. The selection of PPE is not arbitrary; it is directly informed by the chemical's reactivity and potential routes of exposure.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| Equipment | Specification | Rationale for Use |
|---|---|---|
| Hand Protection | Butyl or Viton gloves.[7] | Provides superior resistance to corrosive amines and phenolic compounds, preventing skin burns and absorption.[7][8] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes of solutions or contact with solid dust, which can cause severe eye damage.[3] |
| Body Protection | Chemical-resistant lab coat or apron. | Prevents contamination of personal clothing and underlying skin. |
| Respiratory Protection | NIOSH-approved respirator (if handling large quantities of powder outside a fume hood). | While routine handling should occur in a fume hood, respiratory protection mitigates the risk of inhaling airborne particulates.[3] |
All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Furthermore, an ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time.[9]
Section 3: Waste Characterization and Segregation: Preventing Dangerous Reactions
The first step in any compliant waste disposal plan is "hazardous waste determination."[6] Given its known hazards, any waste containing this compound must be managed as hazardous. Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
Core Principle: Never mix this compound waste with incompatible materials. It is incompatible with strong acids and oxidizing agents.[1][3] Mixing these could lead to violent reactions, heat generation, or the release of toxic gases.
The following diagram outlines the critical decision-making process for segregating different waste streams at the point of generation.
Caption: Decision workflow for segregating this compound waste streams.
Section 4: Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. The following procedures detail the correct handling of each waste stream identified in the decision framework.
Protocol 4.1: Disposal of Solid this compound and Concentrated Residues
This protocol applies to unused pure chemical, reaction residues, or material from spill clean-ups. The preferred disposal method for this type of waste is high-temperature incineration in a licensed facility.[10]
-
Container Selection: Choose a high-density polyethylene (HDPE) pail or a compatible container designated for solid hazardous waste. Ensure the container has a secure, sealable lid.
-
Transfer: Working in a chemical fume hood, carefully transfer the solid waste into the designated container using a dedicated scoop or spatula. Avoid creating dust.[3]
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE." The label must also include:
-
The full chemical name: "this compound"
-
The approximate quantity or percentage of the waste.
-
The date of accumulation.
-
The relevant hazard characteristics (e.g., "Corrosive," "Toxic").
-
-
Storage: Seal the container tightly.[5][11] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[11] The SAA must be under the control of the generator and provide secondary containment.
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[6]
Protocol 4.2: Disposal of Dilute Aqueous Solutions
This protocol applies to aqueous waste streams containing low concentrations of this compound. Under no circumstances should this waste be poured down the drain. [3]
-
Container Selection: Use a clearly marked, leak-proof HDPE or glass bottle designated for "Aqueous Amine Waste" or a similar classification. Ensure it has a screw-top cap.
-
Collection: Pour the dilute aqueous waste into the container.
-
Labeling: Label the container with "HAZARDOUS WASTE" and list all chemical constituents with their approximate percentages (e.g., "Water (~99%), this compound (~1%)").
-
Storage: Keep the container cap securely fastened at all times, except when adding waste.[5][12] Store in a designated SAA with secondary containment.
-
Pickup: Once the container is full, arrange for pickup by your certified waste management provider.
Protocol 4.3: Disposal of Contaminated Labware and Materials
This protocol applies to disposable items such as gloves, pipette tips, weigh paper, and absorbent pads that are contaminated with this compound.
-
Segregation: Collect all contaminated solid items separately from non-contaminated trash.
-
Containerization: Place these items into a designated solid hazardous waste container. This can be a plastic-lined cardboard box or an HDPE pail.[9] The container must be sealable.
-
Labeling: Label the container as "HAZARDOUS WASTE" and describe the contents (e.g., "Solid Lab Debris contaminated with this compound").
-
Storage and Pickup: Seal the container when full and store it in the SAA for collection by your hazardous waste management service. This waste will typically be incinerated.[10]
Section 5: Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is significant, contact your institution's emergency response team.
-
Wearing the full PPE described in Section 2, cover the spill with a chemical absorbent material like vermiculite or sand. Do not use combustible materials.
-
Carefully sweep up the absorbed material and place it into a designated solid hazardous waste container.[3][7]
-
Clean the spill area thoroughly and decontaminate any affected equipment. All cleaning materials must also be disposed of as hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[3][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- A Hazardous Chemical? Investigating the Safety of Phenolic Resin. (2023, June 19). Fundermax.
- Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
- Phenol - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health.
- Phenol, 4-(1-aminoethyl)- - Substance Details. (n.d.). U.S. Environmental Protection Agency.
- Phenol and Cresol. (n.d.). Occupational Safety and Health Administration.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- PHENOL. (n.d.). Occupational Safety and Health Administration.
- This compound. (n.d.). National Center for Biotechnology Information, PubChem.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- This compound hydrochloride. (n.d.). Chemchart.
- Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. (n.d.). HA-International.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
- Standard Operating Procedure - PHENOL. (2022, June). Yale Environmental Health & Safety.
- How can I dispose phenol? (2015, January 9). ResearchGate.
- Toxicological Profile for Phenol. (2008, September). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
Sources
- 1. (S)-4-(1-Aminoethyl)phenol, 97% | Fisher Scientific [fishersci.ca]
- 2. (R)-4-(1-Aminoethyl)phenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. (R)-4-(1-Aminoethyl)phenol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. nj.gov [nj.gov]
- 8. osha.gov [osha.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(1-Aminoethyl)phenol
Welcome to your essential guide for the safe handling of 4-(1-Aminoethyl)phenol (CAS No: 134855-87-1). As a cornerstone intermediate in pharmaceutical synthesis, particularly in neuropharmacology and medicinal chemistry, the responsible use of this compound is paramount.[1] This guide moves beyond mere compliance, offering a deep dive into the causality behind our recommended safety protocols. Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety in your laboratory.
The toxicological properties of this compound have not been fully investigated, but based on its structure—containing both a reactive amine and a corrosive phenol group—and data from similar compounds, it must be treated with significant caution.[2] The Safety Data Sheet (SDS) for the (R)-isomer classifies it as causing severe skin burns and serious eye damage (Category 1B and 1, respectively) and being a respiratory irritant.[2] Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.
The 'Why': Understanding the Hazard Profile
This compound is a white to off-white solid organic compound.[1] The primary risks stem from its corrosivity and potential for respiratory irritation. The phenol moiety is known to cause severe chemical burns and can be absorbed through the skin, potentially leading to systemic toxicity. The aminoethyl group, while less aggressive, still presents hazards common to organic amines. Therefore, our PPE strategy is designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).
Core PPE Ensemble: Your First Line of Defense
All operations involving this compound, from simple transfers to complex reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The following PPE represents the minimum requirement for any task involving this compound.
| Component | Specification | Rationale and Expert Insight |
| Hand Protection | Nitrile or Neoprene Gloves (Double-Gloved) | While standard nitrile gloves offer a good barrier for incidental contact, the corrosive nature of phenols necessitates a more robust approach. Double-gloving provides an extra layer of security. For prolonged tasks or when handling larger quantities, heavier-duty neoprene or butyl rubber gloves should be considered. Always inspect gloves for pinholes or tears before use.[3] |
| Body Protection | Flame-Resistant (FR) Lab Coat | A fully buttoned, long-sleeved lab coat is mandatory to protect against splashes and spills.[4] An FR coat (e.g., Nomex®) is recommended as a best practice when working with any organic chemical. Ensure the fit allows for full coverage of personal clothing. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | This dual-layer protection is non-negotiable. Chemical splash goggles that meet ANSI Z87.1 standards provide a seal around the eyes, protecting from splashes, while a full-face shield is required to protect the rest of the face from splashes or unexpected reactions.[3][5] Safety glasses, even with side shields, are insufficient. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the foot. Leather or chemical-resistant materials are preferred over canvas or mesh, which can absorb spills.[3] |
Task-Specific PPE Protocols
The level of PPE must adapt to the specific task and the associated risk. Below are procedural guidelines for common laboratory operations.
Weighing and Aliquoting Solid Compound
Handling the powdered form of this compound presents a significant inhalation risk due to potential dust formation.
Step-by-Step Protocol:
-
Preparation: Before bringing the chemical into the fume hood, don your core PPE ensemble (double gloves, lab coat, goggles, face shield).
-
Containment: Perform all weighing activities on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any spills.
-
Handling: Use spatulas and other tools gently to minimize the generation of airborne dust.
-
Post-Handling: After weighing, carefully clean all tools and the work surface. Dispose of contaminated weigh paper and pads as solid hazardous waste.
-
Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly after removing all PPE.[2]
Solution Preparation and Transfers
This stage introduces splash hazards.
Step-by-Step Protocol:
-
Ensemble: Wear the core PPE ensemble. If there is a significant splash risk, consider a chemical-resistant apron over your lab coat.[4]
-
Ventilation: Always conduct solution preparation inside a chemical fume hood.[2]
-
Addition: Add the solid this compound to the solvent slowly to avoid splashing.
-
Disposal: Rinse any contaminated glassware three times with a suitable solvent. Collect the rinsate as hazardous liquid waste.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident. Ensure an eyewash station and safety shower are directly accessible and unobstructed.[2]
Chemical Spill Response Workflow
The following workflow outlines the immediate steps to be taken in the event of a spill.
Caption: Workflow for responding to a chemical spill in the laboratory.
First Aid: Immediate Actions are Critical
-
Skin Contact: The product is corrosive and can cause severe burns.[2] Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes while proceeding to a safety shower. Seek immediate medical attention.[2]
-
Eye Contact: This constitutes a medical emergency. Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled). Call for immediate medical assistance.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[2]
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed container designated for hazardous solid waste.
-
Liquid Waste: Unused solutions and solvent rinsate must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Due to its phenolic structure, this waste should not be mixed with other solvent streams unless approved by your institution's Environmental Health & Safety (EHS) department.[4]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional policy, which may involve defacing the label and placing it in the regular trash.[6]
By adhering to these rigorous PPE and handling protocols, you are not only ensuring your own safety but also contributing to a culture of excellence and responsibility within the scientific community.
References
- Phenol, 4-(1-aminoethyl)- - Substance Details - SRS | US EPA. [Link]
- Personal Protective Equipment | US EPA. (2025-09-12). [Link]
- This compound | C8H11NO | CID 123594 - PubChem - NIH. [Link]
- Personal Protective Equipment (PPE) - CHEMM. [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06). [Link]
- Components of Personal Protective Equipment - Pesticide Environmental Stewardship. [Link]
- Standard Operating Procedure - Yale Environmental Health & Safety. [Link]
- Advisory 7.
- How can I dispose phenol?
- Phenol - Hazardous Substance Fact Sheet. [Link]
- Phenol: incident management - GOV.UK. [Link]
- Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry |
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. ehs.uc.edu [ehs.uc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
